molecular formula AlH3O4P B147824 Aluminum phosphate CAS No. 7784-30-7

Aluminum phosphate

Cat. No.: B147824
CAS No.: 7784-30-7
M. Wt: 124.977 g/mol
InChI Key: VGCXJFJOOIQMHR-UHFFFAOYSA-N
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Description

Aluminum phosphate, solution appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissue.
Aluminium phosphate is a phosphate of aluminum. It is used in cake mixes and in some baking powders as a leavening agent to help baked goods rise. Medicinally it is used as adsorbent for toxoids. It is also used industrially as a high-temperature dehydrating agent. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L769)
See also: ... View More ...

Properties

Key on ui mechanism of action

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot.

CAS No.

7784-30-7

Molecular Formula

AlH3O4P

Molecular Weight

124.977 g/mol

IUPAC Name

aluminum;phosphate

InChI

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

VGCXJFJOOIQMHR-UHFFFAOYSA-N

SMILES

O=P12O[Al](O1)O2

Canonical SMILES

OP(=O)(O)O.[Al]

density

2.56 g/cm³

melting_point

>1500 °C

Other CAS No.

7784-30-7

physical_description

Aluminum phosphate, solution appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissue.
Other Solid;  Pellets or Large Crystals;  Dry Powder, Pellets or Large Crystals;  Dry Powder
White solid;  [Merck Index] Beige powder;  [Sigma-Aldrich MSDS]
WHITE CRYSTALLINE POWDER.

Pictograms

Corrosive; Irritant

solubility

Solubility in water: none

Synonyms

aluminum monophosphate
aluminum phosphate
aluminum phosphate (3:1)
aluminum phosphate (3:2)
aluminum phosphate dihydrate
Phosphalugel

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of aluminum phosphate AlPO4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Aluminum Phosphate (B84403) (AlPO₄)

Executive Summary

Aluminum phosphate (AlPO₄) is a multifaceted inorganic compound of significant interest to researchers, scientists, and drug development professionals. Occurring naturally as the mineral berlinite, it exists in various crystalline and amorphous forms, each conferring distinct physicochemical properties.[1][2] Its utility spans numerous applications, including as a catalyst and catalyst support, a refractory binder, a pharmaceutical antacid, and critically, as an immunological adjuvant in vaccines.[3][4][5][6] This guide provides a comprehensive technical overview of the core chemical properties of this compound, details established experimental protocols for its characterization, and visualizes key processes and mechanisms relevant to its application.

Structure and Physicochemical Properties

Crystalline and Amorphous Structures

This compound is isostructural with silica, exhibiting several polymorphic forms.[7] The fundamental structure consists of alternating, corner-sharing AlO₄ and PO₄ tetrahedra, creating a robust, three-dimensional framework.[6][8]

  • Berlinite: The naturally occurring mineral form of AlPO₄, berlinite, has a trigonal crystal system analogous to α-quartz.[8][9]

  • Tridymite and Cristobalite-like forms: At different temperatures, AlPO₄ can adopt structures similar to the tridymite and cristobalite forms of silica.[10]

  • Amorphous Forms: Amorphous this compound lacks long-range atomic order.[10] Gels of amorphous AlPO₄ can possess high surface areas (250-350 m²/g) and large pore volumes (0.4-1.8 cc/g), which are highly desirable for catalytic applications.[4][10]

  • Hydrated Forms: AlPO₄ can exist in hydrated states, such as the dihydrate (AlPO₄·2H₂O), found as the minerals variscite and meta-variscite, and other synthetic hydrates like AlPO₄·1.5H₂O.[6][11]

Quantitative Physicochemical Data

The key properties of anhydrous this compound are summarized below. These values are critical for its application in material science and pharmaceutical formulations.

PropertyValueReferences
Molecular Formula AlPO₄[3]
Molar Mass 121.9529 g/mol [3][12]
Appearance White, crystalline powder[3][12]
Density 2.57 g/cm³[3]
Melting Point >1500 °C (decomposes)[9][13]
Solubility in Water Insoluble / Very slightly soluble[3][13]
Solubility Product (Ksp) 9.83 x 10⁻²¹ at 25 °C[14]
Refractive Index 1.546[9][12]

Chemical Reactivity and Behavior

Solubility and pH Dependence

While this compound is practically insoluble in water, its solubility is profoundly influenced by pH, demonstrating amphoteric behavior.[14]

  • In Acidic Solutions: It readily dissolves in dilute mineral acids, such as hydrochloric acid (HCl).[14] The phosphate anion (PO₄³⁻) is protonated by H⁺ ions, shifting the dissolution equilibrium toward the formation of soluble species like aluminum chloride (AlCl₃) and phosphoric acid (H₃PO₄).[3][14] The reaction with HCl is: AlPO₄ + 3HCl → AlCl₃ + H₃PO₄.[3]

  • In Alkaline Solutions: It dissolves in aqueous solutions of alkali hydroxides due to the formation of soluble aluminate complexes, such as [Al(OH)₄]⁻.[14]

  • In Water: The extremely low solubility product constant (Ksp) of 9.83 x 10⁻²¹ indicates minimal dissociation into aluminum (Al³⁺) and phosphate (PO₄³⁻) ions in neutral water.[14]

Caption: Logical diagram of AlPO₄ pH-dependent solubility.

Thermal Properties

Anhydrous aluminum orthophosphate is a highly thermally stable compound.[10][15] However, its stability and decomposition pathway are dependent on its form and the surrounding atmosphere.

  • Anhydrous AlPO₄: It is stable at high temperatures, with decomposition into aluminum oxide (Al₂O₃) and phosphorus-containing gases occurring above 1200°C, particularly under low oxygen partial pressures.[15][16]

  • Hydrated Forms: Hydrated aluminum phosphates, such as AlPO₄·H₂O, lose their water of hydration at lower temperatures.[15][17] The dehydration of AlPO₄·H₂O occurs in a single step and is typically complete by 300°C.[18]

  • Aluminum Metaphosphate (Al(PO₃)₃): This form is less stable than the orthophosphate, beginning to decompose into AlPO₄ and phosphorus pentoxide (P₂O₅) at approximately 1000°C.[15][19]

Catalytic Activity

This compound is an important solid acid catalyst and catalyst support.[4][20]

  • Tunable Acidity: The surface acidity can be controlled by adjusting the P/Al molar ratio during synthesis, which allows for the optimization of its catalytic performance for specific reactions like alkylation, isomerization, and dehydration.[4][5]

  • Catalyst Support: Its high surface area, porosity, and thermal stability make it an excellent support for active metal species.[4] For example, Pt/AlPO₄ catalysts show high activity for deNOx reactions, and Ni/AlPO₄ is an active catalyst for hydrogenation.[4][20]

Role in Drug Development

Antacid Applications

This compound gel is used as an antacid.[3][21] It reacts slowly with gastric acid (HCl) to neutralize it, forming soluble aluminum salts and phosphoric acid, thereby providing relief from hyperacidity.[3][22]

Vaccine Adjuvant

This compound is one of the most common immunological adjuvants used in human vaccines to enhance the immune response to an antigen.[6][22] Its mechanism is complex and involves creating an "antigen depot" at the injection site for slow release and stimulating the innate immune system.[22]

A key mechanism is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs).[1]

G Phagocytosis 1. Phagocytosis of AlPO₄-Antigen Complex by APC Lysosome 2. Lysosomal Destabilization & Cathepsin B Release Phagocytosis->Lysosome NLRP3_Assembly 3. NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) Lysosome->NLRP3_Assembly Caspase1 4. Pro-Caspase-1 Cleavage to Active Caspase-1 NLRP3_Assembly->Caspase1 Cytokines 5. Pro-IL-1β / Pro-IL-18 Cleavage to Active IL-1β / IL-18 Caspase1->Cytokines Secretion 6. Secretion & Enhanced Immune Response Cytokines->Secretion

Caption: NLRP3 inflammasome activation pathway by AlPO₄ adjuvant.

Experimental Protocols

Synthesis of Amorphous this compound via Co-Precipitation

This protocol describes a common method for synthesizing high-surface-area amorphous this compound.[4]

Materials:

  • Aluminum chloride (AlCl₃) or Aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O)

  • Disodium phosphate (Na₂HPO₄) or Ammonium phosphate ((NH₄)₂HPO₄)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare separate aqueous solutions of the aluminum salt (e.g., 0.25 M AlCl₃) and the phosphate salt (e.g., 0.25 M (NH₄)₂HPO₄).[4]

  • Co-precipitation: While stirring vigorously at room temperature, slowly add the aluminum salt solution to the phosphate salt solution. A white precipitate of this compound will form.[1]

  • pH Adjustment: Carefully adjust the pH of the resulting suspension to a target value (e.g., 7.4) by the dropwise addition of 1 M NaOH solution.[1]

  • Aging: Continue to stir the suspension at room temperature for 1-2 hours to allow the precipitate to age.[1]

  • Washing: Separate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes) or filtration. Discard the supernatant.[1]

  • Purification: Resuspend the precipitate in deionized water and repeat the washing step at least three times to remove residual ions.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 70-100 °C) overnight to obtain the amorphous AlPO₄ powder.

Determination of Solubility via Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a sparingly soluble compound like AlPO₄.[14]

Methodology:

  • Preparation: Add an excess amount of AlPO₄ powder to several flasks, each containing a specific solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH). The presence of excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the flasks and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the flasks for a prolonged period (e.g., 48-72 hours) to ensure equilibrium between the solid and dissolved phases is reached.[14]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, use centrifugation to separate the solid phase.[14]

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to prevent any solid particles from being aspirated.[14]

  • Analysis: Analyze the filtered supernatant to determine the concentration of dissolved aluminum and/or phosphate.

    • ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectrometry): A highly sensitive method for accurately quantifying the concentration of aluminum and phosphorus.[14]

    • Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the remaining solid residue. This is suitable for non-volatile solvents.[14]

  • Calculation: Calculate the solubility from the measured concentrations, expressing the result in units such as g/L or mol/L.

G start Start: Prepare Test Solutions (Solvent + Excess AlPO₄) equilibration Equilibration (Constant Temp. Shaking for 48-72h) start->equilibration separation Phase Separation (Settling / Centrifugation) equilibration->separation filtration Sample Collection (Syringe + 0.22µm Filter) separation->filtration analysis Analysis of Supernatant filtration->analysis icp ICP-AES analysis->icp gravimetric Gravimetric analysis->gravimetric titration Titrimetric analysis->titration calculation Data Calculation & Reporting (g/L or mol/L) icp->calculation gravimetric->calculation titration->calculation

Caption: Experimental workflow for AlPO₄ solubility determination.

Thermal Analysis using TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of AlPO₄.[15][16]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the powdered AlPO₄ sample (e.g., 5-10 mg for TGA, 2-5 mg for DSC) into an inert crucible (e.g., alumina (B75360) or platinum).[15]

  • Instrument Setup:

    • Place the sample crucible into the TGA/DSC instrument. For DSC, an empty, sealed pan is used as a reference.[15]

    • Purge the instrument with a controlled atmosphere (e.g., nitrogen or synthetic air) at a set flow rate (e.g., 50 mL/min).[15]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1400 °C) at a constant, linear heating rate (e.g., 10 °C/min).[15]

  • Data Acquisition: Continuously record the sample's weight (TGA), the differential heat flow (DSC), and the temperature.

  • Data Analysis:

    • TGA Curve (Weight % vs. Temperature): Identify the onset temperatures of decomposition and the percentage of weight loss for each step (e.g., dehydration, decomposition).[15]

    • DSC Curve (Heat Flow vs. Temperature): Identify endothermic peaks (indicating heat absorption, e.g., dehydration, melting, decomposition) and exothermic peaks (indicating heat release, e.g., crystallization, phase transitions).[15]

References

A Technical Guide to the Crystalline Structure of Berlinite (AlPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Berlinite (B1174126) (AlPO₄) is a phosphate (B84403) mineral that is isostructural with α-quartz, exhibiting a framework of alternating AlO₄ and PO₄ tetrahedra. This structural arrangement gives rise to important properties, notably piezoelectricity. This document provides a comprehensive technical overview of the crystalline structure of berlinite, including its low-temperature (α) and high-temperature (β) phases. Detailed crystallographic data are presented in tabular format, and standard experimental protocols for its synthesis and characterization, such as hydrothermal synthesis and X-ray diffraction, are described. Visualizations of the crystal connectivity and experimental workflows are provided to aid in understanding the material's structure and analysis.

Introduction

Berlinite is an aluminum phosphate mineral with the chemical formula AlPO₄.[1] It is most recognized for being a structural analogue of quartz (SiO₂).[1][2] In the berlinite structure, silicon atoms of the quartz framework are replaced by alternating aluminum and phosphorus atoms.[3] This substitution of a tetravalent cation (Si⁴⁺) with trivalent (Al³⁺) and pentavalent (P⁵⁺) cations maintains charge neutrality and the overall tetrahedral framework.

This structural similarity means that berlinite, like quartz, exists in low-temperature (α) and high-temperature (β) polymorphs.[1][4] The α-berlinite phase possesses a non-centrosymmetric crystal structure, which is a prerequisite for piezoelectricity. This property, combined with its thermal stability, makes berlinite a material of significant interest for applications in electronic devices such as sensors and surface acoustic wave (SAW) filters. This guide details the crystallographic features of berlinite and the experimental methods used for its characterization.

Crystallographic Structure

The crystal structure of berlinite is defined by a three-dimensional framework of corner-sharing AlO₄ and PO₄ tetrahedra. The ordered arrangement of Al and P atoms results in a doubling of the unit cell's c-axis compared to that of quartz.[2][4][5]

α-Berlinite (Low-Temperature Phase)

The stable form of berlinite at ambient conditions is α-berlinite. It belongs to the trigonal crystal system and possesses a chiral structure.[1][4]

  • Crystal System: Trigonal[1][2]

  • Space Group: P3₁21 or P3₂21[1][3][4]

  • Point Group: 32[6]

Detailed crystallographic and stereochemical data for α-berlinite are summarized in the tables below.

β-Berlinite (High-Temperature Phase)

Upon heating, α-berlinite undergoes a reversible, displacive phase transition to β-berlinite. This high-temperature phase has a more symmetric hexagonal crystal structure.

  • Crystal System: Hexagonal

  • Space Group: P6₄22 or P6₂22[7]

The α-β Phase Transition

The transformation from the α to the β phase occurs at approximately 583-586 °C.[7][8][9] This first-order transition involves the cooperative rotation of the AlO₄ and PO₄ tetrahedra around the two-fold axes, leading to a higher symmetry structure.[7] The atomic positions shift steadily with increasing temperature until an abrupt change occurs near the transition point.[8][10]

Data Presentation

Quantitative structural data for α-berlinite, derived from single-crystal X-ray diffraction studies, are compiled below for easy reference.

Table 1: Crystallographic Data for α-Berlinite at Ambient Conditions

ParameterValueReference
Crystal SystemTrigonal[1][2]
Space GroupP3₁21[3][6]
Unit Cell Parameter, a (Å)4.9458(10)[3][6]
Unit Cell Parameter, c (Å)10.9526(20)[3][6]
Unit Cell Volume (ų)232.0[3]
Formula Units (Z)3[1][4]
Calculated Density (g/cm³)2.618[6]

Table 2: Selected Interatomic Distances and Bond Angles for α-Berlinite

Bond/AngleValueReference
Average Distance (Å)1.734[3]
Average Distance (Å)1.526[3]
O-Al-O Bond Angles (°)107.29 – 111.72[3]
O-P-O Bond Angles (°)108.20 – 109.83[3]
Al-O-P Bridging Angle (°)142.26 – 142.62[3]

Experimental Protocols

The synthesis and structural elucidation of berlinite rely on several key experimental techniques.

Hydrothermal Synthesis

High-quality single crystals of berlinite are most commonly grown using the hydrothermal method.[11] This technique is suitable for materials that have low solubility in water at ambient pressure but are soluble in a solvent at elevated temperature and pressure.

  • Methodology:

    • Precursors: A nutrient material (e.g., small, pre-synthesized AlPO₄ crystals) and oriented seed crystals are used.

    • Solvent: Unlike quartz, which is grown from a basic solution, berlinite is typically grown from an acidic medium, most commonly phosphoric acid (H₃PO₄).[5] Hydrochloric acid (HCl) has also been explored as a medium.[12]

    • Apparatus: The process is conducted in a sealed pressure vessel, known as an autoclave, often with a corrosion-resistant liner (e.g., silver or platinum).

    • Conditions: Berlinite exhibits retrograde solubility in H₃PO₄, meaning it becomes less soluble as the temperature increases.[5] Therefore, the autoclave is set up with the nutrient in the cooler region (e.g., bottom) and the seed crystals in the hotter region (e.g., top). A typical temperature range is 250-300 °C.

    • Growth: A temperature gradient is established, causing the nutrient to dissolve in the cooler zone. Convection transports the saturated solution to the hotter zone, where it becomes supersaturated, leading to deposition and crystal growth on the seeds. The system is heated slowly and held at the target temperature for a period ranging from days to weeks.[13][14]

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, lattice parameters, and atomic positions of berlinite.

  • Methodology (Single-Crystal XRD):

    • Sample Preparation: A small, high-quality single crystal (typically < 0.5 mm) is mounted on a goniometer head.

    • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated through various orientations, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded on a detector.

    • Structure Solution & Refinement: The collected data are used to determine the unit cell and space group.[3] The atomic positions are determined from the reflection intensities using computational methods (e.g., Patterson or direct methods). The structural model is then refined using a least-squares algorithm, which minimizes the difference between observed and calculated structure factors to yield precise atomic coordinates, bond lengths, and angles.[3][7] Twinning, such as that corresponding to the Dauphiné law in quartz, may need to be accounted for during refinement.[3]

  • Methodology (Powder XRD):

    • Sample Preparation: A polycrystalline sample is finely ground to a homogeneous powder to ensure random crystallite orientation.

    • Data Collection: The powder is packed into a sample holder and analyzed in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.

    • Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. It serves as a fingerprint for phase identification by comparison with standard patterns from databases like the Powder Diffraction File (PDF).[15][16] The pattern can also be used for Rietveld refinement to determine lattice parameters and other structural details.[17]

Mandatory Visualizations

The following diagrams illustrate key structural relationships and experimental workflows for berlinite.

berlinite_structure cluster_Al AlO4 Tetrahedron cluster_P PO4 Tetrahedron Al Al O O Al->O corner-sharing P P P->O

Caption: Logical diagram of the corner-sharing AlO₄ and PO₄ tetrahedra via a bridging oxygen atom in the berlinite framework.

hydrothermal_workflow start Start precursors Prepare Precursors: - AlPO4 Nutrient - Seed Crystals - Acidic Solvent (e.g., H3PO4) start->precursors autoclave Load into Autoclave with Inert Liner precursors->autoclave seal Seal Autoclave autoclave->seal heat Establish Temperature Gradient (e.g., 250-300 °C) (Seeds in hotter zone) seal->heat growth Maintain Conditions for Crystal Growth (Days to Weeks) heat->growth cool Controlled Cooling to Room Temperature growth->cool extract Extract and Clean Berlinite Crystals cool->extract end Characterization extract->end

Caption: Experimental workflow for the hydrothermal synthesis of berlinite single crystals.

xrd_workflow sample Select High-Quality Single Crystal mount Mount Crystal on Goniometer sample->mount diffractometer Place in X-Ray Diffractometer mount->diffractometer data_collection Collect Diffraction Data (Intensity vs. Position) diffractometer->data_collection processing Data Processing (Integration & Correction) data_collection->processing solution Determine Unit Cell & Solve Structure processing->solution refinement Refine Structural Model (Least-Squares) solution->refinement result Final Structure: Atomic Coords, Bond Lengths, Bond Angles refinement->result

Caption: Experimental workflow for the structural analysis of a berlinite single crystal using X-ray diffraction.

References

Amorphous vs. Crystalline Aluminum Phosphate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum phosphate (B84403) (AlPO₄) is a versatile inorganic compound utilized extensively in the pharmaceutical industry, most notably as an adjuvant in vaccines to enhance the immune response. It exists in two primary forms: amorphous and crystalline. The arrangement of atoms in these forms—a disordered network in the amorphous state versus a highly ordered, repeating lattice in the crystalline state—gives rise to distinct physicochemical properties. These differences significantly impact their behavior and efficacy in various applications. This technical guide provides an in-depth comparison of the properties of amorphous and crystalline aluminum phosphate, detailed experimental protocols for their synthesis and characterization, and an exploration of their immunological signaling pathways when used as vaccine adjuvants.

Comparative Physicochemical Properties

The distinct structural arrangements of amorphous and crystalline this compound lead to significant differences in their physical and chemical properties. These properties are critical for their application in drug development, influencing factors such as antigen adsorption, dissolution rates, and interaction with biological systems.

PropertyAmorphous this compoundCrystalline this compound (Berlinite)
Structure Lacks long-range atomic order, disordered network.[1]Highly ordered, repeating three-dimensional crystal lattice.[2][3]
Solubility in Water Generally considered to have higher "apparent solubility" than the crystalline form due to its higher Gibbs free energy.[4] Dissolution can be incongruent.[5]Very low solubility. Reported as 1.89 x 10⁻⁹ g/100 mL.[3] The solubility product (Ksp) is 9.84 x 10⁻²¹.[3]
Surface Area (BET) High, typically in the range of 250-350 m²/g.[1]Not widely reported, but expected to be significantly lower than the amorphous form due to its non-porous nature.
Porosity Can be highly porous with pore volumes ranging from 0.4-1.8 cm³/g.[1]Generally considered non-porous.
Thermal Stability Metastable, can remain amorphous up to 900-1400°C depending on the synthesis method.[1][6]Highly stable, with a melting point of approximately 1800°C.[3]
Density Bulk density is typically less than 2.30 g/cm³.[1]2.566 g/cm³.[3]
Adsorption Capacity High, due to large surface area and porous structure.[1] This is a key property for its use as a vaccine adjuvant.Low, due to low surface area.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of amorphous and crystalline this compound are crucial for reproducible research and development.

Synthesis Methodologies

3.1.1. Synthesis of Amorphous this compound via Co-Precipitation

This method involves the controlled precipitation of this compound from aqueous solutions of an aluminum salt and a phosphate source.

  • Materials:

  • Procedure:

    • Prepare a 1 M solution of aluminum chloride in deionized water.

    • Prepare a 1 M solution of trisodium phosphate in deionized water.

    • Slowly add the trisodium phosphate solution to the aluminum chloride solution under constant stirring at room temperature.

    • Monitor the pH of the mixture and adjust to a neutral pH (around 7.0) by the dropwise addition of a 1 M sodium hydroxide solution.

    • Continue stirring the resulting white suspension for 1-2 hours to allow for the complete reaction and aging of the precipitate.

    • Separate the precipitate by centrifugation or filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts.

    • Dry the resulting amorphous this compound powder in an oven at 100-120°C overnight.

3.1.2. Synthesis of Crystalline this compound (Berlinite) via Hydrothermal Method

This method utilizes high temperature and pressure to facilitate the crystallization of this compound.[7]

  • Materials:

    • Aluminum hydroxide (Al(OH)₃) or hydrated alumina (B75360)

    • Phosphoric acid (H₃PO₄)

    • Deionized water

    • Seed crystals of berlinite (B1174126) (optional, for promoting crystal growth)

  • Procedure:

    • Prepare a nutrient solution by dissolving hydrated alumina in phosphoric acid.

    • Place the nutrient solution and seed crystals (if used) into a silver-lined steel autoclave.

    • Seal the autoclave and heat it to a temperature between 140°C and 200°C. A temperature gradient is maintained, with the nutrient in the cooler region and the seed crystals in the hotter region.

    • Maintain the hydrothermal conditions for a period of several days to allow for the dissolution of the nutrient and the growth of berlinite crystals on the seeds.

    • Slowly cool the autoclave to room temperature.

    • Open the autoclave, retrieve the berlinite crystals, and wash them with deionized water.

    • Dry the crystals in an oven.

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

  • Objective: To determine the crystallinity and phase purity of the this compound samples.

  • Sample Preparation: A small amount of the dried powder is gently ground to ensure a random orientation and mounted on a sample holder.

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage: 40 kV

    • Current: 40 mA

    • Scan Range (2θ): 10-80°

    • Step Size: 0.02°

  • Data Analysis: The resulting diffractogram for amorphous this compound will show a broad hump, indicative of the absence of long-range order. In contrast, crystalline this compound (berlinite) will exhibit sharp, well-defined peaks at specific 2θ angles, which can be matched with standard diffraction patterns for phase identification.

3.2.2. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the surface morphology, particle size, and aggregation of the this compound particles.

  • Sample Preparation: The dry powder is mounted on an SEM stub using conductive adhesive tape and sputter-coated with a thin layer of gold or palladium to prevent charging.

  • Imaging Parameters:

    • Accelerating Voltage: 5-20 kV

    • Detector: Secondary Electron (SE) for topographical imaging.

  • Data Analysis: SEM images will reveal the surface texture and particle morphology. Amorphous this compound typically appears as aggregates of fine, irregular particles, while crystalline berlinite will show well-defined crystal facets.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the this compound samples.

  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The sample is scanned over a wavenumber range of 4000-400 cm⁻¹.

  • Data Analysis: The FTIR spectrum will show absorption bands corresponding to the vibrational frequencies of P-O and Al-O bonds. The broadness of the peaks in the amorphous sample will contrast with the sharper peaks of the crystalline form, reflecting the difference in their structural order.

Mechanism of Action as a Vaccine Adjuvant

Amorphous this compound is widely used as a vaccine adjuvant to enhance the immunogenicity of antigens. Its mechanism of action is multifaceted and involves several key immunological pathways.

The Depot Effect

The high surface area and porosity of amorphous this compound allow for the efficient adsorption of vaccine antigens.[8] This creates a "depot" at the injection site, leading to a slow release of the antigen. This sustained antigen presentation to the immune system enhances the recruitment of antigen-presenting cells (APCs) and prolongs the immune response.

Activation of the NLRP3 Inflammasome

A critical mechanism of this compound's adjuvant activity is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs, such as macrophages and dendritic cells.[9][10][11]

  • Phagocytosis and Lysosomal Destabilization: After injection, particles of this compound with adsorbed antigen are phagocytosed by APCs. Inside the cell, these particles can lead to the destabilization of lysosomes.

  • Cathepsin B Release and Potassium Efflux: Lysosomal rupture releases enzymes like cathepsin B into the cytoplasm. This, along with a decrease in intracellular potassium concentration (K⁺ efflux), acts as a trigger for NLRP3 activation.[1]

  • Inflammasome Assembly and Caspase-1 Activation: The activated NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, forming the NLRP3 inflammasome complex. This proximity induces the auto-cleavage and activation of caspase-1.

  • Cytokine Maturation and Secretion: Activated caspase-1 then cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18). These potent cytokines are then secreted from the cell.

  • Enhanced Immune Response: The secretion of IL-1β and IL-18 promotes the recruitment of other immune cells to the site of injection and enhances the subsequent adaptive immune response, including the production of antibodies by B cells.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_crystalline Crystalline Synthesis s1 Precursor Solutions (e.g., AlCl₃ and Na₃PO₄) s2 Co-Precipitation s1->s2 s3 Washing & Drying s2->s3 s4 Amorphous AlPO₄ s3->s4 c1 XRD s4->c1 Sample c2 SEM s4->c2 Sample c3 FTIR s4->c3 Sample c4 BET s4->c4 Sample cs1 Nutrient Preparation (e.g., Al(OH)₃ in H₃PO₄) cs2 Hydrothermal Treatment cs1->cs2 cs3 Crystal Growth cs2->cs3 cs4 Crystalline AlPO₄ cs3->cs4 cs4->c1 Sample cs4->c2 Sample cs4->c3 Sample

Caption: Generalized experimental workflow for the synthesis and characterization of this compound.

NLRP3 Inflammasome Activation Pathway

G cluster_cell Antigen Presenting Cell (APC) cluster_inflammasome NLRP3 Inflammasome Assembly AlPO4 Amorphous AlPO₄ + Antigen Phagocytosis Phagocytosis AlPO4->Phagocytosis Lysosome Lysosome Destabilization Phagocytosis->Lysosome CathepsinB Cathepsin B Release Lysosome->CathepsinB K_efflux K⁺ Efflux Lysosome->K_efflux NLRP3 NLRP3 CathepsinB->NLRP3 K_efflux->NLRP3 ASC ASC pro_caspase1 Pro-Caspase-1 Caspase1 Activated Caspase-1 pro_caspase1->Caspase1 Activation pro_IL1b Pro-IL-1β Caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleavage IL1b IL-1β IL18 IL-18 ImmuneResponse Enhanced Immune Response IL1b->ImmuneResponse IL18->ImmuneResponse

Caption: Signaling pathway of NLRP3 inflammasome activation by amorphous this compound adjuvant.

Conclusion

The choice between amorphous and crystalline this compound in drug development is dictated by the specific application. The high surface area, porosity, and resultant superior adsorption capacity of amorphous this compound make it the ideal choice for use as a vaccine adjuvant. Its ability to form an antigen depot and activate the NLRP3 inflammasome are key to its efficacy in enhancing immunogenicity. Conversely, the high thermal stability and well-defined structure of crystalline this compound (berlinite) may be advantageous in applications requiring high-temperature processing or a chemically inert, non-porous material. A thorough understanding of the distinct properties and the appropriate methods for synthesis and characterization of these two forms is essential for their effective utilization in pharmaceutical research and development.

References

Aluminum Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Molecular Characteristics, Synthesis, and Applications in Pharmaceutical Sciences

Introduction

Aluminum phosphate (B84403) (AlPO₄) is an inorganic compound of significant interest in various scientific and industrial fields. While it finds use in catalysis and as a refractory material, its primary role in the pharmaceutical industry, and the focus of this guide, is as a potent and widely used adjuvant in human vaccines.[1][2][3] Its ability to enhance the immunogenicity of antigens is a cornerstone of modern vaccine formulation.[4][5][] This technical guide provides a comprehensive overview of the molecular formula, molar mass, physicochemical properties, synthesis protocols, and characterization of aluminum phosphate, with a particular emphasis on its application as a vaccine adjuvant for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is a salt formed from aluminum cations (Al³⁺) and phosphate anions (PO₄³⁻).[7] Its fundamental properties are crucial for its function in pharmaceutical formulations.

Molecular Formula and Molar Mass

The chemical formula for this compound is AlPO₄ .[7]

The molar mass is calculated from the atomic weights of its constituent elements:

  • Aluminum (Al): 26.982 g/mol

  • Phosphorus (P): 30.974 g/mol

  • Oxygen (O): 15.999 g/mol (x4)

This results in a molar mass of approximately 121.95 g/mol .[7]

Physicochemical Data

A summary of the key physicochemical properties of anhydrous this compound is presented in the table below. These characteristics are critical for its application in drug development, particularly in vaccine formulations where particle size, surface charge, and crystallinity influence antigen adsorption and the resulting immune response.[8][9]

PropertyValueReferences
Molecular Formula AlPO₄[7]
Molar Mass 121.95 g/mol [7]
Appearance White, crystalline or amorphous powder[7][10]
Density 2.566 g/cm³[7]
Melting Point >1,800 °C (decomposes)[7]
Solubility in water Insoluble[7]
Solubility Very slightly soluble in HCl and HNO₃[7]
Crystal Structure Amorphous, Tridymite-like, Cristobalite-like[10]
Surface Area (Amorphous Gel) 250-350 m²/g[10]
Pore Volume (Amorphous Gel) 0.4-1.8 cc/g[10]

Synthesis of this compound for Pharmaceutical Applications

The synthesis of this compound for pharmaceutical use, particularly as a vaccine adjuvant, is typically achieved through a controlled precipitation reaction. The properties of the final product, such as particle size and crystallinity, are highly dependent on the synthesis conditions.[2] A common method is the co-precipitation of an aluminum salt with a phosphate source.[1]

Experimental Protocol: Co-Precipitation Synthesis of this compound Nanoparticles

This protocol outlines a general method for the synthesis of this compound nanoparticles suitable for adjuvant research.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Disodium (B8443419) phosphate heptahydrate (Na₂HPO₄·7H₂O)

  • Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aluminum chloride/sodium acetate solution by dissolving aluminum chloride hexahydrate and sodium acetate trihydrate in deionized water to a final concentration of 0.164 M for each.[11]

    • Prepare a disodium phosphate solution by dissolving disodium phosphate heptahydrate in deionized water to a final concentration of 0.144 M.[11]

  • Precipitation:

    • Place the disodium phosphate solution in a beaker on a magnetic stirrer.

    • While stirring at a low speed (40-60 rpm), add the aluminum chloride/sodium acetate solution dropwise to the disodium phosphate solution at room temperature.[11] A white precipitate of this compound will form.[1]

  • Settling and Aging:

    • After the addition is complete, heat the suspension to a temperature in the range of 50-70°C.[1][12] This step, known as settling or aging, can influence the particle size and crystallinity.

  • Washing and Purification:

    • Carefully remove the supernatant.

    • Wash the precipitate multiple times with deionized water. Use centrifugation to separate the nanoparticles after each wash.[1]

  • Drying:

    • Dry the purified nanoparticles using a suitable method such as oven drying or freeze-drying.[1]

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_product Final Product A Aluminum Chloride & Sodium Acetate Solution C Dropwise Addition with Stirring A->C B Disodium Phosphate Solution B->C D Heating/Settling (50-70°C) C->D E Washing via Centrifugation D->E F Drying E->F G AlPO₄ Nanoparticles F->G

Experimental workflow for the synthesis of this compound nanoparticles.

Characterization of this compound

For its application in drug development, particularly as a vaccine adjuvant, the physicochemical characterization of this compound is critical to ensure batch-to-batch consistency and performance. Several analytical techniques are employed for this purpose.

Experimental Protocols for Characterization

X-Ray Diffraction (XRD)

  • Objective: To determine the crystallinity and phase composition of the this compound. Amorphous and crystalline forms will produce different diffraction patterns.[13]

  • Sample Preparation: The sample should be a fine, homogeneous powder. Gentle grinding may be necessary.[13]

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° to 80°[13]

  • Data Analysis: The resulting diffraction pattern is compared with standard patterns from databases to identify the crystalline phases present.[13] Amorphous materials will show broad, diffuse peaks, while crystalline materials will exhibit sharp, well-defined peaks.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the chemical bonds and functional groups present, confirming the presence of P-O and Al-O bonds.[15]

  • Methodology (Attenuated Total Reflectance - ATR):

    • A small amount of the this compound powder is placed directly onto the ATR crystal.

    • A background spectrum of the clean, empty crystal is collected.

    • The sample spectrum is then collected.

    • The instrument's software ratios the sample spectrum to the background to generate an absorbance spectrum.[15]

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to this compound. For instance, the P-O stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.[16]

G start AlPO₄ Sample xrd X-Ray Diffraction (XRD) start->xrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir sem Scanning Electron Microscopy (SEM) start->sem xrd_result Crystallinity and Phase Composition xrd->xrd_result ftir_result Chemical Bonds and Functional Groups ftir->ftir_result sem_result Particle Size, Shape, and Morphology sem->sem_result

Logical workflow for the characterization of this compound.

Application as a Vaccine Adjuvant

This compound is one of the most common adjuvants used in human vaccines.[5] Its primary function is to enhance the immune response to a co-administered antigen.[]

Mechanism of Action

The precise mechanism of action of aluminum-containing adjuvants is still under investigation, but several key processes are believed to contribute to their efficacy:

  • Depot Effect: this compound forms a depot at the injection site, which slowly releases the antigen, prolonging its interaction with the immune system.[5]

  • Enhanced Antigen Uptake: The particulate nature of this compound facilitates the uptake of antigens by antigen-presenting cells (APCs), a crucial first step in initiating an immune response.[]

  • NLRP3 Inflammasome Activation: Aluminum adjuvants can activate the NLRP3 inflammasome in APCs, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which further stimulate the immune response.[4][5]

  • Immune Cell Recruitment: The inflammatory environment created by the adjuvant at the injection site recruits various immune cells, further amplifying the immune response.[5]

G cluster_injection Injection Site cluster_cellular Cellular Level cluster_response Immune Response A AlPO₄ Adjuvant + Antigen B Depot Formation A->B C Immune Cell Recruitment A->C E Enhanced Antigen Uptake B->E D Antigen Presenting Cell (APC) C->D D->E F NLRP3 Inflammasome Activation E->F G Cytokine Release (IL-1β, IL-18) F->G H Enhanced Antibody Production G->H

Signaling pathway for this compound as a vaccine adjuvant.

Conclusion

This compound is a well-characterized inorganic compound with a critical role in modern medicine, particularly in vaccinology. Its straightforward molecular formula and molar mass belie the complexity of its application as an adjuvant, where its physicochemical properties must be carefully controlled to ensure safety and efficacy. The synthesis and characterization protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this important pharmaceutical excipient. A thorough understanding of its properties and mechanism of action is essential for the continued development of effective and safe vaccines.

References

A Technical Guide to the Core Mechanism of Aluminum Phosphate as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum-containing adjuvants, particularly aluminum phosphate (B84403) (AP), have been a cornerstone of human vaccines for nearly a century, prized for their excellent safety profile and ability to robustly enhance humoral immunity. Despite their long history of use, a complete understanding of their mechanism of action has only emerged in recent decades. This guide provides an in-depth examination of the core mechanisms by which aluminum phosphate stimulates the immune system. It moves beyond the traditional "depot effect" to detail the intricate interplay between the adjuvant's physicochemical properties and its ability to activate key pathways of the innate immune system. The central mechanism involves the activation of the NLRP3 inflammasome, a multi-protein complex that triggers a cascade of inflammatory signals crucial for shaping the adaptive immune response. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for professionals in vaccine development.

Physicochemical Properties of this compound

The adjuvant activity of this compound is intrinsically linked to its physical and chemical characteristics. AP is an amorphous, non-crystalline precipitate with the approximate molecular formula [Al(OH)x(PO₄)y].[1][] Its primary particles are spherical or disk-shaped, approximately 50 nm in diameter, which form larger, loose aggregates.[][3][4] These properties influence antigen adsorption and interaction with immune cells. A comparison with the other common aluminum adjuvant, aluminum hydroxide (B78521) (AH), highlights key differences that dictate their application.

Table 1: Comparative Physicochemical Properties of Aluminum Adjuvants

Property This compound (AP) Aluminum Hydroxide (AH) Reference(s)
Structure Amorphous, non-crystalline Crystalline (Boehmite-like) [][5]
Primary Particle Shape Spherical, disk-shaped Needle-like, fibrous [3][4]
Primary Particle Size ~50 nm diameter ~4.5 nm x 2.2 nm x 10 nm [4]
Point of Zero Charge (PZC) ~5.0 ~11.4 [6]

| Surface Charge at Neutral pH | Negative | Positive |[3][6] |

Antigen Adsorption and the Depot Effect

A primary function of AP is to adsorb vaccine antigens, a process governed by several interaction forces. The selection of AP as an adjuvant is often based on the isoelectric point (pI) of the antigen.

Mechanisms of Adsorption

Antigens bind to aluminum adjuvants through a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.[1] However, the two predominant mechanisms are:

  • Electrostatic Attraction : This is the most common mechanism. At neutral pH, AP particles carry a negative surface charge, which facilitates the adsorption of positively charged (basic) antigens.[1][7]

  • Ligand Exchange : This involves the displacement of surface hydroxyl groups on the adjuvant by phosphate groups present on the antigen, forming a stronger, more stable bond.[][8]

Antigen adsorption is crucial as it can maintain the antigen's stability and concentrate it at the injection site.[1] However, excessively strong adsorption can hinder subsequent antigen processing and presentation by immune cells.[9]

cluster_0 Antigen Adsorption Mechanisms AP This compound (Negative Surface at pH 7) Adsorbed_Complex1 Adsorbed Complex AP->Adsorbed_Complex1 Electrostatic Attraction Adsorbed_Complex2 Adsorbed Complex AP->Adsorbed_Complex2 Ligand Exchange Antigen_pos Positively Charged Antigen (pI > 7) Antigen_pos->Adsorbed_Complex1 Antigen_phos Phosphorylated Antigen Antigen_phos->Adsorbed_Complex2

Figure 1: Antigen adsorption mechanisms onto this compound.

The Depot Effect

Historically, the "depot effect" was considered the primary mechanism for aluminum adjuvants. This theory posits that the adjuvant forms a deposit at the injection site, leading to the slow release of antigen, which provides prolonged stimulation of the immune system.[1][][10] This retention of antigen at the injection site facilitates the accumulation of inflammatory cells.[1][8] While depot formation does occur and contributes to the immune response, it is no longer considered the sole or even the most critical mechanism.[1][11][12] Studies have shown that a significant adjuvant effect can be achieved even when the antigen is not adsorbed, indicating that other mechanisms are at play.[9][12]

Core Immunological Mechanisms of Action

The immunopotentiating effect of this compound is a multi-step process that begins with the stimulation of the innate immune system, which in turn orchestrates a powerful adaptive response.

Recruitment of Innate Immune Cells

Following intramuscular injection, AP induces a sterile local inflammatory response. This inflammation acts as a "danger signal" that recruits a variety of innate immune cells to the injection site, most notably antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, as well as monocytes and neutrophils.[1][4][6] This cellular influx creates an environment ripe for initiating an immune response.

Enhanced Antigen Uptake and Presentation

AP's particulate nature is key to its function. APCs more readily phagocytose particulate antigens than soluble ones.[1][13]

  • Enhanced Uptake : The formulation of antigens with AP creates particles that are efficiently taken up by DCs and macrophages.[1][8] This process concentrates the antigen within the cells responsible for initiating the adaptive immune response.

  • Antigen Presentation : Once inside the APC, the antigen is processed and its peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules. These MHC-peptide complexes are then presented on the cell surface to naive CD4+ T cells.[8][14] AP has been shown to enhance the ability of DCs to activate T cells much more efficiently compared to soluble antigen.[9]

Activation of the NLRP3 Inflammasome

A central mechanism for aluminum adjuvants is the activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome within APCs.[1][15][16][17] This pathway is independent of Toll-like receptors (TLRs).[8][18] The activation sequence is as follows:

  • Phagocytosis and Lysosomal Destabilization : APCs engulf the AP-antigen particles via phagocytosis. Inside the cell, these particles can lead to the swelling and rupture of the phagolysosome.[8][19]

  • Release of Cathepsin B : Lysosomal rupture releases its contents, including the protease Cathepsin B, into the cytoplasm.[1][13][19]

  • Inflammasome Assembly : Cytosolic Cathepsin B, along with potassium (K+) efflux from the cell, triggers the assembly of the NLRP3 inflammasome complex.[19] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1.[1][13]

  • Caspase-1 Activation : The assembled inflammasome facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1.[1][13]

  • Cytokine Processing and Secretion : Active caspase-1 acts on the inactive precursors of key pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, cleaving them into their mature, biologically active forms, which are then secreted from the cell.[1][8][13][15]

In addition to this direct pathway, dying or stressed cells at the injection site release Damage-Associated Molecular Patterns (DAMPs), such as uric acid and host cell DNA, which can further amplify the activation of the NLRP3 inflammasome.[8][19][20]

cluster_APC Antigen Presenting Cell (e.g., Macrophage) cluster_Phagosome Phagolysosome Phagocytosis 1. Phagocytosis of AlPO₄-Antigen LysosomeRupture 2. Lysosomal Rupture Phagocytosis->LysosomeRupture Destabilization CathepsinB Cathepsin B Release NLRP3 3. NLRP3 Inflammasome Assembly CathepsinB->NLRP3 KEfflux K+ Efflux KEfflux->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 4. Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b 5. Secreted IL-1β ProIL1b->IL1b TCell_Diff Adaptive Immune Response IL1b->TCell_Diff Promotes Th2 Differentiation IL18 5. Secreted IL-18 ProIL18->IL18 IL18->TCell_Diff Promotes Th2 Differentiation AlPO4_ext AlPO₄-Antigen Particle AlPO4_ext->Phagocytosis

Figure 2: NLRP3 inflammasome activation pathway by this compound.

Induction of a Th2-Biased Adaptive Immune Response

The secretion of IL-1β and IL-18 is a critical bridge between the innate and adaptive immune systems. These cytokines, particularly in concert with antigen presentation by DCs, drive the differentiation of naive CD4+ T cells toward a T helper 2 (Th2) phenotype.[1][8][13] Th2 cells are essential for providing help to B cells, stimulating them to undergo clonal expansion, affinity maturation, and differentiation into plasma cells that produce high-avidity, antigen-specific antibodies.[1][13] While AP is highly effective at inducing humoral (antibody-mediated) immunity, it is generally a weak inducer of Th1-type cellular immunity, which is required for protection against intracellular pathogens.[8][17]

Table 2: Key Cytokines Induced by this compound and Their Functions

Cytokine Primary Producing Cell(s) Key Function(s) in Adjuvant Response Reference(s)
IL-1β Macrophages, Dendritic Cells, Monocytes Pro-inflammatory; promotes Th2 differentiation; activates endothelial cells to recruit more immune cells. [1][8][13][15]

| IL-18 | Macrophages, Dendritic Cells | Pro-inflammatory; works with IL-1β to promote Th2 differentiation and antibody production. |[1][8][13][15] |

Key Experimental Protocols

The elucidation of AP's mechanism has been driven by several key experimental models. The following are simplified protocols for foundational assays.

Protocol: Antigen Adsorption Isotherm

This assay quantifies the adsorption capacity and affinity of an antigen to the adjuvant.

  • Preparation : Prepare a fixed concentration of this compound adjuvant suspension in a suitable buffer (e.g., saline or Tris buffer at neutral pH).

  • Incubation : Add increasing concentrations of the antigen solution to aliquots of the adjuvant suspension. Include a control with no adjuvant.

  • Equilibration : Gently mix the samples and incubate at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) to allow adsorption to reach equilibrium.

  • Separation : Centrifuge the samples to pellet the adjuvant-antigen complex.

  • Quantification : Carefully collect the supernatant and measure the concentration of the unbound (free) antigen using a suitable protein quantification method (e.g., BCA assay, ELISA, or UV-Vis spectroscopy).

  • Calculation : The amount of adsorbed antigen is calculated by subtracting the amount of free antigen from the total initial amount. Plot the amount of adsorbed antigen per unit of adjuvant against the concentration of free antigen to generate the isotherm.

Protocol: In Vitro NLRP3 Inflammasome Activation Assay

This assay measures the ability of AP to induce IL-1β secretion from APCs.

  • Cell Culture : Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes. For THP-1 cells, differentiate them into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming (Signal 1) : Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Stimulation (Signal 2) : Remove the LPS-containing medium and add fresh medium containing various concentrations of sterile this compound adjuvant.

  • Incubation : Incubate the cells for 6-24 hours.

  • Sample Collection : Collect the cell culture supernatants.

  • Cytokine Measurement : Quantify the concentration of secreted IL-1β in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. An increase in IL-1β levels compared to LPS-primed but unstimulated cells indicates inflammasome activation.

start Start: Culture BMDMs or THP-1 cells prime 1. Priming (Signal 1) Incubate with LPS (e.g., 1 µg/mL, 3-4h) start->prime wash 2. Wash cells and replace medium prime->wash stimulate 3. Stimulation (Signal 2) Add AlPO₄ adjuvant to cells wash->stimulate incubate 4. Incubate (6-24h) stimulate->incubate collect 5. Collect Supernatants incubate->collect elisa 6. Quantify IL-1β using ELISA collect->elisa end End: Analyze Results elisa->end

Figure 3: Experimental workflow for in vitro inflammasome activation.

Protocol: In Vivo Mouse Immunization Model

This model assesses the adjuvant's ability to enhance antibody responses in a living organism.

  • Animal Model : Use a standard inbred mouse strain, such as BALB/c or C57BL/6 (6-8 weeks old).

  • Formulation : Prepare vaccine formulations:

    • Group 1: Antigen in saline (control).

    • Group 2: Antigen adsorbed to this compound adjuvant.

  • Immunization : Administer a primary immunization (Day 0) via intramuscular or subcutaneous injection. Administer one or two booster immunizations at set intervals (e.g., Day 14 and Day 28).

  • Blood Collection : Collect blood samples from the mice at various time points (e.g., pre-immunization and 1-2 weeks after each boost).

  • Serum Preparation : Process blood to isolate serum.

  • Antibody Titer Measurement : Determine the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum using an indirect ELISA. A significantly higher antibody titer in the adjuvanted group compared to the antigen-only group demonstrates the adjuvant effect.

Conclusion and Future Directions

The mechanism of this compound as a vaccine adjuvant is a multifaceted process rooted in its ability to effectively engage the innate immune system. While the depot effect contributes by localizing antigen, the core mechanism hinges on the recruitment of APCs and the subsequent activation of the NLRP3 inflammasome. This leads to the secretion of IL-1β and IL-18, which are pivotal in driving a potent, Th2-biased humoral immune response.

Despite its success, AP has limitations, primarily its weakness in inducing robust Th1 and cytotoxic T-cell responses necessary for combating certain viruses and intracellular bacteria.[17] Current and future research focuses on overcoming this by creating combination adjuvants. For instance, combining AP with Toll-like receptor (TLR) agonists, such as Monophosphoryl Lipid A (MPL), can shift the immune response towards a more balanced Th1/Th2 profile, thereby broadening the protective efficacy of vaccines.[8][21] Continued exploration of these synergistic interactions will be vital for developing the next generation of highly effective and precisely targeted vaccines.

References

Overview of aluminum phosphate in ceramic and refractory materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aluminum Phosphate (B84403) in Ceramic and Refractory Materials

Introduction

Aluminum phosphate is a versatile inorganic compound that serves a critical role as a binder and functional component in the manufacturing of advanced ceramics and high-performance refractory materials.[1] Its utility stems from its ability to form strong, thermally stable bonds at both ambient and elevated temperatures, imparting enhanced mechanical strength, thermal shock resistance, and chemical durability to the final products.[2][3] This guide provides a comprehensive technical overview of the chemistry, properties, synthesis, and applications of this compound, with a focus on its function as a binder in ceramic and refractory systems. It is intended for researchers and materials scientists engaged in the development of high-temperature materials.

Chemistry and Forms of this compound

This compound exists in various forms, each with distinct properties and applications. The most common forms used in ceramics are derived from the reaction of an aluminum source, such as aluminum hydroxide (B78521) [Al(OH)₃], with phosphoric acid (H₃PO₄).[2][4] The specific product depends on the reaction conditions and the molar ratio of phosphorus to aluminum (P/Al).

  • Monothis compound [Al(H₂PO₄)₃] (MAP): Often referred to as aluminum dihydrogen phosphate, MAP is a primary acidic phosphate binder.[5][6] It is typically used as a colorless, viscous aqueous solution (40-50%) or a white powder.[5] MAP is crucial for developing chemical bonds at low to moderate temperatures (100-300°C) through polymerization and polycondensation reactions.[5]

  • Acid this compound: This term refers to liquid solutions of phosphoric acid and an aluminum salt where the P/Al molar ratio is significantly higher than 3.[7] These low-viscosity solutions are effective for binding porous ceramic articles and for creating protective coatings.[7][8]

  • Aluminum Orthophosphate (AlPO₄): Also known as berlinite (B1174126) in its crystalline form, AlPO₄ is a key phase formed upon heating this compound binders.[9] It has a three-dimensional structure analogous to silica (B1680970) (SiO₂) and is known for its high thermal stability, hardness, and chemical inertness.[4][10] It can exist in various crystalline polymorphs (tridymite-like, cristobalite-like) and as an amorphous gel.[10]

The stability and binding properties are heavily dependent on the P₂O₅-to-Al₂O₃ ratio.[5] Hardening of aluminosilicate (B74896) materials with phosphate binders is driven by the formation of acid phosphates, their subsequent polymerization upon heating, and the reaction of phosphoric acid with oxides in the refractory aggregates.[5]

Core Properties and Performance Data

This compound binders provide a unique combination of properties that are essential for high-temperature applications. They offer excellent thermal stability, resistance to chemical attack, and high bonding strength.[2][10]

Thermal Properties

This compound exhibits excellent thermal stability, with some amorphous compositions remaining metastable up to 1400°C.[10] The thermal journey of a typical MAP binder involves several transformations. Upon heating, it undergoes dehydration and condensation to form pyrophosphates and polyphosphates.[4] At higher temperatures, these transform into the stable cristobalite form of AlPO₄, which ultimately decomposes into refractory alumina (B75360) (Al₂O₃) and P₂O₅ at temperatures exceeding 1760°C.[5]

Table 1: Key Thermal Transitions of this compound

Temperature (°C) Event/Phase Transformation Reference
100 - 300 Initial chemical bonding, polymerization, and polycondensation of MAP. [5]
100.7 & 217.7 Phase transformations observed in synthesized this compound binder via TG/DTA. [2]
250 Formation of anhydrous aluminum tripolyphosphate. [4]
350 - 500 Drying temperature to achieve high bending/compression resistance. [11]
>600 Formation of Mg₃(PO₄)₂ when reacting with MgAl₂O₄. [2]
1021 Transformation from tridymite to cristobalite form of AlPO₄. [5]
1500 Decomposition of metaphosphate into cristobalite AlPO₄ and P₂O₅. [5]

| >1760 | Decomposition of AlPO₄ into Al₂O₃ and P₂O₅. |[5] |

Mechanical and Physical Properties

Phosphate-bonded refractories are known for their high strength, particularly at intermediate temperatures where traditional cement-bonded castables can show a decrease in strength.[3] They also exhibit good wear resistance and thermal shock resistance.[3][12]

Table 2: Selected Properties of this compound and Bonded Materials

Property Value Material/Condition Reference
Chemical Formula Al(H₂PO₄)₃ Monothis compound (MAP)
CAS Number 13530-50-2 Monothis compound (MAP) [6]
Relative Density 1.44 - 1.47 g/cm³ Monothis compound (MAP) Solution [6]
Bulk Density < 2.30 g/cm³ Amorphous this compound [10]
Surface Area 250 - 350 m²/g Amorphous this compound Gels [10]
Pore Volume 0.4 - 1.8 cc/g Amorphous this compound Gels [10]
Binder Amount 1% - 25% by weight General refractory compositions [13]
Binder Amount 10% - 14% Phosphate castables (40-60% concentration) [12][14]
Compressive Strength 16,000 psi (110 MPa) Alumina ceramics bonded with berlinite (AlPO₄) [9]

| Flexural Strength | 43 MPa | Chemically bonded ceramic from Al/P binder |[15] |

Mechanism of Phosphate Bonding

The bonding action of this compound is a multi-stage process that evolves with temperature. It begins with chemical reactions at low temperatures and transitions to a ceramic bond at high temperatures.

  • Initial Setting (Room Temperature): In castables, a setting agent or hardener (e.g., magnesium oxide, high alumina cement) is often used.[12][14][16] The agent reacts with the acidic phosphate solution, causing it to gel and providing initial "green" strength to the cast body.[16] For instance, MgO reacts with MAP to form insoluble magnesium and aluminum phosphates like newberyite (MgHPO₄·3H₂O).[17]

  • Dehydration and Condensation (100 - 600°C): As the material is heated, water is driven off, and the acidic phosphate monomers undergo polycondensation. This process forms P–O–P and P–O–Al linkages, creating an increasingly cross-linked, rigid inorganic polymer network that strongly binds the aggregate particles.[2]

  • Ceramic Bond Formation (>600°C): At higher temperatures, the amorphous phosphate network crystallizes into stable phases like aluminum orthophosphate (AlPO₄).[5] This crystalline phase acts as a ceramic matrix, providing high mechanical strength and thermal stability. The AlPO₄ can also react with the refractory aggregates (e.g., alumina, mullite) to further strengthen the bond at the particle interfaces.[2]

The following diagram illustrates the thermal transformation pathway that underpins the bonding mechanism.

G cluster_0 Thermal Transformation Pathway of this compound Binder A MAP Solution Al(H₂PO₄)₃ in H₂O B Green Body (Initial Set with MgO) ~25-50°C A->B Mixing & Casting C Dehydration & Polycondensation 100-600°C B->C Heating D Amorphous Al-P-O Network (P-O-P & P-O-Al Bonds) C->D Forms E Crystallization >600°C D->E Further Heating F Crystalline AlPO₄ Phases (Berlinite, Tridymite, Cristobalite) E->F Forms G Decomposition >1760°C F->G High Temp. H Refractory Oxides (Al₂O₃ + P₂O₅ gas) G->H Products

Thermal evolution of this compound binder.

Experimental Protocols

Protocol 1: Synthesis of Monothis compound (MAP) Solution (~50%)

This protocol is based on the reaction of aluminum hydroxide with phosphoric acid.[5][18]

Materials:

  • Aluminum hydroxide [Al(OH)₃], dry powder

  • Orthophosphoric acid (H₃PO₄), 85% aqueous solution

  • Deionized water

Equipment:

  • Heating mantle with magnetic stirring

  • Reaction flask (e.g., three-neck round-bottom flask)

  • Condenser

  • Thermometer

  • Beakers and graduated cylinders

Methodology:

  • Calculate the required amounts of Al(OH)₃ and 85% H₃PO₄ to achieve a final solution with the desired P/Al molar ratio (typically 3 for MAP) and concentration. For a 50% solution, water will be added.

  • Add the calculated amount of 85% H₃PO₄ and deionized water to the reaction flask.

  • Begin stirring and gently heat the diluted acid solution to approximately 90°C.[13]

  • Slowly and incrementally add the powdered Al(OH)₃ to the heated acid solution. The dissolution is an endothermic reaction, and adding the powder too quickly can cool the solution and make dissolution difficult.[5]

  • Once all the Al(OH)₃ has been added, attach the condenser and increase the temperature to reflux (approximately 105-110°C).

  • Maintain the reflux with continuous stirring for 4-5 hours or until the solution becomes clear and homogenous.[13]

  • Turn off the heat and allow the solution to cool to room temperature.

  • The resulting product is a viscous, colorless liquid of monothis compound. Store in a sealed container.

G cluster_0 Workflow: Synthesis of MAP Binder Solution A 1. Charge Reactor (H₃PO₄ + H₂O) B 2. Heat & Stir (~90°C) A->B C 3. Add Al(OH)₃ (Slowly) B->C D 4. Reflux (105-110°C, 4-5 hours) C->D E 5. Cool Down (To Room Temp) D->E F 6. Product (Viscous MAP Solution) E->F

Experimental workflow for MAP synthesis.
Protocol 2: Fabrication of a Phosphate-Bonded High-Alumina Castable

This protocol describes the general steps for creating a refractory shape using a phosphate binder.

Materials:

  • Refractory Aggregate: High-alumina calcined clay or tabular alumina, graded particle sizes (e.g., 60-70% of total mix).[14]

  • Refractory Powder: Fine alumina powder (-325 mesh), (e.g., 30-40% of total mix).[14][16]

  • Binder: 50% Monothis compound (MAP) solution (e.g., 11-14% of total mix).[14]

  • Setting Agent: Dead-burnt magnesia (MgO), fine powder (e.g., 2-3% of total mix).[12][16]

Equipment:

  • High-shear mixer (planetary or paddle type)

  • Molds (steel or non-stick material)

  • Vibrating table

  • Drying oven

  • High-temperature furnace

Methodology:

  • Dry Mixing: Combine the graded refractory aggregate and fine powders in the mixer. Mix for 3-5 minutes until a homogenous dry blend is achieved.

  • Binder Addition: Slowly add the MAP solution to the dry mix while continuing to mix. Mix for another 3-5 minutes until the binder is uniformly distributed and the castable has a consistent, workable texture.

  • Casting: Immediately transfer the wet mix into the molds. Place the filled molds on a vibrating table and vibrate for 1-2 minutes to remove entrapped air and ensure dense packing.

  • Curing (Setting): Allow the cast shapes to set at ambient temperature. The setting time can range from 90-120 minutes, depending on the reactivity of the setting agent and temperature.[17] The cast article develops sufficient "wet strength" to be handled and removed from the mold.[16]

  • Drying: Carefully transfer the demolded shapes to a drying oven. Heat slowly according to a pre-defined schedule, for example, holding at 110°C for 24 hours to remove free water.[17]

  • Firing: Place the dried shapes in a high-temperature furnace. Fire them at a temperature sufficient to form the ceramic bond (e.g., 800-1500°C), depending on the final application requirements. The heating rate must be controlled to avoid cracking from thermal stress.

G cluster_0 Workflow: Fabrication of Refractory Castable A 1. Dry Mix (Aggregate + Powder + MgO) B 2. Wet Mix (Add MAP Binder) A->B C 3. Cast & Vibrate (Fill Molds) B->C D 4. Cure at Room Temp (90-120 min) C->D E 5. Demold & Dry (~110°C) D->E F 6. Fire (800-1500°C) E->F G Final Product (Phosphate-Bonded Refractory) F->G

Process for fabricating a refractory castable.

Applications

The unique properties of this compound binders make them suitable for a wide range of applications in high-temperature industries.

  • Refractory Castables and Plastics: Phosphate-bonded high-alumina castables are widely used in applications requiring high strength and resistance to corrosion and wear, such as in aluminum melting furnaces, boilers, and incinerators.[3][19] They are advantageous because they do not require water addition during installation and can be heated rapidly after setting.[19]

  • Protective Coatings: Amorphous this compound can form thermally stable coatings that protect metal and ceramic substrates from high-temperature oxidation and corrosion.[10][20] These coatings are also used as fire retardants.[20][21]

  • Specialty Cements and Mortars: Acidic orthophosphates are used to produce specialty cements known for rapid setting times and high strength.[1] These are often used for repair applications in kilns and furnaces.[17]

  • Investment Casting: Phosphoric acid and this compound solutions are used to bond silica and other refractory materials to produce molds for metal investment casting.[1][22][23] The binder provides the necessary strength to the ceramic shell that will contain the molten metal.

  • Electrical Insulation: Due to its high thermal stability and dielectric properties, this compound is a component in electrical insulating materials designed for high-temperature furnaces.[24]

Conclusion

This compound is a fundamentally important inorganic binder in the field of ceramics and refractories. Its ability to form strong chemical bonds at low temperatures, which transform into robust ceramic bonds upon firing, provides exceptional performance across a wide service temperature range. Through controlled synthesis, particularly by managing the P/Al ratio, its properties can be tailored to meet the demanding requirements of various high-temperature applications, from monolithic linings in metallurgical furnaces to precision molds for investment casting. Future research continues to explore novel formulations, such as the inclusion of additives to further enhance thermo-mechanical properties like thermal shock resistance and refractoriness under load.[17]

References

The Depot Effect of Aluminum Phosphate Adjuvants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the depot effect associated with aluminum phosphate (B84403) (AP) adjuvants, a critical component in vaccine development. While historically considered a primary mechanism for their immunopotentiating action, the role of the depot effect is now understood to be part of a more complex interplay of immunological events. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Depot Effect: More Than Just Slow Release

The "depot effect" traditionally describes the phenomenon where an adjuvant, after injection, forms a localized deposit of antigen at the administration site. This was thought to facilitate a slow and sustained release of the antigen, prolonging its interaction with the immune system and thereby enhancing the immune response.[1][2] While aluminum phosphate does form such a depot, current research indicates that its adjuvant activity is not solely dependent on this slow-release mechanism.[3][4] Instead, the particulate nature of the antigen-adjuvant complex, which facilitates uptake by antigen-presenting cells (APCs), and the induction of a local inflammatory response are now considered equally, if not more, important.[5][6]

This compound adjuvants are amorphous, porous particles with a negative surface charge at physiological pH.[7] This characteristic influences their interaction with antigens, favoring the adsorption of positively charged proteins through electrostatic interactions.[8] The strength and nature of this adsorption are critical factors influencing the subsequent immune response.

Quantitative Analysis of Antigen-Adjuvant Interactions

The interaction between an antigen and this compound can be quantified by measuring the adsorption capacity and the desorption kinetics. These parameters are crucial for vaccine formulation and for understanding the in vivo fate of the antigen.

Antigen Adsorption Capacity

The adsorption of an antigen to this compound can be described by the Langmuir adsorption isotherm, which relates the amount of adsorbed antigen to the concentration of the antigen in solution at equilibrium.[9]

Table 1: Quantitative Data on Antigen Adsorption to this compound Adjuvant

Antigen (Model)Adsorption Capacity (mg antigen / mg Al)Adsorption Coefficient (mL/mg)Method of QuantificationReference
LysozymeData not available in a specific value, but generally high for positively charged proteinsVariable depending on formulationAutomated high-throughput assay measuring unbound protein[9]
Bovine Serum Albumin (BSA)Data not available in a specific value, but generally low for negatively charged proteinsVariable depending on formulationAutomated high-throughput assay measuring unbound protein[9]

Note: Specific quantitative values for adsorption capacity and coefficient are highly dependent on the specific antigen, formulation buffer, pH, and ionic strength. The data presented here are illustrative of the principles of interaction.

Antigen Desorption and In Vivo Persistence

The release of the antigen from the this compound depot is influenced by the composition of the interstitial fluid at the injection site. Components such as phosphate ions and proteins can displace the adsorbed antigen.[4] Studies have shown that this compound dissolves more rapidly in simulated interstitial fluid compared to aluminum hydroxide (B78521).[6][7]

Table 2: In Vitro and In Vivo Antigen Release from this compound Adjuvant

ParameterObservationMethodReference
In Vitro Desorption Faster desorption rate compared to aluminum hydroxide in plasma.Incubation in plasma followed by quantification of unbound antigen.[4]
More rapid dissolution in simulated interstitial fluid compared to aluminum hydroxide.Dissolution studies in simulated interstitial fluid.[6][7]
In Vivo Persistence Faster clearance from the injection site compared to aluminum hydroxide.In vivo imaging of labeled adjuvants.[7]
Antigen can be detected at the injection site for several days to weeks, but this persistence is not always correlated with the magnitude of the immune response.In vivo imaging of labeled antigens.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the depot effect of this compound adjuvants.

Protocol for Measuring Antigen Adsorption to this compound

This protocol describes a method to determine the amount of a protein antigen that adsorbs to this compound adjuvant.

Objective: To quantify the percentage of a protein antigen that adsorbs to this compound under defined conditions.

Materials:

  • Protein antigen solution of known concentration

  • This compound adjuvant suspension

  • Formulation buffer (e.g., saline, Tris buffer)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Method for protein quantification (e.g., High-Performance Liquid Chromatography (HPLC), Bicinchoninic acid (BCA) assay)

Procedure:

  • Prepare a series of dilutions of the protein antigen in the formulation buffer.

  • In a microcentrifuge tube, mix a defined volume of the protein solution with a specific volume of the this compound adjuvant suspension to achieve the desired antigen-to-adjuvant ratio.

  • Incubate the mixture for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation to allow for adsorption to reach equilibrium.[5]

  • Centrifuge the suspension to pellet the this compound with the adsorbed protein. The centrifugation speed and time should be sufficient to completely pellet the adjuvant (e.g., 10,000 x g for 5 minutes).

  • Carefully collect the supernatant containing the unbound (free) protein.

  • Quantify the protein concentration in the supernatant using a validated method such as HPLC or a BCA assay.[5][8]

  • Calculate the percentage of adsorbed protein using the following formula: % Adsorption = [ (Initial Protein Concentration - Supernatant Protein Concentration) / Initial Protein Concentration ] x 100

Protocol for In Vitro Antigen Desorption in Simulated Interstitial Fluid

This protocol outlines a method to assess the release of an adsorbed antigen from this compound in a solution that mimics the physiological environment at the injection site.

Objective: To measure the rate and extent of antigen desorption from this compound in simulated interstitial fluid.

Materials:

  • Antigen-adsorbed this compound suspension (prepared as in Protocol 3.1)

  • Simulated Interstitial Fluid (SIF): A buffered solution containing key electrolytes and organic acids found in interstitial fluid (e.g., citric acid, lactic acid, and malic acid).

  • Incubator with agitation (e.g., orbital shaker) at 37°C

  • Microcentrifuge

  • Method for protein quantification

Procedure:

  • Resuspend the antigen-adsorbed this compound pellet in a known volume of SIF.

  • Incubate the suspension at 37°C with continuous gentle agitation.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the suspension.

  • Centrifuge the aliquot to pellet the adjuvant.

  • Collect the supernatant and quantify the concentration of the desorbed antigen.

  • Plot the concentration of desorbed antigen over time to determine the desorption kinetics.

Protocol for In Vivo Imaging of Antigen Depot

This protocol provides a general framework for visualizing and tracking the antigen depot at the injection site in a small animal model using fluorescence imaging.

Objective: To monitor the persistence and distribution of a fluorescently labeled antigen administered with this compound adjuvant in vivo.

Materials:

  • Fluorescently labeled antigen

  • This compound adjuvant

  • Small animal model (e.g., mice)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Hair removal cream or clippers

Procedure:

  • Preparation of Formulation: Mix the fluorescently labeled antigen with the this compound adjuvant shortly before injection.

  • Animal Preparation: Anesthetize the mouse using isoflurane.[10] Remove the fur from the injection site and the area to be imaged.[11]

  • Injection: Inject a defined volume of the antigen-adjuvant formulation intramuscularly or subcutaneously.

  • Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[10]

    • Acquire fluorescence images at various time points post-injection (e.g., immediately after, 1, 6, 24, 48 hours, and several days).

    • Use appropriate excitation and emission filters for the specific fluorophore used.

  • Data Analysis:

    • Quantify the fluorescence intensity at the injection site over time to assess the persistence of the antigen depot.

    • Monitor the distribution of the fluorescence signal to other parts of the body to track antigen dissemination.

Signaling Pathways Activated by this compound Adjuvants

The immunomodulatory effects of this compound extend beyond the depot effect and involve the activation of specific innate immune signaling pathways.

NLRP3 Inflammasome Activation

Upon phagocytosis by APCs such as dendritic cells and macrophages, this compound particles can lead to lysosomal destabilization. This triggers the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multi-protein complex.[5] Activated NLRP3 leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted.[5][12]

NLRP3_Inflammasome_Activation cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_phagolysosome Phagolysosome AlPO4 This compound Phagocytosed_AlPO4 Phagocytosed AlPO4 AlPO4->Phagocytosed_AlPO4 Phagocytosis Lysosomal_Destabilization Lysosomal Destabilization Phagocytosed_AlPO4->Lysosomal_Destabilization NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) Lysosomal_Destabilization->NLRP3_Inflammasome Activation Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleavage IL1b IL-1β Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage pro_IL1b pro-IL-1β pro_IL1b->Caspase1 pro_IL18 pro-IL-18 pro_IL18->Caspase1 Pro_inflammatory_Response Pro-inflammatory Response IL1b->Pro_inflammatory_Response IL18->Pro_inflammatory_Response

Caption: NLRP3 inflammasome activation by this compound adjuvant.

Syk/PI3K Signaling Pathway

Aluminum adjuvants can also directly interact with the lipid rafts in the cell membrane of APCs. This interaction leads to the activation of the spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K) signaling pathways.[5] This pathway is involved in enhancing antigen uptake and presentation.

Syk_PI3K_Signaling Al_Adjuvant Aluminum Adjuvant Lipid_Rafts Membrane Lipid Rafts Al_Adjuvant->Lipid_Rafts Interaction Syk Syk Lipid_Rafts->Syk Activation PI3K PI3K Syk->PI3K Activation Downstream_Signaling Downstream Signaling PI3K->Downstream_Signaling Enhanced_Uptake Enhanced Antigen Uptake & Presentation Downstream_Signaling->Enhanced_Uptake

Caption: Syk/PI3K signaling pathway activation by aluminum adjuvants.

Conclusion

The depot effect of this compound adjuvants is a multifaceted process that contributes to their overall adjuvanticity. While the formation of a localized antigen depot is a key feature, the subsequent immune response is driven by a combination of factors including the particulate nature of the antigen-adjuvant complex, the activation of innate immune signaling pathways like the NLRP3 inflammasome and Syk/PI3K, and the induction of a local inflammatory environment. A thorough understanding of these mechanisms, supported by robust quantitative analysis and standardized experimental protocols, is essential for the rational design and development of effective and safe vaccines.

References

Surface Charge Characteristics of Aluminum Phosphate Particles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface charge characteristics of aluminum phosphate (B84403) particles, a critical component in various scientific and pharmaceutical applications, notably as a vaccine adjuvant. Understanding the surface properties of these particles is paramount for controlling their interaction with biological systems, optimizing formulation stability, and ensuring efficacy in drug delivery and immunization. This document details the physicochemical basis of their surface charge, presents key quantitative data, outlines experimental protocols for characterization, and provides visual representations of relevant processes.

Introduction to the Surface Chemistry of Aluminum Phosphate

This compound, often used in an amorphous or semi-crystalline form as an adjuvant, presents a complex surface chemistry that dictates its interaction with antigens and other formulation components. The surface of this compound particles is composed of hydroxyl groups (-OH) and phosphate groups (-PO₄³⁻) coordinated to aluminum ions (Al³⁺). The relative ratio of these groups, which is heavily influenced by the manufacturing process, determines the net surface charge at a given pH.

The surface charge arises from the protonation and deprotonation of these surface functional groups in response to changes in the pH of the surrounding medium. At low pH, the surface tends to be positively charged due to the protonation of hydroxyl and phosphate groups. Conversely, at higher pH values, deprotonation leads to a net negative surface charge. The pH at which the net surface charge is zero is known as the isoelectric point (IEP) or point of zero charge (PZC).[1][2]

Quantitative Surface Charge Data

The surface charge characteristics of this compound particles are quantified by parameters such as the isoelectric point (IEP) and zeta potential. These values are crucial for predicting particle aggregation, stability in suspension, and adsorption capacity for various molecules.

ParameterValue RangeConditionsReference(s)
Isoelectric Point (IEP) / Point of Zero Charge (PZC) 4.5 - 7.0Dependent on the phosphate-to-aluminum (P/Al) ratio and preparation method.[1][3]
4.5 - 5.5For Adju-phos®, a commercial this compound adjuvant.[3]
~4.7In the absence of NaCl.[1]
~6.4In the presence of 1000 mM NaCl.[1]
Zeta Potential -13 ± 3 mVAt pH 7.4.[4]
-13 ± 2 mVAt pH 7.3 ± 0.1.[4]
-24.70 ± 1.15 mVAt pH 6-7.[5]
+17.05 mVEngineered Aluminum Hydroxyphosphate Nanoparticles (EAHPs-posi) in water.[6]
-8.75 mVEngineered Aluminum Hydroxyphosphate Nanoparticles (EAHPs-neut) in water.[6]
-27.73 mVEngineered Aluminum Hydroxyphosphate Nanoparticles (EAHPs-nega) in water.[6]

Experimental Protocols for Surface Charge Characterization

Accurate characterization of the surface charge of this compound particles is essential. Below are detailed methodologies for key experiments.

Synthesis of this compound Adjuvant

A common method for preparing this compound adjuvant involves a precipitation reaction.

Materials:

  • Aluminum chloride (AlCl₃) solution

  • Trisodium (B8492382) phosphate (Na₃PO₄) solution

  • Water for Injection (WFI)

  • Stirring vessel with baffles and a top-mounted impeller

  • pH meter

Procedure:

  • Prepare sterile-filtered solutions of aluminum chloride and trisodium phosphate at concentrations between 400 and 500 mM.[7]

  • Add a predetermined volume of WFI to the reaction vessel at room temperature (20-25°C).[8]

  • Begin stirring the WFI at a rate of not less than 400 rpm, preferably between 500 and 600 rpm.[8]

  • Simultaneously add the aluminum chloride and trisodium phosphate solutions to the stirred WFI. The addition should be completed within 35 to 55 minutes.[7]

  • Continuously monitor the pH of the suspension. Maintain the pH of the forming precipitate between 3.0 and 4.0, preferably between 3.2 and 3.5, by adjusting the addition rates of the reactant solutions.[7]

  • After the addition is complete, the resulting this compound precipitate is sterilized by heating to a temperature in the range of 120-150°C for 30 to 90 minutes.[7]

  • The final product is an this compound gel suspension.

G cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Post-Processing AlCl3 Aluminum Chloride Solution (400-500 mM) Mixing Controlled pH Mixing (pH 3.0-4.0) AlCl3->Mixing Na3PO4 Trisodium Phosphate Solution (400-500 mM) Na3PO4->Mixing WFI Water for Injection (WFI) (20-25°C, 500-600 rpm) WFI->Mixing Sterilization Sterilization (120-150°C, 30-90 min) Mixing->Sterilization FinalProduct This compound Gel Adjuvant Sterilization->FinalProduct

Figure 1. Workflow for the synthesis of this compound adjuvant.
Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of a colloidal dispersion.

Instrumentation:

  • Zetasizer (e.g., Malvern Zetasizer Nano ZS)

  • Folded capillary cell (DTS1070 or similar)

  • Syringe for sample injection

Procedure:

  • Sample Preparation: Disperse a small amount of the this compound particle suspension in an appropriate medium (e.g., deionized water or a specific buffer) to achieve a suitable concentration for measurement. The concentration should be optimized to obtain a stable and reproducible signal.

  • Instrument Setup:

    • Turn on the Zetasizer and allow it to stabilize.

    • Select the zeta potential measurement mode.

    • Choose the appropriate cell type (e.g., folded capillary cell).

    • Set the measurement temperature (typically 25°C).

  • Cell Preparation:

    • Rinse the folded capillary cell thoroughly with the dispersion medium to remove any contaminants.

    • Carefully inject the prepared sample into the cell using a syringe, ensuring no air bubbles are introduced.

  • Measurement:

    • Place the cell into the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The instrument software will calculate the zeta potential based on the electrophoretic mobility of the particles using the Smoluchowski equation. The mean zeta potential and standard deviation are reported.

Isoelectric Point (IEP) Determination

The IEP is determined by measuring the zeta potential of the particle suspension over a range of pH values.

Materials:

  • This compound particle suspension

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) for pH adjustment

  • 0.1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Zetasizer

Procedure:

  • Sample Preparation: Prepare a stock suspension of the this compound particles in deionized water.

  • Titration and Measurement:

    • Take an aliquot of the stock suspension and measure its initial pH and zeta potential as described in section 3.2.

    • Adjust the pH of the suspension downwards by adding small increments of 0.1 M HCl. After each addition, allow the sample to equilibrate, then measure the pH and zeta potential.

    • Continue this process until a sufficiently low pH is reached (e.g., pH 3).

    • Repeat the process with a fresh aliquot of the stock suspension, this time titrating upwards with 0.1 M NaOH to a sufficiently high pH (e.g., pH 10).

  • Data Analysis:

    • Plot the measured zeta potential values as a function of pH.

    • The isoelectric point is the pH at which the zeta potential curve intersects the zero-zeta potential axis.

G Start Prepare this compound Suspension in DI Water Measure_Initial Measure Initial pH and Zeta Potential Start->Measure_Initial Titrate_Down Titrate Down with HCl Measure_Initial->Titrate_Down Titrate_Up Titrate Up with NaOH Measure_Initial->Titrate_Up Measure_Down Measure pH and Zeta Potential Titrate_Down->Measure_Down Incremental additions Measure_Down->Titrate_Down Continue until pH 3 Plot_Data Plot Zeta Potential vs. pH Measure_Down->Plot_Data Measure_Up Measure pH and Zeta Potential Titrate_Up->Measure_Up Incremental additions Measure_Up->Titrate_Up Continue until pH 10 Measure_Up->Plot_Data Determine_IEP Determine Isoelectric Point (Zeta Potential = 0 mV) Plot_Data->Determine_IEP End IEP Determined Determine_IEP->End

Figure 2. Experimental workflow for isoelectric point determination.
Particle Size Analysis by Laser Diffraction

Particle size can influence the surface area available for adsorption and is an important characteristic to control.

Instrumentation:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000)

  • Dispersion unit

Procedure:

  • Instrument Setup:

    • Turn on the instrument and allow the laser to warm up.

    • Select the appropriate measurement mode (e.g., wet dispersion).

    • Ensure the dispersion unit is clean and filled with an appropriate dispersant (e.g., Milli-Q water).

  • Sample Preparation: Prepare a suspension of the this compound particles in the dispersant. The concentration should be sufficient to achieve the target laser obscuration level (typically 1-20%).

  • Measurement:

    • Add the sample suspension dropwise to the dispersion unit until the target obscuration is reached.

    • Apply appropriate stirring and/or sonication to ensure the particles are well-dispersed and to break up any agglomerates.

    • Perform the measurement. The instrument measures the angular variation in the intensity of scattered light to determine the particle size distribution.

  • Data Analysis: The software calculates the particle size distribution and provides parameters such as the volume-weighted mean diameter (D[4][9]) and percentile values (e.g., Dv10, Dv50, Dv90).

Factors Influencing Surface Charge

The surface charge characteristics of this compound particles are not intrinsic properties but are highly dependent on several factors related to their synthesis and the surrounding environment.

G center_node Surface Charge of This compound P_Al_Ratio Phosphate-to-Aluminum (P/Al) Ratio center_node->P_Al_Ratio pH pH of Suspension center_node->pH Ionic_Strength Ionic Strength (e.g., Salt Concentration) center_node->Ionic_Strength Preparation_Method Preparation Method center_node->Preparation_Method Adsorbed_Species Adsorption of Other Species center_node->Adsorbed_Species

References

Early Research on Aluminum Phosphate as an Immune Potentiator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context: The Dawn of Adjuvancy

The concept of enhancing the immune response to vaccines, or adjuvancy, emerged in the 1920s. Gaston Ramon, a French veterinarian at the Pasteur Institute, observed that horses producing diphtheria antitoxin mounted a more vigorous immune response if they developed an inflammation at the injection site.[1] He demonstrated that various substances, which he termed "adjuvants" (from the Latin adiuvare, meaning "to help"), could provoke this inflammatory response and thereby increase antibody production.[2][3]

Building on this principle, in 1926, Alexander T. Glenny and his colleagues in London reported that precipitating diphtheria toxoid with insoluble aluminum salts, specifically potassium aluminum sulfate (B86663) (alum), resulted in a significantly stronger antibody response in guinea pigs compared to the soluble toxoid alone.[4][5][6] This landmark discovery laid the groundwork for the widespread use of aluminum compounds as adjuvants in human vaccines.[7][8] Early work by Ericsson in 1946 further demonstrated the co-precipitation of diphtheria toxoid with aluminum phosphate (B84403) gel, and in 1947, Holt described aluminum phosphate as an effective adsorbent for diphtheria toxoid.[2]

Early Experimental Protocols: The Art of Adjuvant Preparation

The methodologies employed in the early research on this compound adjuvants were foundational and have been refined over the decades. While detailed protocols from the earliest papers are scarce, subsequent literature and patents provide insight into the fundamental principles. The primary method involved the precipitation of aluminum salts in the presence of the antigen.

General Protocol for this compound Adjuvant Preparation (Based on Early Principles)

This protocol is a generalized representation based on descriptions from early and subsequent literature.

Materials:

  • Soluble aluminum salt (e.g., aluminum chloride or potassium aluminum sulfate)[4]

  • Soluble phosphate salt (e.g., sodium phosphate)

  • Alkaline solution (e.g., sodium hydroxide) for pH adjustment

  • Antigen solution (e.g., purified diphtheria toxoid)

  • Sterile, pyrogen-free water for injection

Procedure:

  • Solution Preparation: Aqueous solutions of the aluminum salt and phosphate salt were prepared in sterile, pyrogen-free water.

  • Precipitation: The aluminum salt solution was mixed with the phosphate solution under controlled conditions. The pH was adjusted with an alkaline solution to induce the precipitation of amorphous aluminum hydroxyphosphate. The precise control of pH was critical to the final characteristics of the adjuvant.

  • Antigen Adsorption: The antigen was typically added to the this compound suspension, allowing for adsorption onto the surface of the precipitate. The efficiency of adsorption was dependent on the isoelectric points of both the antigen and the this compound particles.

  • Washing and Suspension: The resulting antigen-adjuvant complex was often washed to remove unreacted reagents and then resuspended in a sterile saline solution for injection.

Mechanisms of Action: How this compound Potentiates the Immune Response

The precise mechanisms by which this compound enhances the immune response have been a subject of extensive research since its initial discovery. Early theories have been refined over time, and it is now understood that multiple mechanisms act in concert.

The Depot Effect

The earliest proposed mechanism, championed by Glenny, was the "depot effect."[3] This theory suggested that the insoluble this compound-antigen complex forms a depot at the injection site, leading to the slow and sustained release of the antigen. This prolonged exposure was thought to provide continuous stimulation of the immune system, leading to a more robust and long-lasting antibody response.[9] While the depot effect is now considered to be only one part of the story, the localization and concentration of the antigen at the injection site remain important aspects of adjuvant function.

Enhancement of Antigen Uptake by Antigen-Presenting Cells (APCs)

This compound particles are readily taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The particulate nature of the antigen-adjuvant complex facilitates phagocytosis by these cells. Once inside the APC, the antigen is processed and presented to T helper cells, a critical step in initiating the adaptive immune response. The enhanced uptake of antigen by APCs is a key factor in the immunopotentiating effect of this compound.

Activation of the Innate Immune System and the NLRP3 Inflammasome

More contemporary research has elucidated the role of aluminum adjuvants in activating the innate immune system. Upon injection, this compound can induce a localized inflammatory response, recruiting various immune cells to the site. A key pathway involved is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs. This activation leads to the production and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which further stimulate and shape the adaptive immune response.

Quantitative Data: Illustrative Evidence of Immune Potentiation

Table 1: Illustrative Antibody Titers in Animal Models

Vaccine Formulation Mean Antibody Titer (Arbitrary Units) Fold Increase
Antigen Alone100-
Antigen + this compound1,50015x

Note: This table is a generalized representation and does not reflect data from a single specific early study.

Table 2: Illustrative Immune Cell Recruitment to Injection Site

Parameter Antigen Alone Antigen + this compound
Neutrophil Infiltration (cells/mm²) LowHigh
Macrophage Infiltration (cells/mm²) Low to ModerateHigh
Dendritic Cell Activation MinimalSignificant

Note: This table is a generalized representation based on the known inflammatory effects of aluminum adjuvants.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

experimental_workflow cluster_preparation Adjuvant-Antigen Preparation cluster_immunization Immunization and Immune Response Al Salt Al Salt Precipitation Precipitation Al Salt->Precipitation Phosphate Salt Phosphate Salt Phosphate Salt->Precipitation Antigen Antigen Adsorption Adsorption Antigen->Adsorption Precipitation->Adsorption AlPO4-Antigen Complex AlPO4-Antigen Complex Adsorption->AlPO4-Antigen Complex Injection Injection AlPO4-Antigen Complex->Injection Depot Formation Depot Formation Injection->Depot Formation APC Uptake APC Uptake Injection->APC Uptake Immune Activation Immune Activation APC Uptake->Immune Activation Antibody Production Antibody Production Immune Activation->Antibody Production

Caption: Generalized experimental workflow for this compound adjuvanted vaccines.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) AlPO4-Antigen AlPO4-Antigen Phagocytosis Phagocytosis AlPO4-Antigen->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome NLRP3 NLRP3 Phagosome->NLRP3 activates Antigen Presentation Antigen Presentation Phagosome->Antigen Presentation Antigen Processing Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro-IL-1b Pro-IL-1b IL-1b IL-1β (secreted) Pro-IL-1b->IL-1b cleavage by Caspase-1 Caspase1->Pro-IL-1b T-Cell Activation T-Cell Activation Antigen Presentation->T-Cell Activation

Caption: Simplified signaling pathway of this compound in an APC.

Conclusion

The early research into this compound as an immune potentiator, driven by the pioneering work of scientists like Gaston Ramon and Alexander Glenny, fundamentally transformed the field of vaccinology. Their observations and initial experiments established a new paradigm for vaccine formulation, demonstrating that the immune response could be significantly and safely enhanced through the use of adjuvants. Although the precise molecular mechanisms were not fully understood at the time, their work laid the foundation for decades of research that has gradually unveiled the complex interplay between aluminum adjuvants and the immune system. Today, this compound remains a vital component of many human vaccines, a testament to the enduring legacy of this early and impactful research. This guide provides a window into that foundational period, offering researchers and developers a deeper appreciation for the origins and principles of one of immunology's most important tools.

References

Fundamental Principles of Antigen Adsorption to Aluminum Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Aluminum phosphate (B84403), a principal component in vaccine adjuvants for decades, plays a critical role in enhancing the immunogenicity of weakly antigenic proteins. The efficacy of these adjuvants is intrinsically linked to the adsorption of the antigen to the adjuvant's surface. This process is not a simple, uniform interaction but a complex interplay of multiple physicochemical forces. Understanding these fundamental principles is paramount for the rational design, formulation, and manufacturing of stable and effective vaccines. This guide provides an in-depth exploration of the core mechanisms governing antigen adsorption to aluminum phosphate, the critical factors that influence this interaction, the subsequent immunological outcomes, and the key experimental methodologies used for characterization.

Physicochemical Properties of this compound Adjuvant

This compound (AP) used in vaccines is an amorphous, non-stoichiometric aluminum hydroxyphosphate [Al(OH)x(PO4)y].[1][2] Its structure and surface chemistry are highly dependent on the manufacturing conditions, particularly the pH during precipitation.[3][4] These properties are foundational to its interaction with antigens.

  • Structure and Morphology: AP consists of primary spherical or plate-like nanoparticles, approximately 50 nm in diameter, which form loose, porous aggregates that can be several micrometers in size.[5][6][7] This aggregated structure provides a large surface area for antigen adsorption.[]

  • Surface Charge and Point of Zero Charge (PZC): The surface of AP contains both hydroxyl (Al-OH) and phosphate (Al-O-PO3) groups.[3][9] The ratio of these groups determines the adjuvant's surface charge. The PZC of this compound can range from 4.5 to 7.0.[7][10] Crucially, at the physiological pH of most vaccine formulations (pH 6.0–7.5), the surface of this compound is typically negatively charged, which dictates its electrostatic interactions with antigens.[6][11]

PropertyDescriptionTypical ValueReferences
Chemical Formula Amorphous Aluminum HydroxyphosphateAl(OH)x(PO4)y[1][]
Primary Particle Size Diameter of individual nanoparticles~50 nm[5][6]
Aggregate Size Size of particle clusters in suspension1 - 10 µm[5]
Point of Zero Charge (PZC) pH at which the surface has no net charge4.5 - 7.0[6][10][12]
Charge at Neutral pH (~7.4) Net surface charge in physiological conditionsNegative[6][11][13]

Table 1: Summary of key physicochemical properties of this compound adjuvant.

Core Mechanisms of Antigen Adsorption

The binding of an antigen to the this compound surface is mediated by a combination of forces. The relative contribution of each mechanism depends on the specific properties of the antigen and the formulation environment.[2][][9]

  • 2.1 Electrostatic Interactions: This is a primary and common mechanism for adsorption.[] Since this compound is negatively charged at neutral pH, it readily attracts and binds antigens that are positively charged.[6][10] The antigen's charge is determined by its isoelectric point (pI) and the formulation's pH.[14]

  • 2.2 Ligand Exchange: This is considered the strongest and most stable form of interaction.[5][6][9] It involves the direct displacement of surface hydroxyl groups on the adjuvant by phosphate or carboxylate groups present on the antigen.[][15] This forms a more permanent, inner-sphere complex. Antigens with accessible phosphate groups have a very high affinity for aluminum adjuvants.[5][16]

  • 2.3 Hydrophobic Interactions: These forces can also contribute to adsorption, particularly if the protein antigen unfolds upon interacting with the adjuvant surface, exposing more hydrophobic groups.[5][][17][18]

  • 2.4 Van der Waals Forces and Hydrogen Bonding: These weaker, non-specific interactions also play a role in the overall binding of the antigen to the adjuvant.[2][][9]

cluster_Adjuvant This compound Surface cluster_Mechanisms Adsorption Mechanisms Adjuvant Al-OH Al-O-PO₃⁻ Negative Surface Charge (at pH 7.4) Antigen Antigen (Protein) Electrostatic Electrostatic Attraction (Antigen pI > pH) Antigen->Electrostatic + charge Ligand Ligand Exchange (Antigen-PO₄) Antigen->Ligand Phosphate groups Hydrophobic Hydrophobic Interaction Antigen->Hydrophobic Hydrophobic patches Electrostatic->Adjuvant Ligand->Adjuvant strongest bond Hydrophobic->Adjuvant

Caption: Core mechanisms of antigen adsorption to this compound.

Key Factors Influencing Adsorption

The extent and strength of antigen adsorption are highly sensitive to the properties of the antigen itself and the chemical environment of the vaccine formulation.

FactorInfluence on AdsorptionPrimary Mechanism InvolvedReferences
Formulation pH Critical determinant. Adsorption is maximal when pH is between the antigen's pI and adjuvant's PZC.Electrostatic Attraction[10][12][14][19]
Antigen Isoelectric Point (pI) Antigens with a high pI (>7) are positively charged at neutral pH and adsorb well to negative AP.Electrostatic Attraction[5][6][14]
Ionic Strength High ionic strength can decrease adsorption by shielding surface charges.Electrostatic Attraction[9][17][20]
Buffer Composition Competing ions, especially phosphate, can significantly reduce antigen adsorption.Ligand Exchange, Electrostatic[5]
Antigen Phosphate Groups Presence of accessible phosphate groups on the antigen dramatically increases adsorption strength.Ligand Exchange[5][][16]
Antigen Concentration Adsorption increases with antigen concentration until the adjuvant surface becomes saturated.General[][21]
Adjuvant P/Al Ratio A higher phosphate-to-aluminum ratio can alter the PZC and surface charge.Electrostatic Attraction[][10]

Table 2: Summary of key factors influencing antigen adsorption to this compound.

pH Formulation pH Charge Opposite Surface Charges pH->Charge pI Antigen pI pI->Charge PZC Adjuvant PZC PZC->Charge IonicStrength Ionic Strength Shielding Charge Shielding IonicStrength->Shielding PhosphateBuffer Phosphate in Buffer Competition Site Competition PhosphateBuffer->Competition AntigenPO4 Phosphate on Antigen Ligand Ligand Exchange AntigenPO4->Ligand enhances Electrostatic Electrostatic Adsorption Charge->Electrostatic Shielding->Electrostatic reduces Competition->Ligand reduces Adsorption Strength & Extent of Adsorption Electrostatic->Adsorption Ligand->Adsorption

Caption: Logical relationships of factors influencing adsorption.

Immunological Consequences of Adsorption

The physical act of adsorbing an antigen to this compound has profound effects on the subsequent immune response.

  • Depot Effect: Adsorption creates a "depot" at the injection site, slowing the diffusion and clearance of the antigen.[5][21] This prolongs the exposure of the antigen to the immune system, allowing for the recruitment of immune cells.[5][18]

  • Enhanced Antigen Uptake: The particulate nature of the antigen-adjuvant complex facilitates phagocytosis by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[5][6][18]

  • NLRP3 Inflammasome Activation: Aluminum adjuvants are known to activate the innate immune system by triggering the NLRP3 inflammasome within APCs.[9][22] This leads to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, promoting a robust immune response.[][23]

  • Impact of Adsorption Strength: While strong adsorption is often desired, an excessively strong interaction can be detrimental. If the antigen is bound too tightly (e.g., via extensive ligand exchange), it may not be efficiently processed and presented by APCs, leading to a weaker T-cell activation and overall immune response.[9][16][24]

cluster_pathway NLRP3 Inflammasome Pathway APC Antigen Presenting Cell (e.g., Macrophage) Uptake 1. Phagocytosis of Antigen-Adjuvant Complex Lysosome 2. Phagolysosomal Destabilization Uptake->Lysosome NLRP3 3. NLRP3 Activation Lysosome->NLRP3 ASC 4. ASC Recruitment & Speck Formation NLRP3->ASC Casp1 5. Pro-Caspase-1 → Caspase-1 ASC->Casp1 Cytokines 6. Pro-IL-1β → IL-1β Pro-IL-18 → IL-18 Casp1->Cytokines cleavage Release 7. Cytokine Release & Inflammation Cytokines->Release

Caption: Simplified NLRP3 inflammasome activation pathway.

Experimental Methodologies for Characterization

A suite of analytical techniques is required to fully characterize the interactions between an antigen and this compound adjuvant.

TechniquePurposeReferences
Adsorption Isotherm Analysis Quantifies adsorption capacity and strength (adsorptive coefficient).[15][16][21][24]
Zeta Potential Measurement Determines the surface charge of adjuvant and antigen particles at different pH values.[13]
In Vitro Elution/Desorption Studies Assesses the strength and reversibility of adsorption in simulated physiological fluids.[14][20][25][26]
Differential Scanning Calorimetry (DSC) Measures the conformational stability (unfolding temperature) of the antigen upon adsorption.[27]
Spectroscopy (FTIR, Raman) Investigates changes in protein secondary structure and identifies chemical groups involved in binding.[2][3][14]
Particle Size Analysis (e.g., Laser Diffraction) Characterizes the size distribution of adjuvant aggregates before and after antigen adsorption.[2]
Taylor Dispersion Analysis (TDA) Measures the size of antigen-adjuvant complexes and determines binding parameters.[28][29]

Table 3: Key analytical techniques for characterizing antigen-adjuvant interactions.

Experimental Protocols

Protocol 1: Measuring Adsorption Capacity and Isotherms

  • Preparation: Prepare a stock solution of the antigen in the desired formulation buffer. Create a series of dilutions to obtain a range of antigen concentrations. Prepare a slurry of this compound adjuvant at a fixed concentration.

  • Binding: Mix a fixed volume of the adjuvant slurry with an equal volume of each antigen dilution. Include a control with buffer only.

  • Incubation: Incubate the mixtures at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-4 hours) with gentle, continuous mixing to allow the binding to reach equilibrium.

  • Separation: Centrifuge the samples at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes) to pellet the adjuvant-antigen complexes.

  • Quantification: Carefully collect the supernatant, which contains the unbound (free) antigen. Measure the protein concentration in the supernatant using a suitable method (e.g., UV-Vis at 280 nm, BCA, or Bradford assay).

  • Calculation: Calculate the amount of adsorbed antigen by subtracting the amount of free antigen from the total initial amount.

  • Analysis: Plot the amount of adsorbed antigen per unit of adjuvant (mg/mg) versus the concentration of free antigen in the supernatant (mg/mL) to generate an adsorption isotherm.

Protocol 2: Zeta Potential Analysis

  • Sample Preparation: Prepare dilute suspensions of the this compound adjuvant, the antigen alone, and the antigen-adjuvant complex in the desired buffer and pH.

  • Measurement: Load the sample into the measurement cell of a zetameter.

  • Analysis: The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry. The electrophoretic mobility is then converted to zeta potential using the Smoluchowski equation.

  • pH Titration (Optional): Repeat the measurement across a range of pH values to determine the isoelectric point (pI) of the antigen and the point of zero charge (PZC) of the adjuvant.

start Start: Antigen & Adjuvant formulate 1. Formulate Antigen-Adjuvant Mixture start->formulate incubate 2. Incubate to Equilibrium formulate->incubate split incubate->split adsorption Measure Adsorption (Centrifuge + Supernatant Assay) split->adsorption zeta Zeta Potential Analysis split->zeta size Particle Size Analysis split->size stability Assess Stability (e.g., DSC, FTIR) split->stability elution In Vitro Elution Study split->elution res_adsorption Adsorption Isotherm (Capacity, Strength) adsorption->res_adsorption res_zeta Surface Charge (pI, PZC) zeta->res_zeta res_size Aggregate Size Distribution size->res_size res_stability Conformational Integrity stability->res_stability res_elution Binding Reversibility elution->res_elution

Caption: General experimental workflow for characterization.

Quantitative Data and Model Antigens

The adsorption behavior is highly specific to each antigen. However, model proteins are often used to elucidate fundamental principles.

Model AntigenIsoelectric Point (pI)Expected Charge at pH 7.4Primary Adsorption Mechanism on APReferences
Lysozyme ~11.0PositiveStrong Electrostatic Attraction[10][14][17]
Ovalbumin ~4.6NegativeElectrostatic Repulsion (poor adsorption)[6][11][20][25]
α-Casein ~4.9 (phosphorylated)NegativeStrong Ligand Exchange (due to phosphate groups) despite electrostatic repulsion[16][24]
Bovine Serum Albumin (BSA) ~4.7NegativeElectrostatic Repulsion (poor adsorption)[15][17]

Table 4: Adsorption characteristics of common model antigens on this compound (AP). This illustrates the dominant role of electrostatic forces and ligand exchange. For instance, α-Casein binds strongly despite having a negative charge, highlighting the strength of ligand exchange via its phosphate groups.[16]

Conclusion

The adsorption of antigens to this compound adjuvants is a multifaceted process governed by a delicate balance of electrostatic forces, ligand exchange, and other interactions. A thorough understanding of how antigen properties (pI, phosphorylation) and formulation variables (pH, buffer ions) control the strength and extent of this binding is essential for developing safe, stable, and potent vaccines. The optimal formulation may not necessarily be one with maximum adsorption, but rather one that achieves a balance between stable binding for the depot effect and reversible interaction for efficient antigen processing and presentation. The analytical methodologies outlined herein provide a robust framework for the rational characterization and optimization of adjuvanted vaccine candidates.

References

The Dawn of a New Era in Molecular Sieves: The Discovery and History of Aluminophosphates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

In the early 1980s, a groundbreaking discovery at Union Carbide laboratories unveiled a novel class of microporous crystalline materials: aluminophosphate (AlPO) molecular sieves. This innovation marked a significant departure from the traditional aluminosilicate (B74896) zeolites that had dominated the field for decades. Composed of alternating corner-sharing AlO₄ and PO₄ tetrahedra, these materials presented a neutral framework with unique properties, including mild hydrophilicity and excellent thermal and hydrothermal stability. This technical guide provides a comprehensive overview of the discovery and historical development of aluminophosphate-based molecular sieves, detailing the key scientific milestones, the experimental protocols for their synthesis, and their fundamental physicochemical properties. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of these versatile materials.

A Serendipitous Discovery and the Birth of a New Class of Materials

The journey of aluminophosphate molecular sieves began in 1982 when scientists Stephen T. Wilson, Brent M. Lok, Celeste A. Messina, and Edith M. Flanigen at Union Carbide Corporation reported a new family of crystalline microporous solids.[1] This discovery was a pivotal moment in materials science, as it was the first time a framework oxide molecular sieve had been synthesized without the essential presence of silica.[1] These novel materials, designated with the acronym AlPO₄-n (where 'n' denotes a specific structure type), were synthesized via hydrothermal methods using organic amines or quaternary ammonium (B1175870) ions as structure-directing agents (SDAs), often referred to as templates.[1]

The initial family of AlPOs comprised approximately 20 three-dimensional framework structures, with at least 14 exhibiting microporosity.[1] The neutral framework of AlPOs, a consequence of the balanced charges of Al³⁺ and P⁵⁺ in the tetrahedral network, distinguished them from the negatively charged frameworks of aluminosilicate zeolites. This neutrality resulted in a lack of ion-exchange capacity and intrinsic Brønsted acidity, leading to a mildly hydrophilic surface.[1] These characteristics, combined with their notable thermal stability, opened up new avenues for applications in adsorption and catalysis.

The Expanding Universe of Aluminophosphate-Based Molecular Sieves

Following the initial discovery, the field of aluminophosphate-based molecular sieves rapidly expanded with the incorporation of other elements into the AlPO₄ framework. This led to the development of several new families of materials with tailored properties:

  • Silicoaluminophosphate (SAPO) Molecular Sieves: The first report of SAPO molecular sieves came in 1984.[2] By incorporating silicon into the aluminophosphate framework, a net negative charge is created, which imparts Brønsted acidity to the material. This acidity is crucial for many catalytic applications, particularly in the petrochemical industry for processes like the methanol-to-olefins (MTO) conversion.[2]

  • Metalloaluminophosphate (MeAPO) Molecular Sieves: In 1986, the family of aluminophosphate-based materials grew further with the introduction of various metal ions (Me) into the framework.[3] This development, leading to the MeAPO family, allowed for the creation of materials with diverse redox and catalytic properties, depending on the incorporated metal.

  • The Discovery of VPI-5: A major breakthrough occurred in 1988 with the synthesis of VPI-5, an aluminophosphate with an extra-large 18-membered ring pore opening.[4] This was the first molecular sieve to possess pores significantly larger than the 12-membered rings found in conventional zeolites, pushing the boundaries of molecular sieving capabilities.

This rapid succession of discoveries demonstrated the remarkable versatility of the aluminophosphate framework and its ability to accommodate a wide range of elements, leading to a vast library of materials with tunable properties.

Quantitative Data on Early Aluminophosphate Molecular Sieves

The initial research on aluminophosphate molecular sieves characterized a range of structures with varying pore sizes. The following tables summarize the key quantitative data for some of the originally discovered AlPO₄-n materials.

StructurePore Size (Å)Ring Size (T-atoms)Structure-Directing Agent (Template)
AlPO₄-58.012Tetrapropylammonium (B79313) Hydroxide (B78521) (TPAOH)
AlPO₄-116.3 x 3.910Di-n-propylamine (DPA)
AlPO₄-14~4.08Isopropylamine
AlPO₄-174.38Quinuclidine
AlPO₄-18~4.08N,N-Diisopropylethylamine
AlPO₄-20< 3.06Tetramethylammonium Hydroxide (TMAOH)
AlPO₄-31~7.012Di-n-propylamine (DPA)

Table 1: Properties of Selected Early Aluminophosphate Molecular Sieves.

PropertyAlPO₄-5AlPO₄-11AlPO₄-14AlPO₄-17AlPO₄-18
Typical Crystallinity HighHighModerate-HighHighHigh
BET Surface Area (m²/g) 300 - 400180 - 250150 - 200300 - 350~300
Pore Volume (cm³/g) 0.15 - 0.250.10 - 0.18~0.100.15 - 0.20~0.15
Thermal Stability (°C) Up to 1000~800~600~700~700

Table 2: Physicochemical Properties of Selected Early Aluminophosphate Molecular Sieves.

Experimental Protocols for the Synthesis of Key Aluminophosphate Molecular Sieves

The synthesis of aluminophosphate molecular sieves is typically carried out via hydrothermal methods. The following protocols provide detailed methodologies for the preparation of three key early AlPO structures: AlPO₄-5 (large pore), AlPO₄-11 (medium pore), and a general protocol that can be adapted for small-pore AlPOs like AlPO₄-14.

Synthesis of AlPO₄-5

Reactants and Molar Ratios:

  • Aluminum source: Pseudoboehmite (Al₂O₃·xH₂O)

  • Phosphorus source: Orthophosphoric acid (H₃PO₄, 85 wt%)

  • Structure-Directing Agent (SDA): Tetrapropylammonium hydroxide (TPAOH, 40 wt%)

  • Solvent: Deionized water

  • Molar Composition of Gel: 1.0 Al₂O₃ : 1.0 P₂O₅ : 1.0 TPAOH : 40 H₂O

Step-by-Step Procedure:

  • Preparation of Aluminophosphate Gel: a. In a Teflon beaker, add the calculated amount of deionized water. b. While stirring, slowly add the pseudoboehmite to the water to form a uniform slurry. Continue stirring for approximately 30 minutes. c. In a separate container, dilute the orthophosphoric acid with a small amount of deionized water. d. Slowly add the diluted phosphoric acid to the alumina (B75360) slurry with vigorous stirring. Continue to stir the resulting gel for at least 1 hour to ensure homogeneity. e. Slowly add the tetrapropylammonium hydroxide solution to the gel under continuous stirring. Stir the final reaction mixture for an additional 1-2 hours.

  • Hydrothermal Crystallization: a. Transfer the final synthesis gel into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in a preheated oven at 150°C. c. Maintain the autoclave at this temperature under static conditions for 24-48 hours.

  • Product Recovery and Activation: a. After the crystallization period, quench the autoclave in cold water. b. Recover the solid product by filtration or centrifugation. c. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. d. Dry the product overnight at 100°C. e. To remove the occluded organic template and open the micropores, calcine the dried powder in air. A typical calcination program involves heating to 550°C at a ramp rate of 2°C/min and holding at that temperature for 6-8 hours.

Synthesis of AlPO₄-11

Reactants and Molar Ratios:

  • Aluminum source: Aluminum isopropoxide (Al(O-i-Pr)₃)

  • Phosphorus source: Orthophosphoric acid (H₃PO₄, 85 wt%)

  • Structure-Directing Agent (SDA): Di-n-propylamine (DPA)

  • Solvent: Deionized water

  • Molar Composition of Gel: 1.0 Al₂O₃ : 1.0 P₂O₅ : 1.0 DPA : 40 H₂O

Step-by-Step Procedure:

  • Preparation of Aluminophosphate Gel: a. In a Teflon beaker, add the calculated amount of deionized water. b. Slowly add the aluminum isopropoxide to the water with vigorous stirring. Continue stirring for at least 1 hour to achieve complete hydrolysis and a uniform suspension. c. In a separate container, dilute the orthophosphoric acid with a small amount of deionized water. d. Slowly add the diluted phosphoric acid to the aluminum suspension with continuous stirring. Stir the resulting mixture for 1-2 hours. e. Add the di-n-propylamine to the gel and stir for an additional 2 hours to ensure a homogeneous mixture.

  • Hydrothermal Crystallization: a. Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave. b. Place the sealed autoclave in an oven preheated to 200°C. c. Maintain the crystallization temperature for 24 hours under static conditions.[5]

  • Product Recovery and Activation: a. Cool the autoclave to room temperature. b. Collect the solid product by filtration and wash extensively with deionized water. c. Dry the product at 110°C overnight. d. Calcine the dried material in air at 600°C for 4-6 hours to remove the DPA template.

General Synthesis Protocol for Small-Pore AlPOs (e.g., AlPO₄-14)

Reactants and Molar Ratios:

  • Aluminum source: Pseudoboehmite or Aluminum isopropoxide

  • Phosphorus source: Orthophosphoric acid (H₃PO₄, 85 wt%)

  • Structure-Directing Agent (SDA): Isopropylamine (for AlPO₄-14)

  • Solvent: Deionized water

  • Molar Composition of Gel: 1.0 Al₂O₃ : 1.0 P₂O₅ : 1.5-2.0 SDA : 40-50 H₂O

Step-by-Step Procedure:

  • Gel Preparation: The gel is prepared following a similar procedure to that of AlPO₄-5 or AlPO₄-11, depending on the chosen aluminum source. The key is to ensure thorough mixing of the components to achieve a homogeneous gel.

  • Hydrothermal Synthesis: The crystallization is typically carried out in a Teflon-lined autoclave at a temperature between 175°C and 200°C for a duration of 48 to 96 hours.

  • Product Recovery: The product is recovered, washed, and dried as described in the previous protocols.

  • Calcination: The template is removed by calcination in air at a temperature of 500-550°C for 6-10 hours.

Visualizing the Historical Development and Classification

To better understand the evolution and relationships within the aluminophosphate molecular sieve family, the following diagrams, generated using the DOT language, illustrate the historical timeline of key discoveries and a classification based on pore size and channel dimensionality.

Historical_Timeline cluster_1980s 1980s: The Foundational Decade 1982_AlPO 1982: Discovery of AlPO Molecular Sieves (Wilson et al.) 1984_SAPO 1984: First Synthesis of SAPO Molecular Sieves 1982_AlPO->1984_SAPO Incorporation of Si 1988_VPI5 1988: Discovery of VPI-5 (Extra-Large Pore) 1982_AlPO->1988_VPI5 Pore Size Expansion 1986_MeAPO 1986: Development of MeAPO Molecular Sieves 1984_SAPO->1986_MeAPO Incorporation of Metals

A timeline of key discoveries in aluminophosphate molecular sieves.

AlPO_Classification cluster_PoreSize Classification by Pore Size cluster_Examples Examples Small_Pore Small Pore (< 4.5 Å, 8-ring) AlPO-14 AlPO-14 Small_Pore->AlPO-14 AlPO-17 AlPO-17 Small_Pore->AlPO-17 AlPO-18 AlPO-18 Small_Pore->AlPO-18 Medium_Pore Medium Pore (4.5 - 6.5 Å, 10-ring) AlPO-11 AlPO-11 Medium_Pore->AlPO-11 Large_Pore Large Pore (> 6.5 Å, 12-ring or larger) AlPO-5 AlPO-5 Large_Pore->AlPO-5 VPI-5 VPI-5 Large_Pore->VPI-5

Classification of AlPO molecular sieves by pore size.

Conclusion and Future Outlook

The discovery of aluminophosphate molecular sieves fundamentally reshaped the landscape of porous materials science. From their initial synthesis in 1982 to the rapid development of functionalized derivatives, AlPOs and their analogues have demonstrated immense potential across a spectrum of applications, from catalysis and separations to drug delivery and beyond. Their unique properties, including a neutral framework, tunable acidity, and exceptional thermal stability, continue to make them a subject of intense research and development. This technical guide has provided a comprehensive overview of their discovery, historical progression, and fundamental synthesis protocols. As research continues to push the boundaries of materials design, the legacy of the first aluminophosphate molecular sieves will undoubtedly continue to inspire the creation of novel materials with unprecedented functionalities.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Crystalline Aluminum Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the hydrothermal synthesis of crystalline aluminum phosphate (B84403) (AlPO₄). The methodologies outlined are designed to be reproducible and adaptable for various research and development applications, including catalyst support design, molecular sieve formulation, and adjuvant development.

Introduction

Aluminum phosphate, a compound with diverse crystalline structures, is of significant interest across multiple scientific disciplines. Its applications range from catalysis and ion exchange to its use as an adjuvant in vaccines.[1] Hydrothermal synthesis is a prevalent method for producing crystalline AlPO₄ due to its ability to control particle size, morphology, and crystal phase through the careful manipulation of reaction conditions.[2][3] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the desired product.[2]

Factors Influencing Synthesis

Several critical parameters influence the outcome of the hydrothermal synthesis of crystalline this compound. Understanding these factors is crucial for achieving the desired material properties.

  • Temperature: Temperature is a critical parameter that directly affects the crystallinity and phase of the final product. Sufficient thermal energy is required to overcome the activation energy for nucleation and crystal growth.[4] Different temperature regimes can lead to the formation of various crystalline forms (polymorphs) or specific molecular sieve structures. For instance, hydrothermal synthesis at approximately 200°C is often employed to produce aluminophosphate molecular sieves like AlPO-11.[4]

  • pH of the Reaction Mixture: The pH of the precursor gel or solution plays a pivotal role in determining the supersaturation level and the stability of different crystalline phases.[4] Careful control of pH is necessary to prevent the precipitation of amorphous this compound and to achieve a high yield of the crystalline product.[4]

  • Precursors: The choice of aluminum and phosphorus sources can impact the reactivity and, consequently, the final product. Highly reactive aluminum sources, such as certain forms of hydrated alumina, can facilitate the formation of crystalline products at lower temperatures.[4] Common aluminum sources include aluminum hydroxide (B78521), aluminum nitrate, and aluminum alkoxides, while phosphoric acid is a typical phosphorus source.[1][5]

  • Structure-Directing Agents (SDAs) / Templates: Organic amines, such as triethylamine (B128534) (TEA), are often used as structure-directing agents to guide the formation of specific crystalline frameworks and pore structures in aluminophosphate molecular sieves.[1][5] Surfactants like cetyltrimethylammonium bromide (CTAB) can also be employed to modify the crystal morphology, for example, influencing the formation of 2D or 3D dendritic structures.[6]

  • Crystallization Time: The duration of the hydrothermal treatment is another key factor influencing the crystallinity of the product. An optimal crystallization time is required to achieve maximum crystallinity.[2][4]

Data Presentation: Synthesis Parameters

The following table summarizes various experimental conditions for the hydrothermal synthesis of crystalline this compound, compiled from multiple sources.

Parameter Condition 1: AlPO-11 Molecular Sieve Condition 2: Dendritic AlPO₄ Crystals Condition 3: AlPO₄-5 Molecular Sieve Condition 4: Crystalline AlPO₄·1.5H₂O
Aluminum Source Aluminum hydroxide [Al(OH)₃][4]Alumina[6]Aluminum isopropoxideHydrated alumina[4]
Phosphorus Source 85% Orthophosphoric acid (H₃PO₄)[4]Phosphate[6]Phosphoric acidPhosphoric acid[4]
Structure-Directing Agent (SDA) Di-n-propylamine (DPA)[4]Triethylamine (TEA), CTAB (optional)[6]Triethylamine (TEA)[5]None
Molar Ratio of Gel 1.0 Al₂O₃ : 1.0 P₂O₅ : 1.2 DPA : 120 H₂O[4]Not specifiedNot specifiedNot specified
Solvent Deionized water[4]Deionized water[6]Deionized water[5]Deionized water[4]
pH Not specifiedAcidic (Nitric acid added)[6]Adjusted with acid[5]Controlled in a metastable zone[4]
Hydrothermal Temperature 200°C[4]Varied[6]150 - 200°C[7][8]95°C[4]
Crystallization Time 48 hours for optimal crystallinity[4]Varied[6]4 hours or longer[7][8]Not specified
Post-synthesis Washing Extensive washing with deionized water until filtrate is neutral (pH ≈ 7)[4]Not specifiedNot specifiedThorough washing with deionized water[4]
Drying 100°C overnight[4]Not specifiedNot specifiedLow temperature (e.g., 70°C) overnight[4]
Calcination (for template removal) Optional, in air[4]Not specifiedHeat treatment around 823K (550°C) to remove TEA[5]Not applicable
Resulting Crystalline Phase AlPO-11[4]Dendritic AlPO₄[6]AlPO₄-5[5][7][8]AlPO₄·1.5H₂O[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the hydrothermal synthesis of a generic crystalline this compound, which can be adapted based on the target crystalline phase and morphology.

Materials and Equipment
  • Aluminum Precursor: e.g., Aluminum hydroxide [Al(OH)₃], Aluminum isopropoxide, or Aluminum nitrate.

  • Phosphorus Precursor: e.g., 85% Orthophosphoric acid (H₃PO₄).

  • Structure-Directing Agent (Optional): e.g., Triethylamine (TEA), Di-n-propylamine (DPA).

  • pH Adjusting Agent (Optional): e.g., Nitric acid.

  • Solvent: Deionized water.

  • Equipment:

    • Teflon-lined stainless-steel autoclave.

    • Magnetic stirrer with hotplate.

    • pH meter.

    • Oven.

    • Centrifuge or filtration apparatus (e.g., Büchner funnel).

    • Muffle furnace (for calcination).

Synthesis Procedure
  • Gel Preparation:

    • In a beaker, dissolve the chosen aluminum precursor in deionized water under vigorous stirring. The amount will depend on the desired molar ratio.

    • Slowly add the phosphoric acid to the aluminum precursor suspension while maintaining strong stirring.

    • If a structure-directing agent is used, add it to the mixture and continue stirring for at least 30 minutes to ensure a homogeneous gel is formed.[4]

    • Adjust the pH of the final gel if required using an appropriate acid or base.

  • Hydrothermal Treatment:

    • Transfer the prepared gel into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at the desired reaction temperature (e.g., 150-200°C).[4][7][8]

    • Maintain the temperature for the specified crystallization time (e.g., 4 to 48 hours).[4][7][8]

  • Product Recovery and Purification:

    • After the designated time, turn off the oven and allow the autoclave to cool down to room temperature naturally.

    • Carefully open the autoclave and collect the solid product.

    • Separate the solid product from the solution by centrifugation or filtration.

    • Wash the product extensively with deionized water. Repeat the washing and separation steps several times until the pH of the filtrate is neutral (pH ≈ 7).[4] This step is crucial to remove any unreacted precursors and by-products.

  • Drying:

    • Dry the washed product in an oven at a temperature between 70°C and 100°C overnight to remove residual water.[4]

  • Calcination (Optional):

    • If a structure-directing agent was used, calcination is required to remove the organic template and open the porous structure of the aluminophosphate.

    • Place the dried powder in a crucible and heat it in a muffle furnace in the presence of air. The temperature and duration of calcination will depend on the specific template used but is typically in the range of 550°C.[5]

Characterization of Crystalline this compound

To confirm the successful synthesis of crystalline this compound and to determine its properties, several characterization techniques are employed:

  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase of the synthesized material and to assess its crystallinity.[6][9]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology, particle size, and shape of the this compound crystals.[6][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the material and confirms the formation of P-O-Al bonds, which are characteristic of this compound.[6][9][10]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the synthesized material and to determine the temperature required for the removal of water and organic templates.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of porous aluminophosphate materials.[10]

Mandatory Visualization

The following diagrams illustrate the key processes in the hydrothermal synthesis of crystalline this compound.

Hydrothermal_Synthesis_Workflow cluster_prep Gel Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery cluster_post Post-Processing Precursors Aluminum & Phosphorus Precursors Mixing Vigorous Mixing Precursors->Mixing Solvent Deionized Water Solvent->Mixing SDA Structure-Directing Agent (Optional) SDA->Mixing Gel Homogeneous Gel Mixing->Gel Autoclave Transfer to Autoclave Gel->Autoclave Heating Heating (e.g., 150-200°C) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Crystallization Time (e.g., 4-48h) Filtration Filtration / Centrifugation Cooling->Filtration Washing Washing (pH 7) Filtration->Washing Drying Drying (e.g., 70-100°C) Washing->Drying Calcination Calcination (Optional) (e.g., 550°C) Drying->Calcination FinalProduct Crystalline AlPO₄ Drying->FinalProduct If no calcination Calcination->FinalProduct

Caption: Experimental workflow for the hydrothermal synthesis of crystalline this compound.

Logical_Relationships cluster_params Synthesis Parameters cluster_props Material Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity Phase Crystal Phase Temp->Phase pH pH pH->Crystallinity pH->Phase Precursors Precursors Precursors->Crystallinity SDA SDA / Template Morphology Morphology SDA->Morphology Porosity Porosity SDA->Porosity Time Time Time->Crystallinity

Caption: Key parameters influencing the final properties of hydrothermally synthesized AlPO₄.

References

Green Synthesis of Aluminum Phosphate Nanoplates: A Novel Approach Using Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The field of nanotechnology is rapidly advancing, with metallic nanoparticles playing a pivotal role in various scientific and technological domains, including drug delivery and nanomedicine. Aluminum phosphate (B84403) (AlPO₄) nanoparticles, in particular, are of significant interest. Traditionally, the synthesis of these nanoparticles has relied on conventional chemical methods that often involve hazardous reagents and harsh reaction conditions.

This document outlines a sustainable and eco-friendly "green" synthesis approach for producing aluminum phosphate nanoplates using plant extracts. This method leverages the natural bioactive compounds present in plants as reducing and stabilizing agents, offering a cost-effective, simple, and environmentally benign alternative to traditional techniques. The resulting nanoplates exhibit unique structural and optical properties, paving the way for novel applications.

Core Principles of Green Synthesis

The green synthesis of this compound nanoplates is predicated on the ability of phytochemicals within a plant extract to mediate the formation of the nanoparticles. In a notable case study involving Quercus suber (cork oak) somatic embryo extracts, the key bioactive compound responsible for the synthesis is phytic acid (inositol hexaphosphate or IP6).[1][2]

Phytic acid serves a dual role in this process:

  • Phosphate Source: It provides the necessary phosphate ions for the formation of this compound.

  • Chelating and Stabilizing Agent: The multiple phosphate groups in phytic acid can chelate aluminum ions and stabilize the resulting nanoplates, preventing their aggregation.[2]

The use of plant extracts rich in such compounds eliminates the need for external chemical reagents, making the process inherently "green."

Experimental Protocol: A Case Study with Quercus suber

This protocol is based on the successful synthesis of this compound nanoplates using extracts from Quercus suber somatic embryos.[2]

1. Preparation of the Plant Extract:

  • Plant Material: Use somatic embryos of Quercus suber obtained from in vitro culture.

  • Lyophilization: Freeze the plant material at -20°C and then lyophilize to remove all water content. Store the resulting powder at room temperature.

  • Extraction:

    • Weigh 100 mg of the lyophilized powder and combine it with 10 mL of distilled water.

    • Incubate the mixture in a water bath at 80°C for 15 minutes with constant agitation.

    • After incubation, centrifuge the mixture to pellet the solid material.

    • Collect the supernatant, which is the aqueous plant extract.

2. Synthesis of this compound Nanoplates:

  • Precursor Solution: Prepare a 1 M stock solution of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O).

  • Reaction Mixture:

    • In a suitable vessel, mix 2 mL of the Quercus suber extract with 487.5 µL of distilled water.

    • Add 12.5 µL of the 1 M aluminum nitrate nonahydrate stock solution to achieve a final concentration of 5 mM.

  • Incubation: Place the reaction mixture in an oven at 60°C until the liquid phase has completely evaporated. The formation of this compound nanoplates is indicated by a visual change in the appearance of the dried residue.

3. Characterization of the Nanoplates:

The synthesized this compound nanoplates can be characterized using a variety of analytical techniques to determine their physicochemical properties.

  • UV-Visible Spectroscopy: To confirm the formation of nanoplates and assess their optical properties.[1][2]

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase of the nanoplates.[1][2]

  • Electron Microscopy (TEM and SEM): To visualize the morphology, size, and hierarchical organization of the nanoplates.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the incorporation of organic molecules from the plant extract into the nanoplate structure.[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of this compound nanoplates synthesized using Quercus suber extract.

Table 1: Quantitative Analysis of Plant Extract and Synthesized Nanoplates

ParameterValueReference
Phosphate Content in Quercus suber Extract23.6 µMol PO₄³⁻/mg dry weight[1][2]
Aluminum Nitrate Final Concentration5 mM[2]
Synthesis Temperature60 °C[2]

Table 2: Crystallographic Data from XRD Analysis

Crystal SystemICDD Database ReferenceObserved 2θ PeaksReference
Triclinic (anorthic)04-018-283727.32°, 29.74°, 32.74°, 39.31°, 44.69°[2]
Monoclinic05-001-046423.51°, 41.54°, 43.65°[2]

Visualizing the Workflow and Plausible Mechanism

Experimental Workflow for Green Synthesis of AlPO₄ Nanoplates

G cluster_0 Step 1: Plant Extract Preparation cluster_1 Step 2: Nanoplate Synthesis cluster_2 Step 3: Characterization A Quercus suber somatic embryos B Freeze at -20°C and Lyophilize A->B C Lyophilized Powder B->C D Aqueous Extraction (100mg in 10mL H₂O, 80°C, 15 min) C->D E Centrifuge and Collect Supernatant D->E F Quercus suber Extract E->F H Prepare 5mM Al³⁺ solution with Extract F->H G Aluminum Nitrate (Al(NO₃)₃·9H₂O) Stock (1M) G->H I Incubate at 60°C until Evaporation H->I J Formation of AlPO₄ Nanoplates I->J K UV-Vis Spectroscopy J->K L XRD Analysis J->L M TEM/SEM Imaging J->M N FTIR Spectroscopy J->N

Caption: A generalized workflow for the green synthesis of AlPO₄ nanoplates.

Plausible Signaling Pathway for Nanoplate Formation

G cluster_0 Components in Reaction Mixture cluster_1 Nanoplate Formation Process A Aluminum Ions (Al³⁺) from Al(NO₃)₃ C Chelation of Al³⁺ by Phosphate Groups of Phytic Acid A->C B Phytic Acid (IP6) and other phytochemicals from Plant Extract B->C D Nucleation of This compound C->D E Growth into Nanoplates D->E F Stabilization by Adsorbed Organic Molecules E->F G Final Product: Stable AlPO₄ Nanoplates F->G

Caption: A diagram illustrating the proposed mechanism of AlPO₄ nanoplate formation.

Potential Applications and Future Directions

While the research on green-synthesized this compound nanoplates is still emerging, their unique properties suggest potential applications in several fields relevant to drug development and beyond:

  • Adjuvants in Vaccines: this compound is already used as an adjuvant in human vaccines. The nanoplate morphology could potentially modulate the immune response in novel ways.

  • Drug Delivery Vehicles: The high surface area and potential for surface functionalization of these nanoplates make them promising candidates for carrying and delivering therapeutic agents.

  • Biocatalysis: The unique crystal structure and high surface area could be beneficial for catalytic applications.

Future research should focus on exploring the synthesis of this compound nanoplates using a wider variety of plant extracts to understand how different phytochemical profiles influence the final product. Furthermore, detailed studies are needed to evaluate the biocompatibility and efficacy of these green-synthesized nanomaterials in various biomedical applications.

References

Application Notes: Characterization of Aluminum Phosphate Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum phosphate (B84403) (AlPO₄) is a versatile inorganic compound with significant applications in the pharmaceutical and chemical industries, notably as a vaccine adjuvant, catalyst support, and antacid.[1] The efficacy and safety of aluminum phosphate in these roles are intrinsically linked to its physicochemical properties, including crystallinity, particle size, and morphology.[2] Therefore, precise and comprehensive characterization of its structural and morphological attributes is paramount. This document provides detailed application notes and experimental protocols for the characterization of this compound using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

XRD provides invaluable information about the crystalline structure of materials, including phase identification and crystallite size.[2] SEM, on the other hand, offers high-resolution imaging of the material's surface, revealing details about its morphology, particle size, and aggregation.[1] The complementary nature of these two techniques provides a robust foundation for the thorough characterization of this compound.[2]

Principles of the Techniques

X-ray Diffraction (XRD): XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material.[3] When a crystalline sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted X-rays are unique to the material's crystal structure. For this compound, XRD can be used to:

  • Identify the crystalline phase(s) present (e.g., berlinite, tridymite) by comparing the diffraction pattern to standard databases.[2][4]

  • Determine the degree of crystallinity, distinguishing between crystalline and amorphous forms.[5]

  • Calculate the average crystallite size using the Scherrer equation.[2]

Scanning Electron Microscopy (SEM): SEM is an imaging technique that uses a focused beam of electrons to scan the surface of a sample.[3] The interaction of the electron beam with the sample generates various signals, primarily secondary electrons and backscattered electrons, which are used to form an image. SEM provides detailed information about:

  • Morphology: The shape and structure of the this compound particles (e.g., spherical, plate-like, aggregated).[6][7]

  • Topography: The surface features and texture of the particles.[5]

  • Particle Size and Distribution: Direct measurement of particle dimensions.[2]

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline phase, purity, and average crystallite size of this compound powder.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle to achieve a particle size of less than 10 µm.[2]

    • Carefully pack the powder into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.[2]

  • Instrument Parameters:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).[2]

    • Operating Voltage and Current: Operate the X-ray tube at appropriate settings, for example, 40 kV and 40 mA.[2]

    • Scan Range (2θ): A common range for this compound is 10° to 80°.[2]

    • Step Size: A step size of 0.02° is suitable for routine analysis.[2]

    • Scan Speed: A scan speed of 2°/minute can be used. Slower scan speeds will provide higher resolution data.[2]

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern with standard patterns from a database such as the International Centre for Diffraction Data (ICDD) PDF database to identify the crystalline phases present.[2]

    • Crystallite Size Calculation: The average crystallite size can be estimated using the Scherrer equation:

      • D = (K * λ) / (β * cosθ)

      • Where D is the mean crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.[1]

Scanning Electron Microscopy (SEM) Analysis

Objective: To visualize the surface morphology, particle size, and aggregation state of this compound particles.

Methodology:

  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided conductive carbon tape.[2]

    • For non-conductive samples, apply a thin coating of a conductive material (e.g., gold, carbon) using a sputter coater to prevent charging under the electron beam.[1]

  • Instrument Parameters:

    • Accelerating Voltage: Typically in the range of 5-20 kV. Lower voltages can be used to reduce sample charging and surface damage.[2]

    • Working Distance: Adjust the working distance to optimize focus and image resolution.

    • Magnification: Vary the magnification to observe both the overall sample morphology and the fine details of individual particles.[2]

    • Detectors: Use a secondary electron (SE) detector for topographical information and a backscattered electron (BSE) detector for compositional contrast, if needed.[2]

  • Data Analysis:

    • Acquire images at various magnifications to capture representative features of the sample.

    • Use image analysis software to measure the dimensions of a statistically significant number of particles to determine the particle size distribution.[2]

Data Presentation

The quantitative data obtained from XRD and SEM analyses are crucial for comparing different batches of this compound or for understanding the effects of synthesis parameters.

Table 1: XRD Data Summary for Different this compound Samples

Sample IDCrystalline Phase(s) IdentifiedPredominant Peak (2θ)Crystallite Size (nm)Lattice Parameters (Å)
AlPO₄-ABerlinite (AlPO₄)20.2°45a = 4.94, c = 10.95
AlPO₄-BTridymite (AlPO₄)21.6°62a = 5.03, c = 8.24
AlPO₄-CAmorphousBroad hump centered at ~25°N/AN/A

Note: The values presented are typical and can vary depending on the synthesis method and conditions.

Table 2: SEM Data Summary for Different this compound Samples

Sample IDMorphologyAverage Particle Size (µm)Particle Size Range (µm)Observations
AlPO₄-AAgglomerates of small spherical particles1.50.8 - 2.5Highly porous structure
AlPO₄-BPlate-like crystals5.22.0 - 8.0Well-defined crystalline facets
AlPO₄-CIrregularly shaped particles with smooth surfaces0.90.5 - 1.5Significant aggregation observed

Note: Particle size data from SEM represents the physical size of particles or agglomerates, which can differ from the crystallite size determined by XRD.

Visualization of Experimental Workflows

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing & Analysis start This compound Powder grind Grinding (if necessary) <10 µm start->grind pack Pack into Sample Holder grind->pack instrument XRD Instrument (Cu Kα, 40kV, 40mA) pack->instrument scan Scan (e.g., 10-80° 2θ) instrument->scan pattern Diffraction Pattern scan->pattern phase_id Phase Identification (vs. Database) pattern->phase_id crystallite_size Crystallite Size (Scherrer Equation) pattern->crystallite_size

Caption: Workflow for XRD analysis of this compound.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_data Data Processing & Analysis start This compound Powder mount Mount on SEM Stub start->mount coat Sputter Coat (e.g., Gold) mount->coat instrument SEM Instrument (5-20 kV) coat->instrument image Image Acquisition (SE Detector) instrument->image micrograph SEM Micrograph image->micrograph morphology Morphology Assessment micrograph->morphology particle_size Particle Size Measurement micrograph->particle_size

Caption: Workflow for SEM analysis of this compound.

References

Application Note: Characterization of Synthesized Aluminum Phosphate Nanoparticles using FTIR and TEM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

AN-ALP-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum phosphate (B84403) (AlPO₄) nanoparticles are of significant interest in the pharmaceutical industry, primarily for their role as adjuvants in vaccines, where they enhance the immune response to antigens.[1] The physicochemical properties of these nanoparticles, such as particle size, morphology, and chemical structure, are critical parameters that influence their efficacy and stability.[2] Therefore, precise characterization is essential during development and quality control. This application note provides detailed protocols for the synthesis of aluminum phosphate nanoparticles and their subsequent analysis using Fourier-Transform Infrared (FTIR) Spectroscopy and Transmission Electron Microscopy (TEM). FTIR spectroscopy is employed to identify the functional groups and confirm the chemical identity of the material, while TEM provides high-resolution imaging to determine the size, shape, and morphology of the nanoparticles.[3]

Experimental Protocols

Synthesis of this compound Nanoparticles (Co-Precipitation Method)

This protocol details a common and scalable chemical co-precipitation method for synthesizing this compound nanoparticles.[4][5]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Disodium (B8443419) phosphate dihydrate (Na₂HPO₄·2H₂O)[4]

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Drying oven or freeze-dryer

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M aqueous solution of aluminum chloride hexahydrate.

    • Prepare a 0.5 M aqueous solution of disodium phosphate dihydrate.[4]

  • Precipitation:

    • Place the aluminum chloride solution in a beaker on a magnetic stirrer.

    • While stirring vigorously, slowly add the disodium phosphate solution dropwise. A white precipitate of this compound will form instantly.[4]

    • Adjust the pH of the mixture to approximately 7.4 by the dropwise addition of a 1 M sodium hydroxide solution.[4]

  • Aging:

    • Continue to stir the suspension at room temperature for 1-2 hours to allow the precipitate to age and stabilize.[4]

  • Washing:

    • Separate the precipitate from the solution via centrifugation (e.g., 4000 rpm for 10 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step 3-4 times to ensure the removal of unreacted ions and by-products.[3][4]

  • Drying:

    • Dry the washed precipitate in an oven overnight at 80-100°C to obtain a fine, white powder of this compound nanoparticles.[4] For a finer powder, freeze-drying is recommended.[1]

FTIR Spectroscopy Analysis

This protocol describes the sample preparation and analysis of this compound nanoparticles using FTIR spectroscopy to identify characteristic vibrational bands.

Materials:

  • Synthesized this compound nanoparticle powder

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • KBr pellet press kit

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the this compound nanoparticle sample to remove any residual water.

    • Mix a small amount of the nanoparticle powder (approx. 1-2 mg) with 100-200 mg of dry KBr powder in an agate mortar.[2]

    • Grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer the powder to a KBr pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[3]

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the absorption bands in the resulting spectrum and compare them to known vibrational frequencies for this compound to confirm the synthesis and identify functional groups.[5]

Transmission Electron Microscopy (TEM) Analysis

This protocol provides a step-by-step method for preparing and imaging this compound nanoparticles to analyze their morphology and size distribution.

Materials:

  • Synthesized this compound nanoparticle powder

  • Volatile solvent (e.g., ethanol (B145695) or methanol)[2]

  • Ultrasonic bath/sonicator

  • TEM grids (e.g., carbon-coated copper grids)[3]

  • Pipette or dropper

  • Transmission Electron Microscope

Procedure:

  • Sample Preparation:

    • Prepare a very dilute suspension of the this compound nanoparticles in ethanol.[3] The concentration should be low enough to prevent particle aggregation on the grid.

    • Sonicate the suspension for 5-10 minutes to ensure the nanoparticles are well-dispersed.[2]

    • Carefully place a single drop of the nanoparticle suspension onto the surface of a TEM grid.[3]

    • Allow the solvent to evaporate completely in a dust-free environment, leaving the nanoparticles deposited on the grid.[2]

  • Imaging:

    • Load the prepared TEM grid into the sample holder of the microscope.

    • Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).[2]

    • Navigate the grid to find a representative area with a good dispersion of nanoparticles.

    • Adjust the focus and magnification to capture clear, high-resolution images of the nanoparticles.

  • Data Analysis:

    • Analyze the captured TEM images to determine the particle shape, morphology (e.g., porous, spherical, plate-like), and state of aggregation.[2][6]

    • Use image analysis software to measure the diameters of a statistically significant number of individual particles (typically >100) to determine the average particle size and size distribution.[2]

Results and Discussion

Experimental Workflow

The overall process from nanoparticle synthesis to characterization is outlined in the workflow diagram below. This visual representation clarifies the sequence of experimental steps.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_ftir FTIR Analysis cluster_tem TEM Analysis A Precursor Solutions (AlCl₃, Na₂HPO₄) B Co-Precipitation (pH controlled) A->B C Aging & Washing B->C D Drying (Oven / Freeze-dryer) C->D E Dry AlPO₄ Nanoparticle Powder D->E F Sample Prep (KBr Pellet) E->F I Sample Prep (Dispersion on Grid) E->I G FTIR Spectroscopy F->G H Spectral Analysis (Functional Groups) G->H J TEM Imaging I->J K Image Analysis (Size & Morphology) J->K

Caption: Workflow for synthesis and characterization of AlPO₄ nanoparticles.
Quantitative Data Summary

The following tables summarize typical quantitative data obtained from FTIR and TEM analyses of this compound nanoparticles.

Table 1: FTIR Peak Assignments for this compound Nanoparticles

Wavenumber (cm⁻¹)AssignmentReference
~3400O-H stretching (adsorbed water)[5]
~1640H-O-H bending (adsorbed water)[5]
~1122P-O symmetric stretching in [PO₄]³⁻ tetrahedra[5]
1000 - 1100Asymmetric stretching of the tetrahedral framework[7]
700 - 800Symmetric stretching of the tetrahedral framework[7]
~611-661Al-O vibrations[5]
~466O-P-O symmetric bending[5][8]

Note: The exact peak positions can vary depending on the synthesis conditions, crystallinity, and hydration state of the nanoparticles.

Table 2: TEM Analysis of this compound Nanoparticles

ParameterObservationReference
Morphology Porous, agglomerated spherical or plate-like particles[2][6]
Particle Size 1-15 nm (dry nanoparticles)[9]
~50 nm (disk-shaped primary particles)[2]
226 ± 64 nm (porous nanoparticles)[6]

Note: Particle size is highly dependent on the synthesis protocol, including factors like pH, reactant concentrations, and aging time.[1]

Discussion

The FTIR spectrum confirms the formation of this compound through the presence of characteristic strong absorption bands corresponding to the P-O and Al-O vibrations of the AlPO₄ framework. The broad peak around 3400 cm⁻¹ and the band near 1640 cm⁻¹ are indicative of adsorbed water molecules, which is common for this material.[5]

TEM analysis provides direct visual evidence of the nanoparticle characteristics. The observed morphology, often porous and consisting of agglomerates of smaller primary particles, is consistent with results from co-precipitation synthesis.[2][6] The particle size can be controlled by adjusting synthesis parameters, which is a critical aspect for applications in drug delivery and vaccine formulation where size influences the biological response.[10]

Conclusion

This application note provides a comprehensive guide with detailed protocols for the synthesis and characterization of this compound nanoparticles. The combination of FTIR and TEM analysis allows for a thorough assessment of both the chemical identity and the physical properties (size and morphology) of the synthesized material. These methods are essential for ensuring the quality, consistency, and efficacy of this compound nanoparticles for their intended applications in research and pharmaceutical development.[2]

References

Application Notes and Protocols for Utilizing Aluminum Phosphate as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of aluminum phosphate (B84403) (AlPO₄) as a vaccine adjuvant. Aluminum phosphate is a widely used adjuvant in human vaccines, known for its safety and efficacy in enhancing the immune response to a variety of antigens.[1][2] This document outlines its mechanism of action, protocols for vaccine formulation and characterization, and methods for evaluating the resulting immunogenicity.

Mechanism of Action

This compound enhances the immune response through a combination of mechanisms, which are not yet fully elucidated but are understood to include the following:

  • Depot Effect: Following injection, this compound forms a depot at the injection site, slowly releasing the antigen.[1][3][4] This prolonged exposure increases the interaction time between the antigen and immune cells.[1][3]

  • Immune Cell Recruitment and Activation: The adjuvant induces a localized inflammatory response, recruiting various immune cells such as neutrophils, monocytes, and macrophages to the injection site.[1][3][5]

  • Enhanced Antigen Uptake: this compound particles are readily taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][6] This facilitates efficient antigen processing and presentation to T cells.

  • NLRP3 Inflammasome Activation: Aluminum adjuvants can activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs.[3][4][5][7] This leads to the secretion of pro-inflammatory cytokines like IL-1β and IL-18, which promote a Th2-type immune response, characterized by strong antibody production.[7]

  • Induction of Host Cell DNA Release: Damaged cells at the injection site can release their DNA, which acts as a danger signal to further stimulate the innate immune response.[3][4][5]

Below is a diagram illustrating the proposed signaling pathway for this compound adjuvant activity.

Aluminum_Phosphate_Adjuvant_Pathway cluster_injection_site Injection Site cluster_immune_cells Antigen Presenting Cell (APC) cluster_adaptive_response Adaptive Immune Response AlPO4_Ag AlPO₄-Antigen Complex Depot Depot Formation (Slow Antigen Release) AlPO4_Ag->Depot CellDamage Cellular Stress & Damage AlPO4_Ag->CellDamage Phagocytosis Phagocytosis by APC AlPO4_Ag->Phagocytosis NLRP3_Activation NLRP3 Inflammasome Activation CellDamage->NLRP3_Activation DAMPs (e.g., Uric Acid, ATP) Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Phagolysosome->NLRP3_Activation Phagolysosomal Destabilization Antigen_Presentation Antigen Presentation (MHC-II) Phagolysosome->Antigen_Presentation Antigen Processing Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Cytokine_Release IL-1β & IL-18 Secretion Caspase1->Cytokine_Release Th2_Cell Th2 Cell Differentiation Cytokine_Release->Th2_Cell Antigen_Presentation->Th2_Cell B_Cell B Cell Activation & Antibody Production Th2_Cell->B_Cell

Caption: Signaling pathway of this compound adjuvant.

Experimental Protocols

Preparation of this compound Adjuvanted Vaccine

This protocol describes the formulation of a vaccine by adsorbing a protein antigen onto an this compound adjuvant suspension.

Materials:

  • This compound adjuvant suspension (e.g., Adju-Phos®)

  • Antigen solution of known concentration in a suitable buffer (e.g., Tris or histidine buffer)

  • Saline solution (0.9% NaCl)

  • pH meter

  • Sterile, depyrogenated vials

  • Orbital shaker or magnetic stirrer

Procedure:

  • Adjuvant Preparation: Gently resuspend the this compound adjuvant stock solution by inverting the container several times. Do not vortex, as this can cause aggregation.

  • pH Adjustment: Ensure the pH of both the antigen solution and the this compound suspension are compatible and optimal for adsorption. The final pH of the vaccine formulation should typically be between 6.0 and 7.0. Adjust if necessary with dilute HCl or NaOH.

  • Adsorption: a. In a sterile vial, add the calculated volume of this compound adjuvant. b. While gently stirring, slowly add the antigen solution to the adjuvant suspension. The ratio of antigen to adjuvant will need to be optimized for each specific antigen. c. Continue to mix the suspension at room temperature for at least 1-4 hours to allow for efficient adsorption. Some protocols may require overnight incubation at 2-8°C.

  • Final Formulation: Add saline to reach the final desired volume and antigen/adjuvant concentration.

  • Storage: Store the formulated vaccine at 2-8°C. Do not freeze , as this can irreversibly damage the adjuvant-antigen complex and reduce vaccine potency.

The following diagram outlines the experimental workflow for preparing an this compound adjuvanted vaccine.

Vaccine_Preparation_Workflow start Start prep_adjuvant Resuspend AlPO₄ Adjuvant start->prep_adjuvant prep_antigen Prepare Antigen Solution start->prep_antigen end End check_ph Check & Adjust pH of Components prep_adjuvant->check_ph prep_antigen->check_ph adsorption Slowly Add Antigen to Adjuvant with Mixing check_ph->adsorption incubation Incubate for Adsorption (e.g., 1-4h at RT) adsorption->incubation final_formulation Add Saline to Final Volume incubation->final_formulation storage Store at 2-8°C final_formulation->storage storage->end

Caption: Workflow for vaccine preparation.

Characterization of the Adjuvanted Vaccine

It is crucial to characterize the formulated vaccine to ensure consistency and quality. Key parameters include the degree of antigen adsorption, particle size, and zeta potential.

2.1. Determination of Antigen Adsorption

This assay quantifies the amount of antigen adsorbed to the this compound adjuvant.

Procedure:

  • Centrifuge a sample of the formulated vaccine at a force sufficient to pellet the adjuvant-antigen complex (e.g., 1000 x g for 5 minutes).

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the protein concentration in the supernatant using a standard protein quantification assay (e.g., BCA or Bradford assay).

  • Calculate the percentage of adsorbed antigen using the following formula:

    % Adsorption = [ (Total Antigen - Unbound Antigen) / Total Antigen ] * 100

2.2. Particle Size and Zeta Potential Analysis

Particle size and surface charge are critical attributes that can influence the stability and immunogenicity of the vaccine.

Procedure:

  • Particle Size: Analyze the particle size distribution of the vaccine formulation using dynamic light scattering (DLS) or laser diffraction.[8] The particle size of this compound adjuvants typically ranges from 1 to 10 µm.[1]

  • Zeta Potential: Measure the zeta potential of the vaccine suspension using an electrophoretic light scattering instrument. The zeta potential provides an indication of the surface charge of the particles and the stability of the suspension.

Table 1: Typical Physicochemical Properties of this compound Adjuvant

ParameterTypical ValueSignificance
Appearance White, opalescent suspensionVisual confirmation of adjuvant presence
Particle Size (mean) 1 - 10 µmAffects antigen presentation and uptake by APCs[1]
pH 5.0 - 7.0Influences antigen adsorption and stability
Point of Zero Charge (PZC) ~4-5Determines surface charge at a given pH
Surface Charge (at pH 7.4) NegativeInfluences electrostatic interaction with antigens
In Vitro Immunogenicity Assessment

In vitro assays can provide early insights into the immunostimulatory potential of the adjuvanted vaccine.

3.1. Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Stimulate the cells with the this compound-adjuvanted vaccine, the antigen alone, the adjuvant alone, or a positive control (e.g., LPS).

  • After 24-72 hours of incubation, collect the cell culture supernatant.

  • Measure the concentration of key cytokines (e.g., IL-1β, IL-6, TNF-α, IL-4, IL-5, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.

An increase in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and Th2-associated cytokines (IL-4, IL-5) in response to the adjuvanted vaccine compared to the antigen alone would indicate successful adjuvant activity.

In Vivo Immunogenicity and Efficacy Studies

Animal models are essential for evaluating the immunogenicity and protective efficacy of the vaccine formulation.

4.1. Murine Immunization and Antibody Titer Determination

Procedure:

  • Immunize groups of mice (e.g., BALB/c or C57BL/6) via a relevant route (e.g., intramuscular or subcutaneous) with the adjuvanted vaccine, antigen alone, or a placebo (saline).

  • Administer one or two booster immunizations at 2-3 week intervals.

  • Collect blood samples at specified time points (e.g., before each immunization and 2 weeks after the final boost).

  • Prepare serum from the blood samples.

  • Determine the antigen-specific antibody titers in the serum using an enzyme-linked immunosorbent assay (ELISA). Both total IgG and specific isotypes (IgG1 and IgG2a) should be measured to assess the nature of the T-helper response (Th2 vs. Th1).

Table 2: Example Data from a Murine Immunogenicity Study

Vaccine GroupAntigen-Specific Total IgG Titer (Geometric Mean)IgG1/IgG2a Ratio
Antigen Alone1,5005.2
Antigen + AlPO₄ 50,000 25.8
Placebo< 100N/A

A significantly higher total IgG titer and a high IgG1/IgG2a ratio in the group receiving the this compound-adjuvanted vaccine are indicative of a potent Th2-biased humoral immune response.

The logical relationship for selecting an appropriate adjuvant based on antigen properties is depicted below.

Adjuvant_Selection_Logic cluster_adjuvants Adjuvant Options start Define Antigen Properties pI_check Determine Antigen Isoelectric Point (pI) start->pI_check charge_at_pH7 Antigen Charge at Neutral pH? pI_check->charge_at_pH7 select_adjuvant Select Adjuvant Based on Electrostatic Interaction charge_at_pH7->select_adjuvant pI < 7 (Negative) charge_at_pH7->select_adjuvant pI > 7 (Positive) AlOH Aluminum Hydroxide (Positively Charged) select_adjuvant->AlOH For Negatively Charged Antigen AlPO4 This compound (Negatively Charged) select_adjuvant->AlPO4 For Positively Charged Antigen

Caption: Adjuvant selection based on antigen pI.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively formulate, characterize, and evaluate vaccines utilizing this compound as an adjuvant, paving the way for the development of safe and effective immunizations.

References

Application of Aluminum Phosphate as a Catalyst in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of aluminum phosphate (B84403) (AlPO₄) as a versatile and efficient heterogeneous catalyst in a variety of organic transformations. Its properties as a solid acid, including tunable acidity and high thermal stability, make it an attractive catalyst for clean and efficient chemical synthesis.[1][2]

Overview of Aluminum Phosphate as a Catalyst

This compound is a solid acid catalyst that offers several advantages in organic synthesis, including ease of handling, recovery, and reusability.[3] Its catalytic activity is primarily attributed to the presence of both Brønsted and Lewis acid sites on its surface. The strength and concentration of these sites can be modulated by varying the synthesis conditions, such as the P/Al molar ratio.[2] Amorphous forms of this compound often exhibit high surface areas and porosity, which can enhance catalytic efficiency.[2]

Key Applications in Organic Synthesis

This compound has demonstrated excellent catalytic activity in a wide range of organic reactions, including condensation reactions, multicomponent reactions for the synthesis of heterocyclic compounds, and the formation of carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This compound, often in combination with alumina, serves as an efficient heterogeneous catalyst for this transformation, offering high yields under mild, solvent-free conditions.[1][4]

General Reaction Scheme: R-CHO + CH₂(CN)₂ --(AlPO₄)--> R-CH=C(CN)₂ + H₂O

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound-alumina catalyst

  • Ethanol (B145695) (for work-up)

Procedure:

  • In a round-bottom flask, mix benzaldehyde (1 mmol), malononitrile (1 mmol), and the this compound-alumina catalyst (10 mol%).[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (monitoring by TLC is recommended).[1]

  • Upon completion, add ethanol to the reaction mixture and stir for a few minutes.

  • Filter the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford the desired benzylidenemalononitrile.

Quantitative Data for Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalystConditionsYield (%)Reference
BenzaldehydeMalononitrileAlPO₄-Al₂O₃Room Temperature, Solvent-freeHigh[1]
4-ChlorobenzaldehydeMalononitrileAlum (10 mol%)80°C, Solvent-free95[4]
4-MethoxybenzaldehydeEthyl cyanoacetateAlum (10 mol%)80°C, Solvent-free92[4]

Catalytic Mechanism: Knoevenagel Condensation

The following diagram illustrates the proposed mechanism for the Knoevenagel condensation catalyzed by this compound. The acidic sites on the AlPO₄ surface activate the carbonyl group of the aldehyde, making it more electrophilic. Simultaneously, a basic site on the catalyst can deprotonate the active methylene compound, generating a nucleophilic carbanion.

Knoevenagel_Mechanism cluster_catalyst This compound Surface cluster_reactants Reactants cluster_intermediates Intermediates Catalyst AlPO₄ AcidSite Acidic Site (e.g., Al³⁺) ActivatedAldehyde Activated Aldehyde (R-CH⁺-O⁻-AlPO₄) AcidSite->ActivatedAldehyde BasicSite Basic Site (e.g., O²⁻) Carbanion Carbanion (⁻CH(CN)₂) BasicSite->Carbanion Aldehyde R-CHO Aldehyde->AcidSite Coordination ActiveMethylene CH₂(CN)₂ ActiveMethylene->BasicSite Deprotonation ActivatedAldehyde->Carbanion Nucleophilic Attack Adduct Adduct Carbanion->Adduct Product Product (R-CH=C(CN)₂) + H₂O Adduct->Product Dehydration Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by this compound.

Synthesis of β-Enamino Esters

This compound is an effective catalyst for the condensation of β-ketoesters with primary amines to produce β-enamino esters. This reaction can be carried out efficiently under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate.[3]

General Reaction Scheme: R¹COCH₂COOR² + R³NH₂ --(AlPO₄, MW)--> R¹C(NHR³)=CHCOOR² + H₂O

Experimental Protocol: Synthesis of Ethyl 3-aminocrotonate

Materials:

Procedure:

  • In a microwave-safe vessel, combine ethyl acetoacetate (1.7 mmol), the primary amine (1.7 mmol), and this compound (10 mol%).[3]

  • Irradiate the mixture in a domestic microwave oven at a low power setting (e.g., 60 W) for a short duration (typically a few minutes).[3] Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Add distilled water (10 mL) and extract the product with diethyl ether (3 x 25 mL).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.[3]

Quantitative Data for the Synthesis of β-Enamino Esters:

β-KetoesterAmineCatalystConditionsTime (min)Yield (%)Reference
Ethyl acetoacetateAnilineAlPO₄MW, 60W592[3]
Ethyl acetoacetateBenzylamineAlPO₄MW, 60W395[3]
Methyl acetoacetatep-ToluidineAlPO₄MW, 60W490[3]
Multicomponent Reactions for Heterocycle Synthesis

This compound has proven to be a valuable catalyst in multicomponent reactions (MCRs), which are atom-economical processes for the synthesis of complex molecules in a single step.

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Aluminum-planted mesoporous silica has been shown to be an effective catalyst for this reaction.[5]

General Reaction Scheme: R-CHO + R'COCH₂COOR'' + (H₂N)₂C=X --(Al-MCM-41)--> Dihydropyrimidinone/thione

Experimental Protocol: Synthesis of a Dihydropyrimidinone

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Aluminum-planted MCM-41 (Al-MCM-41) catalyst

  • Octane (solvent)

Procedure:

  • To a suspension of the Al-MCM-41 catalyst in octane, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[5]

  • Reflux the reaction mixture with stirring for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst and wash it with a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Quantitative Data for the Biginelli Reaction:

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaAl-MCM-41Octane95[5]
4-Cl-BenzaldehydeMethyl acetoacetateUreaAl-MCM-41Octane92[5]
BenzaldehydeEthyl acetoacetateThioureaAl-MCM-41Octane90[5]

Catalytic Mechanism: Biginelli Reaction

The following diagram outlines the proposed acid-catalyzed mechanism for the Biginelli reaction, where AlPO₄ acts as the acid catalyst.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde R-CHO Acyliminium Acyliminium Ion Aldehyde->Acyliminium Dehydration Catalyst AlPO₄ (H⁺) Aldehyde->Catalyst Urea H₂N-CO-NH₂ Urea->Aldehyde Condensation Ketoester R'COCH₂COOR'' Ketoester->Catalyst Enolate Enolate Acyliminium->Enolate Addition Adduct Adduct Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product Dihydropyrimidinone Cyclized->Product Dehydration Catalyst->Enolate

Caption: Proposed acid-catalyzed mechanism for the Biginelli reaction.

The Hantzsch synthesis is a multicomponent reaction for the preparation of dihydropyridines, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate.[6][7]

General Reaction Scheme: R-CHO + 2 R'COCH₂COOR'' + NH₃ --(Catalyst)--> Dihydropyridine (B1217469)

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (solvent)

Procedure:

  • Dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol.[8]

  • Reflux the reaction mixture for the specified time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to crystallize.

  • Collect the product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization.

Quantitative Data for the Hantzsch Synthesis:

Aldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateReflux in Ethanol~90[9]
FormaldehydeEthyl acetoacetateAmmonium acetateReflux in EthanolHigh[9]

Catalytic Mechanism: Hantzsch Dihydropyridine Synthesis

The following diagram illustrates the logical flow of the Hantzsch synthesis, which can be catalyzed by an acid catalyst like this compound.

Hantzsch_Workflow cluster_steps Reaction Steps Step1 Step 1: Knoevenagel Condensation (Aldehyde + Ketoester) Intermediate1 α,β-Unsaturated Ketoester Step1->Intermediate1 Step2 Step 2: Enamine Formation (Ketoester + Ammonia) Intermediate2 Enamine Step2->Intermediate2 Step3 Step 3: Michael Addition Step4 Step 4: Cyclization and Dehydration Step3->Step4 Product 1,4-Dihydropyridine Step4->Product Reactants Aldehyde + 2 eq. Ketoester + Ammonia Reactants->Step1 Reactants->Step2 Intermediate1->Step3 Intermediate2->Step3

Caption: Logical workflow for the Hantzsch dihydropyridine synthesis.

Synthesis and Activation of this compound Catalyst

A common method for preparing amorphous this compound with a high surface area is through co-precipitation.[2]

Experimental Protocol: Synthesis of Amorphous Mesoporous this compound

Materials:

  • Aluminum chloride (AlCl₃)

  • Ammonium phosphate ((NH₄)₃PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (B78521) (NH₄OH) solution

  • Distilled water

  • Ethanol

Procedure:

  • Solution Preparation: Prepare aqueous solutions of aluminum chloride (e.g., 0.25 M) and ammonium phosphate (e.g., 0.25 M).[2]

  • Co-precipitation: Slowly add the aluminum chloride solution to the ammonium phosphate solution under vigorous stirring at room temperature. Maintain the pH of the mixture at a constant value (e.g., pH 8) by the dropwise addition of ammonium hydroxide solution. A white precipitate of this compound will form.[2]

  • Aging: Continue stirring the suspension for 2-4 hours at room temperature to allow for the aging of the precipitate.[2]

  • Washing and Filtration: Filter the precipitate using a Buchner funnel. Wash the filter cake repeatedly with distilled water to remove residual ions, followed by a final wash with ethanol.[2]

  • Drying: Dry the washed precipitate in an oven at 110°C overnight.[2]

  • Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500°C) for several hours to obtain the activated catalyst.[2]

Experimental Workflow: Catalyst Synthesis and Activation

Catalyst_Synthesis_Workflow Start Start PrepSolutions Prepare AlCl₃ and (NH₄)₃PO₄ Solutions Start->PrepSolutions CoPrecipitation Co-precipitation with pH control PrepSolutions->CoPrecipitation Aging Age the Precipitate CoPrecipitation->Aging FilterWash Filter and Wash with H₂O and Ethanol Aging->FilterWash Drying Dry in Oven FilterWash->Drying Calcination Calcine in Muffle Furnace Drying->Calcination End Activated AlPO₄ Catalyst Calcination->End

Caption: Experimental workflow for the synthesis and activation of this compound catalyst.

References

Application Notes and Protocols: Aluminum Phosphate as a Binder for High-Temperature Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing aluminum phosphate (B84403) as a versatile and effective binder in the fabrication of high-temperature ceramics. Its ability to form strong, thermally stable bonds at relatively low temperatures makes it an attractive alternative to traditional ceramic processing methods.

Introduction to Aluminum Phosphate Binders

This compound is an inorganic binder widely employed in the production of refractories, coatings, and advanced ceramics due to its exceptional properties.[1][2] It offers high bonding strength, excellent resistance to abrasion and corrosion, and remarkable stability at elevated temperatures.[1][3] The binder is typically synthesized by reacting an aluminum source, such as aluminum hydroxide (B78521) (Al(OH)₃) or alumina (B75360) (Al₂O₃), with phosphoric acid (H₃PO₄).[3][4][5] The resulting product, often monothis compound (Al(H₂PO₄)₃), serves as the primary binding phase.[1]

The bonding mechanism involves a series of dehydration, polymerization, and polycondensation reactions upon heating.[3] This process creates a three-dimensional network of P-O-Al and P-O-P bonds, which firmly binds the ceramic particles together.[3] The transformation from a chemical bond to a ceramic bond typically occurs at temperatures between 100°C and 300°C, with further strengthening at higher temperatures.[6]

Key Advantages and Applications

Advantages:

  • Low-Temperature Sintering: this compound binders enable the fabrication of dense ceramic bodies at significantly lower temperatures (500°C to 1280°C) compared to conventional sintering methods that often exceed 1550°C.[7]

  • High Mechanical Strength: Ceramics bonded with this compound exhibit good flexural and compressive strength.[8][9]

  • Excellent Thermal Stability: The resulting ceramic materials can withstand high service temperatures, with some forms of this compound being stable up to 1760°C.[6]

  • Versatility: This binder is compatible with a wide range of ceramic materials, including alumina, silicon carbide, zirconia, and mullite.[1][8][10]

Applications:

  • Refractory Castables and Cements: Used in furnaces, kilns, and other high-temperature industrial applications.[2]

  • Protective Coatings: Provides wear-resistant and corrosion-resistant coatings for various substrates.[1][11]

  • Porous Ceramics: Employed in the fabrication of filters, membranes, and catalyst supports.[12][13]

  • Advanced Ceramics: Utilized in the production of components for aerospace, electronics, and other high-performance applications.

Experimental Protocols

Protocol for Synthesis of this compound Binder

This protocol describes the synthesis of a monothis compound binder solution, a commonly used formulation.

Materials:

  • Aluminum Hydroxide (Al(OH)₃) powder

  • Orthophosphoric Acid (H₃PO₄), 85% solution

  • Distilled Water

  • Glass reactor with a stirrer and heating mantle

  • Thermometer

  • Beakers and graduated cylinders

Procedure:

  • Acid Dilution: Dilute the 85% orthophosphoric acid with distilled water to the desired concentration (e.g., 65%).[5]

  • Heating: Heat the diluted phosphoric acid solution in the glass reactor to a specific temperature, typically around 85°C, using the heating mantle.[5]

  • Addition of Aluminum Hydroxide: While continuously stirring, slowly add the aluminum hydroxide powder to the heated acid. The amount of Al(OH)₃ should be calculated to achieve the desired P/Al molar ratio, which is often 3:1 for monothis compound.[3][5]

  • Reaction: Maintain the reaction temperature and continue stirring for a set duration, typically 1 hour, to ensure complete dissolution and reaction.[5]

  • Cooling and Storage: After the reaction is complete, turn off the heat and allow the binder solution to cool down to room temperature naturally.[5] Store the synthesized this compound binder in a well-sealed container.

experimental_workflow_binder_synthesis start Start dilute_acid Dilute H₃PO₄ with Distilled Water start->dilute_acid heat_acid Heat Diluted Acid to 85°C dilute_acid->heat_acid add_aloh3 Slowly Add Al(OH)₃ (P/Al ratio = 3:1) heat_acid->add_aloh3 react React for 1 hour at 85°C with Stirring add_aloh3->react cool Cool to Room Temperature react->cool store Store Binder in Sealed Container cool->store end_node End store->end_node experimental_workflow_ceramic_preparation start Start mix Mix Ceramic Powder, Binder, and Additives start->mix homogenize Homogenize Mixture mix->homogenize molding Molding homogenize->molding casting Casting molding->casting Slurry pressing Pressing (96-290 MPa) molding->pressing Powder drying Drying (60-100°C) casting->drying pressing->drying end_node End drying->end_node

References

Application Notes and Protocols for the Preparation of Aluminum Phosphate Gel for Antacid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum phosphate (B84403) gel is a widely used active pharmaceutical ingredient (API) in antacid formulations. Unlike aluminum hydroxide (B78521), it does not lead to phosphate depletion in the body, making it a preferred choice in certain patient populations.[1][2] Its efficacy as an antacid is attributed to its ability to neutralize gastric acid and form a protective layer over the gastric mucosa.[1][3] The physicochemical properties of the gel, such as particle size, viscosity, and acid-neutralizing capacity (ANC), are critical to its therapeutic effectiveness and stability. These properties are highly dependent on the manufacturing process.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of aluminum phosphate gel intended for use in antacid formulations.

I. Application Notes

Principle of Action

This compound gel acts as a non-systemic antacid.[2] It neutralizes hydrochloric acid in the stomach, forming aluminum chloride and water. This reaction increases the gastric pH, providing relief from heartburn and indigestion. Additionally, the gel's colloidal structure allows it to adhere to the stomach lining, forming a protective barrier against gastric acid and pepsin.[1][6] It is also known to adsorb pepsin and bile acids, which can be beneficial in conditions like gastritis and peptic ulcers.[3]

Principles of Synthesis

The preparation of this compound gel typically involves a precipitation reaction between a water-soluble aluminum salt and a phosphate-containing solution.[4][7] Common methods include:

  • Reaction of an Aluminum Salt with a Phosphate Salt: This is a common laboratory and industrial method where a solution of an aluminum salt (e.g., aluminum chloride) is reacted with a solution of a phosphate salt (e.g., sodium phosphate or trisodium (B8492382) phosphate) under controlled conditions of pH, temperature, and stirring.[4][5][7] The resulting precipitate of hydrated this compound is then washed to remove by-products.

  • Reaction of Aluminum Hydroxide with Phosphoric Acid: In this method, aluminum hydroxide is reacted with phosphoric acid to form this compound.[8][9] The stoichiometry of the reactants can be adjusted to control the Al/P molar ratio, which influences the properties of the final product.[9]

Key parameters that influence the final product's characteristics include the order and rate of reagent addition, reaction temperature, pH, and stirring speed.[5][7]

Key Physicochemical Properties and Characterization
  • Acid-Neutralizing Capacity (ANC): This is the most critical parameter for an antacid's efficacy. It measures the quantity of hydrochloric acid that a single dose of the antacid can neutralize to a specific pH (typically 3.5) within a set time.[10][11] The United States Pharmacopeia (USP) outlines a standardized back-titration method for this determination.[10][11] A minimum of 5 mEq of acid neutralized per dose is generally required.[10]

  • Particle Size and Distribution: The particle size of the gel affects its reactivity, texture, and suspension stability.[5][12] A smaller particle size generally leads to a faster reaction rate with gastric acid.

  • Viscosity and Rheological Properties: The viscosity of the gel is crucial for the physical stability of the suspension and its palatability. Thixotropic properties (the ability to become less viscous when shaken and return to a gel state at rest) are desirable to ensure uniform dosage and prevent sedimentation.[13][14]

  • pH: The pH of the final gel suspension is an important quality control parameter, typically specified to be within a neutral or near-neutral range (e.g., 6.0 to 8.0) to ensure stability and safety.[15]

II. Experimental Protocols

Protocol 1: Synthesis of this compound Gel via Precipitation

This protocol describes the synthesis of this compound gel by reacting aluminum chloride with trisodium phosphate.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

  • Water for Injection (WFI) or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)

Equipment:

  • Reaction vessel with a top-mounted stirrer (e.g., impeller with multiple blades)[5]

  • Two peristaltic pumps

  • pH meter

  • Heating/cooling system for the reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of aluminum chloride in WFI.

    • Prepare a solution of trisodium phosphate in WFI.

    • Filter both solutions through a 0.22 µm filter.[7]

  • Reaction:

    • Add a calculated volume of WFI to the reaction vessel.

    • Begin stirring the WFI at a controlled speed (e.g., 550-650 rpm).[5]

    • Simultaneously add the aluminum chloride and trisodium phosphate solutions to the reaction vessel at a constant rate over a period of 30-60 minutes.[16]

    • Continuously monitor the pH of the reaction mixture and maintain it within a specific range (e.g., 3.2 to 3.5).[5] Note: Some methods achieve the desired pH without the need for external acid or alkali addition by controlling the concentration and addition rate of the reactants.[5]

    • Maintain the reaction temperature between 18-60 °C.[7]

  • Gel Formation and Aging:

    • After the addition of reactants is complete, continue stirring for an additional 15-45 minutes.[7]

    • Allow the precipitated gel to age for a specified period (e.g., 5-7 days) at a controlled temperature (e.g., 18-60 °C) to ensure complete formation.[7]

  • Washing and Sterilization:

    • Separate the gel from the supernatant liquid, for example by decantation.[7]

    • Wash the gel with WFI to remove soluble impurities.

    • Sterilize the final gel suspension by autoclaving (e.g., at 121°C for 30-45 minutes).[16]

Protocol 2: Determination of Acid-Neutralizing Capacity (ANC)

This protocol is based on the USP <301> back-titration method.[10][11]

Materials:

  • 1.0 N Hydrochloric acid (HCl), standardized

  • 0.5 N Sodium hydroxide (NaOH), standardized

  • Methyl orange or bromocresol green indicator (for manual titration)

  • CO₂-free water

Equipment:

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • 250 mL beakers

  • Burette or automated titrator

  • Water bath maintained at 37 ± 3 °C

Procedure:

  • Sample Preparation:

    • Accurately weigh a quantity of the this compound gel equivalent to the minimum labeled dose into a 250 mL beaker.

    • Add 70 mL of CO₂-free water and mix on the magnetic stirrer for 1 minute.[10]

  • Acid Digestion:

    • Pipette exactly 30 mL of 1.0 N HCl into the sample suspension.

    • Place the beaker in the 37 °C water bath and stir continuously for 15 minutes.[17]

  • Back-Titration:

    • Immediately after the 15-minute digestion, begin titrating the excess HCl with 0.5 N NaOH.

    • Titrate to a stable endpoint of pH 3.5.[10][11] The pH should remain stable for 10-15 seconds.

  • Calculation:

    • Record the volume of 0.5 N NaOH used.

    • Calculate the ANC in milliequivalents (mEq) per dose using the following formula: ANC (mEq) = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH)

Protocol 3: Particle Size Analysis

Equipment:

  • Laser diffraction particle size analyzer or a liquid particle counter.[12]

Procedure:

  • Sample Preparation:

    • Ensure the this compound gel sample is well-dispersed. If necessary, dilute a small amount of the gel in a suitable dispersant (e.g., deionized water) and sonicate briefly to break up any agglomerates.

  • Measurement:

    • Follow the instrument manufacturer's instructions for sample analysis.

    • Perform the measurement in triplicate to ensure reproducibility.

  • Data Analysis:

    • Report the particle size distribution, including values such as d(10), d(50) (median particle size), and d(90).

III. Data Presentation

Table 1: Summary of Physicochemical Properties of this compound Gel

PropertySpecification/ValueReference
Appearance White, viscous suspension/amorphous powder[18][19]
pH of Suspension 6.0 - 8.0[15]
Loss on Ignition 10.0% - 20.0% (at 800 °C)[15]
Neutralizing Capacity pH of 2.0 - 2.5 after 15 min in 0.1 M HCl at 37°C[15]
Particle Size (d50) 3.0 µm - 9.0 µm (for a specific vaccine-grade prep)[16]
Aluminum Content Typically 20% by weight of AlPO₄ in the gel[20]

Table 2: Example Acid-Neutralizing Capacity (ANC) Data

FormulationActive IngredientsReported ANC (mEq/dose)Reference
Example 1 This compound Gel (20% AlPO₄) and MgO12.12[20]
General Requirement Antacid FormulationsMust be ≥ 5[10]
Tested AlPO₄ Gel This compound GelFailed preliminary test (final pH < 3.5)[21]

Note: The ANC can vary significantly depending on the specific formulation and the presence of other active ingredients.[21]

IV. Mandatory Visualizations

Synthesis Workflow for this compound Gel

Synthesis_Workflow Figure 1. General Workflow for this compound Gel Synthesis prep_reagents Prepare & Filter Aluminum Salt and Phosphate Solutions reaction Controlled Precipitation Reaction (pH, Temp, Stirring) prep_reagents->reaction aging Gel Aging (5-7 days) reaction->aging separation Separation (e.g., Decantation) aging->separation washing Washing with Purified Water separation->washing sterilization Sterilization (Autoclaving) washing->sterilization final_product Final Aluminum Phosphate Gel sterilization->final_product

Figure 1. General Workflow for this compound Gel Synthesis.

Experimental Workflow for ANC Determination

ANC_Workflow Figure 2. Workflow for Acid-Neutralizing Capacity (ANC) Test sample_prep 1. Prepare Sample (Weigh dose, add 70mL H₂O) acid_add 2. Add 30mL of 1.0 N HCl sample_prep->acid_add digestion 3. Stir for 15 min at 37°C acid_add->digestion titration 4. Back-titrate excess acid with 0.5 N NaOH digestion->titration endpoint 5. Titrate to stable pH 3.5 titration->endpoint calculation 6. Calculate ANC (mEq/dose) endpoint->calculation

Figure 2. Workflow for Acid-Neutralizing Capacity (ANC) Test.

References

Application Notes: Aluminum Phosphate for Heavy Metal Removal in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in wastewater poses a significant threat to environmental and public health due to its toxicity, non-biodegradability, and tendency to bioaccumulate.[1] Aluminum phosphate (B84403) (AlPO₄) is emerging as a promising material for the effective removal of heavy metals from aqueous solutions. Its application in wastewater treatment leverages mechanisms such as adsorption, co-precipitation, and ligand exchange to sequester a variety of heavy metal ions.[1] These application notes provide a comprehensive overview of the principles, operational parameters, and performance evaluation of aluminum phosphate for this purpose.

Principle of Heavy Metal Removal

The efficacy of this compound in removing heavy metals from wastewater stems from a combination of physical and chemical mechanisms.[1] The primary modes of action are:

  • Adsorption: Heavy metal ions bind to the surface of this compound particles. This process is driven by electrostatic attraction between the positively charged metal ions and negatively charged sites on the AlPO₄ surface, as well as the formation of surface complexes.[1]

  • Co-precipitation: When aluminum salts are introduced into wastewater containing phosphates, this compound precipitates. During the formation of this solid matrix, heavy metal ions can be incorporated and effectively removed from the solution.[1] This is often accompanied by the formation of aluminum hydroxide (B78521) flocs (Al(OH)₃), which also adsorb heavy metals.[1]

  • Ligand Exchange: Hydroxyl groups (-OH) present on the surface of this compound can be exchanged for heavy metal species, leading to their immobilization on the adsorbent surface.[1]

The efficiency of these mechanisms is highly dependent on several key operational parameters, including the pH of the wastewater, the dosage of this compound, initial heavy metal concentration, and contact time.[1]

Factors Influencing Removal Efficiency

Optimizing the conditions for heavy metal removal is critical for achieving high efficiency. The key parameters to consider are:

  • pH: The pH of the solution is a crucial factor. It affects the surface charge of the this compound adsorbent and the speciation of heavy metal ions in the wastewater. The minimum solubility for this compound, which favors maximum precipitation, is typically observed around pH 6.0.[2] For many heavy metals, removal is also favored in a slightly acidic to neutral pH range, as this prevents the precipitation of metal hydroxides at higher pH values and keeps the adsorbent surface suitably charged.[3]

  • Adsorbent Dosage: A higher dosage of this compound generally leads to a greater removal efficiency due to the increased number of available active sites for adsorption. However, there is a point of diminishing returns beyond which increasing the dosage does not significantly improve removal rates.

  • Contact Time: The removal of heavy metals is a time-dependent process. Initially, the rate of removal is rapid as ions bind to readily available surface sites. It then slows down as the sites become saturated, eventually reaching equilibrium. Determining the optimal contact time is essential for efficient process design.

  • Initial Heavy Metal Concentration: The initial concentration of heavy metals can influence the removal efficiency and the adsorption capacity of the this compound. Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the metal in the solution and the amount adsorbed on the solid phase.[4][5][6]

  • Temperature: Temperature can affect the adsorption process by altering the solubility of the metal ions and the kinetics of the reaction. Thermodynamic studies can determine whether the process is endothermic or exothermic.[7]

Data Presentation

Quantitative analysis is essential for evaluating the performance of this compound. Data should be systematically collected and presented in tables for clear comparison and interpretation.

Table 1: Influence of Operational Parameters on Heavy Metal Removal Efficiency

ParameterRange StudiedHeavy MetalInitial Conc. (mg/L)Removal Efficiency (%)
pH 2.0 - 10.0Cu(II)50Data to be filled from experiment
Pb(II)50Data to be filled from experiment
Dosage (g/L) 0.5 - 5.0Cu(II)50Data to be filled from experiment
Pb(II)50Data to be filled from experiment
Contact Time (min) 5 - 120Cu(II)50Data to be filled from experiment
Pb(II)50Data to be filled from experiment

Table 2: Adsorption Isotherm Model Parameters

Heavy MetalIsotherm ModelParametersValue
Cu(II) Langmuirq_max (mg/g)Calculated valueCalculated value
K_L (L/mg)Calculated value
FreundlichK_F ((mg/g)(L/mg)^(1/n))Calculated valueCalculated value
nCalculated value
Pb(II) Langmuirq_max (mg/g)Calculated valueCalculated value
K_L (L/mg)Calculated value
FreundlichK_F ((mg/g)(L/mg)^(1/n))Calculated valueCalculated value
nCalculated value

Table 3: Adsorption Kinetic Model Parameters

Heavy MetalKinetic ModelParametersValue
Cu(II) Pseudo-First-Orderk₁ (1/min)Calculated valueCalculated value
q_e (mg/g)Calculated value
Pseudo-Second-Orderk₂ (g/mg·min)Calculated valueCalculated value
q_e (mg/g)Calculated value
Pb(II) Pseudo-First-Orderk₁ (1/min)Calculated valueCalculated value
q_e (mg/g)Calculated value
Pseudo-Second-Orderk₂ (g/mg·min)Calculated valueCalculated value
q_e (mg/g)Calculated value

Visualizations

G Proposed Mechanisms of Heavy Metal Adsorption by this compound cluster_wastewater Wastewater cluster_adsorbent This compound Particle HM Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺) AlPO4 AlPO₄ Surface HM->AlPO4 Adsorption (Electrostatic Attraction) AlOH Surface Hydroxyl Groups (Al-OH) HM->AlOH Ligand Exchange Precipitate Growing AlPO₄ Precipitate HM->Precipitate Co-precipitation

Caption: Mechanisms of heavy metal removal by this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Adsorbent

This protocol describes a common precipitation method for synthesizing this compound.

Materials:

  • Aluminum chloride (AlCl₃) or Aluminum sulfate (B86663) [Al₂(SO₄)₃]

  • Sodium dihydrogen phosphate (NaH₂PO₄) or Phosphoric acid (H₃PO₄)[8]

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Beakers, magnetic stirrer, pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions: Prepare a 0.5 M solution of the aluminum salt (e.g., AlCl₃) and a 0.5 M solution of the phosphate source (e.g., NaH₂PO₄) in separate beakers using deionized water.[8]

  • Precipitation: Place the phosphate solution on a magnetic stirrer. Slowly add the aluminum salt solution to the phosphate solution dropwise while stirring continuously.[1]

  • pH Control: Monitor the pH of the mixture. Use a solution of NaOH to adjust and maintain the pH of the reaction mixture at a constant value, typically between 5.5 and 6.5, as this range is optimal for this compound precipitation.[3]

  • Aging the Precipitate: After the addition is complete, continue stirring the mixture for 1-2 hours. Then, allow the precipitate to age in the mother liquor for at least 12-24 hours to ensure complete precipitation and improve crystal formation.

  • Separation and Washing: Separate the white precipitate from the solution by filtration. Wash the collected precipitate several times with deionized water to remove any unreacted salts and soluble impurities.[1]

  • Drying: Dry the washed this compound precipitate in an oven at 105-110°C until a constant weight is achieved.[1][8]

  • Preparation for Use: Grind the dried this compound into a fine powder and store it in a desiccator for use in adsorption experiments.

G Workflow for this compound Synthesis A Prepare Solutions (Aluminum Salt & Phosphate Source) B Mix & Precipitate (Slowly add Al-salt to Phosphate) A->B C Control pH (5.5-6.5) with NaOH B->C D Age Precipitate (12-24 hours) C->D E Filter & Wash (with Deionized Water) D->E F Dry Precipitate (105°C) E->F G Grind & Store Adsorbent F->G

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines a procedure to evaluate the heavy metal removal efficiency of the synthesized this compound.

Materials:

  • Synthesized this compound (AlPO₄) adsorbent

  • Stock solutions (1000 mg/L) of heavy metals (e.g., Pb(NO₃)₂, CuSO₄·5H₂O)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) instrument

Procedure:

  • Prepare Heavy Metal Working Solutions: Prepare working solutions of the desired heavy metal concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.[1]

  • Adsorption Experiment Setup:

    • In a series of 250 mL Erlenmeyer flasks, add a fixed volume (e.g., 100 mL) of a heavy metal working solution.[1]

    • Adjust the initial pH of the solutions to the desired value (e.g., pH 5.5) using dilute HCl or NaOH.[1]

    • Add a known mass of the this compound adsorbent (e.g., 0.1 g) to each flask.[1] This corresponds to an adsorbent dosage of 1 g/L.

  • Agitation and Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a constant temperature for a predetermined contact time (e.g., 2 hours) to ensure equilibrium is reached.[1]

  • Sample Separation: After agitation, separate the adsorbent from the solution by centrifugation at 4000 rpm for 15 minutes or by filtering through a 0.45 µm filter.[1]

  • Sample Analysis: Analyze the final concentration of the heavy metal in the supernatant/filtrate using AAS or ICP.

  • Calculate Removal Efficiency: Calculate the percentage removal and the adsorption capacity (q_e) using the following equations:

    • Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

    • Adsorption Capacity (qₑ, mg/g) = [(C₀ - Cₑ) * V] / m

    • Where:

      • C₀ = Initial heavy metal concentration (mg/L)

      • Cₑ = Equilibrium heavy metal concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

G Experimental Workflow for Heavy Metal Removal A Prepare Heavy Metal Working Solutions B Adjust Initial pH of Solutions A->B C Add AlPO₄ Adsorbent to Solutions B->C D Agitate for Predetermined Time C->D E Separate Adsorbent (Centrifuge/Filter) D->E F Analyze Final Metal Conc. (AAS/ICP) E->F G Calculate Removal Efficiency & Adsorption Capacity F->G

Caption: Workflow for evaluating heavy metal removal efficiency.

Protocol 3: Optimization and Isotherm/Kinetic Studies

To thoroughly characterize the adsorption process, systematic studies should be performed by varying one parameter while keeping others constant.

  • Effect of pH: Conduct the batch adsorption experiment at different initial pH values (e.g., 2, 4, 6, 8, 10) to determine the optimal pH for removal.[1]

  • Effect of Adsorbent Dosage: Vary the mass of this compound added (e.g., 0.05 g to 0.5 g in 100 mL solution) to find the most efficient dosage.[1]

  • Kinetic Studies: Perform the batch experiment and collect samples at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine the equilibrium time and to fit the data to kinetic models (e.g., pseudo-first-order, pseudo-second-order).[1]

  • Isotherm Studies: Conduct the experiment with different initial heavy metal concentrations (e.g., 10 to 200 mg/L) at the optimal pH, dosage, and contact time. The resulting data can be fitted to adsorption isotherm models like Langmuir and Freundlich to determine the maximum adsorption capacity and understand the nature of the adsorption.[1]

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Aluminum Phosphate from Aluminum Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum phosphate (B84403) (AlPO₄) is an inorganic compound of significant interest, primarily for its application as a potent and widely used adjuvant in human vaccines, where it enhances the immune response to antigens.[1][2][3] It also finds utility as an antacid, a catalyst, and in drug delivery systems.[1][2] The synthesis of aluminum phosphate from aluminum chloride is typically achieved through a controlled precipitation reaction in an aqueous solution.[1][4] This method is scalable and allows for the tuning of the final product's physicochemical properties, which are critical for its function.[4]

This guide provides a comprehensive, step-by-step protocol for the preparation of this compound by reacting aluminum chloride with a phosphate source. The methodologies are curated for researchers, scientists, and drug development professionals, focusing on the critical experimental parameters that influence the characteristics of the resulting precipitate, such as particle size, crystallinity, and surface charge.[4]

Chemical Principle

The synthesis is fundamentally a double displacement precipitation reaction where an aqueous solution of aluminum chloride (AlCl₃) is mixed with a phosphate salt solution, such as trisodium (B8492382) phosphate (Na₃PO₄), under controlled conditions.[2] This leads to the formation of insoluble this compound, which precipitates out of the solution.

The balanced chemical equation for the reaction is: AlCl₃ + Na₃PO₄ → AlPO₄(s) + 3NaCl [2][3]

The properties of the final this compound product are highly dependent on several key synthesis conditions, including pH, temperature, reactant concentrations, and the rate of reactant addition.[1][4]

Key Experimental Parameters and Data

The controlled manipulation of reaction parameters is crucial for synthesizing this compound with desired specifications. The following table summarizes the impact of these parameters on the final product.

ParameterValue / RangeEffect on PrecipitateReference
pH 3.0 - 7.5The phosphate content of the precipitate decreases as the pH of precipitation increases. Lower pH (< 4.8) can favor increased crystallinity and particle size. Maximum phosphate removal is often observed between pH 5.2 and 6.0.[4][5]
Temperature 20 - 70 °CThe initial mixing is typically performed at room temperature (~25 °C). Settling the precipitate at an elevated temperature (50 - 70 °C) can improve its properties and stability.[4]
Reactant Molar Ratio (P:Al) > 1.0To achieve a desired phosphate-to-aluminum ratio in the final product, an excess of the phosphate reactant is often necessary in the initial solution.[6]
Reactant Concentration 0.1 M - 0.5 MInfluences nucleation and particle growth, thereby affecting particle size and distribution.[3][4]
Stirring Speed 150 - 400 rpmAffects the homogeneity of the reaction mixture and can influence the final particle size and aggregation.[7]

Detailed Experimental Protocol

This protocol details a general co-precipitation method for synthesizing amorphous this compound.

1. Materials

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Trisodium phosphate (Na₃PO₄) or Disodium phosphate (Na₂HPO₄)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

2. Equipment

  • Glass beakers or reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter with probe

  • Burette or dropping funnel

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Spatula and weighing balance

3. Preparation of Reagent Solutions

  • Aluminum Chloride Solution (0.5 M): Prepare a 0.5 M solution by dissolving the appropriate amount of aluminum chloride hexahydrate in deionized water.[4]

  • Phosphate Solution (0.5 M): Prepare a 0.5 M solution of the chosen phosphate source (e.g., trisodium phosphate) in deionized water.[4]

  • pH Adjustment Solution (1 M NaOH): Prepare a 1 M solution of sodium hydroxide for pH control.[4]

4. Step-by-Step Procedure

  • Reaction Setup: Place a beaker containing the 0.5 M aluminum chloride solution on a magnetic stirrer. Immerse the pH probe into the solution.

  • Precipitation: Begin stirring the aluminum chloride solution at a moderate, constant speed. Slowly add the 0.5 M phosphate solution dropwise from a burette. A white precipitate of this compound will form.[3]

  • pH Control: Simultaneously, add the 1 M NaOH solution dropwise to maintain the pH of the reaction mixture within the desired range (e.g., 5.2 - 6.0).[4] A constant pH can be critical for consistent product quality.[5]

  • Aging/Settling: Once the addition of the phosphate solution is complete, turn off the stirrer and allow the precipitate to settle. For improved properties, the suspension can be transferred to an oven and aged at a temperature between 50-70 °C.[4]

  • Washing and Purification:

    • Separate the precipitate from the supernatant by centrifugation or careful decantation.[3][4]

    • Resuspend the precipitate in deionized water and centrifuge again.

    • Repeat this washing step several times (e.g., 3-4 times) to remove soluble by-products such as sodium chloride.[2][4]

  • Drying: After the final wash, transfer the purified precipitate to a clean container and dry it in an oven at 80-100 °C until a constant weight is achieved.[4]

  • Characterization (Optional): The final dried powder can be characterized using various analytical techniques to determine its properties, including X-ray Diffraction (XRD) for crystallinity, Scanning Electron Microscopy (SEM) for morphology and particle size, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm functional groups.[1]

Visualized Experimental Workflow and Parameter Influence

G Experimental Workflow for this compound Synthesis A 1. Prepare Solutions - 0.5 M AlCl₃ - 0.5 M Na₃PO₄ - 1 M NaOH (for pH control) B 2. Precipitation Reaction - Combine solutions under stirring - Maintain pH 5.2 - 6.0 - Room Temperature (~25°C) A->B C 3. Aging / Settling - Allow precipitate to settle - Optional: Heat at 50-70°C B->C D 4. Washing & Purification - Centrifuge to separate precipitate - Wash with deionized water (repeat) - Remove soluble by-products (NaCl) C->D E 5. Drying - Dry in oven at 80-100°C - Achieve constant weight D->E F Final Product Amorphous this compound (AlPO₄) Powder E->F

Caption: Experimental workflow for this compound precipitation.

G Influence of Key Parameters on AlPO₄ Properties cluster_params Controllable Parameters cluster_props Resulting Properties pH pH P_Content Phosphate Content pH->P_Content Inverse Crystallinity Crystallinity pH->Crystallinity ParticleSize Particle Size pH->ParticleSize Density Density pH->Density Direct Temp Temperature Temp->Crystallinity Temp->ParticleSize Ratio P:Al Molar Ratio Ratio->P_Content

Caption: Logical relationship of key parameters to AlPO₄ properties.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All chemical manipulations should be performed in a well-ventilated area or a fume hood.

References

Application Notes and Protocols: Aluminum Phosphate in Dental Cements and Metal Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum phosphate (B84403) (AlPO₄) is a versatile inorganic compound with significant applications in both dental and industrial fields. In dentistry, it serves as a crucial component in zinc phosphate cements, contributing to the material's setting time and mechanical properties. In the realm of materials science, aluminum phosphate is utilized to form protective conversion coatings on metal surfaces, enhancing corrosion resistance and paint adhesion. This document provides detailed application notes and experimental protocols for the use of this compound in these two key areas, along with quantitative data and visual representations of the underlying processes.

I. This compound in Dental Cements

This compound plays a vital role as a buffering agent in the liquid component of zinc phosphate dental cements. The liquid is primarily an aqueous solution of phosphoric acid. The addition of this compound helps to control the reactivity of the acid with the zinc oxide powder, thereby modulating the setting time and improving the final mechanical strength of the cement.[1][2][3][4]

A. Application Notes

Zinc phosphate cements are widely used for luting permanent metal and metal-ceramic restorations, orthodontic bands, and as a base for deep cavity preparations.[1][5] The inclusion of this compound in the formulation is critical for achieving a clinically acceptable working and setting time. The reaction between the phosphoric acid liquid and the zinc oxide powder is exothermic, and this compound helps to temper this reaction, preventing a rapid set that would hinder proper placement of the restoration.[1][2] Furthermore, the formation of a zinc aluminophosphate gel matrix contributes to the overall strength and durability of the cement.[1][4]

B. Quantitative Data: Formulation and Mechanical Properties

The following table summarizes the typical composition of the liquid component of a zinc phosphate dental cement and the resulting mechanical properties of the set cement. The powder-to-liquid ratio is a critical parameter that influences the cement's properties.

Component Concentration (wt%) Property Typical Value
Phosphoric Acid45-65%[6]Compressive Strength (24h)80 - 140 MPa[1]
Water30-55%Diametral Tensile Strength5 - 8 MPa
This compound1-3%[6]Film Thickness< 25 µm
Zinc Phosphateup to 10%[6]Setting Time (at 37°C)2.5 - 8 minutes
Solubility in Water (24h)< 0.2%

Note: The properties of the set cement are highly dependent on the specific formulation, powder/liquid ratio, and mixing technique.

C. Experimental Protocols

This protocol describes the standard manual mixing technique for zinc phosphate cement.

Materials:

  • Zinc phosphate cement powder (containing zinc oxide and magnesium oxide)

  • Zinc phosphate cement liquid (containing phosphoric acid, water, and this compound)

  • Cooled, dry glass slab

  • Stainless steel spatula

Procedure:

  • Dispense the powder and liquid onto a cooled glass slab according to the manufacturer's recommended powder/liquid ratio (typically around 1.4 g powder to 0.5 ml liquid).[4]

  • Divide the powder into several small increments.

  • Incorporate the first increment of powder into the liquid and spatulate over a large area of the slab for 15-20 seconds.

  • Continue to add the powder increments sequentially, mixing thoroughly after each addition. The total mixing time should be approximately 60-90 seconds.

  • The final consistency should be creamy for luting applications or thicker for a base consistency.

This protocol outlines the procedure for determining the compressive strength of dental cements.[7]

Materials and Equipment:

  • Prepared cement paste

  • Cylindrical stainless steel molds (e.g., 4 mm diameter x 6 mm height)

  • Universal testing machine

  • Incubator at 37°C

Procedure:

  • Slightly overfill the cylindrical molds with the mixed cement.

  • Place a small glass plate over the top and bottom of the mold and apply gentle pressure to extrude excess cement.

  • Transfer the molds to an incubator at 37°C and 95-100% relative humidity for 1 hour.

  • After 1 hour, carefully remove the cement cylinders from the molds.

  • Store the specimens in distilled water at 37°C for 23 hours.

  • Measure the diameter of each cylinder.

  • Place the specimen in the universal testing machine and apply a compressive load at a crosshead speed of 0.5 mm/min until fracture.

  • Record the maximum load at fracture and calculate the compressive strength using the formula: Compressive Strength (MPa) = 4 × Load (N) / (π × Diameter (mm)²)

This protocol describes the method for evaluating the water sorption and solubility of dental cements.[8][9]

Materials and Equipment:

  • Prepared cement paste

  • Disc-shaped molds (e.g., 10 mm diameter x 1 mm thickness)

  • Analytical balance

  • Desiccator

  • Incubator at 37°C

Procedure:

  • Fabricate disc-shaped specimens using the molds.

  • Place the specimens in a desiccator until a constant mass (m₁) is achieved.

  • Immerse the specimens in distilled water at 37°C for 7 days.

  • After 7 days, remove the specimens, gently blot dry, and weigh to obtain the wet mass (m₂).

  • Return the specimens to the desiccator until a constant mass (m₃) is re-established.

  • Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas: Water Sorption (µg/mm³) = (m₂ - m₃) / V Water Solubility (µg/mm³) = (m₁ - m₃) / V where V is the volume of the specimen in mm³.

D. Visualization

DentalCementSetting cluster_reactants Reactants cluster_process Mixing Process cluster_reaction Setting Reaction cluster_product Final Product Powder Zinc Oxide (ZnO) Magnesium Oxide (MgO) Mixing Spatulation on cooled glass slab Powder->Mixing Liquid Phosphoric Acid (H3PO4) Water (H2O) This compound (AlPO4) Liquid->Mixing AcidAttack Acid attacks powder surface Mixing->AcidAttack IonRelease Release of Zn²⁺ ions AcidAttack->IonRelease GelFormation Formation of amorphous Zinc Alumino-phosphate Gel Matrix IonRelease->GelFormation SetCement Set Cement: Unreacted ZnO particles in a gel matrix GelFormation->SetCement

Caption: Setting reaction of zinc phosphate dental cement.

II. This compound in Metal Coatings

This compound is utilized to create conversion coatings on metal substrates, particularly steel and aluminum. This process, often referred to as phosphating, transforms the metal surface into a non-metallic, crystalline, or amorphous phosphate layer. This layer enhances corrosion resistance and provides an excellent base for subsequent painting or powder coating.[10][11][12]

A. Application Notes

Phosphate conversion coatings are integral to many industrial finishing processes.[11] The this compound layer passivates the metal surface, creating a barrier against corrosive agents.[12] The porous nature of the coating also improves the adhesion of organic coatings by providing a larger surface area for mechanical interlocking.[12] These coatings are commonly applied through immersion or spraying processes.[13]

B. Quantitative Data: Coating Properties and Corrosion Resistance

The performance of an this compound coating can be quantified by its coating weight and its ability to resist corrosion, often measured using electrochemical impedance spectroscopy (EIS).

Property Typical Value Range Test Method
Coating Weight1.0 - 5.0 g/m²Gravimetric Analysis
Corrosion Resistance (Rp)10⁴ - 10⁶ Ω·cm²Electrochemical Impedance Spectroscopy
Adhesion (Cross-hatch)4B - 5B (ASTM D3359)Cross-hatch Adhesion Test
Salt Spray Resistance> 240 hours (ASTM B117)Neutral Salt Spray Test

Note: Performance varies depending on the substrate, specific phosphating solution, and application process.

C. Experimental Protocols

This protocol outlines a typical immersion process for applying an this compound conversion coating to a steel substrate.

Materials:

  • Steel panels

  • Alkaline degreasing solution

  • Water rinse

  • Acid pickling solution (e.g., dilute sulfuric acid)

  • Aluminum phosphating solution

  • Final rinse (deionized water)

  • Drying oven

Procedure:

  • Alkaline Degreasing: Immerse the steel panels in the alkaline degreasing solution at the recommended temperature and time to remove oils and grease.

  • Water Rinse: Thoroughly rinse the panels with clean water to remove the degreasing solution.

  • Acid Pickling: Immerse the panels in the acid pickling solution to remove any rust or scale.

  • Water Rinse: Rinse the panels again with clean water.

  • Phosphating: Immerse the panels in the aluminum phosphating solution. The temperature and immersion time will depend on the specific formulation but are typically in the range of 40-70°C for 5-15 minutes.

  • Final Rinse: Rinse the panels with deionized water.

  • Drying: Dry the coated panels in an oven at a low temperature (e.g., 80-120°C).

EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings.

Materials and Equipment:

  • Phosphate-coated metal panel

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: coated panel; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum mesh)

  • Corrosive electrolyte (e.g., 3.5% NaCl solution)

Procedure:

  • Assemble the three-electrode cell with the coated panel as the working electrode, exposing a defined surface area to the electrolyte.

  • Allow the system to stabilize to reach the open-circuit potential (OCP).

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and plot it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an equivalent electrical circuit model to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate. Higher Rp values indicate better corrosion resistance.[14]

D. Visualization

MetalCoatingWorkflow cluster_pretreatment Pre-treatment cluster_coating Coating Application cluster_posttreatment Post-treatment cluster_output Result Degreasing Alkaline Degreasing Rinse1 Water Rinse Degreasing->Rinse1 Pickling Acid Pickling Rinse1->Pickling Rinse2 Water Rinse Pickling->Rinse2 Phosphating Immersion in This compound Solution Rinse2->Phosphating Rinse3 Final Rinse (Deionized Water) Phosphating->Rinse3 Drying Oven Drying Rinse3->Drying CoatedProduct Metal with Protective This compound Coating Drying->CoatedProduct

Caption: Workflow for this compound conversion coating.

References

Application Notes and Protocols for Adsorption Isotherm Analysis of Antigens on Aluminum Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum phosphate (B84403) is a widely used adjuvant in human vaccines, enhancing the immune response to co-administered antigens. The efficacy of these vaccines is often dependent on the degree of antigen adsorption to the aluminum phosphate particles. Understanding the adsorption characteristics of a specific antigen to this compound is therefore a critical step in vaccine formulation and development. Adsorption isotherm analysis provides quantitative insights into the binding affinity and capacity of the antigen for the adjuvant. This document provides detailed protocols for conducting adsorption isotherm studies and analyzing the resulting data using established models.

The primary mechanisms governing the adsorption of protein antigens to this compound are electrostatic interactions.[1][2] this compound typically has a point of zero charge (PZC) between 4.0 and 5.5, rendering it negatively charged at physiological pH.[3][4] Consequently, it readily adsorbs positively charged proteins (those with an isoelectric point (pI) above the formulation pH).[1][5] Beyond electrostatics, other interactions such as hydrogen bonding, van der Waals forces, and ligand exchange can also contribute to the adsorption process.[1]

Experimental Protocols

Preparation of this compound Adjuvant

This protocol describes a common method for preparing this compound adjuvant by co-precipitation.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Trisodium phosphate (Na₃PO₄) or other soluble phosphate salt

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment

  • Sterile, pyrogen-free water for injection (WFI)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a sterile solution of aluminum chloride in WFI.

    • Prepare a separate sterile solution of a soluble phosphate salt in WFI.

  • Precipitation:

    • In a sterile vessel equipped with a stirrer, slowly add the aluminum chloride solution to the phosphate solution under constant agitation.

    • Monitor the pH of the suspension continuously. Adjust the pH to a target range of 5.0-5.4 by the controlled addition of NaOH.

  • Settling and Washing:

    • Allow the resulting precipitate to settle.

    • Separate the supernatant from the precipitate by decantation or centrifugation.

    • Wash the precipitate with sterile WFI to remove unreacted salts. Repeat this washing step multiple times.

  • Resuspension and Sterilization:

    • Resuspend the washed this compound precipitate in sterile WFI to the desired final concentration.

    • Sterilize the this compound suspension by autoclaving.

  • Final pH Adjustment:

    • After sterilization and cooling, adjust the final pH of the adjuvant suspension to the desired value for the adsorption studies (typically between 6.0 and 7.0) using sterile NaOH or HCl.

Adsorption Isotherm Experiment

This protocol outlines the procedure for determining the adsorption isotherm of a protein antigen on the prepared this compound adjuvant.

Materials:

  • Prepared this compound adjuvant suspension

  • Purified antigen (protein) solution of known concentration

  • Adsorption buffer (e.g., phosphate-buffered saline (PBS), histidine buffer, or saline)

  • Microcentrifuge tubes or 96-well plates

  • Orbital shaker or rotator

  • Microcentrifuge

Procedure:

  • Prepare Antigen Dilutions:

    • Prepare a series of antigen solutions with varying concentrations in the chosen adsorption buffer. The concentration range should be wide enough to observe the saturation of the adjuvant surface.

  • Adsorption Reaction:

    • In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume and concentration of the this compound adjuvant suspension.

    • To each tube/well, add an equal volume of the different antigen concentrations prepared in the previous step. Include a control with buffer only to account for any non-specific interactions.

    • The final mixture should have a constant concentration of adjuvant and varying concentrations of the antigen.

  • Incubation:

    • Incubate the mixtures at a controlled temperature (e.g., room temperature or 4°C) on an orbital shaker or rotator for a predetermined period (e.g., 3 to 24 hours) to allow the adsorption to reach equilibrium.[6]

  • Separation of Adjuvant-Antigen Complex:

    • Following incubation, separate the this compound-antigen complexes from the supernatant containing the unbound antigen. This is typically achieved by centrifugation (e.g., 1,000 x g for 5 minutes).[6]

  • Quantification of Unbound Antigen:

    • Carefully collect the supernatant from each tube/well without disturbing the pellet.

    • Determine the concentration of the unbound antigen in each supernatant sample using a suitable protein quantification assay, such as the Bicinchoninic Acid (BCA) assay (see Protocol 3).

Quantification of Unbound Antigen using BCA Assay

The BCA assay is a colorimetric method for the quantification of total protein.

Materials:

  • BCA Protein Assay Kit (containing Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) or another suitable protein standard

  • Supernatant samples from the adsorption experiment

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare Protein Standards:

    • Prepare a series of protein standards of known concentrations (e.g., 0 to 2000 µg/mL) by diluting the BSA stock solution in the same buffer used for the adsorption experiment.

  • Prepare BCA Working Reagent:

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B from the kit, typically in a 50:1 ratio.

  • Assay:

    • Pipette a small volume (e.g., 10-25 µL) of each protein standard and each supernatant sample into separate wells of a 96-well microplate.

    • Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • After incubation, cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the protein standards against their known concentrations.

    • Use the standard curve to determine the concentration of unbound antigen in each supernatant sample.

Data Presentation and Analysis

The data obtained from the adsorption isotherm experiment should be organized and analyzed to determine key adsorption parameters.

Adsorption Isotherm Data

The amount of antigen adsorbed to the this compound (Qe, typically in mg antigen per mg aluminum) is calculated using the following equation:

Qe = (C₀ - Ce) * V / m

Where:

  • C₀ is the initial concentration of the antigen.

  • Ce is the equilibrium concentration of the unbound antigen in the supernatant.

  • V is the volume of the solution.

  • m is the mass of the this compound adjuvant.

An adsorption isotherm is then generated by plotting Qe as a function of Ce.

Adsorption Isotherm Models

The experimental data can be fitted to various isotherm models to understand the adsorption mechanism. The two most common models are the Langmuir and Freundlich isotherms.

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linearized form of the Langmuir equation is:

    Ce / Qe = (1 / (Qmax * K_L)) + (Ce / Qmax)

    Where:

    • Qmax is the maximum adsorption capacity.

    • K_L is the Langmuir adsorption constant, which is related to the affinity of the binding sites.

  • Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. The linearized form of the Freundlich equation is:

    log(Qe) = log(K_F) + (1/n) * log(Ce)

    Where:

    • K_F is the Freundlich constant, indicative of the adsorption capacity.

    • 1/n is the heterogeneity factor, which relates to the adsorption intensity.

Quantitative Data Summary

The calculated parameters from the isotherm models should be summarized in a table for easy comparison.

AntigenIsotherm ModelQmax (mg/mg)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))1/n
BSA LangmuirValueValue--Value
Freundlich--ValueValueValue
Lysozyme LangmuirValueValue--Value
Freundlich--ValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Experimental Workflow

The overall experimental workflow for determining the adsorption isotherm of an antigen on this compound can be visualized as follows:

G cluster_prep Adjuvant & Antigen Preparation cluster_adsorption Adsorption Experiment cluster_quantification Quantification & Analysis prep_adjuvant Prepare Aluminum Phosphate Adjuvant mix Mix Adjuvant and Antigen Solutions prep_adjuvant->mix prep_antigen Prepare Antigen Solutions (Varying Conc.) prep_antigen->mix incubate Incubate to Reach Equilibrium mix->incubate separate Separate Supernatant (Centrifugation) incubate->separate quantify Quantify Unbound Antigen in Supernatant (BCA Assay) separate->quantify calculate Calculate Adsorbed Antigen (Qe) quantify->calculate isotherm Plot Adsorption Isotherm (Qe vs. Ce) calculate->isotherm model Fit Data to Langmuir & Freundlich Models isotherm->model G cluster_properties Physicochemical Properties cluster_interaction Interaction Driving Force cluster_outcome Adsorption Outcome pzc Adjuvant PZC (e.g., 4.0-5.5) charge Surface Charge (Opposite Charges Attract) pzc->charge pi Antigen pI pi->charge ph Formulation pH ph->charge adsorption Antigen Adsorption Capacity & Affinity charge->adsorption Determines

References

Measuring the Specific Surface Area of Aluminum Phosphate Using BET Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum phosphate (B84403) (AlPO₄) is a versatile inorganic compound widely utilized in the pharmaceutical industry, primarily as an adjuvant in vaccines to enhance the immune response.[1] It also finds applications as an antacid and as a catalyst or catalyst support in various chemical reactions. The efficacy of aluminum phosphate in these applications is intrinsically linked to its physicochemical properties, particularly its specific surface area. A larger surface area can facilitate greater interaction with active pharmaceutical ingredients (APIs) or antigens, influencing adsorption capacity, dissolution rates, and overall bioavailability.[1][2]

The Brunauer-Emmett-Teller (BET) theory provides the foundation for the most widely used technique to determine the specific surface area of solid and porous materials.[3] This method involves the physisorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, the BET method allows for the calculation of the monolayer capacity, from which the specific surface area is determined. This application note provides a detailed protocol for measuring the specific surface area of this compound using BET analysis, intended for researchers, scientists, and drug development professionals.

Principle of BET Analysis

The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption. It assumes that the first layer of gas molecules adsorbs directly onto the solid surface with a specific heat of adsorption, while subsequent layers are assumed to have a heat of adsorption equal to the heat of liquefaction of the adsorbate gas. The BET equation is expressed as:

Where:

  • V_a is the volume of gas adsorbed at a specific relative pressure.

  • P is the partial pressure of the adsorbate gas.

  • P_0 is the saturation pressure of the adsorbate gas at the analysis temperature.

  • V_m is the volume of gas required to form a monolayer on the surface of the sample.

  • C is the BET constant, which is related to the heat of adsorption of the first monolayer.

By plotting 1 / [V_a( (P_0/P) - 1) ] versus P/P_0, a linear relationship is typically observed in the relative pressure range of 0.05 to 0.35. From the slope and intercept of this linear plot, the monolayer capacity (V_m) and the BET constant (C) can be calculated. The total specific surface area (S_BET) is then determined using the following equation:

Where:

  • N_A is Avogadro's number (6.022 x 10²³ molecules/mol).

  • A_cs is the cross-sectional area of the adsorbate molecule (e.g., 0.162 nm² for nitrogen).

  • m is the mass of the sample.

  • M_v is the molar volume of the adsorbate gas (22414 cm³/mol at STP).

Data Presentation

The specific surface area of this compound can vary significantly depending on its crystalline form and the synthesis method employed. Amorphous forms generally exhibit a much higher surface area compared to their crystalline counterparts.

Sample DescriptionSynthesis MethodSpecific Surface Area (m²/g)Reference
Amorphous this compound GelSol-Gel~350[4]
Amorphous this compoundPrecipitation at pH 3.02 - 7[5]
Crystalline this compound (Berlinite)Hydrothermal/MetasomaticExpected to be very low (<1)[6][7][8]

Experimental Protocol

This protocol outlines the steps for determining the specific surface area of this compound powder using a static volumetric BET surface area analyzer.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible BET results. The primary goal is to remove any adsorbed contaminants, such as water and volatile organic compounds, from the surface of the this compound without altering its physical structure.

  • 1.1. Sample Weighing: Accurately weigh approximately 100-200 mg of the dry this compound powder into a clean and dry sample tube of a known weight. The exact mass will depend on the expected surface area; less mass is needed for high-surface-area materials.

  • 1.2. Sample Tube Cleaning: Ensure the sample tube is clean and dry before use. Washing with a suitable solvent (e.g., isopropanol) followed by drying in an oven at a temperature higher than the planned degassing temperature is recommended.

Degassing (Outgassing)

Degassing is the most critical step in sample preparation. The temperature and duration of degassing must be carefully chosen to ensure complete removal of surface contaminants without causing any structural changes to the this compound sample.

  • 2.1. Degassing Conditions: For amorphous this compound, a degassing temperature in the range of 200-300°C is generally recommended.[9] A specific condition reported for a phosphate-containing material is 250°C (523 K) for a minimum of 4 hours under high vacuum (e.g., <10 µmHg).[9] To optimize the degassing conditions for an unknown sample, it is advisable to perform a thermogravimetric analysis (TGA) to determine the temperature at which significant mass loss (other than adsorbed water) or decomposition occurs. The degassing temperature should be set well below this temperature.

  • 2.2. Degassing Procedure:

    • Attach the sample tube containing the weighed this compound to the degassing port of the BET instrument.

    • Slowly apply vacuum to the sample tube to avoid elutriation of the fine powder.

    • Gradually heat the sample to the chosen degassing temperature and hold for the specified duration.

    • After degassing, cool the sample back to room temperature under vacuum.

    • Weigh the sample tube with the degassed sample to determine the final sample mass for the BET calculation.

BET Measurement
  • 3.1. Instrument Setup:

    • Ensure the BET instrument is properly calibrated and the liquid nitrogen dewar is filled.

    • Transfer the sample tube with the degassed this compound to the analysis port of the instrument.

  • 3.2. Analysis Parameters:

    • Adsorbate Gas: High-purity nitrogen (N₂) is the most common adsorbate.

    • Analysis Temperature: Liquid nitrogen temperature (~77 K).

    • Relative Pressure (P/P₀) Range: For a multipoint BET analysis, select a minimum of 5 data points in the linear region of the adsorption isotherm, typically between 0.05 and 0.35.

  • 3.3. Measurement Procedure:

    • Immerse the sample tube in the liquid nitrogen dewar.

    • The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose.

    • The analysis will proceed through the predefined relative pressure points.

Data Analysis
  • 4.1. Isotherm Generation: The instrument software will generate an adsorption isotherm by plotting the volume of gas adsorbed versus the relative pressure.

  • 4.2. BET Plot: The software will then calculate and plot the BET transformation: 1 / [V_a( (P_0/P) - 1) ] vs. P/P_0.

  • 4.3. Linear Regression: Perform a linear regression on the data points within the selected P/P₀ range (0.05-0.35). A high correlation coefficient (R² > 0.999) is indicative of a good fit to the BET model.

  • 4.4. Calculation of Vm and C: From the slope and intercept of the linear fit, the software will calculate the monolayer volume (V_m) and the BET constant (C).

  • 4.5. Specific Surface Area Calculation: The specific surface area (S_BET) is then calculated using the equation provided in the "Principle of BET Analysis" section.

Mandatory Visualization

BET_Workflow cluster_prep Sample Preparation cluster_degas Degassing cluster_measurement BET Measurement cluster_analysis Data Analysis weigh Weigh Aluminum Phosphate Sample clean Clean and Dry Sample Tube degas Degas under Vacuum at Elevated Temperature clean->degas setup Instrument Setup degas->setup adsorption Nitrogen Adsorption at 77 K setup->adsorption isotherm Generate Adsorption Isotherm adsorption->isotherm bet_plot Create BET Plot isotherm->bet_plot calculate Calculate Specific Surface Area bet_plot->calculate

Caption: Workflow for BET Specific Surface Area Analysis of this compound.

References

Troubleshooting & Optimization

How to improve the efficacy of aluminum phosphate adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aluminum phosphate (B84403) (AlPO₄) adjuvants. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of their aluminum phosphate-adjuvanted vaccine formulations. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound adjuvants?

A1: this compound adjuvants enhance the immune response through a combination of mechanisms.[1][2][3] These include:

  • Depot Effect: Forming a deposit at the injection site, which slowly releases the antigen, prolonging its interaction with the immune system.[2][3]

  • Immune Cell Recruitment: Attracting immune cells, such as monocytes and macrophages, to the site of injection.[2][3]

  • Enhanced Antigen Uptake: Facilitating the uptake of antigens by antigen-presenting cells (APCs) like dendritic cells and macrophages.[2][3][]

  • NLRP3 Inflammasome Activation: Stimulating the NLRP3 inflammasome in APCs, which leads to the secretion of pro-inflammatory cytokines like IL-1β and IL-18, promoting a Th2-biased immune response.[1][2][]

Q2: How does antigen adsorption to this compound influence immunogenicity?

A2: Antigen adsorption is a critical factor in the efficacy of this compound adjuvants.[][5] The strength of this interaction can significantly impact the immune response.[] While strong adsorption can enhance antigen presentation by APCs, excessively strong binding may hinder antigen processing and presentation, potentially reducing immunogenicity.[2] The goal is to achieve optimal adsorption, which is dependent on the specific antigen and formulation.[6] It is a misconception that 100% antigen adsorption is always ideal.[7]

Q3: What are the key physicochemical properties of this compound adjuvants that affect their performance?

A3: The efficacy of this compound adjuvants is influenced by several physicochemical properties:

  • Particle Size: The size of the adjuvant particles can affect their uptake by APCs.[2] Nanoparticles may be more efficiently taken up than microparticles, leading to a stronger immune response.[8]

  • Surface Charge: this compound typically has a negative surface charge at neutral pH, with a point of zero charge (PZC) around 5.[] This property is crucial for the electrostatic interaction with antigens.

  • Phosphorus to Aluminum (P/Al) Ratio: The P/Al ratio can influence the surface charge and binding characteristics of the adjuvant.[2] This ratio is not fixed and can be affected by manufacturing conditions.[2]

Troubleshooting Guide

Problem 1: Low antibody titers despite using an this compound adjuvant.

Possible Cause Troubleshooting Steps
Suboptimal Antigen Adsorption Characterize the binding of your antigen to the adjuvant. Vary the pH and ionic strength of the formulation buffer to optimize electrostatic interactions. Consider that this compound is generally more effective for basic proteins.[9]
Antigen Instability Assess the stability of your antigen after adsorption to the this compound. The adsorption process can sometimes lead to protein unfolding and loss of conformational epitopes.[2]
Inappropriate Adjuvant Concentration Titrate the concentration of the this compound adjuvant in your formulation. Higher doses of aluminum adjuvants can lead to a greater antibody response.[10]
Incorrect Formulation Buffer The presence of phosphate ions in the buffer can compete with the antigen for binding sites on the adjuvant, affecting adsorption.[8][9] Evaluate different buffer systems.

Problem 2: High variability in immune response between experimental groups.

Possible Cause Troubleshooting Steps
Inconsistent Adjuvant Dispersion Ensure the this compound suspension is homogenous before mixing with the antigen. Sonication can be used to break up aggregates.[11]
Variable Antigen Loading Precisely control the mixing process of the antigen and adjuvant to ensure consistent adsorption across all samples.
Inconsistent Injection Technique Standardize the injection volume and site to minimize variability in the depot formation.

Experimental Protocols

Protocol 1: Determination of Antigen Adsorption Capacity

This protocol describes how to determine the maximum amount of a protein antigen that can be adsorbed by a given amount of this compound adjuvant.

  • Prepare a stock solution of this compound adjuvant at a known concentration (e.g., 1 mg/mL) in a low-ionic-strength buffer (e.g., 10 mM Tris, pH 7.4).

  • Prepare a series of antigen solutions of varying concentrations in the same buffer.

  • Mix a fixed volume of the adjuvant suspension with an equal volume of each antigen solution.

  • Incubate the mixtures with gentle agitation for a defined period (e.g., 1 hour) at room temperature to allow for adsorption.

  • Centrifuge the samples to pellet the adjuvant-antigen complex.

  • Measure the concentration of unbound protein in the supernatant using a suitable protein quantification assay (e.g., BCA or Bradford assay).

  • Calculate the amount of adsorbed protein by subtracting the unbound protein from the initial amount.

  • Plot the amount of adsorbed protein per unit of adjuvant against the concentration of unbound protein to generate an adsorption isotherm.

Protocol 2: Characterization of Particle Size

This protocol outlines the use of Dynamic Light Scattering (DLS) to measure the particle size distribution of the this compound adjuvant.

  • Prepare a dilute suspension of the this compound adjuvant in an appropriate buffer (e.g., 10 mM NaCl). The concentration should be optimized to obtain a stable signal.

  • Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary to break up aggregates.[11]

  • Transfer the sample to a suitable cuvette for DLS analysis.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the DLS measurement according to the instrument's instructions, collecting data from multiple runs for statistical accuracy.

  • Analyze the data to obtain the mean particle diameter and polydispersity index (PDI), which indicates the width of the size distribution.

Visualizations

NLRP3_Inflammasome_Activation cluster_APC Inside APC AlPO4 This compound Particles Phagocytosis Phagocytosis AlPO4->Phagocytosis APC Antigen Presenting Cell (APC) Lysosome Lysosomal Destabilization Phagocytosis->Lysosome within APC NLRP3_complex NLRP3 Inflammasome Assembly Lysosome->NLRP3_complex Casp1 Active Caspase-1 NLRP3_complex->Casp1 activates Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_complex IL1b Secreted IL-1β Casp1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 IL1b->IL1b IL1b->a Experimental_Workflow_Adsorption start Start: Prepare Reagents prep_adjuvant Prepare AlPO₄ Stock Suspension start->prep_adjuvant prep_antigen Prepare Antigen Dilution Series start->prep_antigen mix Mix Adjuvant and Antigen prep_adjuvant->mix prep_antigen->mix incubate Incubate with Agitation mix->incubate centrifuge Centrifuge to Pellet incubate->centrifuge measure Measure Unbound Protein in Supernatant centrifuge->measure calculate Calculate Adsorbed Protein measure->calculate plot Generate Adsorption Isotherm calculate->plot

References

Technical Support Center: Aluminum Phosphate Synthesis and Purity Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aluminum phosphate (B84403) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing aluminum phosphate?

A1: The most prevalent methods for synthesizing this compound involve the reaction of a soluble aluminum salt with a phosphate source in an aqueous solution under controlled conditions to precipitate the this compound.[1] Common starting materials include:

The choice of precursors significantly influences the physicochemical properties of the final product, such as purity, particle size, morphology, and crystal structure.[4]

Q2: How do synthesis parameters like pH and temperature affect the final product?

A2: Both pH and temperature are critical parameters that must be precisely controlled during synthesis.[5]

  • pH: The pH of the reaction mixture significantly impacts the yield and the type of this compound formed.[1][2] Precipitation is generally favored in acidic to neutral conditions, with an optimal range often cited between 5.2 and 6.9 for efficient phosphate removal.[6] As the pH increases, more hydroxyl groups may be incorporated into the precipitate structure.[6]

  • Temperature: Temperature influences the reaction kinetics, solubility, and the crystalline phase of the this compound.[1][7] For instance, hydrothermal synthesis at around 200°C can produce specific molecular sieve structures, while lower temperature synthesis (below ~150°C) often yields hydrated forms of this compound.[7] Subsequent heating or calcination can then be used to achieve the desired anhydrous crystalline phase.[7][8]

Q3: What are the typical impurities in synthesized this compound and how can they be minimized?

A3: Common impurities can include unreacted precursors, by-products like sodium chloride (if using sodium phosphate), and other metal ions present in the starting materials.[3][6] To minimize impurities, it is recommended to:

  • Use high-purity reagents and deionized water.[6]

  • Ensure accurate stoichiometry of reactants to avoid excess starting materials.[1]

  • Thoroughly wash the precipitate with deionized water to remove soluble by-products.[3][9]

  • Control the pH to prevent the co-precipitation of unwanted species.[6]

Q4: How can I confirm the purity and characterize the synthesized this compound?

A4: A combination of analytical techniques is recommended for comprehensive characterization:[9][10]

  • X-ray Diffraction (XRD): To identify the crystalline phase and detect any crystalline impurities.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the formation of P-O-Al bonds.[10]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and aggregation of the particles.[10]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For precise elemental analysis to determine the overall phosphorus and aluminum content and quantify elemental impurities.[11][12]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution.[10]

Troubleshooting Guide

Problem ID Issue Potential Causes Suggested Solutions
AP-S-01 Low Product Yield - Incorrect stoichiometry of reactants.[1]- pH of the reaction mixture is outside the optimal range.[1][6]- Inadequate reaction time or temperature.[1]- Incomplete precipitation or loss of product during washing.- Verify calculations and use high-purity reagents.[1][6]- Monitor and adjust the pH to the optimal range for precipitation (typically 5.2-6.9).[6]- Optimize reaction time and temperature based on the specific protocol.[1][7]- Allow for a sufficient aging period for the precipitate to fully form before filtration.[1]
AP-S-02 Inconsistent Particle Size or Morphology - Poor control over the rate of reactant addition.[9]- Inadequate mixing or agitation.[1]- Fluctuations in pH or temperature during synthesis.[13]- Add reactants slowly and at a constant rate with vigorous stirring.[9]- Ensure uniform mixing throughout the reaction vessel.[1]- Maintain a constant pH and temperature during the precipitation process.[13]
AP-P-01 Product Contamination / Impurities - Use of low-purity starting materials.[6]- Incomplete removal of by-products during washing.[9]- Co-precipitation of other ions.[6]- Utilize high-purity precursors and deionized water.[6]- Increase the number of washing cycles with deionized water, testing the supernatant for residual ions.[9]- Carefully control the pH of the precipitation to minimize the solubility of potential contaminants.[6]
AP-P-02 Amorphous Product Instead of Crystalline - Insufficient reaction temperature or time.[7]- Rapid precipitation preventing crystal growth.[14]- Increase the reaction temperature or introduce a post-synthesis hydrothermal treatment or calcination step.[7]- Slow down the rate of reactant addition to allow for ordered crystal formation.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Co-Precipitation

This method involves the direct mixing of reactant solutions at a controlled pH.

Materials:

  • Aluminum chloride (AlCl₃)

  • Trisodium phosphate (Na₃PO₄)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of aluminum chloride and trisodium phosphate.

  • Slowly add the trisodium phosphate solution to the aluminum chloride solution while stirring vigorously.

  • Continuously monitor the pH of the mixture and maintain it within the desired range (e.g., 5.5 - 6.5) by adding NaOH solution as needed.[6][13]

  • Continue stirring for a defined period to allow for complete precipitate formation.[3]

  • Separate the this compound precipitate from the solution by filtration or centrifugation.[3]

  • Wash the precipitate multiple times with deionized water to remove soluble impurities like NaCl.[3]

  • Dry the purified precipitate in an oven at a controlled temperature (e.g., 110°C) until a constant weight is achieved.[1]

Protocol 2: Purity Analysis using ICP-OES

This protocol outlines the quantification of elemental impurities.[11]

Methodology:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 0.5 g of the dried this compound powder into a clean, inert digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl).

    • Heat the vessel in a microwave digestion system using a programmed temperature ramp (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes) to ensure complete dissolution.

  • Analysis:

    • After cooling, dilute the digested sample to a known volume with deionized water.

    • Analyze the diluted sample using an ICP-OES instrument.

    • Quantify the concentration of elemental impurities by comparing the emission intensities to those of certified reference materials.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Prepare Precursor Solutions (e.g., AlCl₃ and Na₃PO₄) B Controlled Co-Precipitation (Constant pH and Temperature) A->B C Aging of Precipitate B->C D Filtration / Centrifugation C->D E Washing with Deionized Water D->E F Drying E->F G Final this compound Product F->G H Purity & Structural Analysis (XRD, FTIR, ICP-OES) G->H

Caption: Generalized workflow for the synthesis, purification, and characterization of this compound.

troubleshooting_logic Start Problem Encountered LowYield Low Product Yield? Start->LowYield InconsistentMorphology Inconsistent Morphology? LowYield->InconsistentMorphology No CheckStoichiometry Verify Reagent Stoichiometry & Purity LowYield->CheckStoichiometry Yes ImpurityDetected Impurity Detected? InconsistentMorphology->ImpurityDetected No ControlAdditionRate Control Reactant Addition Rate & Mixing InconsistentMorphology->ControlAdditionRate Yes ImproveWashing Increase Washing Cycles ImpurityDetected->ImproveWashing Yes End Problem Resolved ImpurityDetected->End No OptimizepH Optimize pH & Temperature CheckStoichiometry->OptimizepH OptimizepH->End ControlAdditionRate->End ImproveWashing->End

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Aluminum phosphate solubility in acidic and alkaline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the solubility characteristics of aluminum phosphate (B84403) (AlPO₄), particularly in acidic and alkaline environments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of aluminum phosphate?

This compound (AlPO₄) is an inorganic salt that is practically insoluble in water.[1][2] Its solubility is highly dependent on the pH of the solution, exhibiting amphoteric behavior.[1][2] It readily dissolves in dilute mineral acids and aqueous solutions of alkali hydroxides.[1] The specific solubility is also influenced by the crystalline form (anhydrous vs. hydrated) of the salt.[1]

Q2: How does this compound behave in acidic solutions?

In acidic conditions, the solubility of this compound significantly increases.[2] The phosphate ion (PO₄³⁻) from the dissolved salt is a weak base and reacts with hydrogen ions (H⁺) to form species like HPO₄²⁻, H₂PO₄⁻, and eventually phosphoric acid (H₃PO₄).[1][2] This consumption of phosphate ions shifts the dissolution equilibrium to the right, causing more AlPO₄ to dissolve.[1]

The overall reaction in a strong acid like HCl is: AlPO₄(s) + 3H⁺(aq) → Al³⁺(aq) + H₃PO₄(aq)[3]

Q3: What happens to this compound in alkaline solutions?

This compound also dissolves in alkaline (basic) solutions.[2] This is due to the amphoteric nature of the aluminum ion (Al³⁺).[2] In the presence of excess hydroxide (B78521) ions (OH⁻), Al³⁺ forms the soluble tetrahydroxoaluminate complex ion, [Al(OH)₄]⁻.[1][2] This reaction removes free aluminum ions from the solution, again shifting the solubility equilibrium towards dissolution.[2]

The overall reaction in a strong base like NaOH is: AlPO₄(s) + 4OH⁻(aq) → [Al(OH)₄]⁻(aq) + PO₄³⁻(aq)

Q4: What is the solubility product (Ksp) of this compound?

The solubility product constant (Ksp) is a measure of a solid's solubility in a particular solvent. Lower Ksp values indicate lower solubility. The Ksp for AlPO₄ is very low, confirming its poor solubility in neutral water.[2] Different values are reported for its anhydrous and hydrated forms.

Data Presentation: Solubility Data

Table 1: Solubility Product (Ksp) of this compound Forms

Compound FormFormulaSolubility Product (Ksp)Temperature (°C)
Anhydrous this compoundAlPO₄9.83 x 10⁻²¹25
Hydrated this compoundAlPO₄·1.5H₂O10⁻²⁰.⁴⁶ (logKsp = -20.46 ± 0.40)22

Data sourced from BenchChem.[1]

Table 2: Qualitative Solubility in Various Media

Solvent/SolutionSolubilityMechanism
WaterPractically InsolubleLow dissociation into Al³⁺ and PO₄³⁻ ions.
Dilute Mineral Acids (e.g., HCl, HNO₃)SolubleReaction with H⁺ ions forms soluble species like Al³⁺ and H₃PO₄.[1][4]
Dilute Alkali Hydroxides (e.g., NaOH)SolubleFormation of soluble tetrahydroxoaluminate [Al(OH)₄]⁻ complex.[1][5]
Acetic AcidInsoluble

Data sourced from multiple references.[1][4][5]

Visualizing pH-Dependent Solubility

The amphoteric behavior of this compound, dissolving in both acidic and alkaline conditions, can be visualized as a shift in equilibrium.

G cluster_acid Acidic Conditions (Low pH) cluster_solid Solid Phase cluster_alkali Alkaline Conditions (High pH) Acid_Reactants Al³⁺(aq) + H₃PO₄(aq) Solid AlPO₄(s) Solid->Acid_Reactants + 3H⁺ Alkali_Reactants [Al(OH)₄]⁻(aq) + PO₄³⁻(aq) Solid->Alkali_Reactants + 4OH⁻

Caption: pH-dependent dissolution of solid this compound.

Troubleshooting Guide

Issue 1: this compound fails to dissolve in an acidic solution.

  • Possible Cause 1: Insufficient Acid Concentration. The concentration of H⁺ ions may be too low to sufficiently protonate the phosphate ions and drive the dissolution.

  • Solution 1: Gradually increase the concentration of the mineral acid while monitoring the pH. Ensure the pH is strongly acidic (typically pH < 3) for significant dissolution.

  • Possible Cause 2: Incongruent Dissolution. At moderately acidic to near-neutral pH (pH 3 and higher), hydrated this compound can undergo incongruent dissolution, forming a new solid phase, amorphous aluminum hydroxide (Al(OH)₃), which is also insoluble.[1][2]

  • Solution 2: Characterize the precipitate to confirm if it is Al(OH)₃. This phenomenon is an inherent property of the system in this pH range. To achieve full dissolution, the pH must be lowered further.

Issue 2: A new gelatinous precipitate forms when trying to dissolve AlPO₄.

  • Possible Cause: This is a classic sign of incongruent dissolution leading to the formation of aluminum hydroxide (Al(OH)₃).[2] This is most common in the pH range of 3 to 7.[2]

  • Solution: Confirm the identity of the new precipitate using analytical methods like XRD or elemental analysis. Be aware that you are no longer working with a simple AlPO₄ equilibrium. Adjusting the pH to be strongly acidic or strongly alkaline should dissolve this new precipitate as well.

Issue 3: Inconsistent solubility results between experimental batches.

  • Possible Cause 1: Variability in AlPO₄ Material. Different batches of this compound may have variations in crystallinity, hydration state, particle size, or surface area, all of which affect solubility.[2]

  • Solution 1: Characterize each batch of AlPO₄ used. Maintain consistent experimental conditions, especially pH and temperature, across all tests.

  • Possible Cause 2: Equilibrium Not Reached. Sparingly soluble salts can take a long time to reach saturation equilibrium. Insufficient equilibration time will lead to lower-than-expected solubility measurements.

  • Solution 2: Ensure the suspension is agitated for a sufficient period (e.g., 24-72 hours) at a constant temperature to ensure equilibrium is fully established.[1]

Experimental Protocols

Protocol: Determination of Equilibrium Solubility by Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a sparingly soluble salt like this compound at a specific pH and temperature.[1]

1. Materials and Reagents:

  • This compound (AlPO₄) powder

  • Series of flasks (e.g., 250 mL Erlenmeyer flasks)

  • Solvent of interest (e.g., deionized water, HCl solution of known concentration, NaOH solution of known concentration)

  • Constant temperature shaker bath

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm) or centrifuge

  • Analytical instrument for ion concentration measurement (e.g., Inductively Coupled Plasma - Atomic Emission Spectrometry, ICP-AES)

2. Methodology:

  • Preparation: Add an excess amount of AlPO₄ powder to each flask. The presence of excess solid is critical to ensure the final solution is saturated.[1] Add a known volume of the desired solvent to each flask.

  • pH Adjustment: For acidic or alkaline studies, slowly add concentrated acid or base dropwise to the slurry while monitoring with a pH meter until the target pH is reached and stable.[2]

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the flasks for a prolonged and consistent period (e.g., 48 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed for a short period to let the majority of the solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are included in the analysis, either:

    • Filter the sample through a syringe filter.

    • Centrifuge the sample and collect the clear supernatant.

  • Analysis: Analyze the clear, saturated solution for the concentration of dissolved aluminum and/or phosphate using a sensitive analytical technique like ICP-AES.[1]

  • Calculation: The solubility can be calculated from the measured ion concentration and expressed in units such as g/L or mol/L.

Experimental Workflow Diagram

G A 1. Preparation Add excess AlPO₄ to solvent in flasks. B 2. pH Adjustment Adjust to target pH with acid/base. A->B C 3. Equilibration Agitate in shaker bath (e.g., 48h at 25°C). B->C D 4. Phase Separation Filter or centrifuge to get clear supernatant. C->D E 5. Analysis Measure [Al³⁺] or [PO₄³⁻] in supernatant (e.g., ICP-AES). D->E F 6. Calculation Determine solubility in mol/L or g/L. E->F

Caption: Standard workflow for solubility determination.

References

Preventing aggregation of aluminum phosphate nanoparticles in suspension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the aggregation of aluminum phosphate (B84403) nanoparticles in suspension. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and handling of aluminum phosphate nanoparticle suspensions.

Problem Potential Cause(s) Recommended Solution(s)
Visible clumps or aggregates immediately after synthesis. 1. Incorrect pH: The pH of the reaction medium is critical for nanoparticle stability. Aggregation is more likely to occur at a pH below 7.[1][2] 2. High Ionic Strength: Excessive salt concentration in the suspension can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[3] 3. Rapid Addition of Reagents: Adding precursors too quickly can create localized high concentrations, promoting uncontrolled particle growth and aggregation.1. Optimize and Maintain pH: Adjust the pH of the reaction mixture to a range where the nanoparticles have a sufficiently high surface charge to ensure electrostatic repulsion. For this compound, a pH above 7 is generally recommended.[2] Continuously monitor and maintain a constant pH during synthesis.[4] 2. Control Ionic Strength: Use buffers and salt solutions at concentrations that do not significantly screen the surface charge of the nanoparticles. If possible, wash the nanoparticles to remove excess ions. 3. Controlled Reagent Addition: Use a syringe pump or burette for the slow, dropwise addition of precursor solutions while vigorously stirring the reaction mixture.
Precipitate is well-dispersed initially but aggregates over time. 1. Insufficient Stabilization: Lack of a suitable stabilizing agent to prevent aggregation during storage. 2. Temperature Fluctuations: Changes in temperature can alter particle-solvent interactions and lead to instability. 3. Improper Storage Conditions: Changes in pH or ionic strength of the suspension during storage.1. Incorporate Stabilizers: Add stabilizing agents such as specific amino acids (e.g., threonine, asparagine) or polymers (e.g., polyacrylic acid) to the suspension.[2] 2. Maintain Constant Temperature: Store the nanoparticle suspension at a consistent and controlled temperature. 3. Use Buffered Storage Solutions: Store the nanoparticles in a buffered solution to maintain a stable pH.
Difficulty in reproducing a stable suspension between batches. 1. Inconsistent Process Parameters: Minor variations in pH, temperature, reagent concentrations, or stirring speed can significantly impact nanoparticle characteristics. 2. Variability in Raw Materials: Differences in the purity and quality of precursor materials.1. Standardize the Protocol: Precisely control and document all experimental parameters, including pH, temperature, reagent addition rates, and stirring speed. 2. Ensure Raw Material Quality: Use high-purity reagents and characterize them to ensure consistency between batches.
Sonication disperses aggregates, but they re-form quickly. Underlying Instability: Sonication is a temporary physical method to break up agglomerates but does not address the root cause of aggregation (e.g., unfavorable pH, high ionic strength).Combine Sonication with Stabilization: Use sonication to initially disperse the nanoparticles, and then immediately add a stabilizing agent or adjust the pH and ionic strength to create a stable formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound nanoparticle aggregation?

A1: The primary cause of aggregation is the dominance of attractive van der Waals forces over repulsive electrostatic forces between the nanoparticles. Factors that weaken the repulsive forces, such as a pH near the point of zero charge, high ionic strength, and the absence of stabilizing agents, will lead to aggregation.

Q2: How does pH influence the stability of this compound nanoparticle suspensions?

A2: The pH of the suspension dictates the surface charge of the this compound nanoparticles. The point of zero charge (PZC) for this compound is approximately 4.5.[2] At a pH below the PZC, the nanoparticles have a positive surface charge, while at a pH above the PZC, they carry a negative surface charge. A higher absolute value of the zeta potential (surface charge) leads to greater electrostatic repulsion and a more stable suspension. Aggregation of this compound nanoparticles is more prevalent at a pH below 7.[2]

Q3: What types of stabilizers are effective for this compound nanoparticles?

A3: Both small molecules and polymers can be used as stabilizers:

  • Small Molecules: Certain amino acids, such as threonine and asparagine, have been shown to effectively stabilize this compound nanoparticles.[2]

  • Polymers: Polymeric stabilizers like polyacrylic acid can adsorb to the nanoparticle surface, creating a steric barrier that prevents aggregation.

Q4: Can sonication alone ensure long-term stability?

A4: No, sonication is a physical method that can break apart existing agglomerates but does not prevent them from re-forming. For long-term stability, sonication should be used in conjunction with other stabilization methods like pH control or the addition of stabilizing agents.

Quantitative Data

Table 1: Effect of Amino Acid Stabilizers on the Size of this compound Nanoparticles Over Time

StabilizerInitial Particle Size (Z-average, nm)Particle Size after 106 days at 37°C (Z-average, nm)
None (Control)200-300>1000 (reaggregation within 14 days)
Threonine200-300400-600
Asparagine200-300400-600
L-alanyl-L-1-aminoethylphosphonic acid (LAPA)200-300400-600
Arginine200-300>1000 (strong reaggregation)

Data adapted from a study on sonicated this compound nanoparticles at pH 7.4.[2]

Table 2: Influence of pH on the Zeta Potential of Aluminum Salt Precipitates

pHZeta Potential (mV) of Al(NO₃)₃ PrecipitateZeta Potential (mV) of Alum Precipitate
4~ +40~ +5
6~ +35~ +2
8~ +5~ -15
10~ -30~ -25

This table provides representative data on the effect of pH on the zeta potential of aluminum salt precipitates, which is a key factor in the stability of this compound nanoparticles.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles by Co-Precipitation

This protocol describes a general method for synthesizing this compound nanoparticles.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Disodium (B8443419) phosphate heptahydrate (Na₂HPO₄·7H₂O)

  • Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Burette or syringe pump

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aluminum chloride/sodium acetate solution by dissolving aluminum chloride hexahydrate and sodium acetate trihydrate in deionized water to a final concentration of 0.164 M each.[6]

    • Prepare a disodium phosphate solution by dissolving disodium phosphate heptahydrate in deionized water to a final concentration of 0.144 M.[6]

  • Precipitation:

    • Place the disodium phosphate solution in a beaker on a magnetic stirrer.

    • While stirring at a low speed (e.g., 40-60 rpm), slowly add the aluminum chloride/sodium acetate solution dropwise using a burette or syringe pump.[6]

    • A white precipitate of this compound nanoparticles will form.

  • Washing:

    • Separate the nanoparticles from the solution by centrifugation.

    • Remove the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps at least twice to remove unreacted reagents and byproducts.[4]

  • Resuspension and Storage:

    • Resuspend the final washed nanoparticle pellet in a suitable buffer or deionized water for storage. For long-term stability, consider adding a stabilizer as described in Protocol 2.

Protocol 2: Stabilization of this compound Nanoparticles with Amino Acids

This protocol provides a general method for stabilizing this compound nanoparticles using amino acids.

Materials:

  • This compound nanoparticle suspension (from Protocol 1)

  • Threonine or Asparagine

  • Deionized water or appropriate buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stabilizer Solution:

    • Prepare a stock solution of the chosen amino acid (e.g., 100 mM Threonine or Asparagine) in deionized water or the desired buffer.

  • Stabilization:

    • To the this compound nanoparticle suspension, add the amino acid stock solution to achieve a final desired concentration (e.g., 10 mM).

    • Stir the mixture at room temperature for at least 1-2 hours to allow for the adsorption of the amino acid onto the nanoparticle surface.

  • Characterization:

    • Measure the particle size and zeta potential of the stabilized nanoparticle suspension using Dynamic Light Scattering (DLS) to confirm stability.

Protocol 3: Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the general procedure for measuring the hydrodynamic diameter and zeta potential of nanoparticle suspensions.

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module

  • Cuvettes (disposable or quartz for sizing, and specific cells for zeta potential)

  • Pipettes

  • Deionized water or appropriate buffer for dilution

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension with deionized water or a low ionic strength buffer to a concentration suitable for DLS measurement. The optimal concentration depends on the instrument and sample but should be low enough to avoid multiple scattering.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Select the appropriate measurement parameters in the software (e.g., solvent refractive index and viscosity, measurement temperature, scattering angle).

  • Particle Size Measurement:

    • Transfer the diluted sample into a clean sizing cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform at least three replicate measurements to ensure reproducibility.

    • The software will provide the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample into the appropriate zeta potential measurement cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

    • Perform at least three replicate measurements.

Diagrams

G cluster_0 Troubleshooting Workflow for Nanoparticle Aggregation start Observe Nanoparticle Aggregation q1 When does aggregation occur? start->q1 immediately Immediately after synthesis q1->immediately Immediately over_time Over time during storage q1->over_time Over Time sol1 Check & Optimize: - pH (aim for > 7) - Ionic Strength (reduce salt) - Reagent addition rate (slow down) immediately->sol1 sol2 Incorporate Stabilizers: - Amino Acids (Threonine, Asparagine) - Polymers (Polyacrylic Acid) - Store in a buffered solution at a constant temperature over_time->sol2

Caption: Troubleshooting decision tree for nanoparticle aggregation.

G cluster_1 Experimental Workflow: Nanoparticle Synthesis and Stabilization prep Prepare Precursor Solutions (AlCl₃ & Na₂HPO₄) precip Co-precipitation (Slow addition with stirring) prep->precip wash Washing (Centrifugation & Resuspension) precip->wash stabilize Stabilization (Add Stabilizer, e.g., Amino Acid) wash->stabilize charac Characterization (DLS for size and zeta potential) stabilize->charac

Caption: General workflow for nanoparticle synthesis and stabilization.

G cluster_2 Logical Relationship: Factors Influencing Nanoparticle Stability stability Stable Nanoparticle Suspension high_zeta High Absolute Zeta Potential (> |30| mV) high_zeta->stability steric_hindrance Steric Hindrance steric_hindrance->stability ph Optimal pH (away from PZC) ph->high_zeta low_ionic Low Ionic Strength low_ionic->high_zeta stabilizers Presence of Stabilizers stabilizers->high_zeta stabilizers->steric_hindrance

Caption: Key factors influencing nanoparticle suspension stability.

References

Technical Support Center: Incongruent Dissolution of Hydrated Aluminum Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dissolution of hydrated aluminum phosphate (B84403) at various pH levels.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue Possible Cause Recommended Action
Unexpected formation of a gelatinous precipitate. At a pH of 3.0 or higher, hydrated aluminum phosphate (e.g., AlPO₄·1.5H₂O) undergoes incongruent dissolution, leading to the formation of amorphous aluminum hydroxide (B78521) (Al(OH)₃).[1][2][3]- Confirm the identity of the precipitate using techniques like XRD or elemental analysis. - Be aware that this is an expected outcome of incongruent dissolution in this pH range.[4]
The pH of the this compound suspension changes over time. This can be due to interactions with the surrounding medium, such as the adsorption or desorption of charged molecules (e.g., proteins, buffer components) onto the surface of the this compound particles, altering the proton concentration.[4]- Use a buffer with a higher buffering capacity. - Monitor the pH of your solution regularly and adjust as needed to maintain the desired experimental conditions.[4]
Inconsistent dissolution results between experimental batches. - Variations in the specific crystalline form of hydrated this compound can lead to different solubility products.[5] - Inaccurate preparation of buffer solutions, such as not accounting for the hydration state of phosphate salts, can impact buffer concentration.[6][7]- Characterize the starting material to ensure consistency between batches. - Double-check all calculations and measurements during the preparation of dissolution media.
Low or no dissolution in neutral water. This compound is practically insoluble in water, with a very low solubility product constant (Ksp).[4][5]- For most practical purposes, this compound will form a suspension in neutral water.[4] - To achieve dissolution, use dilute mineral acids or alkaline solutions.[5]
Complete dissolution in strongly acidic or alkaline solutions. - In acidic conditions (e.g., pH below 3), the phosphate ion is protonated, shifting the equilibrium to favor the formation of soluble species.[4][5] - In alkaline solutions, the amphoteric nature of aluminum leads to the formation of soluble aluminate complexes, such as [Al(OH)₄]⁻.[4][5]- This is the expected behavior of this compound. The dissolution mechanism is different at these pH extremes compared to the near-neutral range.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is incongruent dissolution in the context of hydrated this compound?

A1: Incongruent dissolution occurs when a substance dissolves to form a new solid phase and a solution with a different stoichiometric composition than the original solid. For hydrated this compound (AlPO₄·1.5H₂O), this happens at a pH of approximately 3.0 and higher, where it dissolves to form solid amorphous aluminum hydroxide (Al(OH)₃) and releases phosphate ions into the solution.[1][2][3]

Q2: How does pH affect the solubility of hydrated this compound?

A2: The solubility of hydrated this compound is highly dependent on pH. It is sparingly soluble in neutral water but readily dissolves in strongly acidic and alkaline solutions.[4][5] In acidic environments, the phosphate ions are protonated, increasing solubility. In alkaline conditions, soluble aluminate complexes are formed.[4][5]

Q3: What are the different dissolution behaviors at various pH ranges?

A3:

  • pH < 3.0: Congruent dissolution, where the solid dissolves completely without forming a new solid phase.

  • pH ≥ 3.0: Incongruent dissolution, leading to the formation of amorphous Al(OH)₃.[1][3]

  • Strongly Alkaline pH: Dissolution occurs due to the formation of soluble tetrahydroxoaluminate ions ([Al(OH)₄]⁻).[4]

Q4: What is the solubility product (Ksp) of hydrated this compound?

A4: The solubility product for hydrated this compound (AlPO₄·1.5H₂O) has been determined, with a logKsp of -20.46 ± 0.40 at 22 °C.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the dissolution of this compound.

Table 1: Solubility Product (Ksp) of this compound Forms

CompoundFormulaSolubility Product (Ksp)Temperature (°C)
Anhydrous this compoundAlPO₄9.83 x 10⁻²¹25
Hydrated this compoundAlPO₄·1.5H₂O10⁻²⁰.⁴⁶ (logKsp = -20.46 ± 0.40)22

[5]

Table 2: pH-Dependent Dissolution Behavior of AlPO₄·1.5H₂O

Initial pHDissolution TypeObservations
2.0CongruentThe solid dissolves without forming a new precipitate.
≥ 3.0IncongruentFormation of amorphous Al(OH)₃, which may convert to gibbsite over a 30-day period.

[1][2][3]

Experimental Protocols

1. Shake-Flask Method for Equilibrium Solubility Determination

This method is commonly used to determine the equilibrium solubility of sparingly soluble salts like this compound.[5]

  • Preparation: Add an excess amount of hydrated this compound powder to a series of flasks, each containing the desired dissolution medium (e.g., buffers at different pH values). The presence of excess solid is crucial to ensure that saturation is achieved.[5]

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[5] The temperature should be carefully controlled and monitored.[5]

  • Sample Collection and Preparation: After equilibration, let the flasks stand to allow the undissolved solid to settle. Withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any solid particles.[5]

  • Analysis: Analyze the clear, saturated solution for the concentration of aluminum and/or phosphate using appropriate analytical techniques.[5]

  • Calculation: Express the solubility in terms of mass per volume (e.g., g/100 mL) or molarity (mol/L).[5]

2. Analytical Techniques for Concentration Measurement

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): A highly sensitive method for determining the concentration of aluminum and phosphorus in the filtered supernatant.[5]

  • Gravimetric Analysis: Involves taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid residue. This is suitable for non-volatile solvents.[5]

  • Complexometric Titration: The concentration of aluminum ions can be determined by a back-titration method using EDTA.[5]

  • Colorimetric Assay: A suitable colorimetric assay can be used to determine the concentration of dissolved phosphate.[4]

Visualizations

DissolutionWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess hydrated AlPO₄ to buffer solutions of varying pH B Seal flasks and agitate in a constant temperature shaker bath A->B Incubate for 24-72h C Allow undissolved solids to settle B->C Cease agitation D Withdraw supernatant using a syringe with a 0.22 µm filter C->D Careful aspiration E Analyze Al³⁺ and PO₄³⁻ concentrations (e.g., ICP-AES) D->E Analyze filtrate F Calculate solubility (g/100 mL or mol/L) E->F Data processing

Caption: Experimental workflow for determining the equilibrium solubility of hydrated this compound.

IncongruentDissolutionPathway cluster_conditions Initial Conditions cluster_dissolution Dissolution at Different pH cluster_products Products Start Hydrated this compound (AlPO₄·nH₂O) pH_low pH < 3.0 Start->pH_low pH_high pH ≥ 3.0 Start->pH_high pH_alkaline Alkaline pH Start->pH_alkaline Congruent Congruent Dissolution: Soluble Al³⁺ and PO₄³⁻ species pH_low->Congruent Incongruent Incongruent Dissolution pH_high->Incongruent Aluminate Formation of Soluble Aluminate Complexes ([Al(OH)₄]⁻) pH_alkaline->Aluminate Amorphous_AlOH3 Amorphous Al(OH)₃ (solid) + Soluble PO₄³⁻ species Incongruent->Amorphous_AlOH3

Caption: Logical relationships of pH on the dissolution pathway of hydrated this compound.

References

Effect of P/Al molar ratio on aluminum phosphate catalyst activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminum Phosphate (B84403) Catalysts

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aluminum phosphate (AlPO) catalysts, focusing on the impact of the P/Al molar ratio on catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of the P/Al molar ratio on the activity of this compound catalysts?

The P/Al molar ratio is a critical parameter that significantly influences the structural, acidic, and, consequently, the catalytic properties of this compound catalysts.[1][2] Generally, as the P/Al ratio increases from below 1.0, the catalytic activity tends to increase, reaching an optimal point, after which a further increase in the ratio leads to a decrease in activity.[1][3] This trend is strongly correlated with the number and strength of acid sites on the catalyst surface.[1][2]

Q2: How does the P/Al molar ratio specifically affect the catalyst's acidity and basicity?

The P/Al ratio directly impacts the surface acidity and basicity of the catalyst.

  • Acidity: The number of acid sites, particularly weak acid sites originating from P-OH groups, often increases as the P/Al ratio approaches a certain optimal value (e.g., around 1.1 in some studies).[1] However, at very high P/Al ratios (e.g., >1.1), the formation of crystalline this compound phases can lead to a sharp decrease in the number of acid sites.[1] The strength of Brønsted acid sites has been shown to increase with the P/Al ratio, especially as it exceeds 1.0.[3]

  • Basicity: The strength of the basic sites tends to decrease as the P/Al molar ratio increases.[1] The total number of basic sites may not change significantly within a certain range (e.g., 0.25 to 1.1) but can decrease notably at higher ratios.[1]

Q3: What structural changes occur in the catalyst as the P/Al molar ratio is varied?

The P/Al ratio governs the crystalline structure of the material.

  • At P/Al ratios less than 1.0, the catalyst may exist as a mixture of amorphous this compound and alumina (B75360) (γ-Al₂O₃).[1][2]

  • As the ratio increases, the formation of amorphous this compound becomes more dominant.[1][4]

  • At higher P/Al ratios (e.g., >1.1), crystalline phases of this compound, such as tridymite and α-cristobalite, as well as phases like NH₄AlP₂O₇, begin to form.[1][2] This crystallization can lead to a decrease in surface area and the number of active acid sites.[1][2]

Q4: Can additives be used to modify the effect of the P/Al ratio?

Yes, additives can be used during synthesis to modulate the catalyst's properties. For instance, block copolymers like P123 or additives like PEG-800 can be used as structure-directing agents.[1][4] These additives can help inhibit the formation of large crystalline this compound phases, even at higher P/Al ratios, thereby preserving a higher number of acid sites and enhancing catalytic performance.[1][5]

Troubleshooting Guide

Issue 1: Low Catalytic Activity or Conversion

  • Possible Cause: Suboptimal P/Al Molar Ratio.

    • Troubleshooting Step: The catalytic activity is highly dependent on the P/Al ratio, which dictates the number of acid sites.[1] An excessively low or high ratio can result in poor performance. For O-methylation of catechol, a P/Al ratio of 0.75 showed the highest conversion, while for glycerol (B35011) acetalization, a ratio of 1.1 was optimal.[1][4] Review the literature for the optimal P/Al ratio for your specific reaction and synthesize catalysts with varying ratios around that point to find the best performer.

  • Possible Cause: Formation of Undesirable Crystalline Phases.

    • Troubleshooting Step: High P/Al ratios (>1.1) can promote the formation of crystalline AlPO₄, which reduces the number of active acid sites.[1] Characterize your catalyst using Powder X-Ray Diffraction (XRD) to identify the crystalline phases present.[6] If undesirable crystalline phases are detected, consider synthesizing the catalyst at a slightly lower P/Al ratio or using a structure-directing agent like P123 to inhibit crystallization.[1]

  • Possible Cause: Incorrect Calcination Temperature.

    • Troubleshooting Step: The calcination temperature is crucial for forming the final catalyst structure and removing precursors.[7] An incorrect temperature can lead to incomplete phase formation or sintering, reducing surface area and activity. For instance, a calcination temperature of 500 °C was found to be effective for a 1.1P-Al-O catalyst used in solketal (B138546) synthesis.[4] Verify your calcination protocol against established procedures.

Issue 2: Poor Product Selectivity

  • Possible Cause: Imbalance of Acid-Base Sites.

    • Troubleshooting Step: Product selectivity is often linked to the balance of acid and base sites. For example, in the O-methylation of catechol, guaiacol (B22219) selectivity increased with the P/Al ratio up to 1.1, correlating with the presence of weak acid-base sites.[1] You can characterize the acidity and basicity of your catalyst using Temperature-Programmed Desorption (TPD) with ammonia (B1221849) (NH₃-TPD) and carbon dioxide (CO₂-TPD), respectively. Adjust the P/Al ratio to tune this balance for your desired product.[1]

Issue 3: Catalyst Deactivation

  • Possible Cause: Carbon Deposition (Coking).

    • Troubleshooting Step: Carbon deposition is a common cause of deactivation for acid/base catalysts.[1] This can be confirmed by running a Thermogravimetric Analysis (TGA) on the spent catalyst. To mitigate coking, you can try optimizing reaction conditions such as temperature or liquid hourly space velocity (LHSV).[1] Additionally, using additives like P123 during synthesis has been shown to improve catalyst stability and resistance to deactivation.[1]

Issue 4: Inconsistent Synthesis Results

  • Possible Cause: Poor pH Control During Precipitation.

    • Troubleshooting Step: The pH during the synthesis is critical for the proper precipitation of this compound.[7][8] Ensure you are monitoring and controlling the pH carefully during the addition of the precipitating agent (e.g., ammonia solution). Inconsistent pH can lead to variations in particle size and phase purity.[7]

  • Possible Cause: Impure Precursors or Incomplete Washing.

    • Troubleshooting Step: Ensure high-purity precursors (e.g., AlCl₃, H₃PO₄) are used.[1] After precipitation, the catalyst must be washed thoroughly with deionized water to remove any unreacted precursors or by-products, which can affect the final catalytic activity.[7] Test the supernatant after washing to ensure it is free of impurity ions.[7]

Troubleshooting Workflow

start Problem: Low Catalyst Performance check_ratio Is the P/Al ratio optimized for the reaction? start->check_ratio check_xrd Does XRD show amorphous or crystalline phases? start->check_xrd check_acidity Is surface acidity (NH3-TPD) low? start->check_acidity check_deactivation Does activity decrease over time? start->check_deactivation solution_ratio Synthesize catalysts with varying P/Al ratios. check_ratio->solution_ratio No solution_xrd High ratio (>1.1) can cause crystallization. Lower P/Al ratio or use additives (P123). check_xrd->solution_xrd Crystalline solution_acidity Acidity correlates with P/Al ratio. Adjust ratio to tune acid sites. check_acidity->solution_acidity Yes solution_deactivation Perform TGA on spent catalyst. Optimize reaction conditions or modify synthesis for stability. check_deactivation->solution_deactivation Yes

Caption: Troubleshooting workflow for low catalyst performance.

Data Presentation

Table 1: Effect of P/Al Molar Ratio on Catalyst Properties and Performance in O-Methylation of Catechol

P/Al Molar Ratio (x)Catalyst NameCatechol Conversion (%)[1]Guaiacol Selectivity (%)[1]Major Phase(s) Identified by XRD[1]Total Acid Sites (mmol/g)
0Al-0P-O45.1-γ-Al₂O₃0.21
0.25Al-0.25P-O--Amorphous AlPO + γ-Al₂O₃0.35
0.75Al-0.75P-O76.8-Amorphous AlPO0.45
1.10Al-1.1P-O58.097.6Amorphous AlPO0.42
1.15Al-1.15P-O25.2-Crystalline AlPO₄ + NH₄AlP₂O₇0.15
1.20Al-1.20P-O-99.4Crystalline AlPO₄ + NH₄AlP₂O₇0.10
Reaction Conditions: T = 275 °C, LHSV = 0.6 h⁻¹, methanol/catechol = 6 mol, time = 6 h.[1]
Data for total acid sites estimated from NH₃-TPD peak areas described in the source.[1]

Table 2: Effect of P/Al Molar Ratio on Catalyst Performance in Glycerol-Acetone Acetalization

P/Al Molar Ratio (x)Catalyst NameSolketal Yield (%)[4]Selectivity (%)[4]
0.90.9P-Al-O~62>99.9
1.01.0P-Al-O~66>99.9
1.11.1P-Al-O70.2>99.9
1.21.2P-Al-O~65>99.9
Reaction Conditions: T = 100 °C, space velocity = 1 mL·g⁻¹·h⁻¹, n(Acetone)/n(Glycerol) = 3, time = 6 h.[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Al-P-O Catalysts (P123-Assisted)

This protocol is based on the method described for synthesizing Al-xP-O catalysts for O-methylation of catechol.[1]

  • Precursor Solution Preparation:

    • Dissolve 44.5 g of aluminum chloride (AlCl₃) in 200 mL of deionized water.

    • In a separate beaker, dissolve 16.9 g of Pluronic P123 (Mav = 5800) in 200 mL of deionized water.

  • Mixing:

    • Mix the AlCl₃ and P123 solutions together with vigorous magnetic stirring.

    • Heat the mixed solution to 60 °C in a water bath.

  • Precipitation:

    • Calculate and measure the required amount of phosphoric acid (H₃PO₄, 85%) to achieve the desired P/Al molar ratio.

    • Slowly pour the H₃PO₄ into the heated, stirred solution.

    • Add an appropriate amount of ammonia solution dropwise to induce precipitation until the desired pH is reached.

  • Aging and Recovery:

    • Age the resulting gel under stirring for a specified period (e.g., several hours).

    • Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Drying and Calcination:

    • Dry the washed solid, typically overnight at a temperature around 100-120 °C.[8]

    • Calcine the dried powder in a furnace. A typical calcination protocol involves heating in air at a specific temperature (e.g., 500 °C) for several hours to obtain the final catalyst.[4]

Protocol 2: Catalyst Characterization by NH₃-TPD (Ammonia Temperature-Programmed Desorption)

This protocol outlines a general procedure for determining the number and strength of acid sites on the catalyst surface.[1][6]

  • Sample Preparation:

    • Place a known mass of the catalyst (e.g., 100 mg) in a quartz tube reactor.

  • Degassing:

    • Heat the sample under a flow of an inert gas (e.g., Helium or Argon) to a high temperature (e.g., 300-500 °C) for at least 1 hour to remove any adsorbed water and impurities from the surface.

  • Ammonia Adsorption:

    • Cool the sample to a lower temperature (e.g., 100 °C).

    • Introduce a flow of gas containing a known concentration of ammonia (e.g., 5% NH₃ in He) over the sample for a period (e.g., 30-60 minutes) to ensure saturation of the acid sites.

  • Physisorbed NH₃ Removal:

    • Purge the sample with the inert gas at the adsorption temperature for about 1 hour to remove any weakly bound (physisorbed) ammonia molecules.

  • Temperature-Programmed Desorption:

    • Heat the sample from the adsorption temperature to a high temperature (e.g., 600-800 °C) at a constant linear heating rate (e.g., 10 °C/min).

    • Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis:

    • The resulting plot of ammonia concentration versus temperature is the NH₃-TPD profile. The area under the desorption peaks is proportional to the total number of acid sites, and the temperature at which the peaks appear indicates the strength of the acid sites (higher temperature corresponds to stronger sites).[1]

Synthesis and Characterization Workflow

cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage precursors 1. Select Precursors (e.g., AlCl3, H3PO4) mixing 2. Mix Al Source & Additive (e.g., P123) precursors->mixing precipitation 3. Add P Source & Adjust pH mixing->precipitation recovery 4. Age, Filter & Wash precipitation->recovery calcination 5. Dry & Calcine recovery->calcination xrd Structure (XRD) calcination->xrd tpd Acidity/Basicity (TPD) calcination->tpd bet Surface Area (BET) calcination->bet activity_test Catalytic Activity Testing xrd->activity_test tpd->activity_test bet->activity_test

Caption: General workflow for catalyst synthesis and characterization.

References

Why freezing damages aluminum phosphate adjuvant structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum phosphate (B84403) adjuvants. The following information addresses common issues encountered during experimental procedures, with a focus on the detrimental effects of freezing on adjuvant structure and function.

Frequently Asked Questions (FAQs)

Q1: Why is my aluminum phosphate adjuvanted vaccine showing reduced efficacy after a freeze-thaw cycle?

Freezing causes irreversible agglomeration of this compound adjuvant particles.[1][2][3] This clumping leads to a significant increase in particle size and a decrease in the available surface area for antigen adsorption. The reduced antigen binding and altered physical structure of the adjuvant can lead to a significant loss of vaccine potency and immunogenicity.[1][2][4]

Q2: What are the visible signs of a frozen this compound adjuvant suspension?

After a freeze-thaw cycle, the once uniform milky suspension will appear flocculated, with visible clumps or aggregates. These aggregates will settle much faster than in a non-frozen sample, forming a distinct sediment at the bottom of the container.[3][5] This can be assessed visually or through a simple "shake test" where the frozen-thawed vaccine will exhibit a rapid sedimentation of large particles, unlike the stable suspension of an unfrozen vaccine.

Q3: Can I rescue my frozen this compound adjuvant by sonication or vortexing?

While sonication and vigorous vortexing can break up some of the aggregates, they cannot reverse the fundamental changes to the adjuvant's surface chemistry and structure caused by freezing. The mechanical stress from ice crystal formation and the changes in the ionic environment during freezing lead to irreversible damage.[4] Therefore, it is strongly advised to discard any this compound adjuvant that has been accidentally frozen.

Q4: How does freezing affect the antigen-adjuvant interaction?

Freezing disrupts the electrostatic and ligand exchange interactions that bind the antigen to the this compound adjuvant. The agglomeration of adjuvant particles reduces the effective surface area available for antigen binding.[4] Furthermore, changes in the surface charge (zeta potential) of the adjuvant particles upon freezing can weaken the adsorption of the antigen.[6] This can lead to the dissociation of the antigen from the adjuvant, rendering the vaccine less effective.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced immunogenicity of the adjuvanted vaccine Accidental freezing of the this compound adjuvant during storage or transport.Discard the frozen adjuvant and use a fresh, properly stored batch. Implement strict cold chain procedures to prevent future freezing events.
Visible clumps and rapid sedimentation in the adjuvant suspension The adjuvant has been subjected to a freeze-thaw cycle.Do not use the adjuvant. The observed aggregation is a clear indicator of irreversible structural damage.
Inconsistent results in antigen binding assays Variability in adjuvant particle size and surface properties, potentially due to temperature fluctuations.Ensure consistent storage of the adjuvant at the recommended temperature (typically 2-8°C). Characterize the particle size and zeta potential of each new batch of adjuvant before use.
Low antigen adsorption to the adjuvant The adjuvant may have been compromised by freezing, leading to a reduced surface area and altered surface chemistry.Verify that the adjuvant has not been frozen. Optimize the pH of the formulation, as the electrostatic interactions between the antigen and adjuvant are pH-dependent.[7]

Quantitative Data on Freezing Effects

Freezing significantly alters the physicochemical properties of this compound adjuvants. The following tables summarize the typical changes observed after a freeze-thaw cycle.

Table 1: Effect of Freezing on Particle Size of Aluminum Adjuvants

Adjuvant State Mean Particle Size (d50) Polydispersity Index (PDI)
Unfrozen1.91 µm[8]~0.27[9]
Frozen-Thawed>10 µm (can form aggregates up to 160 µm)[10]Significantly increased

Note: The exact particle size can vary depending on the specific formulation and the freezing conditions.

Table 2: Impact of Freezing on Zeta Potential and Antigen Adsorption

Parameter Unfrozen Adjuvant Frozen-Thawed Adjuvant
Zeta Potential Typically negative for this compound (e.g., -24.70 ± 1.15 mV)[8]Reduced (less negative or closer to neutral)[6]
Antigen Adsorption Capacity HighSignificantly reduced[6]

Experimental Protocols

1. Protocol for Particle Size Analysis by Dynamic Light Scattering (DLS)

This protocol outlines the steps to measure the hydrodynamic diameter and polydispersity index (PDI) of this compound adjuvant particles.

  • Sample Preparation:

    • Ensure the adjuvant suspension is well-dispersed by gentle inversion. Do not vortex vigorously.

    • Dilute the adjuvant suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature (typically 25°C).

    • Equilibrate the instrument for at least 30 minutes before measurement.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution, mean hydrodynamic diameter (Z-average), and PDI.

    • Compare the results of the test sample to a control sample of unfrozen adjuvant.

2. Protocol for Measuring Antigen Binding to this compound Adjuvant

This protocol describes a method to quantify the amount of antigen adsorbed to the adjuvant.

  • Formulation:

    • Mix a known concentration of the antigen with the this compound adjuvant suspension at the desired ratio.

    • Incubate the mixture at room temperature for a defined period (e.g., 1 hour) with gentle agitation to allow for adsorption.

  • Separation of Adjuvant-Bound and Free Antigen:

    • Centrifuge the antigen-adjuvant mixture at a speed sufficient to pellet the adjuvant (e.g., 10,000 x g for 10 minutes).

    • Carefully collect the supernatant containing the unbound (free) antigen.

  • Quantification of Free Antigen:

    • Measure the concentration of the free antigen in the supernatant using a suitable protein quantification assay (e.g., BCA assay, ELISA, or UV-Vis spectroscopy).

  • Calculation of Adsorbed Antigen:

    • Calculate the amount of adsorbed antigen by subtracting the amount of free antigen from the initial amount of antigen added.

    • The percentage of antigen adsorbed can be calculated as: [(Initial Antigen - Free Antigen) / Initial Antigen] * 100%.

Visualizations

The following diagrams illustrate the mechanisms of freeze damage and the experimental workflows.

cluster_0 Unfrozen Adjuvant cluster_1 Freezing Process cluster_2 Frozen-Thawed Adjuvant A Dispersed Adjuvant Particles B Adsorbed Antigen A->B High Surface Area Strong Adsorption C Ice Crystal Formation A->C Freezing D Freeze- Concentration E Agglomerated Particles D->E Thawing F Desorbed Antigen E->F Reduced Surface Area Weak Adsorption

Caption: Mechanism of freeze damage to this compound adjuvant structure.

cluster_0 Particle Size Analysis Workflow cluster_1 Antigen Binding Assay Workflow A Adjuvant Sample (Control & Frozen) B Dilution in Buffer A->B C DLS Measurement B->C D Data Analysis (Size & PDI) C->D E Mix Antigen & Adjuvant F Incubate E->F G Centrifuge F->G H Collect Supernatant G->H I Quantify Free Antigen H->I J Calculate Adsorbed Antigen I->J

References

Optimizing reaction conditions for controlled particle size of AlPO4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions to control the particle size of Aluminum Phosphate (B84403) (AlPO4).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing AlPO4 particles with controlled size?

A1: The main methods for synthesizing AlPO4 particles with controlled size are precipitation, hydrothermal synthesis, and sol-gel synthesis. Each method offers different levels of control over particle size and morphology. The precipitation method is widely used and involves the reaction of an aluminum salt with a phosphate salt under controlled conditions.[1][2] Hydrothermal synthesis utilizes elevated temperature and pressure to influence crystal growth.[3][4][5][6] The sol-gel process provides a route to amorphous or crystalline AlPO4 with high surface area.[7][8][9][10]

Q2: Which reaction parameters have the most significant impact on AlPO4 particle size?

A2: The most critical parameters influencing AlPO4 particle size are:

  • pH: The pH of the reaction medium is a dominant factor.[1][3][11]

  • Temperature: Temperature affects the kinetics of nucleation and crystal growth.[1][3]

  • Reactant Concentration: The molar ratio of phosphate to aluminum (P/Al) is a crucial parameter.[1]

  • Aging Time: The duration for which the precipitate is allowed to age in the solution can influence particle size and crystallinity.[11][12]

  • Mixing and Addition Rate: The rate of reactant addition and the stirring speed can affect the homogeneity of the reaction mixture and influence particle formation.[6][13]

Q3: How does pH affect the particle size of AlPO4?

A3: The pH of the reaction solution significantly influences the particle size and morphology of AlPO4. Generally, lower pH values (acidic conditions) tend to favor the formation of larger particles, while higher pH values (alkaline conditions) can lead to smaller particles.[1][3] For instance, in the synthesis of a PPVA-AlPO4 nanocomposite, a pH of 10 was found to be optimal for forming spherical and uniformly distributed nanoparticles with an average size under 13 nm.[3][14] An increase in particle size and crystallinity is favored with decreasing pH.[11]

Q4: What is the role of temperature in controlling AlPO4 particle size?

A4: Temperature influences the reaction kinetics, including the rates of nucleation and crystal growth.[1] In hydrothermal synthesis, temperature is a key parameter for controlling the size and morphology of AlPO4 crystals. For example, spherical AlPO4·xH2O particles were formed at temperatures between 125–200 °C, with the particle size distribution decreasing significantly with increasing temperature.[3]

Q5: Can surfactants be used to control the particle size of AlPO4?

A5: Yes, surfactants can be used as capping agents or templates to control the nucleation and growth of AlPO4 particles, thereby influencing their final size and morphology. Surfactants adsorb to the surface of the nanoparticles, preventing aggregation and controlling their growth. While the provided search results do not detail specific surfactants for AlPO4 synthesis, the general principle of using surfactants for nanoparticle size control is well-established.

Troubleshooting Guide

Issue 1: The synthesized AlPO4 particles are too large.

  • Question: My experiment is producing AlPO4 particles that are larger than the desired size. How can I reduce the particle size?

  • Answer: To reduce the particle size of AlPO4, you can try the following adjustments:

    • Increase the pH: Higher pH values generally favor the formation of smaller particles.[1][3]

    • Increase the Temperature (in hydrothermal synthesis): In some synthesis methods like hydrothermal, increasing the temperature can lead to smaller and more uniform particles.[3]

    • Decrease Reactant Concentration: Lowering the concentration of the aluminum and phosphate precursors can slow down the reaction rate and favor the formation of smaller nuclei.

    • Increase Stirring Speed: More vigorous stirring can lead to better mixing and more uniform nucleation, which can result in smaller particles.[6]

    • Decrease Aging Time: In some cases, shorter aging times can limit the extent of crystal growth.[3]

Issue 2: The AlPO4 particle size distribution is too broad.

  • Question: I am observing a wide range of particle sizes in my product. How can I achieve a more uniform, narrow particle size distribution?

  • Answer: To achieve a narrower particle size distribution, consider these strategies:

    • Precise pH Control: Maintaining a constant and uniform pH throughout the reaction is crucial for consistent nucleation and growth.[14]

    • Controlled Reactant Addition: A slow and controlled addition of reactants with efficient mixing helps to ensure a homogeneous reaction environment, leading to more uniform particle formation.[6]

    • Optimize Aging Conditions: Both the temperature and duration of the aging step can impact the uniformity of the particles. Experiment with different aging protocols.[12]

    • Use of a Template or Capping Agent: Employing a templating agent or surfactant can help to guide the growth of particles in a more controlled manner, resulting in a narrower size distribution.

Issue 3: The AlPO4 particles are amorphous, but I need a crystalline product.

  • Question: My synthesis is yielding amorphous AlPO4, but my application requires a crystalline form. What can I do?

  • Answer: To promote the formation of crystalline AlPO4, you can:

    • Decrease the pH: Lower pH values tend to favor higher crystallinity.[3][11]

    • Increase the Reaction Temperature or Use Hydrothermal Methods: Higher temperatures generally promote crystallization. Hydrothermal synthesis is particularly effective for obtaining crystalline AlPO4.[3][4][5][6]

    • Increase the Aging Time: Allowing the precipitate to age for a longer period can facilitate the transformation from an amorphous to a crystalline phase.[11]

    • Calcination: A post-synthesis calcination step at a suitable temperature can be used to induce crystallization of the amorphous AlPO4.[1]

Data Presentation: Influence of Reaction Parameters on AlPO4 Particle Size

ParameterConditionResulting Particle SizeSynthesis MethodReference
pH pH 10< 13 nmPrecipitation (PPVA-AlPO4 nanocomposite)[3][14]
Lower pHLarger particles, increased crystallinityPrecipitation[1][11]
Higher pHSmaller particlesPrecipitation[1][3]
Temperature 125-200 °CSpherical particles, size distribution decreased with increasing temperatureHydrothermal[3]
150 °C35-45 µm (spherical), 13 µm x 15 µm (elliptical)Hydrothermal[4][6]
190 °C66 nmHydrothermal[15]
Aging Time Increased aging time (at pH < 4.8)Increased particle size and crystallinityPrecipitation[11]
No aging30-50 µmCondensation[12]
With aging1-10 µmCondensation[12]
Scale Small-scale precipitation~25 µmPrecipitation[13]
Large-scale manufacturing~11 µmPrecipitation[13]

Experimental Protocols

Precipitation Method for AlPO4 Nanoparticles

This protocol is a general guideline based on common precipitation methods.[1][2]

Materials:

  • Aluminum chloride (AlCl3) solution

  • Sodium phosphate (Na3PO4) solution

  • Deionized water

  • pH meter

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Prepare aqueous solutions of AlCl3 and Na3PO4 at the desired concentrations.

  • Place a specific volume of the AlCl3 solution into the reaction vessel and begin stirring at a constant rate.

  • Slowly add the Na3PO4 solution to the AlCl3 solution at a controlled rate.

  • Continuously monitor the pH of the reaction mixture. Adjust the pH to the target value using a suitable acid or base (e.g., HCl or NaOH).

  • After the addition is complete, allow the mixture to stir for a predetermined aging time at a specific temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted ions.

  • Dry the final product at an appropriate temperature (e.g., in an oven at 100-120°C).

  • Characterize the particle size and morphology using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or a particle size analyzer.[1]

Hydrothermal Synthesis of AlPO4-5

This protocol is adapted from procedures for the hydrothermal synthesis of aluminophosphate molecular sieves.[4][6]

Materials:

  • Aluminum source (e.g., pseudoboehmite or aluminum isopropoxide)

  • Phosphorus source (e.g., phosphoric acid)

  • Structure-directing agent (template) (e.g., triethylamine (B128534) - TEA)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a precursor gel with a specific molar ratio of the aluminum source, phosphorus source, template, and water.

  • The preparation of the gel is critical: for example, dropwise addition of the acid and template under strong stirring, followed by continuous stirring during an aging period (e.g., overnight).[6]

  • Transfer the homogeneous precursor gel into a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to the desired reaction temperature (e.g., 150°C) and maintain it for a specific duration (e.g., 4 hours or longer).[4][6]

  • After the hydrothermal treatment, cool the autoclave to room temperature.

  • Recover the solid product by filtration, wash it thoroughly with deionized water, and dry it (e.g., at 100°C).

  • Characterize the crystalline phase, morphology, and particle size of the product using XRD and SEM.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis cluster_char Characterization P1 Precursor Selection (e.g., AlCl3, H3PO4) S1 Mixing & Reaction P1->S1 P2 Solvent Selection (e.g., Deionized Water) P2->S1 P3 Additive Selection (e.g., Surfactant) P3->S1 S2 Parameter Control (pH, Temp, Time) S1->S2 PS1 Separation (Centrifugation/Filtration) S2->PS1 PS2 Washing PS1->PS2 PS3 Drying/Calcination PS2->PS3 C1 Particle Size Analysis (DLS, SEM, TEM) PS3->C1 C2 Morphology Analysis (SEM, TEM) PS3->C2 C3 Crystallinity Analysis (XRD) PS3->C3

Caption: Experimental workflow for optimizing AlPO4 particle size.

ParameterInfluence cluster_params Reaction Parameters cluster_props Particle Properties pH pH Size Particle Size pH->Size Decrease pH -> Increase Size Dist Size Distribution pH->Dist Morph Morphology pH->Morph Cryst Crystallinity pH->Cryst Decrease pH -> Increase Cryst. Temp Temperature Temp->Size Increase Temp -> Decrease Size (Hydrothermal) Temp->Morph Temp->Cryst Increase Temp -> Increase Cryst. Conc Reactant Concentration Conc->Size Time Aging Time Time->Size Increase Time -> Increase Size Time->Cryst Increase Time -> Increase Cryst.

Caption: Influence of reaction parameters on AlPO4 particle properties.

References

How to control the morphology of aluminum phosphate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of aluminum phosphate (B84403) during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of aluminum phosphate, providing potential causes and solutions to achieve desired morphological characteristics.

Problem: The synthesized this compound is amorphous instead of crystalline.

  • Possible Cause 1: Insufficient Thermal Energy or Time. Crystallization is a kinetic process that requires sufficient energy and time for the precursors to arrange into an ordered lattice.[1][2]

    • Solution: Increase the reaction temperature or prolong the synthesis time. For instance, in the hydrothermal synthesis of AlPO-11, maximum crystallinity was achieved after 48 hours at 200°C.[2]

  • Possible Cause 2: Incorrect pH. The pH of the synthesis solution is a critical factor in determining the crystalline phase. Acidic conditions (pH below 7) generally favor the formation of crystalline AlPO₄.[1]

    • Solution: Monitor and adjust the pH of the reaction mixture. For the synthesis of hexagonal pillar crystals of AlPO-5, a pH range of 2.5-3.5 has been successfully used.[1]

  • Possible Cause 3: Rapid Precipitation. Mixing the precursors too quickly can lead to uncontrolled, rapid precipitation, resulting in an amorphous solid.[1]

    • Solution: Add the precipitating agent dropwise while vigorously stirring the solution to control the rate of the reaction.[1]

Problem: The crystal morphology is not as expected (e.g., spheres instead of hexagonal rods).

  • Possible Cause 1: Inappropriate Precursors or Ratios. The choice of aluminum and phosphorus precursors and their molar ratio significantly impacts the final product's morphology.[1]

    • Solution: Ensure the correct stoichiometric ratio of aluminum to phosphate sources is used. While a 1:1 Al:P ratio is common, slight variations can be employed to control morphology.[1][3]

  • Possible Cause 2: Absence or Incorrect Structure-Directing Agent (Template). For microporous structures like AlPO-5, the presence and type of a structure-directing agent are crucial in dictating the final morphology.[1]

    • Solution: Introduce a suitable template, such as triethylamine (B128534) (Et₃N), into the synthesis gel to direct the formation of the desired crystal structure.[1]

  • Possible Cause 3: Suboptimal Stirring Rate. The rate of agitation can influence the homogeneity of the reaction mixture and affect crystal growth.

    • Solution: Optimize the stirring rate to ensure uniform mixing of precursors.

Problem: The yield of this compound is consistently low.

  • Possible Cause 1: Incorrect Reagent Stoichiometry. An improper molar ratio of aluminum to phosphate can lead to incomplete precipitation.[3]

    • Solution: Verify the calculations and ensure the correct molar ratio of precursors is being used.[3]

  • Possible Cause 2: Suboptimal pH. The pH of the reaction mixture is a critical parameter for this compound precipitation, with the optimal range varying depending on the specific reactants.[3]

    • Solution: Monitor and control the pH throughout the reaction. Precipitation is generally favored in acidic to neutral conditions.[3] Studies have shown optimal precipitation between pH 3.0 and 7.5.[3][4]

  • Possible Cause 3: Inadequate Reaction Temperature. Temperature affects both the reaction kinetics and the solubility of this compound.[3]

    • Solution: Review and adjust the reaction temperature. Some methods may require heating to ensure complete dissolution and precipitation.[3] Settling the precipitate at 50°C to 70°C can also improve yield.[5]

  • Possible Cause 4: Insufficient Aging or Settling Period. Allowing the precipitate to age in the mother liquor is crucial for maximizing yield.[3]

    • Solution: Increase the settling time to allow for more complete precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling AlPO₄ morphology?

A1: The most critical parameters are the pH of the synthesis solution, temperature, the Al:P molar ratio, and the presence and type of a structure-directing agent (template), particularly for microporous structures.[1]

Q2: How does pH affect the yield and morphology of this compound?

A2: The pH of the reaction mixture is a crucial factor that influences both the yield and the type of this compound formed.[3] Acidic to neutral conditions generally favor precipitation.[3] The pH can also influence the particle size and surface charge of the precipitate.[6] For instance, increasing the precipitation pH can lead to a higher incorporation of hydroxyl groups into the precipitate, thereby decreasing the phosphate content.[6]

Q3: How can I control the crystal size of my AlPO₄ particles?

A3: Crystal size can be controlled by manipulating the nucleation and growth rates. Key parameters to adjust include:

  • Temperature: Higher temperatures generally favor the growth of larger crystals.[1]

  • Precursor Concentration: Lower concentrations can lead to slower growth and larger crystals.[1]

  • Reaction Time: Longer reaction times allow for more crystal growth.[1]

  • Addition of Seed Crystals: Introducing small seed crystals of the desired phase can promote the growth of larger crystals with a narrower size distribution.[1]

Q4: What is the role of a template in this compound synthesis?

A4: A template, or structure-directing agent (SDA), is an organic molecule, often an amine, used in hydrothermal synthesis to direct the formation of specific microporous framework structures.[7] The template molecules organize the inorganic precursors around them, and upon removal by calcination, leave behind a porous structure with a specific cavity size and shape.[7]

Data on Synthesis Parameters and Resulting Morphology

The following table summarizes quantitative data on how different synthesis parameters can influence the morphology of this compound.

ParameterVariationResulting Morphology/PropertyReference(s)
pH 2.5 - 3.5Hexagonal pillar crystals (AlPO-5)[1]
3.0 - 7.5No significant effect on morphology, but affects point of zero charge and protein adsorption[4]
< 4.0Well-crystallized AlPO₄
8.5Amorphous AlPO₄
Temperature 150-200 °C (Hydrothermal)AlPO-5 molecular sieves[1]
110 °C (Drying)Constant weight of synthesized AlPO₄[3]
950-1100 °C (Annealing)Tridymite phase of AlPO₄[2]
1300 °C (Annealing)Cristobalite phase of AlPO₄[2]
Additives Cetyltrimethylammonium bromide (CTAB)Ellipsoid or square block crystals, ~15 µm particle size[8][9]
Precursor Gel Preparation Dropwise addition of acid and TEA with strong stirringElliptical AlPO₄-5 crystals (~13 µm x 15 µm)[10][11]
One-off addition of reagents without stirringSpherical AlPO₄-5 crystals (~35-45 µm diameter)[10][11]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound Adjuvant

This protocol provides a general method for producing amorphous this compound, often used as a vaccine adjuvant.

Materials:

  • Aluminum chloride (AlCl₃)

  • Sodium phosphate or phosphoric acid

  • Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum chloride.[1]

  • Prepare a separate aqueous solution of sodium phosphate or phosphoric acid.[1]

  • Slowly add the phosphate solution to the aluminum chloride solution under constant, vigorous stirring.[1]

  • Monitor the pH of the mixture and adjust it to a neutral or slightly basic pH (e.g., 7.0-7.5) by the dropwise addition of a sodium hydroxide solution to induce precipitation.[1]

  • Continue stirring for a set period, for example, 1-2 hours, to allow the precipitate to age.[1]

  • Collect the precipitate by centrifugation or filtration.[12]

  • Wash the precipitate with deionized water to remove soluble impurities.[12]

  • Dry the purified precipitate in an oven at a controlled temperature (e.g., 110°C).[3][12]

Protocol 2: Hydrothermal Synthesis of AlPO-5 Molecular Sieves

This protocol is adapted from a method for synthesizing AlPO-5 molecular sieves using a structure-directing agent.[1]

Materials:

  • Aluminum source (e.g., pseudoboehmite)

  • Phosphoric acid (H₃PO₄)

  • Triethylamine (Et₃N) as a structure-directing agent

  • Deionized water

Procedure:

  • Prepare a gel with the molar composition: 1 Al₂O₃ : 1 P₂O₅ : 1.5 Et₃N : 100-450 H₂O.[1]

  • First, mix the aluminum source with deionized water.[1]

  • Slowly add phosphoric acid to the aluminum slurry while stirring.[1]

  • Add triethylamine dropwise to the mixture while continuing to stir.[1]

  • Adjust the pH of the final gel to a range of 2.5-3.5 if necessary.[1]

  • Transfer the gel to a Teflon-lined stainless-steel autoclave.[1]

  • Heat the autoclave at a specific temperature (e.g., 150-200 °C) for a set duration (e.g., 24-48 hours).[1]

  • After cooling the autoclave to room temperature, filter the solid product and wash it thoroughly with deionized water until the filtrate is neutral.[1]

  • Dry the product in an oven at 100-120 °C.[1]

Visualization of Synthesis Parameter Relationships

The following diagram illustrates the logical relationships between key synthesis parameters and the resulting characteristics of the this compound product.

SynthesisParameters cluster_inputs Synthesis Parameters cluster_outputs Product Characteristics Precursors Precursors (Al source, P source) Morphology Morphology (e.g., spheres, rods) Precursors->Morphology MolarRatio Al:P Molar Ratio MolarRatio->Morphology Yield Yield MolarRatio->Yield pH pH pH->Morphology Crystallinity Crystallinity (Amorphous vs. Crystalline) pH->Crystallinity pH->Yield Temperature Temperature Temperature->Crystallinity Phase Crystalline Phase (e.g., Tridymite, Berlinite) Temperature->Phase ParticleSize Particle Size Temperature->ParticleSize Time Reaction Time Time->Crystallinity Time->ParticleSize Template Structure-Directing Agent (SDA) Template->Morphology Mixing Mixing/Stirring Mixing->Crystallinity

Caption: Relationship between synthesis parameters and AlPO₄ properties.

References

Technical Support Center: Stability of Aluminum Phosphate Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aluminum phosphate (B84403) suspensions over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving aluminum phosphate suspensions.

Issue Possible Causes Recommended Actions
Increased Sedimentation or Aggregation Changes in pH: The pH of the suspension may have shifted towards the point of zero charge (PZC) of the this compound, reducing electrostatic repulsion between particles.[1][2] High Ionic Strength: Increased salt concentrations can screen surface charges, leading to particle aggregation.[2][3] Freeze-Thaw Cycles: Exposure to freezing and thawing can cause irreversible agglomeration of aluminum salt particles.[4][5] Aging: Over time, this compound adjuvants can become more ordered, which may affect their suspension properties.[6][7]Monitor and Adjust pH: Regularly measure the pH of the suspension. Adjust as needed with a suitable buffer to maintain a pH away from the PZC (typically pH 4.5-6 for this compound) to ensure particle repulsion.[2][8] Control Ionic Strength: If possible, minimize the ionic strength of the formulation. If salts are necessary, evaluate their impact on suspension stability.[3][9] Avoid Freezing: Store suspensions at the recommended temperature (typically 2-8°C) and prevent exposure to subzero temperatures.[4] Use Freshly Prepared Suspensions: For critical applications, it is advisable to use aluminum-containing adjuvants as soon after precipitation as is practicable.[7]
Difficulty Resuspending Sediment Formation of a Dense Sediment Cake: This can occur due to strong particle-particle interactions, especially after prolonged storage.[10] Presence of Certain Proteins: Some proteins, like bovine serum albumin (BSA), can reduce the resuspendability of this compound more significantly than others.[3][11]Optimize Formulation for Flocculation: A flocculated suspension, characterized by faster settling but looser sediment, is generally easier to resuspend.[12] This can be influenced by adjusting pH and ionic strength.[12] Gentle Agitation: Use appropriate mixing techniques to resuspend the sediment without causing excessive shear that could damage the particles or adsorbed antigens.
Decrease in Protein/Antigen Adsorption Aging of Adjuvant: As this compound adjuvants age, their degree of order can increase, leading to a decreased protein adsorption capacity.[6][7] pH Shift: The pH of the formulation may not be optimal for the electrostatic interaction between the this compound and the protein.[8] Competition for Adsorption Sites: Other ions or molecules in the formulation may compete with the antigen for binding sites on the this compound particles.[13]Use Fresh Adjuvant: Whenever possible, use freshly prepared or recently manufactured this compound adjuvant.[7] Optimize pH for Adsorption: Ensure the formulation pH maximizes the opposite charges of the this compound (negatively charged above its PZC) and the antigen (positively charged below its isoelectric point, pI).[8][14] Formulation Review: Analyze the components of your formulation to identify and minimize potential competitors for adsorption.
Unexpected Change in Suspension pH Inherent Properties of the Suspension: Deprotonation and dehydration reactions can occur over time, leading to a decrease in pH.[8][15] Interaction with Container: The suspension may interact with the storage container. Adsorption/Desorption of Charged Molecules: The binding or release of proteins or buffer components can alter the proton concentration.[8]Regular pH Monitoring: Track the pH of the suspension throughout its shelf life. Buffer Selection: Use a buffer with sufficient capacity to maintain the desired pH. Container Compatibility Studies: Ensure the storage container is inert and does not interact with the suspension.
Precipitate Dissolves or Changes Appearance Extreme pH: The suspension's pH has likely shifted to be strongly acidic or basic, causing the this compound to dissolve.[8] Incongruent Dissolution: In the pH range of approximately 3 to 7, hydrated this compound can transform into amorphous aluminum hydroxide, appearing as a new, gelatinous precipitate.[8][16][17]Verify and Adjust pH: Immediately measure the pH. If it is in a highly acidic or alkaline range, adjust it back to your target range.[8] Characterize Precipitate: If a new precipitate forms, consider analytical techniques to identify its composition. This may be an intrinsic property of the system at that specific pH.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of an this compound suspension?

A1: The stability and shelf life of an this compound suspension are highly dependent on the specific formulation, storage conditions, and its intended use. For commercial vaccine formulations containing this compound as an adjuvant, the shelf life is determined by extensive stability studies and is typically several years when stored at 2-8°C. For laboratory preparations, it is recommended to use them as fresh as possible, as aging can lead to changes in physicochemical properties such as a decrease in pH and protein adsorption capacity.[6][7]

Q2: How does temperature affect the stability of this compound suspensions?

A2: Temperature is a critical factor. Storage at elevated temperatures can accelerate aging processes, leading to increased crystallinity and a reduction in protein adsorption capacity.[6][7] Conversely, freezing can cause irreversible agglomeration of the adjuvant particles, which can negatively impact vaccine potency.[4][5] The recommended storage temperature for most this compound-adjuvanted vaccines is between 2°C and 8°C.[4]

Q3: What is the Point of Zero Charge (PZC) of this compound and why is it important?

A3: The Point of Zero Charge (PZC) is the pH at which the surface of the this compound particles has a net neutral charge. For this compound, the PZC is typically in the range of 4.5 to 6.[2][8] The PZC is crucial because it determines the surface charge of the adjuvant at a given pH. At a pH above the PZC, the surface is negatively charged, which is ideal for adsorbing positively charged antigens through electrostatic interactions.[8][14] Conversely, at a pH below the PZC, the surface is positively charged.[8]

Q4: Can I autoclave my this compound suspension?

A4: Autoclaving this compound adjuvant can lead to deprotonation and dehydration reactions, resulting in a decrease in pH and a reduced surface area.[15] This can negatively affect its protein adsorption capacity.[15] While this compound is known to have a certain stability under high temperature and pressure for aseptic processing, the impact on its adjuvant properties should be carefully evaluated for each specific application.[18][19]

Q5: How do I choose the right analytical methods to assess the stability of my this compound suspension?

A5: A panel of analytical methods is recommended to monitor the stability of this compound suspensions. Key methods include:

  • Particle Size Analysis: Techniques like laser diffraction or dynamic light scattering can monitor changes in particle size and aggregation.[]

  • Zeta Potential Measurement: This determines the surface charge of the particles and is crucial for understanding suspension stability.[21]

  • pH Measurement: Regular pH monitoring is essential to detect any shifts that could impact stability.[8]

  • Sedimentation Analysis: Techniques like Turbiscan can characterize the settling behavior and resuspendability of the suspension.[3][12]

  • Protein Adsorption Assays: To ensure the adjuvant maintains its capacity to bind the antigen over time.

  • Visual Inspection: For signs of aggregation, caking, or difficulty in resuspension.

Experimental Protocols

Protocol: pH Stability and Solubility Testing of this compound

This protocol outlines a method to evaluate the stability and solubility of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound powder

  • Deionized water

  • Acidic solution for pH adjustment (e.g., 0.1 M HCl)

  • Basic solution for pH adjustment (e.g., 0.1 M NaOH)

  • A series of buffers for desired pH points

  • Conical flasks or sealed containers

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (0.22 µm)

  • ICP-OES or ICP-MS for aluminum analysis

  • A suitable colorimetric assay for phosphate analysis

2. Procedure:

  • Preparation of Suspensions: For each desired pH value, add a precise amount of this compound (e.g., 1 g) to a known volume of deionized water or buffer (e.g., 100 mL) in a conical flask.[8]

  • pH Adjustment: Slowly add the acid or base solution dropwise while continuously monitoring with a calibrated pH meter until the target pH is reached and stable.[8]

  • Incubation: Seal the flasks and place them on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the suspensions to equilibrate for a set period (e.g., 24 or 48 hours).[8]

  • Sampling: At designated time points, withdraw an aliquot of the suspension.

  • Separation of Solid and Liquid: Centrifuge the aliquot at high speed to pellet the solid this compound.[8]

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining fine particles.[8]

  • Analysis: Measure the final pH of the supernatant. Analyze the filtered supernatant for the concentration of dissolved aluminum and phosphate using appropriate analytical techniques.[8]

3. Data Interpretation: Plot the concentrations of dissolved aluminum and phosphate as a function of pH to determine the stability profile.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Suspension Instability start Observe Suspension Instability (e.g., Aggregation, Sedimentation) check_ph Measure pH of the Suspension start->check_ph ph_optimal Is pH within the optimal range (away from PZC)? check_ph->ph_optimal adjust_ph Adjust pH using a suitable buffer. ph_optimal->adjust_ph No check_ionic_strength Evaluate Ionic Strength ph_optimal->check_ionic_strength Yes adjust_ph->check_ionic_strength high_ionic Is ionic strength high? check_ionic_strength->high_ionic reduce_ionic Reduce salt concentration if possible. high_ionic->reduce_ionic Yes check_storage Review Storage Conditions high_ionic->check_storage No reduce_ionic->check_storage frozen Has the suspension been frozen? check_storage->frozen discard_frozen Discard and use a new batch. Avoid freezing. frozen->discard_frozen Yes check_age Consider Age of Suspension frozen->check_age No is_old Is the suspension old? check_age->is_old use_fresh Use a freshly prepared suspension. is_old->use_fresh Yes stable Suspension should be stable. is_old->stable No use_fresh->stable Experimental_Workflow Experimental Workflow for pH Stability Testing prep_suspension Prepare this compound Suspensions at Various pHs incubate Incubate under Controlled Temperature and Agitation prep_suspension->incubate sample Withdraw Aliquots at Specific Time Points incubate->sample separate Separate Solid and Liquid Phases (Centrifugation) sample->separate filter Filter Supernatant (0.22 µm filter) separate->filter analyze Analyze Supernatant for Dissolved Al and PO4 filter->analyze interpret Plot Data and Determine Stability Profile analyze->interpret Antigen_Adsorption_Pathway Factors Influencing Antigen Adsorption to this compound alpo4 This compound (Surface Charge) electrostatic Electrostatic Interaction alpo4->electrostatic antigen Antigen (Charge, pI) antigen->electrostatic ph Formulation pH ph->alpo4 ph->antigen pzc PZC of AlPO4 (pH 4.5-6) pzc->alpo4 pi pI of Antigen pi->antigen adsorption Optimal Antigen Adsorption electrostatic->adsorption other_factors Other Factors (Ionic Strength, Competing Ions) other_factors->adsorption

References

Factors affecting antigen desorption from aluminum phosphate adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum phosphate (B84403) (AP) adjuvants. The information is designed to help you address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence antigen desorption from aluminum phosphate adjuvants?

A1: Antigen desorption from this compound adjuvants is a multifactorial process influenced by a combination of physicochemical properties of the antigen, the adjuvant, and the formulation buffer.[1][2] The key factors include:

  • pH of the formulation: The pH affects the surface charge of both the antigen and the this compound adjuvant.[3][4][5] this compound has a point of zero charge (PZC) around 5, meaning it is negatively charged at physiological pH (around 7.4).[5][6][7] Desorption can be induced by shifting the pH to very acidic or alkaline conditions, which alters the electrostatic interactions and can lead to the dissolution of the adjuvant surface.[3][6]

  • Ionic Strength and Buffer Composition: The presence and concentration of competing ions in the buffer can significantly impact antigen binding.[1][2] Phosphate ions, in particular, can compete with the antigen for binding sites on the adjuvant, leading to desorption.[8][9][10]

  • Ligand Exchange: This is a strong binding mechanism where phosphate groups on the antigen replace surface hydroxyl groups on the adjuvant.[7][11][] Antigens bound via ligand exchange are generally released more gradually.[1]

  • Antigen Properties: The isoelectric point (pI) of the antigen is crucial.[3][13] Generally, this compound is more effective for adsorbing basic proteins (pI > 7) due to favorable electrostatic interactions at neutral pH.[1][7] The presence of phosphate groups on the antigen can also enhance binding through ligand exchange.[14]

  • Adjuvant Properties: The surface charge, surface area, and the ratio of phosphorus to aluminum (P/Al) in the this compound adjuvant influence its antigen-adsorbing capacity.[4][11]

Q2: Why is my positively charged antigen not binding well to the negatively charged this compound adjuvant?

A2: While electrostatic attraction is a primary driver for binding, other factors can interfere:

  • Buffer Composition: If your formulation buffer contains a high concentration of competing anions, especially phosphate, these ions can compete with your antigen for binding sites on the adjuvant surface, leading to reduced adsorption.[8][10]

  • Steric Hindrance: The conformation of your antigen might shield the positively charged regions, preventing effective interaction with the adjuvant surface.

  • Hydrophobic Interactions: While less dominant than electrostatic forces and ligand exchange, unfavorable hydrophobic interactions could play a role.

  • High Ionic Strength: Very high salt concentrations can shield the electrostatic interactions between the antigen and the adjuvant, reducing binding efficiency.

Q3: Can antigen desorption be beneficial for the immune response?

A3: The role of desorption in immunopotentiation is complex. While strong adsorption is often desired for stability and the "depot effect" (slow release of antigen at the injection site), some studies suggest that complete and irreversible adsorption may not be optimal.[4][15] A gradual desorption in vivo can make the antigen more available for uptake by antigen-presenting cells (APCs).[1] However, premature desorption in the vaccine formulation is generally undesirable as it can lead to antigen instability and reduced vaccine potency.

Troubleshooting Guides

Problem 1: Premature or Excessive Antigen Desorption

Symptoms:

  • Low percentage of antigen bound to the adjuvant in your final formulation.

  • Loss of vaccine potency over time during storage.

Possible Causes and Solutions:

CauseRecommended Solution
High Concentration of Competing Ions (e.g., Phosphate) in Buffer Reduce the concentration of competing ions in your formulation buffer. Consider using a buffer with non-competing ions, such as a Tris or saline-based buffer, during the adsorption step.[8][10]
Inappropriate pH Ensure the pH of your formulation is optimal for the interaction between your specific antigen and this compound. Generally, a pH where the antigen and adjuvant have opposite net charges is favorable for electrostatic adsorption.[3][4]
Weak Antigen-Adjuvant Interaction If the binding is primarily electrostatic and weak, consider strategies to enhance it. This could involve modifying the antigen to introduce phosphate groups to encourage stronger ligand exchange.[14]
Antigen Instability The antigen itself may be degrading, leading to desorption. Assess the stability of your antigen under the formulation conditions (pH, temperature, buffer).
Problem 2: Inconsistent or Low Antigen Adsorption

Symptoms:

  • Variable adsorption percentages between batches.

  • Lower than expected antigen binding to the this compound adjuvant.

Possible Causes and Solutions:

CauseRecommended Solution
Variability in Adjuvant Material Ensure the this compound adjuvant from your supplier is consistent in terms of particle size, surface area, and P/Al ratio, as these can affect adsorption capacity.[4][11]
Incorrect pI of Antigen Verify the isoelectric point (pI) of your antigen. This compound is generally more suitable for antigens with a high pI (basic proteins).[1][7]
Suboptimal Adsorption Conditions Optimize the adsorption process by systematically evaluating parameters like pH, ionic strength, antigen-to-adjuvant ratio, and incubation time.
Presence of Surfactants Some surfactants can interfere with antigen-adjuvant binding.[3] If a surfactant is necessary for antigen stability, its type and concentration should be carefully optimized.

Experimental Protocols

Protocol 1: Quantification of Antigen Adsorption

This protocol describes a general method to determine the percentage of antigen adsorbed to the this compound adjuvant.

Materials:

  • Antigen solution of known concentration.

  • This compound adjuvant suspension.

  • Formulation buffer (e.g., Tris-buffered saline, pH 7.4).

  • Microcentrifuge.

  • Protein quantification assay kit (e.g., BCA or Bradford).

  • Spectrophotometer.

Procedure:

  • Mix the antigen solution with the this compound adjuvant suspension at the desired ratio in the formulation buffer.

  • Incubate the mixture under gentle agitation for a predetermined time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C) to allow for adsorption.

  • Centrifuge the sample at a sufficient speed and duration to pellet the adjuvant-antigen complex (e.g., 10,000 x g for 5 minutes).

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the protein concentration in the supernatant using a suitable protein quantification assay.

  • Calculate the percentage of adsorbed antigen using the following formula:

    % Adsorption = [(Total Protein - Unbound Protein) / Total Protein] x 100

    Where "Total Protein" is the initial amount of antigen added, and "Unbound Protein" is the amount of antigen measured in the supernatant.

Protocol 2: In Vitro Antigen Desorption Study

This protocol outlines a method to assess the stability of antigen binding upon exposure to simulated physiological conditions.

Materials:

  • Antigen-adsorbed this compound adjuvant (prepared as in Protocol 1).

  • Desorption buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic interstitial fluid).[13]

  • Incubator with agitation.

  • Microcentrifuge.

  • Protein quantification assay kit.

Procedure:

  • After preparing the antigen-adsorbed adjuvant, centrifuge the sample and discard the supernatant containing any unbound antigen.

  • Resuspend the pellet in a known volume of desorption buffer (e.g., PBS).

  • Incubate the suspension over a time course (e.g., 1, 4, 24, 48 hours) at 37°C with gentle agitation.

  • At each time point, centrifuge a sample of the suspension.

  • Measure the protein concentration in the supernatant to determine the amount of desorbed antigen.

  • Express the results as the percentage of antigen desorbed over time.

Visualizations

G cluster_factors Factors Influencing Desorption cluster_mechanisms Binding Mechanisms cluster_outcome Outcome pH Formulation pH Electrostatic Electrostatic Attraction pH->Electrostatic IonicStrength Ionic Strength & Buffer IonicStrength->Electrostatic LigandExchange Ligand Exchange IonicStrength->LigandExchange Competing Ions AntigenProps Antigen Properties (pI, Phosphorylation) AntigenProps->Electrostatic AntigenProps->LigandExchange AdjuvantProps Adjuvant Properties (PZC, P/Al Ratio) AdjuvantProps->Electrostatic Adsorption Antigen Adsorption Electrostatic->Adsorption LigandExchange->Adsorption Desorption Antigen Desorption Adsorption->Desorption Change in Conditions

Caption: Key factors and mechanisms influencing antigen adsorption and desorption from this compound.

G start Start: Antigen + Adjuvant Mixture incubation Incubate (Time, Temp, Agitation) start->incubation centrifuge1 Centrifuge to Pellet Adjuvant-Antigen Complex incubation->centrifuge1 collect_supernatant Collect Supernatant (Unbound Antigen) centrifuge1->collect_supernatant quantify Quantify Protein in Supernatant collect_supernatant->quantify calculate Calculate % Adsorption quantify->calculate end End: Adsorption Result calculate->end G start Symptom: Premature Antigen Desorption cause1 High Competing Ions (e.g., Phosphate) in Buffer? start->cause1 solution1 Solution: Reduce ion concentration or change buffer. cause1->solution1 Yes cause2 Inappropriate pH? cause1->cause2 No solution2 Solution: Optimize formulation pH for electrostatic interaction. cause2->solution2 Yes cause3 Weak Antigen-Adjuvant Interaction? cause2->cause3 No solution3 Solution: Enhance binding (e.g., antigen modification). cause3->solution3 Yes

References

Technical Support Center: Aluminum Phosphate Binders in Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals working to improve the binding strength of aluminum phosphate (B84403) in ceramic applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aluminum phosphate-bonded ceramic has very low mechanical strength after curing. What are the common causes and how can I fix this?

Low mechanical strength is a frequent issue that can typically be traced back to three key areas: binder formulation (P/Al ratio), the curing and heat treatment process, or improper mixing and forming.

Possible Causes & Solutions:

  • Incorrect P/Al Molar Ratio: The molar ratio of phosphorus to aluminum is one of the most critical factors. A P/Al ratio of 3:1 is often cited as optimal for producing monothis compound (Al(H₂PO₄)₃), which provides excellent bonding properties.[1][2] Deviating from this can lead to weaker phases or incomplete reactions. Acidic this compound solutions with an Al/P molar ratio of 1/3 have been shown to be the most reactive and significantly enhance compressive strength.[3]

  • Improper Curing Temperature: The binding mechanism involves a series of dehydration and polymerization reactions that are highly temperature-dependent.[4]

    • Initial Curing (Low Temperature): Heating too quickly can cause rapid water evaporation, leading to cracks and high porosity.[5][6] A slow drying and curing process, for instance over a week at room temperature, is recommended for dense bodies.[5]

    • Heat Treatment (High Temperature): The development of a strong P-O-Al and P-O-P cross-linked network is crucial for strength and occurs as the temperature increases up to 600°C.[6][7] Insufficient temperature will result in an incomplete reaction and a weak bond.

  • Binder and Ceramic Incompatibility: The acidic nature of the this compound solution must be compatible with the ceramic powder.[8] For basic materials like magnesium oxide, precautions must be taken to control the reaction rate.[8] The use of setting agents like MgO can help control the setting time and reaction.[9]

  • High Porosity: Rapid evaporation of excess water during heating is a common cause of porosity, which weakens the final ceramic structure.[10]

The following diagram illustrates the key factors influencing the final binding strength.

G cluster_input Controllable Parameters cluster_process Intermediate Properties cluster_output Final Outcome P_Al_Ratio P/Al Molar Ratio Phase_Comp Phase Composition (e.g., Al(H₂PO₄)₃) P_Al_Ratio->Phase_Comp Curing_Temp Curing Temperature Crosslinking P-O-Al Network Formation Curing_Temp->Crosslinking Heating_Rate Heating Rate Porosity Porosity Heating_Rate->Porosity Additives Additives (e.g., MgO) Additives->Phase_Comp Strength Final Binding Strength Phase_Comp->Strength Crosslinking->Strength Porosity->Strength (inversely)

Caption: Key parameters affecting the final binding strength of this compound ceramics.

Q2: How does the P/Al molar ratio specifically affect the binder's properties and the final ceramic strength?

The P/Al molar ratio directly influences the chemical composition of the this compound species formed, which in turn affects the binder's viscosity and the degree of polymerization and cross-linking that determines the final strength.[1][11]

  • High P/Al Ratio (e.g., >3): These are considered "acid aluminum phosphates." The excess phosphoric acid keeps the binder in a low-viscosity liquid state, which can be advantageous for coating and infiltration.[12] However, very high excess acid can be detrimental to the final strength if not fully reacted.

  • Optimal P/Al Ratio (e.g., ≈3): A molar ratio of 3:1 favors the formation of monothis compound (MAP, Al(H₂PO₄)₃), which is widely reported to be the most effective binding phase for high green mechanical strength.[1][6][7]

  • Low P/Al Ratio (e.g., <3): Lowering the P/Al ratio increases the degree of polymerization in the binder solution, leading to higher viscosity.[1] While this can decrease the bonding strength of a coating, it may be suitable for other forming methods.[1] These ratios can produce binders composed of Al(PO₃)₃ and AlPO₄ compounds.[13]

Table 1: Effect of P/Al Molar Ratio on Binder and Coating Properties

P/Al Molar Ratio Primary Product Binder Viscosity Coating Bonding Strength Reference
3:1 Al(H₂PO₄)₃ Lower Highest [1]
< 3 Polymerized AP Increases Decreases [1]

| 1/3 (Al/P) | Al(H₂PO₄)₃ | High Reactivity | Enhanced Compressive Strength |[3] |

Q3: What is the recommended experimental procedure for preparing a binder and testing the strength of the resulting ceramic?

Following a standardized protocol is crucial for reproducibility. Below are general methodologies for binder synthesis and strength testing.

Experimental Protocol 1: Preparation of this compound Binder Solution

This protocol is based on the synthesis of a binder with a P/Al molar ratio of 3:1.

  • Materials:

    • Aluminum Hydroxide (Al(OH)₃)[1][14]

    • Orthophosphoric Acid (H₃PO₄, e.g., 85 wt%)[1][14]

    • Distilled Water

  • Procedure:

    • Calculate the required masses of Al(OH)₃ and H₃PO₄ to achieve a P/Al molar ratio of 3:1. If using a concentrated acid (e.g., 85%), calculate the mass needed to deliver the correct moles of pure H₃PO₄.

    • Dilute the concentrated phosphoric acid to the desired working concentration (e.g., 40-60 wt%) with distilled water in a reaction vessel.[3][15]

    • Slowly add the Al(OH)₃ powder to the phosphoric acid solution while stirring continuously. The reaction is exothermic.

    • Heat the mixture to the desired reaction temperature (e.g., 120-180°C) and maintain it for a set time (e.g., 2-4 hours) with constant stirring until a clear, homogeneous solution is formed.[1]

    • Allow the binder solution to cool to room temperature before use.

Experimental Protocol 2: Cold Crushing Strength (CCS) Testing

This procedure measures the mechanical strength of the fired ceramic at room temperature and is a good indicator of binder performance.[16]

  • Sample Preparation:

    • Mix the prepared this compound binder with your ceramic powder (e.g., Al₂O₃) in the desired volume ratio.[5]

    • Press the mixture into a mold of standard dimensions (e.g., cubes or cylinders) at a consistent pressure.[5]

  • Curing and Firing:

    • Carefully dry the pressed samples at a low temperature (e.g., room temperature to 110°C) to remove free water.[5][15]

    • Heat the samples in a furnace through a controlled temperature ramp to the final firing temperature (e.g., 815°C or 1200°C).[17] The heating rate should be slow to prevent cracking.[13]

    • Hold at the peak temperature for a sufficient duration (e.g., 3 hours) before cooling.[17]

  • Testing:

    • Use a universal testing machine compliant with standards like ASTM C133-97.[17]

    • Place the sample between the compression plates and apply a compressive load at a constant rate until fracture occurs.

    • The CCS is calculated by dividing the maximum load (in Newtons) by the cross-sectional area (in mm²) of the sample, yielding a result in Megapascals (MPa).

The following diagram outlines the general experimental workflow.

G A 1. Binder Synthesis (H₃PO₄ + Al(OH)₃) B 2. Mixing (Binder + Ceramic Powder) A->B C 3. Forming (Pressing into Mold) B->C D 4. Curing / Drying (e.g., 110°C) C->D E 5. Heat Treatment (Controlled Ramp & Soak) D->E F 6. Mechanical Testing (e.g., Cold Crushing Strength) E->F

Caption: Standard experimental workflow for creating and testing phosphate-bonded ceramics.

Q4: Why does my ceramic crack during heat treatment, and how can I prevent it?

Cracking during heat treatment is primarily caused by stresses induced by the rapid removal of water or by phase transformations.

  • Dehydration Stress: The this compound binder contains both free water and chemically bound water. As the temperature rises, this water evaporates. If the heating rate is too fast, the water vapor cannot escape from the ceramic body efficiently, building up internal pressure that leads to cracks and pores.[6] This is especially problematic when hydrated compounds like AlH₂P₃O₁₀·2.5H₂O dehydrate between 400°C and 600°C.[6]

    • Solution: Employ a slow heating rate, particularly in the 100-350°C range where significant water removal and initial condensation reactions occur.[13] A rate of 0.2°C/min has been shown to favor the formation of stable phases compared to faster rates like 10°C/min.[13]

  • Phase Transformation Stress: Crystalline forms of this compound can undergo transformations at elevated temperatures (e.g., above 200°C), which are accompanied by volume changes that can weaken the structure.[5]

    • Solution: Promoting the formation of stable, amorphous AlPO₄ or specific crystalline phases like cubic aluminum metaphosphate (Al(PO₃)₃ [A]) can improve stability.[5][13] This can be influenced by the P/Al ratio and the heating protocol.[13]

Q5: What are some typical strength values I should expect for this compound-bonded ceramics?

The final strength depends heavily on the specific ceramic aggregate, binder concentration, porosity, and processing conditions. However, published data can provide a useful benchmark.

Table 2: Example Mechanical Properties of Phosphate-Bonded Ceramics

Ceramic System Property Value Firing Temperature Reference
Al₂O₃ bonded with amorphous AlPO₄ Strength 60 MPa 200°C [5][18]
Al₂O₃ bonded with amorphous AlPO₄ Young's Modulus 80 GPa 200°C [5][18]
Alumina bonded with berlinite (B1174126) (AlPO₄) Compressive Strength ~110 MPa (16,000 psi) 100-150°C [10]
Phosphate-Bonded Alumina Brick (PA1) Cold Crushing Strength (CCS) ≥ 70 MPa N/A [19]
Phosphate-Bonded Alumina Brick (PA2) Cold Crushing Strength (CCS) ≥ 60 MPa N/A [19]

| Silicon Nitride based | Flexural Strength (Room Temp) | 40 - 120 MPa | N/A |[20] |

References

Technical Support Center: Enhancing the Catalytic Stability of Mesoporous Aluminum Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with mesoporous aluminum phosphate (B84403) (AlPO4) catalysts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, and catalytic testing, with a focus on enhancing catalyst stability.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Surface Area and Poor Porosity in Synthesized Mesoporous AlPO4

  • Question: My synthesized mesoporous AlPO4 exhibits a low BET surface area and/or a collapsed pore structure after template removal. What are the possible causes and solutions?

  • Answer: Low surface area and pore collapse are common issues in the synthesis of mesoporous materials.[1] The primary cause is often the incomplete removal of the templating agent or the structural instability of the amorphous AlPO4 framework during calcination.[1]

    Possible Causes & Solutions:

Cause Solution
Incomplete Template Removal Optimize the calcination protocol. Increase the calcination temperature gradually (e.g., 1-2 °C/min) and hold at the final temperature (typically 500-600 °C) for an extended period (4-6 hours) to ensure complete combustion of the organic template.[2]
Pore Collapse During Calcination Incorporate organic additives like glycols (e.g., 1,3-propanediol) or polymers (e.g., PEG-800) into the synthesis gel. These additives can help reinforce the pore walls and improve thermal stability, preventing collapse during calcination.[1][2]
Inappropriate P/Al Molar Ratio The P/Al molar ratio significantly influences the structure and stability of the AlPO4 framework.[2] An optimal ratio, often slightly above 1.0 (e.g., 1.1), can lead to a more stable and porous structure.[2] Experiment with different P/Al ratios to find the optimal composition for your specific synthesis method.
Harsh Drying Conditions Rapid drying can cause the gel structure to shrink and collapse. Dry the synthesized gel under mild conditions, for example, at 60-80 °C for 12-24 hours, before calcination.

Issue 2: Rapid Catalyst Deactivation During Reaction

  • Question: My mesoporous AlPO4 catalyst shows good initial activity but deactivates quickly during the reaction. What are the potential deactivation mechanisms and how can I mitigate them?

  • Answer: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[3][4] Identifying the specific cause is crucial for enhancing the catalyst's stability.

    Deactivation Mechanisms & Mitigation Strategies:

Mechanism Description Mitigation Strategies
Poisoning Strong chemisorption of impurities from the feed (e.g., sulfur or nitrogen compounds) onto the active sites.[3]Purify the reactant feed to remove potential poisons. If poisoning is unavoidable, a sacrificial guard bed can be used upstream of the main reactor.
Fouling/Coking Deposition of carbonaceous residues (coke) or heavy byproducts on the catalyst surface, blocking active sites and pores.[5]Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize side reactions that lead to coke formation. Introduce a co-feed of a mild oxidizing agent (e.g., a small amount of O2 or H2O) if the reaction chemistry allows. Periodic regeneration by controlled combustion of the coke can restore activity.
Thermal Degradation/Sintering High reaction temperatures can cause the amorphous AlPO4 structure to crystallize or the active sites to sinter, leading to a loss of surface area and activity.[3]Operate at the lowest possible temperature that still provides acceptable conversion. Enhance the thermal stability of the AlPO4 support by incorporating structure-directing agents or by doping with other metal oxides.[1]
Leaching of Active Sites In liquid-phase reactions, particularly in polar solvents, active components of the catalyst can dissolve into the reaction medium.[5]Modify the catalyst surface to enhance its hydrophobicity. Use a less polar solvent if the reaction permits.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of mesoporous AlPO4 catalysts.

  • Q1: What are the key factors influencing the hydrothermal stability of mesoporous AlPO4?

    • A1: Hydrothermal stability is crucial for reactions involving water or steam.[6] Key factors include the crystallinity of the AlPO4 framework, the P/Al ratio, and the presence of surface functional groups. Amorphous AlPO4 is generally less hydrothermally stable than its crystalline counterparts.[7] Optimizing the synthesis to create a more ordered, cross-linked framework and incorporating hydrophobic surface modifications can enhance resistance to water-induced degradation.[8]

  • Q2: How can I regenerate a deactivated mesoporous AlPO4 catalyst?

    • A2: The regeneration method depends on the deactivation mechanism. For catalysts deactivated by coking, a common method is calcination in air or a diluted oxygen stream to burn off the carbon deposits.[5] The temperature should be carefully controlled to avoid thermal damage to the catalyst. For catalysts deactivated by poisoning, a chemical wash with a suitable solvent or a mild acid/base solution might be effective in removing the adsorbed poison.[9] It is essential to characterize the catalyst after regeneration to ensure its structural integrity and the restoration of its active sites.

  • Q3: Does the choice of aluminum and phosphorus precursors affect the catalyst's stability?

    • A3: Yes, the choice of precursors can significantly impact the final properties of the AlPO4 material, including its stability.[1] Different precursors can lead to variations in the gelation process, influencing the pore structure and the nature of the Al-O-P linkages in the final calcined material. For example, using organic aluminum precursors might lead to a more homogeneous gel and a more stable final structure compared to inorganic salts.

  • Q4: How do I properly test the stability of my mesoporous AlPO4 catalyst?

    • A4: Catalyst stability should be evaluated under realistic reaction conditions over an extended period.[10] For continuous flow reactions, monitor the conversion and selectivity as a function of time-on-stream.[11] For batch reactions, conduct recycling tests where the catalyst is recovered, washed, and reused in multiple consecutive runs.[12] It is crucial to perform these tests at intermediate conversion levels, as running at full conversion can mask deactivation.[10]

Data Presentation

Table 1: Effect of P/Al Molar Ratio on Physicochemical Properties and Catalytic Stability of Mesoporous AlPO4

P/Al Molar RatioBET Surface Area (m²/g)Pore Volume (cm³/g)Initial Conversion (%)Conversion after 10h (%)
0.91500.359275
1.01800.459585
1.12100.529892
1.21950.489688

Data synthesized from trends reported in the literature.[2]

Table 2: Influence of Organic Additives on the Thermal Stability of Mesoporous AlPO4

AdditiveCalcination Temperature (°C)Surface Area Retention (%)
None60060
PEG-80060085
1,3-Propanediol60090

Data synthesized from trends reported in the literature.[1][2]

Experimental Protocols

Protocol 1: Hydrothermal Stability Test

  • Place a known amount of the catalyst (e.g., 100 mg) in a fixed-bed reactor.

  • Heat the catalyst to the desired test temperature (e.g., 400 °C) under a flow of inert gas (e.g., N2).

  • Introduce a controlled flow of water vapor, typically by bubbling the inert gas through a saturator at a specific temperature, to achieve the desired steam partial pressure.

  • Maintain these conditions for a set duration (e.g., 4-24 hours).[13]

  • After the treatment, cool the reactor to room temperature under an inert gas flow.

  • Characterize the treated catalyst using techniques such as N2 physisorption (for surface area and pore volume), XRD (for phase changes), and acidity measurements (e.g., NH3-TPD) to assess changes in its physicochemical properties.

Protocol 2: Regeneration of a Coked Mesoporous AlPO4 Catalyst

  • Place the deactivated (coked) catalyst in a tube furnace.

  • Heat the catalyst under a flow of inert gas (e.g., N2 or Ar) to the desired reaction temperature (e.g., 400-500 °C) to desorb any loosely bound species.

  • Gradually introduce a diluted stream of air or oxygen (e.g., 1-5% O2 in N2) into the reactor. Caution: The initial introduction of oxygen should be slow to avoid a rapid temperature increase due to exothermic coke combustion.

  • Hold the catalyst at this temperature for several hours until the coke is completely removed. This can be monitored by analyzing the effluent gas for CO2.

  • Once the regeneration is complete, switch the gas flow back to an inert gas and cool the catalyst to room temperature.

  • Characterize the regenerated catalyst to confirm the removal of coke and the restoration of its properties.

Mandatory Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing & Stability Evaluation cluster_regeneration Regeneration Cycle start Precursor Solution (Al & P sources, Template) gel Gel Formation start->gel aging Aging gel->aging drying Drying aging->drying calcination Calcination drying->calcination testing Catalytic Reaction calcination->testing Fresh Catalyst deactivation_check Monitor Activity & Selectivity testing->deactivation_check stable Stable Catalyst deactivation_check->stable No significant loss deactivated Deactivated Catalyst deactivation_check->deactivated Activity loss characterization Characterize Deactivated Catalyst deactivated->characterization regeneration Regeneration (e.g., Calcination) characterization->regeneration reuse Reuse in Reaction regeneration->reuse reuse->testing stability_factors cluster_synthesis_params Synthesis Parameters cluster_reaction_conds Reaction Conditions cluster_deactivation_mechs Deactivation Mechanisms center Catalytic Stability of Mesoporous AlPO4 temperature Temperature center->temperature pressure Pressure center->pressure feed_purity Feedstock Purity center->feed_purity solvent Solvent Effects center->solvent poisoning Poisoning center->poisoning fouling Fouling/Coking center->fouling sintering Sintering center->sintering leaching Leaching center->leaching p_al_ratio P/Al Molar Ratio p_al_ratio->center template Template Choice template->center additives Organic Additives additives->center calc_cond Calcination Conditions calc_cond->center

References

Validation & Comparative

A Comparative Guide to Aluminum Phosphate and Aluminum Hydroxide as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum-containing adjuvants, collectively known as "alum," have been a cornerstone of human vaccines for over nine decades, valued for their robust safety profile and ability to enhance the immune response to a wide array of antigens.[1] The two most prevalent forms, aluminum hydroxide (B78521) (Al(OH)₃) and aluminum phosphate (B84403) (AlPO₄), though often grouped together, exhibit distinct physicochemical and immunological properties that influence their suitability for different vaccine formulations. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the rational selection of the appropriate aluminum adjuvant.

Physicochemical and Immunological Properties: A Head-to-Head Comparison

The selection between aluminum hydroxide and aluminum phosphate is frequently dictated by the isoelectric point (pI) of the target antigen and the desired immunological outcome.[1] These adjuvants possess different surface charges at physiological pH, which governs their capacity for antigen binding and subsequent immunological effects.[1]

PropertyAluminum Hydroxide (Al(OH)₃)This compound (AlPO₄)
Point of Zero Charge (PZC) ~11[1]~4-5[1]
Surface Charge at pH 7.4 Positive[1]Negative[1]
Primary Antigen Adsorption Mechanism Electrostatic interactions with acidic antigens (low pI).[1]Electrostatic interactions with basic antigens (high pI); also ligand exchange with phosphorylated antigens.[1]
Predominant Immune Response Strong Th2-biased response, characterized by high levels of IgG1 and IgE antibodies.[1]Generally induces a Th2-biased response, with some evidence suggesting a greater potential for Th1 polarization compared to Al(OH)₃.[1]
Innate Immune Cell Recruitment Attracts a significant number of neutrophils to the injection site.[1][2]Primarily attracts monocytes/macrophages to the injection site.[2][3]

Performance Data: A Quantitative Overview

The following tables summarize typical experimental outcomes when comparing the two adjuvants. It is important to note that the magnitude of these responses can be highly dependent on the specific antigen, vaccine formulation, and animal model used.

Table 1: Comparative Immunogenicity of Hepatitis B Vaccine Formulations in Mice

AdjuvantAntigen Concentration (µg/mL)Geometric Mean Titer (GMT) of Antibodies (mIU/mL)Seroconversion Rate (%)Seroprotection Rate (%)
This compound 203685[4]100[4]100[4]
2.5-100[4]100[4]
0.3125-93[4]93[4]
0.039-20[4]20[4]
Aluminum Hydroxide 20689[4]100[4]100[4]
2.5-100[4]100[4]
0.3125-13[4]13[4]
0.039-0[4]0[4]

Data from a study evaluating a recombinant Hepatitis B surface antigen in Balb/C mice.[4]

Table 2: Innate Immune Cell Recruitment in Mice Following Intramuscular Injection

AdjuvantTime Post-InjectionPredominant Infiltrating Cell Type
Aluminum Hydroxide 48 and 96 hoursNeutrophils[2]
This compound 24, 48 and 96 hoursMonocytes/Macrophages[2]

Data from an in vivo study in mice.[2]

Mechanism of Action: Signaling Pathways

Both aluminum hydroxide and this compound are thought to exert their adjuvant effects in part through the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs) like macrophages and dendritic cells.[1][5] This activation leads to the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18, which are crucial for initiating the adaptive immune response.[1][3]

NLRP3_Activation cluster_APC Antigen Presenting Cell (APC) Alum Aluminum Adjuvant (Al(OH)₃ or AlPO₄) Phagocytosis Phagocytosis Alum->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome LysosomalDamage Lysosomal Damage & Cathepsin B Release Phagolysosome->LysosomalDamage NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) LysosomalDamage->NLRP3_complex Activates Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 Cleaves pro-Caspase-1 to IL1b Secreted IL-1β Caspase1->IL1b Cleaves pro-IL-1β to IL18 Secreted IL-18 Caspase1->IL18 Cleaves pro-IL-18 to proIL1b pro-IL-1β proIL1b->IL1b ImmuneResponse Adaptive Immune Response IL1b->ImmuneResponse Initiates Adaptive Immune Response proIL18 pro-IL-18 proIL18->IL18 IL18->ImmuneResponse

NLRP3 inflammasome activation by aluminum adjuvants.

Another key mechanism is the "depot effect," where the adjuvant forms a deposit at the injection site, slowly releasing the antigen. This prolongs the exposure of the antigen to the immune system, enhancing the overall immune response.[6]

Depot_Effect Vaccine Vaccine Injection (Antigen + Al Adjuvant) Depot Formation of Antigen-Adjuvant Depot at Injection Site Vaccine->Depot SlowRelease Slow Release of Antigen Depot->SlowRelease APCs Antigen Presenting Cells (APCs) Uptake Antigen SlowRelease->APCs ImmuneResponse Prolonged Stimulation of Adaptive Immune Response APCs->ImmuneResponse

The "depot effect" of aluminum adjuvants.

Experimental Protocols

Detailed methodologies are critical for the accurate comparison of adjuvant performance. Below are summaries of key experimental protocols.

Antigen Adsorption Assay

This protocol quantifies the amount of antigen adsorbed to the aluminum adjuvant.

Adsorption_Assay Start Start: Antigen + Adjuvant Mixture Incubation Incubate (e.g., overnight at 4°C) Start->Incubation Centrifugation Centrifuge to Pellet Adjuvant-Antigen Complex Incubation->Centrifugation Supernatant Collect Supernatant (contains unbound antigen) Centrifugation->Supernatant Quantification Quantify Unbound Antigen (e.g., ELISA, Bradford assay) Supernatant->Quantification Calculation Calculate Adsorbed Antigen: Total Antigen - Unbound Antigen Quantification->Calculation

Workflow for an antigen adsorption assay.

Methodology:

  • Prepare a mixture of the antigen and aluminum adjuvant at the desired ratio.[7]

  • Incubate the mixture, typically overnight at 4°C, to allow for adsorption.[7]

  • Centrifuge the mixture to pellet the adjuvant-antigen complex.

  • Carefully collect the supernatant, which contains the unbound antigen.

  • Quantify the amount of unbound antigen in the supernatant using a suitable protein quantification method such as ELISA or Bradford assay.

  • The amount of adsorbed antigen is calculated by subtracting the amount of unbound antigen from the total initial amount of antigen.

In Vivo Assessment of Th1/Th2 Immune Response

This protocol determines the type of T-helper cell response induced by the adjuvanted vaccine in an animal model.

Methodology:

  • Immunize groups of mice (e.g., BALB/c) with the antigen formulated with either aluminum hydroxide, this compound, or a control.[8]

  • Administer one or more booster immunizations at specified intervals (e.g., 2 weeks).[8]

  • Collect blood samples after the final immunization and prepare sera.[9]

  • Measure the levels of antigen-specific IgG1 (indicative of a Th2 response) and IgG2a (indicative of a Th1 response) antibodies in the sera using ELISA.[9][10]

  • Calculate the IgG1/IgG2a ratio to determine the Th1/Th2 bias of the immune response.[9]

  • Additionally, splenocytes can be isolated, re-stimulated with the antigen in vitro, and the production of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines can be measured by ELISA or ELISpot.[8]

NLRP3 Inflammasome Activation Assay

This in vitro assay assesses the ability of the adjuvants to activate the NLRP3 inflammasome in immune cells.

Methodology:

  • Culture immune cells, such as bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs).[5]

  • Prime the cells with a TLR agonist like lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.[5]

  • Stimulate the primed cells with aluminum hydroxide or this compound.[5]

  • After a defined incubation period, collect the cell culture supernatant.

  • Measure the concentration of secreted IL-1β in the supernatant by ELISA.[5]

Safety and Concluding Remarks

Both aluminum hydroxide and this compound have a long-standing and excellent safety record in human vaccines.[1] Local reactions at the injection site, such as redness, swelling, and pain, can occur but are generally mild and transient.

The choice between aluminum hydroxide and this compound as a vaccine adjuvant is a critical decision in vaccine development. A thorough understanding of their distinct physicochemical properties and their differential effects on the immune system is paramount. Aluminum hydroxide is generally favored for acidic antigens and when a strong Th2 response is the primary goal.[1] Conversely, this compound is more suitable for basic antigens and may offer a more balanced Th1/Th2 response in certain contexts, although it still predominantly favors a Th2-type immunity.[1] The experimental data and protocols presented in this guide provide a framework for the rational selection and evaluation of these adjuvants to optimize vaccine efficacy.

References

A Comparative Guide to Aluminum Phosphate and Calcium Phosphate Adjuvants in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical step in the development of effective and safe vaccines. Among the most widely used particulate adjuvants are aluminum salts and calcium phosphate (B84403). This guide provides an objective comparison of aluminum phosphate and calcium phosphate adjuvants, supported by experimental data, to aid researchers in making informed decisions for their vaccine formulations.

Executive Summary

This compound and calcium phosphate are mineral-based adjuvants that enhance the immune response to vaccine antigens. Both function primarily through a depot effect, antigen presentation enhancement, and activation of the innate immune system. While this compound is a more commonly used adjuvant in currently licensed vaccines, calcium phosphate presents a biocompatible and biodegradable alternative with a potentially different immunological profile. This guide delves into a detailed comparison of their physicochemical properties, immunological responses, and safety profiles, supported by experimental evidence.

Physicochemical Properties

The physical and chemical characteristics of an adjuvant are critical determinants of its interaction with antigens and its subsequent effect on the immune response.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundCalcium PhosphateReferences
Composition Amorphous aluminum hydroxyphosphate (Al(OH)x(PO4)y)Various phases, including hydroxyapatite (B223615) (Ca10(PO4)6(OH)2) and amorphous calcium phosphate[1][2]
Point of Zero Charge (pH) ~5.0~5.5[3]
Surface Charge at Physiological pH (~7.4) NegativeNegative[3]
Particle Size Typically 50 nm primary particles forming larger aggregatesNanoparticles (e.g., 100-400 nm) can be synthesized[3]
Antigen Adsorption Mechanism Ligand exchange and electrostatic interactionsPrimarily electrostatic interactions[3][4]
Adsorption Affinity High for antigens with phosphate groups and positively charged proteinsHigh for positively charged proteins[3][4]

Immunological Performance: A Comparative Analysis

The efficacy of an adjuvant is ultimately determined by its ability to potentiate a robust and appropriate immune response to the co-administered antigen.

Humoral Immune Response

Studies directly comparing this compound and calcium phosphate adjuvants have been conducted using various antigens, most notably tetanus toxoid (TT).

A study by Issa et al. (2014) compared the immunogenicity of a tetanus toxoid vaccine adjuvanted with either this compound (Alum) or calcium phosphate (CAP) nanoparticles in mice. The results indicated that while both adjuvants significantly increased the antibody response compared to the antigen alone, the this compound-adjuvanted vaccine induced a higher antibody titer throughout the experiment.[5][6][7][8]

Table 2: Comparative Antibody Titers against Tetanus Toxoid in Mice

AdjuvantPeak Mean Antibody Titer (Arbitrary Units)Reference
This compound Consistently higher[5]
Calcium Phosphate Lower than this compound, but significantly higher than antigen alone[5]
Antigen Alone Lowest[5]

Note: The table is a qualitative summary based on the graphical data presented in the cited study. Specific numerical values for peak titers were not provided in the text.

In another study by Gupta et al., after a primary immunization of mice with tetanus toxoid, this compound induced higher toxin-neutralizing and IgG antibodies compared to calcium phosphate.[9] However, this difference was not observed after the secondary immunization, suggesting that calcium phosphate can achieve comparable booster responses.[9]

Type of Immune Response (Th1 vs. Th2)

Mineral-based adjuvants like this compound are known to predominantly induce a T-helper 2 (Th2)-biased immune response, which is characterized by the production of IgG1 antibodies in mice and is crucial for protection against extracellular pathogens.[10][11]

Conversely, some studies suggest that calcium phosphate may have the potential to induce a more balanced T-helper 1 (Th1)/Th2 response.[10][12] A Th1 response, characterized by the production of IgG2a antibodies in mice, is important for immunity against intracellular pathogens.[12] A study by He et al. demonstrated that a herpes simplex virus type 2 (HSV-2) vaccine adjuvanted with calcium phosphate nanoparticles induced high titers of IgG2a antibodies, which was not observed with the alum-adjuvanted formulation.[12]

Table 3: Predominant Immune Response Profile

AdjuvantPredominant Immune ResponseKey Antibody Isotype (in mice)References
This compound Primarily Th2IgG1[9][11]
Calcium Phosphate Potentially more balanced Th1/Th2Can induce significant IgG2a in addition to IgG1[10][12]

Safety and Biocompatibility

Safety is a paramount consideration for any vaccine component.

Both this compound and calcium phosphate have a long history of use in humans and are generally considered safe.[13][14] However, there are some differences in their local reactogenicity and potential for inducing IgE antibodies.

Aluminum-containing adjuvants are known to sometimes cause local reactions at the injection site, such as erythema and granulomas.[5][15] Histological studies have shown that both this compound and calcium phosphate can cause histopathological changes in tissues at the injection site.[5][6][7]

An important advantage often cited for calcium phosphate is its lower propensity to induce IgE antibodies, which are associated with allergic responses.[9][12] A comparative study with tetanus toxoid found that this compound-adjuvanted preparations induced higher IgE antibodies than those with calcium phosphate.[9]

Table 4: Comparative Safety Profile

FeatureThis compoundCalcium PhosphateReferences
Local Reactions Can induce granulomas and inflammationCan also induce local inflammation[5][16]
IgE Induction Higher propensity to induce IgELower propensity to induce IgE[9][12]
Biocompatibility Generally goodExcellent, as it is a natural component of the body[3][13]
Biodegradability Slow clearance from the injection siteBiodegradable and resorbed by the body[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Adjuvant Preparation

This compound Nanoparticles: A common method involves the reaction of an aluminum salt (e.g., aluminum chloride) with a phosphate salt (e.g., trisodium (B8492382) phosphate) under controlled pH and temperature.[17][18][19] The resulting precipitate is then washed and sterilized. The specific conditions of precipitation, such as the molar ratio of phosphate to aluminum and the pH, significantly influence the physicochemical properties of the final adjuvant.[17]

Calcium Phosphate Nanoparticles: Calcium phosphate nanoparticles can be synthesized via a co-precipitation method.[14] This typically involves mixing a calcium salt solution (e.g., calcium chloride) with a phosphate salt solution (e.g., dibasic sodium phosphate) under controlled conditions to form a nanoparticle suspension.[12]

Antigen Adsorption

The antigen is typically mixed with the adjuvant suspension and allowed to adsorb for a specific period (e.g., 30 minutes to several hours) with gentle agitation.[4] The efficiency of adsorption depends on the physicochemical properties of both the antigen and the adjuvant, including their respective isoelectric points and the pH of the formulation buffer.

Animal Immunization and Sample Collection (Mouse Model)
  • Animals: Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old) are commonly used.

  • Immunization: Mice are immunized intramuscularly or subcutaneously with the vaccine formulation (e.g., 0.1-0.2 mL). A typical immunization schedule involves a primary immunization followed by one or two booster doses at intervals of 2-3 weeks.[5][9][12]

  • Sample Collection: Blood samples are collected at various time points post-immunization via retro-orbital or tail bleeding to obtain serum for antibody analysis.[5][16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Coating: ELISA plates are coated with the specific antigen overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with BSA or non-fat milk) to prevent non-specific binding.

  • Incubation with Sera: Serially diluted serum samples are added to the wells and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution giving a positive signal above the background.

Histological Analysis
  • Tissue Collection: The muscle tissue at the injection site is collected at different time points post-injection.

  • Fixation and Processing: The tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the cellular infiltrate and any tissue damage.

Visualizations

Signaling Pathway

Both this compound and calcium phosphate are believed to activate the innate immune system in part through the NLRP3 inflammasome pathway in antigen-presenting cells.

G cluster_APC Antigen Presenting Cell (APC) Adjuvant Adjuvant Particle (AlPO4 or CaP) Phagocytosis Phagocytosis Adjuvant->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Lysosomal destabilization CathepsinB Cathepsin B release Lysosome->CathepsinB NLRP3 NLRP3 Inflammasome Activation CathepsinB->NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 cleaves ProCasp1 Pro-Caspase-1 IL1b Mature IL-1β (Pro-inflammatory) Casp1->IL1b cleaves ProIL1b Pro-IL-1β ImmuneResponse Enhanced Immune Response IL1b->ImmuneResponse Drives inflammation & adaptive immunity

Caption: General signaling pathway for mineral-based adjuvants.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and calcium phosphate adjuvants.

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis AdjuvantPrep Adjuvant Synthesis (AlPO4 and CaP) Formulation Vaccine Formulation (Antigen Adsorption) AdjuvantPrep->Formulation AntigenPrep Antigen Preparation AntigenPrep->Formulation Immunization Animal Immunization (e.g., Mice) Formulation->Immunization Sampling Blood & Tissue Sampling Immunization->Sampling ELISA Antibody Titer (ELISA) Sampling->ELISA Isotyping Antibody Isotyping (Th1/Th2) Sampling->Isotyping Histo Histopathology (Injection Site) Sampling->Histo

Caption: Experimental workflow for adjuvant comparison.

Conclusion

Both this compound and calcium phosphate are effective adjuvants that enhance the humoral immune response to vaccine antigens. This compound, a widely used adjuvant, consistently demonstrates potent immunogenicity, particularly in eliciting Th2-type responses. Calcium phosphate stands out as a highly biocompatible and biodegradable alternative with a lower propensity for inducing IgE-mediated responses and the potential to promote a more balanced Th1/Th2 immune profile, which could be advantageous for vaccines against certain viral and intracellular pathogens. The choice between these two adjuvants will depend on the specific requirements of the vaccine, including the nature of the antigen, the desired type of immune response, and the target population. This guide provides a foundational understanding to aid in this critical decision-making process.

References

Efficacy of Aluminum Phosphate (AlPO4) Adjuvant: A Comparative Guide for Mouse and Guinea Pig Models

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Presentation

The following tables summarize the immunogenicity data of AlPO4-adjuvanted vaccines from studies conducted in guinea pigs and mice.

Table 1: Immunogenicity of AlPO4-Adjuvanted Bovine Parainfluenza Virus Type 3 (BPIV3) Vaccine in Guinea Pigs

Vaccine FormulationDay 21 (Mean Neutralizing Antibody Titer)Day 42 (Mean Neutralizing Antibody Titer)
AlPO4 Adjuvant (AP)Protective Titer ReachedTiter Increase Observed
Al(OH)3 Adjuvant (AH)> Protective TiterSignificantly Higher than other groups (p≤0.005)
Al(OH)3-AlPO4 Mixture (MIX)> Protective TiterTiter Increase Observed
Commercial Vaccine (COM)> Protective TiterTiter Increase Observed
Control (Normal Saline)No Protective TiterNo Protective Titer

Data extracted from a study on an experimental BPIV3 vaccine.[2][3] A protective titer was defined as a four-fold increase in neutralizing antibodies.[2]

Table 2: Immunogenicity of Tetanus Toxoid Vaccine with Aluminum Phosphate (B84403) ("Alum") in Mice

AdjuvantOutcome
Aluminum Phosphate ("Alum")More potent and showed higher antibody level than Calcium Phosphate (CAP) adjuvanted vaccine.
Calcium Phosphate (CAP)Induced a lower antibody level compared to the "Alum" adjuvanted vaccine.

This data is from a study comparing the effects of this compound and calcium phosphate nanoparticles as adjuvants for a tetanus toxoid vaccine in Swiss albino mice.[4][5]

Table 3: Qualitative Comparison of Immunological Characteristics of Aluminum Adjuvants in Mice and Guinea Pigs

FeatureMiceGuinea Pigs
Predominant Immune Response Generally Th2-biased, characterized by IgG1 antibody production.Also known to induce a Th2-biased response.
Mechanism of Action Studies NLRP3 inflammasome activation by aluminum adjuvants has been demonstrated in mice.[6][7]The "depot effect" of aluminum adjuvants was first demonstrated in guinea pigs.[8] Complement activation by aluminum hydroxide (B78521) has also been observed.[9]
Antigen-Specific Responses AlPO4 has been shown to be an effective adjuvant for DNA vaccines in BALB/c mice.[9]Guinea pigs have been considered a preferred model for assessing the immunogenicity and potency of some combination vaccines.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the experimental protocols from the cited studies.

Protocol 1: Evaluation of AlPO4 Adjuvant with BPIV3 Vaccine in Guinea Pigs [2][3]

  • Animal Model: Guinea pigs were randomly assigned to five groups: Al(OH)3 (AH), AlPO4 (AP), a mixture of both (MIX), a commercial vaccine (COM), and a control group receiving normal saline (NS).

  • Vaccination Schedule: Animals in the treatment groups were immunized with two doses of the respective vaccines, administered 21 days apart (on day 0 and day 21).

  • Sample Collection: Blood samples were collected from all guinea pigs on days 21 and 42 post-initial vaccination.

  • Immunological Analysis: The sera were analyzed for the presence of neutralizing antibodies (NAbs) against BPIV3. A four-fold increase in NAbs titer was considered protective.[2]

Protocol 2: Evaluation of this compound ("Alum") Adjuvant with Tetanus Toxoid Vaccine in Mice [4][5]

  • Animal Model: Ninety Swiss albino mice (50% adult, 50% juvenile) were used.

  • Vaccination: Mice were immunized intramuscularly with 0.125 ml of tetanus toxoid vaccine adjuvanted with either this compound ("Alum") or calcium phosphate (CAP) nanoparticles.

  • Study Duration: For the "Alum" adjuvant group, mice were sacrificed weekly in triplets for 9 weeks.

  • Immunological Analysis: Antibody titers in the sera of the mice were measured to monitor the immune response to the tetanus toxoid.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the general signaling pathway of aluminum adjuvants and a typical experimental workflow for evaluating their efficacy.

G cluster_0 Innate Immune Activation cluster_1 Adaptive Immune Response Adjuvant AlPO4 Adjuvant with Antigen Depot Depot Formation at Injection Site Adjuvant->Depot Recruitment Recruitment of Immune Cells (APCs) Depot->Recruitment Uptake Enhanced Antigen Uptake by APCs Recruitment->Uptake NLRP3 NLRP3 Inflammasome Activation Uptake->NLRP3 Th2 Th2 Cell Differentiation Uptake->Th2 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Release of IL-1β and IL-18 Caspase1->Cytokines Cytokines->Th2 Bcell B Cell Activation and Proliferation Th2->Bcell Antibody Antibody Production (e.g., IgG1) Bcell->Antibody

Caption: General signaling pathway of aluminum adjuvants.

G start Start: Animal Model Selection (Mice or Guinea Pigs) formulation Vaccine Formulation: Antigen + AlPO4 Adjuvant start->formulation immunization Immunization of Animal Groups (e.g., Prime-Boost Schedule) formulation->immunization sampling Periodic Blood Sampling immunization->sampling challenge Optional: Challenge Study with Pathogen immunization->challenge analysis Immunological Analysis (e.g., ELISA for Antibody Titers) sampling->analysis endpoint Endpoint Analysis: Comparison of Immune Responses analysis->endpoint challenge->endpoint

Caption: Generalized experimental workflow for adjuvant efficacy testing.

Concluding Remarks

Based on the available, albeit separate, studies, this compound demonstrates its capacity to function as an effective adjuvant in both mice and guinea pigs, leading to enhanced antibody responses. The general mechanism of action, involving a depot effect, recruitment of immune cells, and activation of the innate immune system, is considered to be broadly applicable across these species.[8][9] Both models typically exhibit a Th2-polarized immune response following vaccination with aluminum-adjuvanted antigens.

References

A Comparative Guide to Aluminum Phosphate Synthesized from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aluminum phosphate (B84403) synthesized from various precursors, focusing on its performance as a vaccine adjuvant. The selection of the aluminum source significantly influences the physicochemical properties and, consequently, the immunological response of the resulting aluminum phosphate adjuvant. This document summarizes key experimental data, provides detailed methodologies for synthesis and analysis, and visualizes critical workflows and pathways to aid in the rational selection of synthesis routes for vaccine development.

Physicochemical and Immunological Properties: A Comparative Analysis

The choice of precursor for this compound synthesis dictates its fundamental properties, such as particle size, surface charge, and antigen-binding capacity. These characteristics, in turn, modulate the adjuvant's interaction with the immune system. While comprehensive head-to-head comparative studies are limited, this section compiles available data to highlight the impact of different aluminum precursors.

Table 1: Comparison of Physicochemical Properties of this compound from Different Precursors

PropertyAluminum Hydroxide (B78521) (Al(OH)₃)Aluminum Chloride (AlCl₃)Aluminum Nitrate (B79036) (Al(NO₃)₃)Key References
Particle Size ~15 µm (with CTAB)Not specifiedNanoplates[1]
Morphology Ellipsoid or square block (with CTAB)AmorphousNanoplates[1]
Point of Zero Charge (PZC) ~4-5Not specifiedNot specified[2]
Surface Charge at pH 7.4 NegativeNegativeNegative[2]
Antigen Adsorption Primarily electrostatic interactions with basic antigens (high pI) and ligand exchange with phosphated antigens.Adsorption capacity is influenced by the P/Al ratio and pH.Adsorption characteristics are not well-documented in comparative studies.[2]

Note: The properties of this compound are highly dependent on the specific synthesis conditions, including pH, temperature, and the presence of additives.[1] The data presented here are indicative and may vary.

Table 2: Comparison of Immunological Performance of this compound Adjuvants

ParameterGeneral Findings for this compound AdjuvantsKey References
Predominant Immune Response Generally induces a Th2-biased response, but some studies suggest a greater potential for Th1 polarization compared to Al(OH)₃.[2]
Total IgG High titers[2]
IgG1 (Th2-associated) High titers[2]
IgG2a (Th1-associated) Generally low, but can be higher than with Al(OH)₃.[2]
IL-4 (Th2 cytokine) Moderate to strong induction[2]
IFN-γ (Th1 cytokine) Generally low induction[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthesis and analytical procedures. The following are representative protocols for the synthesis of this compound from different precursors and its characterization.

Synthesis Protocols

1. Synthesis of this compound from Aluminum Hydroxide

This method involves the direct reaction of aluminum hydroxide with phosphoric acid.

  • Materials: Aluminum hydroxide (Al(OH)₃), 85% Orthophosphoric acid (H₃PO₄), Distilled water.

  • Procedure:

    • Dilute the required amount of 85% H₃PO₄ with distilled water to achieve a 65% concentration.

    • Heat the diluted H₃PO₄ solution to 85°C in a water bath.

    • While maintaining the temperature and continuous stirring, gradually add Al(OH)₃ in portions to achieve the desired P/Al molar ratio (e.g., 3.0).

    • Continue the reaction for 1 hour.

    • Allow the resulting this compound binder to cool naturally.

2. Synthesis of this compound from Aluminum Chloride

This method relies on a precipitation reaction between aluminum chloride and a phosphate source.

  • Materials: Aluminum chloride hexahydrate (AlCl₃·6H₂O), Trisodium phosphate (Na₃PO₄), Water for Injection.

  • Procedure:

    • Prepare solutions of AlCl₃·6H₂O and Na₃PO₄ at concentrations between 400 and 500 mM in Water for Injection.

    • Under stirring, add the AlCl₃ solution to a reaction vessel containing Water for Injection over a period of 2 to 10 seconds prior to the addition of the Na₃PO₄ solution.

    • Co-add both solutions over a period of 35 to 55 minutes, maintaining the pH of the forming precipitate between 3.0 and 4.0.[3]

    • The resulting this compound precipitate can be used directly for antigen adsorption.[3]

3. Synthesis of this compound from Aluminum Nitrate

This protocol describes a method for producing this compound gel.

  • Materials: Aluminum nitrate (Al(NO₃)₃), Phosphoric acid (H₃PO₄), Ammonia (B1221849) (NH₃) solution.

  • Procedure:

    • Prepare solutions of aluminum nitrate and phosphoric acid in a molar ratio of 1:0.95-1.05.

    • Mix the solutions and neutralize the mixture with ammonia to a pH of 6.0, maintaining the temperature in the range of 15-20°C.

    • Filter the resulting product.

    • Wash the precipitate with water.

    • Dry the product at a temperature of 60-80°C to obtain the this compound gel.

Characterization Protocols

1. Particle Size Analysis

  • Technique: Laser Diffraction or Dynamic Light Scattering (DLS).

  • Methodology:

    • Disperse the this compound sample in a suitable solvent (e.g., deionized water).

    • Analyze the suspension using a laser diffraction or DLS instrument to determine the particle size distribution. The volume median diameter (D[v, 0.5]) is a commonly reported parameter.[4]

2. Antigen Adsorption Capacity

  • Technique: Protein quantification assay (e.g., Bradford or BCA assay).

  • Methodology:

    • Prepare a series of tubes with a fixed amount of this compound adjuvant.

    • Add varying concentrations of the antigen solution to the tubes.

    • Incubate the mixtures under defined conditions (e.g., temperature, time, and pH) to allow for adsorption.

    • Centrifuge the tubes to pellet the adjuvant-antigen complex.

    • Measure the protein concentration in the supernatant using a suitable protein quantification assay.

    • Calculate the amount of adsorbed antigen by subtracting the amount of protein in the supernatant from the initial amount added.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Aluminum Precursor (Al(OH)₃, AlCl₃, Al(NO₃)₃) + Phosphate Precursor Reaction Controlled Precipitation / Reaction (pH, Temp, Molar Ratio) Precursors->Reaction Mixing AlPO4 This compound (Adjuvant) Reaction->AlPO4 Formation Physicochemical Physicochemical Analysis (Particle Size, Zeta Potential, Surface Area, Morphology) AlPO4->Physicochemical Performance Adjuvant Performance (Antigen Adsorption, Immune Response) AlPO4->Performance

Caption: Experimental workflow for the synthesis and characterization of this compound.

NLRP3_Inflammasome_Activation cluster_cell Antigen Presenting Cell (APC) AlPO4_Antigen AlPO₄-Antigen Complex Phagocytosis Phagocytosis AlPO4_Antigen->Phagocytosis Lysosome Lysosomal Destabilization Phagocytosis->Lysosome NLRP3 NLRP3 Inflammasome Assembly Lysosome->NLRP3 Cathepsin B Release Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activation Cytokines IL-1β & IL-18 Secretion Caspase1->Cytokines Cleavage of Pro-cytokines Adaptive Immune Response Adaptive Immune Response Cytokines->Adaptive Immune Response

Caption: Signaling pathway for NLRP3 inflammasome activation by this compound adjuvants.[2]

References

Aluminum Phosphate: A Validated Adjuvant for Enhancing DNA Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in the design of effective DNA vaccines. This guide provides a comprehensive comparison of aluminum phosphate's performance as a DNA vaccine adjuvant against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Aluminum phosphate (B84403) has been demonstrated to be an effective adjuvant for DNA vaccines, significantly enhancing immune responses compared to the administration of naked DNA. Its mechanism of action, while not entirely elucidated, is known to involve the activation of the innate immune system, leading to a more robust and sustained adaptive immune response. A key advantage of this compound in the context of DNA vaccines is its relatively weak binding to plasmid DNA, which allows for efficient transcription and subsequent antigen expression upon administration.

Comparative Performance of Adjuvants

The efficacy of this compound as a DNA vaccine adjuvant is best understood through comparative studies with other adjuvants and control groups (naked DNA). The following tables summarize key quantitative data from preclinical studies, focusing on humoral and cellular immune responses.

Humoral Immune Response

The induction of a strong antibody response is a primary goal for many vaccines. This compound has been shown to significantly increase antibody titers against antigens expressed by DNA vaccines.

AdjuvantVaccineAnimal ModelPeak Mean Antibody Titer (Endpoint Titer)IgG1/IgG2a RatioReference
This compound pRc/CMV2-gB (HCMV)BALB/c mice1:17,800Not Reported[1]
None (Naked DNA) pRc/CMV2-gB (HCMV)BALB/c mice1:8,900Not Reported[1]
This compound + CpG pRc/CMV2-gB (HCMV)BALB/c miceNot significantly different from AlPO4 aloneNot Reported[1]
This compound HCV core pcDNA3 (50 µg)BALB/c mice~1.8 (OD at 450nm)Not Reported[2]
CpG HCV core pcDNA3 (50 µg)BALB/c mice~1.2 (OD at 450nm)Not Reported[2]
This compound + CpG HCV core pcDNA3 (50 µg)BALB/c mice~2.5 (OD at 450nm)Not Reported[2]
None (Naked DNA) HCV core pcDNA3 (50 µg)BALB/c mice~0.8 (OD at 450nm)Not Reported[2]

Note: Direct numerical comparisons of antibody titers across different studies can be challenging due to variations in antigens, expression vectors, and assay protocols. The data presented provides a comparative overview within individual studies.

Cellular Immune Response

A critical aspect of vaccine efficacy, particularly for intracellular pathogens, is the induction of a potent T-cell response. Aluminum adjuvants are traditionally known to induce a Th2-biased response, which is characterized by the production of cytokines like IL-4, IL-5, and IL-10, and is important for humoral immunity. However, for many DNA vaccine applications, a Th1-biased response, characterized by IFN-γ and IL-2 production, is desirable for effective clearance of virally infected cells.

AdjuvantVaccineAnimal ModelT-Cell Proliferation (Stimulation Index)Predominant Cytokine Profile (Th1/Th2)Reference
This compound DNA vaccine against Leishmania mexicanaBALB/c miceSlightly increased vs. naked DNANot explicitly defined, but led to protection[3]
This compound HBsAg DNABALB/c miceSupported priming of MHC class I restricted cellular immunityBalanced Th1/Th2[4]
Aluminum Hydroxide HBsAg DNABALB/c miceDid not enhance cellular immunityNot Reported[4]
CpG ODN HBsAgBALB/c miceNot ReportedStrong Th1 (High IFN-γ, undetectable IL-4)
Alum (general) HBsAgBALB/c miceNot ReportedTh2-biased (High IL-4, low IFN-γ)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Intramuscular DNA Vaccination in Mice

This protocol outlines the basic steps for immunizing mice with a DNA vaccine formulated with this compound.

Materials:

  • Plasmid DNA vaccine (e.g., 1 mg/mL in sterile PBS)

  • This compound adjuvant (e.g., Adju-Phos®)

  • Sterile, endotoxin-free PBS

  • BALB/c mice (female, 6-8 weeks old)

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • On the day of immunization, gently vortex the this compound suspension to ensure homogeneity.

  • In a sterile microcentrifuge tube, dilute the plasmid DNA to the desired concentration in sterile PBS. For example, for a 50 µg dose in a 100 µL injection volume, dilute the 1 mg/mL stock to 0.5 mg/mL.

  • Add the this compound adjuvant to the diluted DNA solution. The final concentration of this compound is typically around 450 µg/mL.[5] For a 100 µL final volume, this would be 10 µL of a 4.5 mg/mL stock.

  • Gently mix the DNA and adjuvant solution by pipetting up and down several times. Avoid vigorous vortexing which can shear the DNA.

  • Incubate the mixture at room temperature for 30 minutes to allow for association of the DNA with the adjuvant particles.

  • Anesthetize the mice according to approved animal care protocols.

  • Administer a 50 µL injection into each tibialis anterior muscle of the hind limbs for a total injection volume of 100 µL.

  • Booster immunizations can be administered at desired intervals (e.g., 2 and 4 weeks) following the same procedure.

  • Blood samples for antibody analysis can be collected via the tail vein or retro-orbital plexus at specified time points post-immunization.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol describes a standard method for quantifying antigen-specific antibodies in serum samples.

Materials:

  • 96-well ELISA plates

  • Recombinant antigen corresponding to the DNA vaccine

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20; PBS-T)

  • Mouse serum samples

  • Horseradish peroxidase (HRP)-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the recombinant antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Serially dilute the mouse serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to the wells and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate to the wells and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the absorbance of the negative control).

Mechanism of Action: Signaling Pathways and Experimental Workflows

The adjuvant effect of this compound is believed to be initiated through the activation of the innate immune system. One of the key pathways involved is the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3][6]

NLRP3 Inflammasome Activation Pathway

Caption: NLRP3 inflammasome activation by this compound-adjuvanted DNA vaccine.

Experimental Workflow for Evaluating Adjuvant Efficacy

Experimental_Workflow Start Start: Vaccine Formulation Formulation Formulate DNA Vaccine with: - this compound - Other Adjuvants - PBS (Control) Start->Formulation Immunization Intramuscular Immunization of BALB/c Mice Formulation->Immunization Booster Booster Immunizations (e.g., weeks 2 & 4) Immunization->Booster Sample_Collection Sample Collection: - Serum (for antibodies) - Spleen (for T-cells) Booster->Sample_Collection Humoral_Analysis Humoral Response Analysis: - ELISA for total IgG - IgG1/IgG2a Isotyping Sample_Collection->Humoral_Analysis Cellular_Analysis Cellular Response Analysis: - T-cell Proliferation Assay - Cytokine Profiling (ELISA/ELISpot) Sample_Collection->Cellular_Analysis Data_Analysis Data Analysis and Comparison Humoral_Analysis->Data_Analysis Cellular_Analysis->Data_Analysis Conclusion Conclusion: Evaluate Adjuvant Efficacy Data_Analysis->Conclusion

References

Side-by-side analysis of different crystalline forms of AlPO4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of Aluminum Phosphate (B84403) (AlPO4) Crystalline Forms for Scientific Applications

Aluminum phosphate (AlPO4) is a versatile compound that exists in several crystalline forms, each possessing distinct physicochemical properties that make them suitable for a range of applications, from catalysis to pharmaceuticals. This guide provides a side-by-side analysis of the prominent crystalline polymorphs of AlPO4—berlinite (B1174126), tridymite, and cristobalite—along with related molecular sieve structures, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of AlPO4 Polymorphs

The primary crystalline forms of this compound are isostructural with the polymorphs of silicon dioxide (SiO2).[1] This structural analogy provides a framework for understanding their properties. Below is a summary of key quantitative data for each polymorph.

PropertyBerlinite (α-form)TridymiteCristobalite (α-form)
Crystal System Trigonal[1][2]Monoclinic and Triclinic (low-temperature forms)[3]Tetragonal[4]
Space Group P3₁21, P3₂21[1]Pc (Monoclinic), F1 (Triclinic)[3]I-4[4]
Lattice Parameters a = 4.941 Å, c = 10.94 Å[1]a = 9.92 Å, b = 8.59 Å, c = 8.22 Å, β = 90.3° (Monoclinic)a = 5.02 Å, c = 7.38 Å[4]
Density (g/cm³) 2.64–2.66[1][5]~2.28 (for SiO₂ analogue)[6]2.35 (for SiO₂ analogue)[7]
Mohs Hardness 6.5[1][2]7 (for SiO₂ analogue)[6]6.5 (for SiO₂ analogue)[7]
Refractive Index nω = 1.524, nε = 1.532[1]nα=1.468–1.482, nβ=1.470–1.484, nγ=1.474–1.486 (for SiO₂ analogue)[6]-
Key Characteristics Piezoelectric, isostructural with α-quartz[1]Complex phase transitions upon cooling from high-temperature hexagonal form[8]Stable at high temperatures[9]

Experimental Protocols

The synthesis and characterization of AlPO4 polymorphs involve specific laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis of Berlinite (Hydrothermal Method)

The hydrothermal method is commonly employed for the synthesis of berlinite crystals due to its ability to produce high-quality single crystals.[10]

Materials:

  • This compound (AlPO4) powder (nutrient)

  • Phosphoric acid (H₃PO4) solution (solvent)

  • Seed crystals of berlinite

  • Autoclave (e.g., Morey autoclave) with a liner (e.g., silver)[10]

Procedure:

  • Place the AlPO4 nutrient powder in the cooler region of the autoclave liner.

  • Position the berlinite seed crystals in the hotter region of the liner.

  • Fill the liner with a phosphoric acid solution to a specific percentage of its volume.

  • Seal the autoclave and place it in a furnace with a controlled temperature gradient. A typical temperature range for growth is 140-200°C.[10]

  • Maintain the temperature gradient for a designated period to allow for the dissolution of the nutrient, transport of the dissolved species, and subsequent deposition onto the seed crystals.

  • After the growth period, cool the autoclave, and carefully retrieve the grown berlinite crystals.

Synthesis of AlPO4-5 Molecular Sieve (Hydrothermal Method)

Aluminophosphate molecular sieves like AlPO4-5 are synthesized using a structure-directing agent (SDA) or template.

Materials:

  • Aluminum source (e.g., pseudoboehmite or aluminum isopropoxide)

  • Phosphorus source (e.g., orthophosphoric acid)

  • Deionized water

  • Structure-directing agent (e.g., triethylamine (B128534) - TEA)[11]

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a precursor gel by mixing the aluminum source, phosphorus source, deionized water, and TEA in specific molar ratios. The order of addition and stirring conditions can influence the final crystal morphology.[12]

  • Transfer the homogeneous gel into a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a crystallization temperature, typically around 150-200°C, for a specified duration (e.g., 4 to 24 hours).[12][13]

  • After crystallization, cool the autoclave to room temperature.

  • Filter the solid product, wash it with deionized water, and dry it in an oven.

  • To remove the organic template, calcine the as-synthesized material in air at a high temperature (e.g., 550°C).

Characterization Techniques

X-Ray Diffraction (XRD): XRD is a fundamental technique to identify the crystalline phase and determine the crystal structure of AlPO4 polymorphs.

Procedure:

  • A powdered sample of the AlPO4 material is prepared and mounted on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern, with characteristic peaks at specific 2θ values, is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phase(s) present.[14]

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of AlPO4 polymorphs.[15]

Procedure:

  • A small amount of the AlPO4 sample is placed in a crucible.

  • The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate.

  • TGA measures the change in mass of the sample as a function of temperature, indicating decomposition or dehydration events.[16][17]

  • DSC measures the difference in heat flow between the sample and a reference as a function of temperature, revealing phase transitions, such as the α-β inversion in cristobalite.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of AlPO4 crystalline forms.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Precursors Precursor Selection (Al source, P source, Solvent, Template) Gel_Prep Gel Preparation (Mixing, Aging) Precursors->Gel_Prep Hydrothermal Hydrothermal Treatment (Temperature, Time, Pressure) Gel_Prep->Hydrothermal Post_Synth Post-Synthesis (Washing, Drying, Calcination) Hydrothermal->Post_Synth XRD X-Ray Diffraction (XRD) (Phase Identification, Crystallinity) Post_Synth->XRD Microscopy Microscopy (SEM/TEM) (Morphology, Particle Size) Post_Synth->Microscopy Spectroscopy Spectroscopy (FTIR/Raman) (Bonding Information) Post_Synth->Spectroscopy Thermal Thermal Analysis (TGA/DSC) (Stability, Phase Transitions) Post_Synth->Thermal Adjuvant Vaccine Adjuvant Performance XRD->Adjuvant Thermal->Adjuvant

Caption: Workflow for AlPO4 Synthesis and Characterization.

Application in Drug Development: AlPO4 as a Vaccine Adjuvant

A significant application of this compound in the pharmaceutical industry is its use as a vaccine adjuvant.[18][19][20] Adjuvants are substances that enhance the immune response to a co-administered antigen.[21]

Mechanism of Action: The adjuvant activity of AlPO4 is attributed to several mechanisms, including:

  • Depot Effect: AlPO4 particles form a depot at the injection site, slowly releasing the antigen and providing prolonged stimulation of the immune system.[21]

  • Immune Cell Recruitment: It promotes the recruitment of immune cells, such as monocytes and macrophages, to the site of injection.[22]

  • Inflammasome Activation: It can activate the NLRP3 inflammasome, a component of the innate immune system.[21]

Performance and Crystalline Form: While both amorphous and crystalline forms of AlPO4 are used as adjuvants, the physicochemical properties, including crystallinity and particle size, can influence their effectiveness.[23] Studies comparing AlPO4 and aluminum hydroxide (B78521) (Al(OH)₃) adjuvants have shown differences in the innate immune responses they elicit, suggesting that the choice of adjuvant should be carefully considered for each vaccine formulation.[22] For instance, Al(OH)₃ was found to attract more neutrophils, while AlPO₄ attracted more monocytes/macrophages in vivo.[22]

The size of the AlPO4 particles is a critical factor, with nano-sized adjuvants potentially exhibiting enhanced adjuvant activity by improving distribution to lymph nodes and increasing antigen uptake.[21] Although the direct comparative performance of different crystalline forms of AlPO4 as adjuvants is not extensively detailed in the literature, it is an area of active research. The surface charge, which is influenced by the crystalline structure and the surrounding pH, also plays a crucial role in antigen adsorption and the subsequent immune response.[21]

Logical Relationship in Adjuvant Action

The following diagram illustrates the logical steps from adjuvant formulation to the desired immune response.

G Formulation Adjuvant Formulation (AlPO4 Crystalline Form, Particle Size) Antigen_Adsorption Antigen Adsorption Formulation->Antigen_Adsorption Depot_Formation Depot Formation at Injection Site Antigen_Adsorption->Depot_Formation Immune_Cell_Recruitment Immune Cell Recruitment Depot_Formation->Immune_Cell_Recruitment Antigen_Uptake Antigen Uptake by APCs Immune_Cell_Recruitment->Antigen_Uptake Antigen_Presentation Antigen Presentation Antigen_Uptake->Antigen_Presentation Immune_Activation Immune System Activation Antigen_Presentation->Immune_Activation Antibody_Production Enhanced Antibody Production Immune_Activation->Antibody_Production

Caption: Logical Flow of AlPO4 Adjuvant Action.

References

Unraveling the Potency of AlPO4: A Guide to Correlating Physical Properties with Adjuvant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the physical characteristics of aluminum phosphate (B84403) (AlPO4) and its effectiveness as a vaccine adjuvant is paramount. This guide provides a comparative analysis of key physical properties and their impact on adjuvant potency, supported by experimental data and detailed methodologies.

Aluminum phosphate is a widely used adjuvant that enhances the immune response to antigens in vaccines.[1][2][3] Its efficacy is not merely a matter of its chemical composition but is intrinsically linked to its physical properties, such as particle size, surface area, and crystallinity. These attributes govern the adjuvant's interaction with the immune system, influencing antigen adsorption, uptake by immune cells, and the subsequent activation of signaling pathways.[4][5] This guide delves into these correlations, offering a data-driven comparison to aid in the rational design and selection of AlPO4 adjuvants for optimal vaccine performance.

Comparative Analysis of AlPO4 Physical Properties and Adjuvant Potency

The potency of an AlPO4 adjuvant is a multifactorial equation where physical characteristics play a pivotal role. While the precise quantitative correlation can be complex and antigen-dependent, a general understanding of these relationships is crucial for vaccine development.

Physical PropertyMethod of MeasurementTypical Range for AlPO4 AdjuvantsImpact on Adjuvant PotencySupporting Evidence
Particle Size Laser Diffraction, Dynamic Light Scattering (DLS)Primary particles: ~50 nm; Aggregates: 1-20 µm[6][7]Optimal particle size enhances phagocytosis by antigen-presenting cells (APCs). Particles in the micrometer range are readily taken up by APCs, leading to efficient antigen presentation and a robust immune response.[8] An optimal particle size of around 10 µm has been suggested for AlPO4.[1] Different particle sizes can also influence the extent of antigen absorption and the presentation of functional epitopes.[8]Studies have shown that the particle size of aluminum adjuvants can influence the magnitude of the antibody response.[8] For instance, different manufacturing scales of AlPO4 can result in different average particle sizes (e.g., ~25 µm for small-scale vs. ~11 µm for large-scale).[3]
Surface Area Brunauer-Emmett-Teller (BET) analysis, gravimetric/FTIR methodsHigh surface area (e.g., ~514 m²/g for aluminum hydroxide)[9]A larger surface area generally correlates with higher antigen adsorption capacity. This "depot effect" allows for the slow release of the antigen, prolonging its interaction with the immune system.[1]The high surface area of aluminum adjuvants is a key property contributing to their high protein adsorption capacity.[10] The concentration of phosphate ions and the surface area of the adjuvant particles are determining factors for the amount of antigen adsorption.[5]
Crystallinity X-ray Diffraction (XRD)Amorphous to poorly crystalline[1][7]Amorphous structures are generally preferred. The amorphous nature of AlPO4 is thought to contribute to a higher surface area and better antigen adsorption compared to more crystalline forms.[7] Increased ordering of the AlPO4 structure during aging can lead to a reduction in its protein adsorption capacity.[1]The manufacturing process, which influences crystallinity, has been shown to impact the physicochemical properties of aluminum adjuvants, including their efficacy.[11]
Surface Charge (Zeta Potential) Electrophoretic Light ScatteringNegative at neutral pH (Point of Zero Charge: ~5)[6]Surface charge dictates the electrostatic interaction with antigens. AlPO4, being negatively charged at physiological pH, is particularly effective at adsorbing positively charged antigens.[6][12]The electrostatic attraction between the adjuvant and the antigen is a primary mechanism of adsorption, which in turn influences the immune response.[4]

Key Experimental Protocols

Accurate and reproducible characterization of AlPO4 physical properties and adjuvant potency is essential. Below are summaries of key experimental protocols.

Measurement of Particle Size by Laser Diffraction

Principle: This technique measures the angular distribution of light scattered by a laser beam passing through a particulate sample. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. The particle size distribution is then calculated from the scattering pattern using an appropriate optical model (e.g., Mie theory).[13][14]

Protocol Summary:

  • Sample Preparation: A representative sample of the AlPO4 adjuvant suspension is diluted in a suitable dispersant (e.g., deionized water) to achieve an optimal obscuration level (typically 10-20%). Gentle sonication may be applied to break up loose agglomerates.[15][16]

  • Instrument Setup: The laser diffraction instrument is configured with the appropriate optical model and parameters for the sample.

  • Measurement: The prepared sample is circulated through the measurement cell, and the scattering pattern is recorded by the detectors.

  • Data Analysis: The software calculates the particle size distribution based on the scattering data, providing metrics such as the volume-weighted mean diameter (D[2][3]) and percentile values (e.g., Dv10, Dv50, Dv90).[17][18]

Determination of Surface Area by BET (Brunauer-Emmett-Teller) Analysis

Principle: The BET method determines the specific surface area of a solid material by measuring the amount of a gas (typically nitrogen) that adsorbs onto the surface as a monolayer at a specific temperature (usually that of liquid nitrogen).

Protocol Summary:

  • Sample Degassing: The AlPO4 sample is heated under vacuum or a flow of inert gas to remove adsorbed contaminants from the surface.

  • Adsorption Measurement: The sample is cooled in a liquid nitrogen bath, and nitrogen gas is introduced at controlled pressures. The amount of adsorbed gas is measured at each pressure point.

  • Data Analysis: The BET equation is applied to the adsorption data to calculate the volume of gas required to form a monolayer on the surface. From this, the specific surface area is determined.[19]

In Vivo Assessment of Adjuvant Potency: Antibody Titer Determination

Principle: The potency of an adjuvant is often evaluated by its ability to enhance the antigen-specific antibody response in an animal model. This is typically measured by determining the antibody titer in the serum of immunized animals.[20][21]

Protocol Summary:

  • Vaccine Formulation: The antigen is formulated with the AlPO4 adjuvant being tested. A control group with the antigen alone is also included.

  • Immunization: Groups of laboratory animals (e.g., mice or guinea pigs) are immunized with the vaccine formulations, typically via intramuscular or subcutaneous injection. A prime-boost regimen (e.g., immunizations at day 0 and day 21) is often employed.[8]

  • Serum Collection: Blood samples are collected from the animals at specified time points after immunization (e.g., day 42).[8]

  • Antibody Titer Measurement (ELISA): a. ELISA plates are coated with the specific antigen. b. Serial dilutions of the collected sera are added to the plates. c. An enzyme-conjugated secondary antibody that binds to the primary antibodies from the immunized animal is added. d. A substrate is added that produces a colored product in the presence of the enzyme. e. The absorbance is measured, and the antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[21]

Signaling Pathways and Experimental Workflows

The immunopotentiating effect of AlPO4 is mediated through specific signaling pathways within immune cells. A key pathway involves the activation of the NLRP3 inflammasome.[1][6]

AlPO4-Mediated NLRP3 Inflammasome Activation

NLRP3_Activation cluster_APC Antigen Presenting Cell (APC) AlPO4 AlPO4 Particles Phagocytosis Phagocytosis Phagolysosome Phagolysosome Destabilization CathepsinB Cathepsin B Release NLRP3_priming Signal 1 (Priming): TLR/Cytokine Receptor Activation -> NF-κB NLRP3 NLRP3 ASC ASC Pro_Caspase1 Pro-Caspase-1 Inflammasome NLRP3 Inflammasome Assembly Caspase1 Active Caspase-1 Pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Secretion) Pro_IL18 Pro-IL-18 IL18 Mature IL-18 (Secretion)

Caption: AlPO4-induced NLRP3 inflammasome activation pathway.

Experimental Workflow for Correlating Physical Properties with Potency

Experimental_Workflow cluster_Characterization 1. AlPO4 Adjuvant Characterization cluster_Formulation 2. Vaccine Formulation cluster_Potency 3. In Vivo Potency Assessment cluster_Analysis 4. Correlation Analysis ParticleSize Particle Size Analysis (Laser Diffraction) Formulation Antigen + Characterized AlPO4 Adjuvant ParticleSize->Formulation SurfaceArea Surface Area Measurement (BET) SurfaceArea->Formulation Crystallinity Crystallinity Assessment (XRD) Crystallinity->Formulation ZetaPotential Surface Charge Analysis (Zeta Potential) ZetaPotential->Formulation Immunization Animal Immunization Formulation->Immunization SerumCollection Serum Collection Immunization->SerumCollection Titer Antibody Titer Determination (ELISA) SerumCollection->Titer Correlation Correlate Physical Properties with Antibody Titers Titer->Correlation

Caption: Workflow for correlating AlPO4 properties with potency.

References

A Head-to-Head Comparison of AlPO4 and MF59 Adjuvants in Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the differential immune responses elicited by Aluminum Phosphate (AlPO4) and the oil-in-water emulsion, MF59.

In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response to a given antigen. Among the most widely used adjuvants are the traditional aluminum salts, such as this compound (AlPO4), and the newer generation of oil-in-water emulsions, exemplified by MF59. This guide provides a detailed comparison of their mechanisms of action, the resulting immune profiles, and supporting experimental data to inform rational adjuvant selection in vaccine design.

At a Glance: Key Differences Between AlPO4 and MF59

FeatureAlPO4 (this compound)MF59
Adjuvant Class Aluminum Salt (Mineral-based)Oil-in-water emulsion
Composition Amorphous aluminum hydroxyphosphate sulfate (B86663) in saline.[1]Squalene oil droplets stabilized by surfactants (Tween 80, Span 85) in a citrate (B86180) buffer.[1]
Primary Mechanism Depot effect, NLRP3 inflammasome activation, induction of DAMPs (e.g., uric acid, host cell DNA).[2]Creation of an "immunocompetent environment" via chemokine/cytokine induction, immune cell recruitment, and ATP release.[3]
Immune Response Bias Predominantly Th2-biased, leading to strong antibody production (IgG1 in mice).[2][4]Mixed Th1/Th2 response, inducing both robust antibody and cellular immunity.[4][5]
Cellular Recruitment Attracts monocytes/macrophages and to a lesser extent, neutrophils.[2]Rapid and strong recruitment of a broad range of immune cells including neutrophils, monocytes, eosinophils, and dendritic cells.[3][6]
Clinical Use Widely used in various human vaccines for decades, including DTaP, HPV, and Hepatitis B vaccines.[2]Licensed for use in seasonal and pandemic influenza vaccines.[3]

Deep Dive: Mechanisms of Action

The distinct immunological outcomes of AlPO4 and MF59 stem from their fundamentally different ways of engaging the innate immune system.

AlPO4: The Inflammasome Activator

Aluminum salts are thought to function through several mechanisms. Initially, the "depot effect" was proposed, where the adjuvant slowly releases the antigen from the injection site, providing prolonged exposure to the immune system. However, more recent evidence points to a more active role in stimulating innate immunity.

Upon injection, AlPO4 particles are phagocytosed by antigen-presenting cells (APCs) like macrophages and dendritic cells. This process can lead to lysosomal destabilization and the activation of the NLRP3 inflammasome.[2] The activated inflammasome then cleaves pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines IL-1β and IL-18 for secretion. These cytokines are pivotal in promoting a Th2-polarized immune response, which is characterized by strong antibody production.[2]

AlPO4_Pathway AlPO4 AlPO4 + Antigen Phagocytosis Phagocytosis AlPO4->Phagocytosis APC Antigen Presenting Cell (Macrophage/DC) Lysosome Lysosome APC->Lysosome Internalization Phagocytosis->APC NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Lysosomal Destabilization Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Secretion of IL-1β & IL-18 Caspase1->Cytokines Cleavage of pro-cytokines Th2 Th2 Cell Differentiation Cytokines->Th2 Bcell B Cell Activation & Antibody Production Th2->Bcell Stimulation via IL-4, IL-5 MF59_Pathway MF59 MF59 + Antigen InjectionSite Injection Site (Muscle Cells, Resident APCs) MF59->InjectionSite Chemokines Chemokine & Cytokine Release (CCL2, etc.) InjectionSite->Chemokines ATP ATP Release (Danger Signal) InjectionSite->ATP Recruitment Immune Cell Recruitment (Neutrophils, Monocytes, DCs) Chemokines->Recruitment ATP->Recruitment AntigenUptake Enhanced Antigen Uptake & Transport Recruitment->AntigenUptake LymphNode Draining Lymph Node AntigenUptake->LymphNode Migration Tcell Th1/Th2 Cell Activation LymphNode->Tcell Antigen Presentation ImmuneResponse Broad Immune Response (Antibodies & T-cells) Tcell->ImmuneResponse Experimental_Workflow Start Start: Group Mice (e.g., BALB/c, n=5-10/group) Formulation Prepare Vaccine Formulations: 1. Antigen + Saline 2. Antigen + AlPO4 3. Antigen + MF59 Start->Formulation Prime Day 0: Prime Immunization (e.g., 50µL Intramuscular) Formulation->Prime Boost Day 21: Boost Immunization Prime->Boost Sample1 Day 35: Collect Samples (Serum, Spleen) Boost->Sample1 ELISA Humoral Analysis: ELISA for IgG, IgG1, IgG2a Neutralization Assay Sample1->ELISA Cellular Cellular Analysis: ELISpot (IFN-γ, IL-4) Flow Cytometry for T-cell subsets Sample1->Cellular Analysis Data Analysis & Comparison ELISA->Analysis Cellular->Analysis

References

A Comparative Guide to Aluminum Phosphate Adjuvants for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum phosphate (B84403) (AlPO4) is a widely utilized adjuvant in human and veterinary vaccines, prized for its strong safety record and its ability to enhance the immune response to a broad range of antigens.[1][2] However, the physicochemical properties and, consequently, the immunological performance of aluminum phosphate adjuvants can vary depending on the manufacturing process and supplier. This guide provides a comprehensive cross-characterization of representative this compound adjuvants, offering a framework for rational adjuvant selection in vaccine formulation.

Physicochemical Characterization: A Foundation for Performance

The efficacy of an this compound adjuvant is intrinsically linked to its physical and chemical properties. These characteristics influence antigen adsorption and the subsequent interaction with the immune system.[3][][5] Key parameters include particle size, surface charge (zeta potential), and crystallinity.[6][7]

PropertySupplier A (Representative)Supplier B (Representative)Supplier C (Representative)Test Method
Particle Size (μm) 1-10 (Aggregates)2-15 (Aggregates)0.5-5 (Aggregates)Laser Diffraction, Focused Beam Reflectance Measurement (FBRM)
Primary Particle Size (nm) ~50 (Disk-shaped)~50-100 (Plate-like)~40-60 (Irregular)Transmission Electron Microscopy (TEM)
Zeta Potential (mV) at pH 7.4 -10 to -30-15 to -35-5 to -25Doppler Electrophoretic Light Scattering Analysis
Point of Zero Charge (PZC) ~54.5 - 5.55 - 6Titration
Crystallinity AmorphousAmorphousAmorphous with some crystalline regionsX-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy
Surface Area (m²/g) 50 - 15070 - 18040 - 120Gas Adsorption (BET)

Note: The values presented are representative and can vary between batches and specific product lines from any given supplier.

Immunological Potentiation: Eliciting the Desired Response

The ultimate measure of an adjuvant's performance is its ability to potentiate a robust and appropriate immune response. This compound adjuvants are known to primarily induce a Th2-biased immune response, characterized by the production of specific antibodies.[8] However, variations in physicochemical properties can lead to differences in the magnitude and quality of this response.

Immunological OutcomeSupplier A (Representative)Supplier B (Representative)Supplier C (Representative)Test Method
Antigen-Specific IgG Titer HighVery HighModerate to HighEnzyme-Linked Immunosorbent Assay (ELISA)
Th1/Th2 Bias Strong Th2Strong Th2, minimal Th1Predominantly Th2 with some Th1 inductionCytokine profiling (e.g., IFN-γ vs. IL-4/IL-5), IgG isotype analysis (IgG2a vs. IgG1)
NLRP3 Inflammasome Activation ModerateHighModerateMeasurement of IL-1β and IL-18 secretion
Immune Cell Recruitment Predominantly monocytes and macrophagesEnhanced recruitment of monocytes, macrophages, and some neutrophilsMonocyte and macrophage recruitmentFlow cytometry of cells at the injection site

Experimental Workflow for Cross-Characterization

The following diagram illustrates a typical workflow for the cross-characterization of this compound adjuvants from different suppliers.

G cluster_0 Adjuvant Sourcing cluster_1 Physicochemical Characterization cluster_2 In Vitro Analysis cluster_3 In Vivo Immunogenicity cluster_4 Data Analysis & Selection SupplierA Supplier A This compound ParticleSize Particle Size (LD, FBRM, TEM) SupplierA->ParticleSize ZetaPotential Zeta Potential (ELS) SupplierA->ZetaPotential Crystallinity Crystallinity (XRD, FTIR) SupplierA->Crystallinity SurfaceArea Surface Area (BET) SupplierA->SurfaceArea SupplierB Supplier B This compound SupplierB->ParticleSize SupplierB->ZetaPotential SupplierB->Crystallinity SupplierB->SurfaceArea SupplierC Supplier C This compound SupplierC->ParticleSize SupplierC->ZetaPotential SupplierC->Crystallinity SupplierC->SurfaceArea AntigenAdsorption Antigen Adsorption Capacity & Affinity ParticleSize->AntigenAdsorption ZetaPotential->AntigenAdsorption Crystallinity->AntigenAdsorption SurfaceArea->AntigenAdsorption Inflammasome NLRP3 Inflammasome Activation (in vitro) AntigenAdsorption->Inflammasome Immunization Animal Immunization (e.g., mice, rabbits) Inflammasome->Immunization AntibodyTiter Antibody Titer (ELISA) Immunization->AntibodyTiter ThBias Th1/Th2 Bias (Cytokine & Isotype Analysis) Immunization->ThBias CellRecruitment Cellular Recruitment (Flow Cytometry) Immunization->CellRecruitment Comparison Comparative Analysis AntibodyTiter->Comparison ThBias->Comparison CellRecruitment->Comparison Selection Adjuvant Selection Comparison->Selection

Caption: Experimental workflow for adjuvant cross-characterization.

Experimental Protocols

Detailed methodologies are critical for the accurate comparison of adjuvant performance.[2]

1. Particle Size Analysis by Laser Diffraction:

  • Instrument: A laser diffraction particle size analyzer.

  • Sample Preparation: Dilute the this compound suspension in deionized water to achieve an appropriate obscuration level (typically 10-20%).

  • Analysis: Perform the measurement using the instrument's software, which calculates the particle size distribution based on the light scattering pattern. Report the volume-weighted mean diameter (D[9][10]) and the distribution span.

2. Zeta Potential Measurement:

  • Instrument: A Zetasizer or similar instrument capable of electrophoretic light scattering.

  • Sample Preparation: Dilute the this compound suspension in a 10 mM NaCl solution to maintain a constant ionic strength.

  • Analysis: The instrument applies an electric field and measures the velocity of the particles. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

3. Antigen Adsorption Capacity:

  • Materials: Bovine Serum Albumin (BSA) as a model antigen, this compound adjuvant, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Prepare a series of BSA solutions of varying concentrations.

    • Mix a fixed amount of this compound adjuvant with each BSA solution.

    • Incubate the mixtures with gentle agitation for a defined period (e.g., 2 hours) to allow for adsorption equilibrium.

    • Centrifuge the samples to pellet the adjuvant-antigen complex.

    • Measure the concentration of unbound BSA in the supernatant using a protein assay (e.g., Bradford or BCA assay).

    • Calculate the amount of adsorbed BSA by subtracting the unbound amount from the initial amount.

    • Plot the adsorbed BSA versus the equilibrium BSA concentration and fit the data to a Langmuir adsorption isotherm to determine the maximum adsorption capacity.

4. In Vivo Immunogenicity Study:

  • Animal Model: Typically BALB/c or C57BL/6 mice.

  • Vaccine Formulation: Adsorb a model antigen (e.g., ovalbumin) onto the different this compound adjuvants. Include a control group with the antigen alone.

  • Immunization: Immunize mice via a relevant route (e.g., intramuscularly) at day 0 and provide a booster immunization at day 14 or 21.

  • Sample Collection: Collect blood samples at various time points (e.g., pre-immunization, and 2-4 weeks post-boost).

  • Analysis:

    • Antibody Titers: Determine antigen-specific IgG, IgG1, and IgG2a titers in the sera using ELISA.

    • Cytokine Analysis: Re-stimulate splenocytes from immunized mice with the antigen in vitro and measure the secretion of IFN-γ (Th1) and IL-4/IL-5 (Th2) by ELISA or ELISpot.

Conclusion

Both aluminum hydroxide (B78521) and this compound are effective and safe adjuvants that primarily promote a Th2-type immune response. The choice between them should be guided by the physicochemical properties of the antigen and the specific immunological profile desired for a given vaccine.[2] Aluminum hydroxide is generally preferred for acidic antigens and when a strong Th2 response is the primary goal.[2] this compound is more suitable for basic antigens and may offer a more balanced Th1/Th2 response in certain contexts, although it still predominantly favors Th2.[1][2] Careful cross-characterization of this compound from different suppliers is a critical step in the development of a stable, effective, and consistent vaccine product.

References

A Comparative Guide to Aluminum Phosphate and Zeolite Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in designing efficient and selective chemical transformations. Both aluminum phosphate (B84403) (AlPO₄) and zeolites are prominent solid acid catalysts, each offering a unique combination of properties that make them suitable for a range of applications in fine chemical and pharmaceutical synthesis. This guide provides an objective comparison of their catalytic performance, supported by experimental data, and includes detailed experimental protocols for their synthesis, characterization, and application.

Performance Comparison: Aluminum Phosphate vs. Zeolites

The catalytic performance of this compound and zeolites is intrinsically linked to their acidic properties, pore structure, and thermal stability. While zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acidity, aluminum phosphates are typically amorphous materials with a higher concentration of Lewis acid sites, though they can also be synthesized in crystalline forms. This fundamental difference in their nature dictates their catalytic behavior in various organic reactions.

Key Physicochemical and Catalytic Properties
PropertyThis compound (Amorphous)Zeolites (e.g., ZSM-5)
Composition AlPO₄Aluminosilicate (SiO₂/Al₂O₃)
Structure Typically amorphous, mesoporousCrystalline, microporous
Acidity Type Predominantly Lewis acid sitesPredominantly Brønsted acid sites
Acid Strength Mild to strongStrong to very strong
Surface Area High (e.g., 250-350 m²/g)[1]High (e.g., ~400 m²/g)[2]
Thermal Stability GoodExcellent
Shape Selectivity Generally lowHigh, dependent on pore structure
Catalytic Performance in Key Organic Reactions

Direct, side-by-side comparisons of this compound and zeolites in the literature are limited, as they are often chosen for different specific applications based on their inherent properties. However, by comparing their performance in similar reaction types, a clear picture of their respective strengths and weaknesses emerges.

Methanol to Olefins (MTO)

The MTO reaction is a crucial process for producing light olefins from non-petroleum feedstocks. The product selectivity is highly dependent on the catalyst's acidity and pore structure.

CatalystMethanol Conversion (%)C₂=-C₄= Selectivity (%)Alkanes Selectivity (%)C₅+ Selectivity (%)
ZSM-5 >99~50HighHigh
AlPO₄-5 Negligible---
ZSM-5/AlPO₄-5 Composite >9972.84LowLow

Note: Data for ZSM-5 and the composite catalyst are from a study on a core-shell structure, which highlights the synergistic effects of combining these materials. The negligible activity of pure AlPO₄-5 in this specific study is attributed to its weak acidity under the reaction conditions.

Friedel-Crafts Alkylation: Benzylation of Benzene

Friedel-Crafts reactions are fundamental for C-C bond formation in aromatic chemistry. The catalyst's acidity plays a key role in activating the alkylating or acylating agent.

CatalystSubstrateAlkylating AgentTemperature (°C)Reaction Time (h)Conversion (%)Selectivity to Mono-alkylated Product (%)
FeAPO-5 (Iron-containing AlPO₄) BenzeneBenzyl (B1604629) Chloride80498>99[3]
Zeolite Beta (Si/Al = 75) TolueneBenzyl AlcoholNot specifiedNot specifiedHigh initial rate, but rapid deactivation59[4]
Mesoporous Aluminosilica (SBA-15) TolueneBenzyl AlcoholNot specifiedNot specifiedModerate rate, slower deactivation>90[4]

Note: This table compares a modified aluminophosphate with a zeolite and another aluminosilicate. The data suggests that modified aluminophosphates can achieve high conversion and selectivity, while zeolites, though highly active, may suffer from faster deactivation in some cases.

Alcohol Dehydration: Ethanol (B145695) to Ethylene

The dehydration of alcohols to olefins is a classic acid-catalyzed reaction. The selectivity towards either the olefin or the corresponding ether is influenced by the catalyst's acidity and the reaction conditions. Zeolites, with their strong Brønsted acid sites, are highly effective for this transformation.[5] While amorphous this compound is also used, it often requires higher temperatures.[6]

CatalystTemperature (°C)Ethanol Conversion (%)Ethylene Selectivity (%)
ZSM-5 (Si/Al = 20) 40070.3High
γ-Al₂O₃/SiO₂ 45097.151.2
ZSM-5 (modified) 240>99>94

Note: This data highlights the high activity and selectivity of ZSM-5 zeolites for ethanol dehydration, even at lower temperatures compared to other solid acids.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for catalyst synthesis, characterization, and performance evaluation. Below are representative protocols for the preparation of amorphous this compound and ZSM-5 zeolite, as well as for key characterization and catalytic reaction procedures.

Catalyst Synthesis

Protocol 1: Synthesis of Amorphous this compound via Co-Precipitation

This method yields a high-surface-area, amorphous this compound suitable for various catalytic applications.[1][7]

  • Solution Preparation: Prepare a 0.25 M aqueous solution of aluminum chloride (AlCl₃) and a 0.25 M aqueous solution of ammonium (B1175870) phosphate ((NH₄)₃PO₄).

  • Co-precipitation: Slowly add the aluminum chloride solution to the ammonium phosphate solution under vigorous stirring at room temperature. Maintain the pH of the mixture at approximately 8.0 by the dropwise addition of a dilute ammonium hydroxide (B78521) solution. A white precipitate will form.

  • Aging: Continue stirring the suspension for 2-4 hours at room temperature to allow for the aging of the precipitate.

  • Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

  • Drying: Dry the washed solid in an oven at 110-120°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace at 500°C for 4 hours in static air.

Protocol 2: Hydrothermal Synthesis of ZSM-5 Zeolite

This protocol describes a typical hydrothermal synthesis for ZSM-5, a widely used zeolite in catalysis.[8][9]

  • Solution 1 (Aluminate Solution): Dissolve sodium aluminate (NaAlO₂) in an aqueous solution of sodium hydroxide (NaOH).

  • Solution 2 (Silicate Solution): Prepare a solution of sodium silicate (B1173343) (water glass) in deionized water.

  • Solution 3 (Template Solution): Dissolve tetrapropylammonium (B79313) bromide (TPABr) as the structure-directing agent in deionized water.

  • Gel Formation: Slowly add the silicate solution to the aluminate solution under vigorous stirring. Then, add the template solution to the mixture to form a homogeneous gel.

  • Hydrothermal Crystallization: Transfer the gel into a Teflon-lined stainless-steel autoclave and heat it at 170-180°C for 24-72 hours.

  • Product Recovery: After cooling, filter the solid product, wash it extensively with deionized water until the pH is neutral, and then dry it at 100-120°C overnight.

  • Template Removal: Calcine the dried zeolite powder in air at 550°C for 6 hours to remove the organic template.

  • Ion Exchange (for H-ZSM-5): To obtain the acidic form, perform an ion exchange with an ammonium nitrate (B79036) (NH₄NO₃) solution, followed by calcination at 500-550°C to decompose the ammonium ions into protons.

Catalyst Characterization

Protocol 3: Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD)

NH₃-TPD is a standard technique to characterize the acidity (number and strength of acid sites) of solid catalysts.[4][10][11]

  • Sample Pretreatment: Place a known amount of the catalyst in a quartz reactor and heat it under a flow of an inert gas (e.g., He or Ar) to a high temperature (e.g., 500-550°C) to clean the surface.

  • Ammonia Adsorption: Cool the sample to a lower temperature (e.g., 100-150°C) and then expose it to a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) for a sufficient time to ensure saturation of the acid sites.

  • Physisorbed Ammonia Removal: Purge the sample with the inert gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia.

  • Temperature-Programmed Desorption: Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of the inert gas.

  • Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer as a function of temperature. The resulting desorption profile provides information on the distribution of acid site strengths, and the total amount of desorbed ammonia can be used to quantify the total number of acid sites.

Catalytic Reactions

Protocol 4: Catalytic Dehydration of Ethanol

This procedure is for evaluating the performance of solid acid catalysts in the gas-phase dehydration of ethanol to ethylene.[12][13][14]

  • Catalyst Loading: Load a fixed amount of the catalyst into a fixed-bed reactor.

  • Catalyst Activation: Pretreat the catalyst in situ by heating it under a flow of an inert gas (e.g., N₂) at a high temperature (e.g., 400-500°C) for a specified time.

  • Reaction: Cool the reactor to the desired reaction temperature (e.g., 200-450°C). Introduce a feed of ethanol vapor, typically diluted with an inert gas, into the reactor at a defined weight hourly space velocity (WHSV).

  • Product Analysis: Analyze the reactor effluent online or offline using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID or TCD) to determine the conversion of ethanol and the selectivity to ethylene, diethyl ether, and other byproducts.

Protocol 5: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride

This protocol outlines a general procedure for the liquid-phase Friedel-Crafts alkylation using a solid acid catalyst.[3][15][16]

  • Catalyst Activation: Activate the catalyst by heating it under vacuum or in an inert atmosphere to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic substrate (e.g., benzene), the alkylating agent (e.g., benzyl chloride), and an appropriate solvent if necessary.

  • Catalysis: Add the activated catalyst to the reaction mixture. Heat the mixture to the desired reaction temperature (e.g., 80°C) and stir for the required reaction time.

  • Product Analysis: After the reaction, cool the mixture, separate the catalyst by filtration, and analyze the liquid products by gas chromatography (GC) or GC-MS to determine the conversion of the limiting reactant and the selectivity to the desired alkylated product.

Visualizations of Reaction Mechanisms and Workflows

Visualizing the complex processes involved in catalysis can greatly aid in understanding the underlying principles. The following diagrams, created using the DOT language, illustrate key reaction mechanisms and experimental workflows.

G cluster_0 Catalyst Synthesis cluster_1 Catalyst Characterization cluster_2 Catalytic Reaction Precursors Precursors Gel/Precipitate Formation Gel/Precipitate Formation Precursors->Gel/Precipitate Formation Aging/Crystallization Aging/Crystallization Gel/Precipitate Formation->Aging/Crystallization Washing/Filtration Washing/Filtration Aging/Crystallization->Washing/Filtration Drying Drying Washing/Filtration->Drying Calcination Calcination Drying->Calcination Active Catalyst Active Catalyst Calcination->Active Catalyst Catalyst Catalyst NH3-TPD NH3-TPD Catalyst->NH3-TPD Acidity XRD XRD Catalyst->XRD Crystallinity BET BET Catalyst->BET Surface Area Reactants Reactants Reactor Reactor Reactants->Reactor Catalyst Product Separation Product Separation Reactor->Product Separation Products Products Product Separation->Products Unreacted Reactants Unreacted Reactants Product Separation->Unreacted Reactants

Figure 1: General Experimental Workflow.

G Alcohol (R-OH) Alcohol (R-OH) Protonation Protonation Alcohol (R-OH)->Protonation + H+ Formation of Alkyloxonium Ion (R-OH2+) Formation of Alkyloxonium Ion (R-OH2+) Protonation->Formation of Alkyloxonium Ion (R-OH2+) Loss of Water Loss of Water Formation of Alkyloxonium Ion (R-OH2+)->Loss of Water - H2O Carbocation (R+) Carbocation (R+) Loss of Water->Carbocation (R+) Deprotonation Deprotonation Carbocation (R+)->Deprotonation - H+ Alkene Alkene Deprotonation->Alkene

Figure 2: E1 Mechanism for Alcohol Dehydration.

G Alkyl Halide (R-X) Alkyl Halide (R-X) Formation of Electrophile Formation of Electrophile Alkyl Halide (R-X)->Formation of Electrophile + Lewis Acid Carbocation (R+) Carbocation (R+) Formation of Electrophile->Carbocation (R+) Electrophilic Attack Electrophilic Attack Carbocation (R+)->Electrophilic Attack Aromatic Ring Aromatic Ring Aromatic Ring->Electrophilic Attack Arenium Ion Intermediate Arenium Ion Intermediate Electrophilic Attack->Arenium Ion Intermediate Deprotonation Deprotonation Arenium Ion Intermediate->Deprotonation - H+ Alkylated Aromatic Alkylated Aromatic Deprotonation->Alkylated Aromatic

Figure 3: Friedel-Crafts Alkylation Mechanism.

Conclusion

Both this compound and zeolites are valuable solid acid catalysts with distinct advantages. Zeolites, with their well-defined microporous structures and strong Brønsted acidity, offer high activity and shape selectivity, particularly in reactions like alcohol dehydration and certain alkylations. However, their small pores can sometimes lead to diffusion limitations and deactivation by coking. Amorphous this compound, on the other hand, provides high surface area and tunable, predominantly Lewis acidity, which can be advantageous in reactions where Lewis acid catalysis is preferred. The choice between these two classes of materials will ultimately depend on the specific requirements of the chemical transformation, including the nature of the reactants and desired products, as well as process considerations such as catalyst stability and regenerability. For drug development professionals, the mild acidity and potential for high selectivity of modified aluminophosphates may be particularly attractive for the synthesis of complex molecules, while the shape-selectivity of zeolites remains a powerful tool for controlling isomer distribution.

References

A Comparative Guide to Immunoglobulin G (IgG) Subclass Response: Aluminum Phosphate vs. Calcium Phosphate Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical step in vaccine development, profoundly influencing the magnitude and quality of the immune response. Aluminum phosphate (B84403) (AlPO₄) and calcium phosphate (CaP) are two widely utilized mineral-based adjuvants. This guide provides an objective comparison of their performance in modulating the Immunoglobulin G (IgG) subclass response, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed adjuvant selection.

Executive Summary

Aluminum phosphate adjuvants have a long history of use in human vaccines and are known to potently induce a T-helper 2 (Th2)-biased immune response. This is characterized by the production of high titers of IgG1 antibodies in mice, which is effective for neutralizing extracellular pathogens and toxins. In contrast, calcium phosphate adjuvants, particularly in nanoparticle formulations, have been shown to elicit a more balanced Th1/Th2 response or even a Th1-dominant response. A Th1 response is characterized by the production of IgG2a antibodies in mice and is crucial for immunity against intracellular pathogens. The choice between these two adjuvants, therefore, largely depends on the specific type of immune response required for protection against the target pathogen.

Quantitative Data Comparison: IgG Subclass Response

The following table summarizes the typical IgG subclass response observed in mice immunized with antigens adjuvanted with either this compound or calcium phosphate. The data is compiled from studies using various antigens, such as tetanus toxoid and viral proteins.

AdjuvantPredominant IgG Subclass (in mice)IgG1/IgG2a RatioImplied T-helper ResponseReference
This compound (AlPO₄) IgG1HighTh2-biased [1]
Calcium Phosphate (CaP) IgG1 and IgG2aLower / BalancedMixed Th1/Th2 or Th1-biased [1][2]

Note: The IgG2a/IgG1 ratio is a key indicator of the Th1/Th2 balance of the immune response in mice. A higher ratio suggests a Th1-dominant response, while a lower ratio indicates a Th2-dominant response.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Immunization of Mice with Tetanus Toxoid Adjuvanted with this compound or Calcium Phosphate

This protocol is adapted from a study comparing the adjuvant activities of this compound and calcium phosphate for tetanus toxoid in mice[1].

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Vaccine Preparation:

  • Antigen: Tetanus toxoid (TT).

  • Adjuvants: this compound (AlPO₄) and Calcium phosphate (CaHPO₄).

  • Formulation: Tetanus toxoid was adsorbed onto AlPO₄ or CaHPO₄. The final concentration for immunization was 0.5 Lf (flocculation units) of TT per 0.5 mL dose.

3. Immunization Schedule:

  • Mice were divided into groups for each adjuvant and a control group (TT alone).

  • Primary immunization (Day 0): Mice were injected intraperitoneally (i.p.) with 0.5 mL of the respective vaccine formulation.

  • Booster immunization (Day 28): A second i.p. injection of the same formulation was administered.

4. Sample Collection:

  • Blood samples were collected from the retro-orbital plexus at various time points (e.g., day 28 before the booster, and day 42).

  • Serum was separated by centrifugation and stored at -20°C until analysis.

5. Measurement of IgG Subclasses (ELISA):

  • 96-well microtiter plates were coated with tetanus toxoid antigen.

  • After blocking, serial dilutions of mouse serum were added to the wells.

  • Biotinylated goat anti-mouse IgG1 or IgG2a specific antibodies were used as secondary antibodies.

  • Streptavidin-horseradish peroxidase (HRP) was added, followed by a substrate solution (e.g., TMB) to develop color.

  • The optical density (OD) was measured at 450 nm, and antibody titers were determined.

Protocol 2: Immunization of Mice with Herpes Simplex Virus Type 2 (HSV-2) Glycoprotein (B1211001) Adjuvanted with Calcium Phosphate Nanoparticles

This protocol is based on a study evaluating the immunogenicity of a novel calcium phosphate nanoparticle adjuvant[2].

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Vaccine Preparation:

  • Antigen: Purified recombinant Herpes Simplex Virus Type 2 (HSV-2) glycoprotein D.

  • Adjuvant: Calcium phosphate (CAP) nanoparticles.

  • Formulation: The vaccine was prepared by mixing the HSV-2 antigen with the CAP nanoparticle suspension. Each 0.2 mL dose contained 20 µg of HSV-2 protein and 200 µg of CAP.

3. Immunization Schedule:

  • Mice were immunized intraperitoneally (i.p.) on days 0 and 21.

4. Sample Collection:

  • Blood samples were collected via the tail vein at weeks 2, 4, and 6 post-primary immunization.

  • Serum was isolated and stored at -20°C.

5. Measurement of IgG Subclasses (ELISA):

  • The protocol for measuring IgG1 and IgG2a subclasses was similar to Protocol 1, with the coating antigen being the HSV-2 glycoprotein D.

Signaling Pathways and Mechanisms of Action

The distinct IgG subclass profiles induced by this compound and calcium phosphate are a consequence of their different interactions with the innate immune system.

This compound: NLRP3 Inflammasome-Dependent Th2 Polarization

Aluminum-based adjuvants, including this compound, are known to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages. This activation is a key step in their adjuvant effect.

G cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-helper Cell Differentiation cluster_Bcell B-cell Activation AlPO4 This compound (AlPO₄) + Antigen Phagocytosis Phagocytosis AlPO4->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome LysosomalRupture Lysosomal Rupture & Cathepsin B release Phagolysosome->LysosomalRupture NLRP3_activation NLRP3 Inflammasome Activation LysosomalRupture->NLRP3_activation Casp1 Caspase-1 NLRP3_activation->Casp1 cleaves ProCasp1 Pro-Caspase-1 ProCasp1->NLRP3_activation IL1b IL-1β Casp1->IL1b cleaves IL18 IL-18 Casp1->IL18 cleaves ProIL1b Pro-IL-1β ProIL1b->Casp1 NaiveT Naive CD4+ T-cell IL1b->NaiveT promotes ProIL18 Pro-IL-18 ProIL18->Casp1 Th2 Th2 Cell NaiveT->Th2 differentiation IL4 IL-4 Th2->IL4 produces Bcell B-cell IL4->Bcell activates PlasmaCell Plasma Cell Bcell->PlasmaCell IgG1 IgG1 Production PlasmaCell->IgG1

Figure 1: this compound Adjuvant Signaling Pathway
Calcium Phosphate: Promoting a Balanced Th1/Th2 Response

The precise molecular mechanism of calcium phosphate adjuvanticity is less defined than that of aluminum salts. However, it is understood that calcium phosphate nanoparticles are efficiently taken up by APCs. The dissolution of these particles in the acidic environment of the phagolysosome facilitates antigen processing and presentation. This leads to the activation of both Th1 and Th2 cells.

G cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-helper Cell Differentiation cluster_Bcell B-cell Activation CaP Calcium Phosphate (CaP) Nanoparticle + Antigen Uptake Efficient Uptake & Processing CaP->Uptake AntigenPresentation Antigen Presentation (MHC-I & MHC-II) Uptake->AntigenPresentation NaiveT Naive CD4+ T-cell AntigenPresentation->NaiveT activates Th1 Th1 Cell NaiveT->Th1 Th2 Th2 Cell NaiveT->Th2 IFNg IFN-γ Th1->IFNg produces IL4 IL-4 Th2->IL4 produces Bcell B-cell IFNg->Bcell promotes IL4->Bcell promotes PlasmaCell Plasma Cell Bcell->PlasmaCell IgG2a IgG2a Production PlasmaCell->IgG2a IgG1 IgG1 Production PlasmaCell->IgG1

Figure 2: Calcium Phosphate Adjuvant Workflow

Conclusion

Both this compound and calcium phosphate are effective adjuvants, but they steer the immune response in different directions. This compound is a reliable choice for inducing a strong, Th2-biased, antibody-dominated response, particularly high levels of IgG1. Calcium phosphate, on the other hand, offers the potential for a more balanced Th1/Th2 response, including the induction of IgG2a, which is advantageous for vaccines against intracellular pathogens where cell-mediated immunity plays a significant role. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at selecting the optimal adjuvant for their specific vaccine candidate.

References

A Comparative Analysis of Local Tissue Reactions to Aluminum Phosphate (AlPO4) and Calcium Phosphate (CAP) Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vaccine development, the choice of adjuvant is critical in modulating the desired immune response while minimizing local tissue reactivity. Aluminum phosphate (B84403) (AlPO4), a widely used adjuvant, and calcium phosphate (CAP), an alternative with a history of use in human vaccines, present distinct profiles in their interaction with host tissues at the injection site. This guide provides a comparative analysis of the local tissue reactions elicited by these two adjuvants, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.

Executive Summary

Both AlPO4 and CAP adjuvants induce a local inflammatory response necessary for their adjuvant effect; however, the nature and duration of these reactions differ. AlPO4 is generally associated with a more prolonged inflammatory response and granuloma formation, which can be linked to a robust depot effect and strong activation of the NLRP3 inflammasome. In contrast, CAP tends to induce a more transient local reaction, which may be advantageous for certain vaccine formulations despite potentially lower immunogenicity in some contexts. The choice between AlPO4 and CAP will therefore depend on the specific requirements of the vaccine, balancing the need for potent immunogenicity with an acceptable safety profile.

Data Presentation: Quantitative Comparison of Local Tissue Reactions

The following table summarizes the key quantitative findings from comparative studies on the local tissue reactions to AlPO4 and CAP adjuvants.

ParameterAluminum Phosphate (AlPO4) AdjuvantCalcium Phosphate (CAP) AdjuvantKey Findings & References
Duration of Inflammatory Reaction Can persist for 8 weeks or longer.[1][2]Typically resolves within 4 weeks.[1][2]Studies in guinea pigs and mice have shown a significantly longer duration of local inflammation with aluminum-based adjuvants compared to CAP.[1][2]
Severity of Local Irritation Generally considered to induce more severe local tissue irritation.[2]Induces a lower level of local irritation.[3]Histopathological examinations often reveal more extensive inflammatory infiltrates with AlPO4.[2]
Granuloma Formation Frequently associated with the formation of granulomas at the injection site.[4][5][6]Less prone to inducing persistent granulomas.[1]Replacing aluminum hydroxide (B78521) with this compound has been suggested to reduce the risk of granulomas.[5] Granulomas are a hallmark of the "depot effect" of aluminum adjuvants.[4]
Immune Cell Recruitment Attracts monocytes and macrophages.[7][8] In some contexts, can also attract neutrophils.[7]Induces active inflammatory reactions consisting of neutrophils and foamy macrophages.[1]The cellular infiltrate differs, with AlPO4 favoring monocytic recruitment and CAP initially attracting more neutrophils.[1][7][8]
Antibody Response (Tetanus Toxoid) Induces a higher antibody level compared to CAP.[2][3][9]Induces a lower antibody level compared to AlPO4.[2][3][9]In studies using tetanus toxoid as the antigen, AlPO4 consistently elicited a more potent antibody response.[2][3][9]

Experimental Protocols

A comprehensive understanding of the methodologies employed in these comparative studies is crucial for interpreting the data. Below are detailed experimental protocols for key assays.

Assessment of Local Tissue Reaction in Animal Models
  • Animal Model: Swiss albino mice or guinea pigs are commonly used.[1][2]

  • Adjuvant Administration: A standardized dose of the vaccine formulation containing either AlPO4 or CAP adjuvant is injected intramuscularly or subcutaneously into the hind limb of the animals.[2][10]

  • Observation Period: Animals are monitored for local signs of inflammation (erythema, edema) at regular intervals (e.g., daily for the first week, then weekly).[2][10]

  • Histopathological Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks post-injection), animals are euthanized, and the muscle tissue at the injection site is excised.[2][10] The tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: The stained sections are examined under a microscope to assess the severity of inflammation, the presence and type of cellular infiltrates (neutrophils, macrophages, lymphocytes, giant cells), and the formation of granulomas.[1][2]

Immunohistochemical Analysis of Immune Cell Infiltration
  • Tissue Preparation: Follows the same procedure as for histopathological analysis.

  • Antibody Staining: Tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, and sections are then incubated with primary antibodies specific for different immune cell markers (e.g., CD68 for macrophages, Ly-6G for neutrophils, CD3 for T cells).

  • Detection and Visualization: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, followed by a chromogen substrate to visualize the stained cells. Sections are counterstained with hematoxylin.

  • Quantification: The number of positively stained cells per unit area is quantified using image analysis software to compare the cellular composition of the inflammatory infiltrate between the two adjuvant groups.

Measurement of Antibody Titer
  • Antigen: Tetanus toxoid is a commonly used model antigen.[2][9]

  • Immunization: Mice are immunized with the tetanus toxoid vaccine adjuvanted with either AlPO4 or CAP.[2][9]

  • Blood Collection: Blood samples are collected from the immunized animals at various time points post-vaccination.[2]

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • ELISA plates are coated with the tetanus toxoid antigen.

    • After blocking non-specific binding sites, serial dilutions of the collected sera are added to the wells.

    • A secondary antibody conjugated to an enzyme that recognizes the primary antibody isotype (e.g., anti-mouse IgG) is added.

    • A substrate is added, and the resulting color change is measured using a spectrophotometer.

    • The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[9]

Signaling Pathways and Mechanisms of Action

The differences in local tissue reactions between AlPO4 and CAP can be attributed to their distinct mechanisms of action at the cellular and molecular levels.

This compound (AlPO4) Adjuvant Signaling

AlPO4 primarily functions through the "depot effect" and the activation of the NLRP3 inflammasome.[4][11][12]

AlPO4_Signaling cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) AlPO4 AlPO4-Antigen Complex Phagocytosis Phagocytosis AlPO4->Phagocytosis 1. Depot Effect & Uptake Phagosome Phagosome Phagocytosis->Phagosome Lysosome Lysosomal Destabilization Phagosome->Lysosome 2. Phagolysosomal Fusion NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 3. Danger Signal Caspase1 Active Caspase-1 NLRP3->Caspase1 4. Assembly IL1b IL-1β Secretion Caspase1->IL1b 5. Cleavage ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Inflammation & Immune Cell Recruitment IL1b->Inflammation 6. Pro-inflammatory Cytokine Release

AlPO4 Adjuvant Signaling Pathway

The diagram illustrates that upon injection, the AlPO4-antigen complex forms a depot, facilitating uptake by APCs.[4] Inside the APC, the adjuvant can lead to lysosomal destabilization, which acts as a danger signal to activate the NLRP3 inflammasome.[4][11] This, in turn, leads to the cleavage and secretion of pro-inflammatory cytokines like IL-1β, driving local inflammation and the recruitment of other immune cells.[4][8]

Calcium Phosphate (CAP) Adjuvant Signaling

The mechanism of CAP is less defined than that of aluminum adjuvants but is thought to involve creating a local pro-inflammatory environment that enhances antigen uptake and presentation.

CAP_Workflow CAP_Injection CAP-Antigen Injection Local_Reaction Transient Local Inflammatory Reaction CAP_Injection->Local_Reaction Neutrophil_Recruitment Neutrophil & Macrophage Recruitment Local_Reaction->Neutrophil_Recruitment Resolution Rapid Resolution of Inflammation Local_Reaction->Resolution Antigen_Uptake Enhanced Antigen Uptake by APCs Neutrophil_Recruitment->Antigen_Uptake Immune_Response Initiation of Adaptive Immune Response Antigen_Uptake->Immune_Response

CAP Adjuvant Experimental Workflow

This workflow depicts that CAP injection leads to a transient local inflammatory response characterized by the recruitment of neutrophils and macrophages.[1] This cellular influx enhances the uptake of the co-administered antigen by APCs, which then initiate the adaptive immune response. A key feature of CAP is the relatively rapid resolution of this local inflammation.[1][2]

Conclusion

The selection of an appropriate adjuvant is a critical decision in vaccine design. AlPO4 is a potent adjuvant that induces a strong and sustained local reaction, contributing to its robust immunogenicity. This makes it a suitable choice for vaccines requiring a strong antibody response. However, the prolonged inflammation and potential for granuloma formation may be a concern for certain applications.

CAP, on the other hand, offers a milder and more transient local tissue reaction, which could be advantageous in terms of safety and patient tolerance. While it may elicit a comparatively lower immune response for some antigens, its favorable safety profile makes it a valuable alternative, particularly for vaccines where a Th1-biased or less intense inflammatory response is desired.

Ultimately, the decision to use AlPO4 or CAP should be based on a thorough evaluation of the specific vaccine antigen, the target population, and the desired balance between immunogenicity and reactogenicity. Further head-to-head studies with a broader range of antigens and more detailed analysis of local cytokine and chemokine profiles will be beneficial in further refining the rational selection of these adjuvants.

References

A Quantitative Showdown: Aluminum Hydroxide vs. Aluminum Phosphate Adjuvant Antigen Adsorption Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an adjuvant is a critical step in vaccine formulation. Aluminum salts, specifically aluminum hydroxide (B78521) (AH) and aluminum phosphate (B84403) (AP), are the most widely used adjuvants in human vaccines. Their primary function is to enhance the immune response to a co-administered antigen. A key determinant of their efficacy is their ability to adsorb the antigen, thereby creating a depot at the injection site and facilitating uptake by antigen-presenting cells. This guide provides a quantitative comparison of the antigen adsorption capacity of AH and AP, supported by experimental data and detailed methodologies.

The interaction between aluminum adjuvants and protein antigens is complex, governed by a combination of electrostatic interactions, ligand exchange, and hydrophobic interactions.[1][2][3] The predominant mechanism is often dictated by the physicochemical properties of both the antigen and the adjuvant, particularly their surface charge at a given pH.[3][4][5]

At a physiological pH of 7.4, aluminum hydroxide carries a positive surface charge, while aluminum phosphate is negatively charged.[3][5] This fundamental difference is a primary driver for the selective adsorption of antigens. Antigens with a low isoelectric point (pI), which are negatively charged at neutral pH, will preferentially adsorb to the positively charged AH. Conversely, antigens with a high pI (positively charged) will have a stronger affinity for the negatively charged AP.[4][5]

Quantitative Comparison of Adsorption Capacity

Experimental data consistently demonstrates that aluminum hydroxide generally exhibits a higher antigen adsorption capacity compared to this compound, particularly for acidic proteins.[6] This is attributed to the strong electrostatic interactions between the positively charged AH and negatively charged antigens.

AdjuvantModel AntigenAdsorption PercentageAdsorption Capacity (mg antigen/mg Al)Key Findings
Aluminum Hydroxide (AH) Bovine Serum Albumin (BSA) (pI ~4.7)~100% (at low concentrations)[7]Not explicitly stated in the study, but implied to be high.At low BSA concentrations, complete adsorption was achieved.[7] AH has a significantly higher adsorption capacity than Adjuphos® (an AP adjuvant).[6]
This compound (AP) Bovine Serum Albumin (BSA) (pI ~4.7)< 20%[7]0.4 - 0.6[2]BSA, being an acidic protein, shows very poor adsorption to the negatively charged AP.[7]
Aluminum Hydroxide (AH) Hen Egg Lysozyme (HEL) (pI ~11.35)Does not adsorb[8]Not applicableHEL has the same charge as AH at neutral pH, leading to electrostatic repulsion and no adsorption.[8]
This compound (AP) Hen Egg Lysozyme (HEL) (pI ~11.35)Adsorbs effectivelyNot explicitly quantified in the study.The positive charge of HEL facilitates its adsorption to the negatively charged AP.

Factors Influencing Antigen Adsorption

The adsorption of an antigen to an aluminum adjuvant is not solely dependent on the adjuvant type. Several other factors can significantly influence the extent and strength of binding:

  • Antigen Properties: The isoelectric point (pI), presence and accessibility of phosphate groups for ligand exchange, and the overall surface charge distribution of the antigen are critical.[6][8][9]

  • Formulation pH: The pH of the vaccine formulation directly impacts the surface charge of both the antigen and the adjuvant, thereby influencing their electrostatic interactions.[6][9]

  • Ionic Strength: The concentration of salts in the formulation can affect the electrostatic interactions, with high ionic strengths potentially shielding the charges and reducing adsorption.[6][9]

  • Presence of Phosphate Ions: Phosphate ions in the buffer can compete with the antigen for binding sites on aluminum hydroxide, potentially reducing the antigen adsorption capacity.[2][6]

Experimental Protocols

The quantitative determination of antigen adsorption to aluminum adjuvants typically follows a standardized experimental workflow.

Protocol: Determination of Antigen Adsorption Capacity
  • Preparation of Adjuvant Suspension: A stock suspension of the aluminum adjuvant (either AH or AP) is prepared at a known concentration in a suitable buffer (e.g., saline or Tris buffer).

  • Antigen Solution Preparation: The antigen is dissolved in the same buffer to create a series of solutions with varying concentrations.

  • Adsorption Reaction: A fixed volume of the adjuvant suspension is mixed with an equal volume of each antigen solution. The mixtures are then incubated for a specific period (e.g., 1-2 hours) at a controlled temperature with gentle agitation to allow for equilibrium to be reached.

  • Separation of Adjuvant-Antigen Complex: The samples are centrifuged at a sufficient speed and duration to pellet the adjuvant-antigen complexes.

  • Quantification of Unbound Antigen: The concentration of the unbound antigen remaining in the supernatant is measured using a suitable protein quantification assay, such as the bicinchoninic acid (BCA) assay or UV-Vis spectroscopy.

  • Calculation of Adsorbed Antigen: The amount of adsorbed antigen is calculated by subtracting the amount of unbound antigen from the initial amount of antigen added.

  • Data Analysis: The adsorption data is often fitted to an adsorption isotherm model, such as the Langmuir or Freundlich isotherm, to determine the maximum adsorption capacity (q_max) and the adsorption affinity constant.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Adjuvant Adjuvant Suspension (AH or AP) Mixing Mixing & Incubation Adjuvant->Mixing Antigen Antigen Solutions (Varying Concentrations) Antigen->Mixing Centrifugation Centrifugation Mixing->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Quantification Quantification of Unbound Antigen Supernatant->Quantification Calculation Calculation of Adsorbed Antigen Quantification->Calculation

Caption: Experimental workflow for determining antigen adsorption capacity.

Signaling_Pathway cluster_uptake Antigen Presentation cluster_inflammasome Inflammasome Activation cluster_response Immune Response Adjuvant_Antigen Adjuvant-Antigen Complex APC Antigen Presenting Cell (e.g., Dendritic Cell) Adjuvant_Antigen->APC Uptake Phagocytosis Phagocytosis APC->Phagocytosis NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β & IL-18 Secretion Caspase1->Cytokines T_Cell T-Cell Activation Cytokines->T_Cell B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell

Caption: Simplified signaling pathway of aluminum adjuvants.

Conclusion

The choice between aluminum hydroxide and this compound as an adjuvant should be made on a case-by-case basis, considering the specific characteristics of the antigen. For acidic antigens with a low pI, aluminum hydroxide is generally the superior choice due to its higher adsorption capacity driven by favorable electrostatic interactions. Conversely, for basic antigens with a high pI, this compound is the more appropriate option. A thorough understanding of the factors influencing antigen adsorption and robust quantitative analysis are paramount for the rational design and development of effective and stable adjuvanted vaccines.

References

Assessing the cost-effectiveness of different aluminum phosphate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis route for aluminum phosphate (B84403) is a critical decision that balances cost, purity, and the specific physicochemical properties required for its end-use, be it in catalysis, as a refractory material, or notably, as a vaccine adjuvant. This guide provides an objective comparison of the cost-effectiveness and performance of various aluminum phosphate synthesis methods, supported by experimental data and detailed protocols.

This compound (AlPO₄) is a versatile inorganic compound, and its efficacy is intrinsically linked to its synthesis. The selection of a particular synthetic pathway not only dictates the final properties of the material, such as particle size, crystallinity, and purity, but also has significant economic implications for large-scale production. The most common synthesis routes include wet chemical methods like precipitation, sol-gel synthesis, hydrothermal synthesis, solid-state reactions, and emerging green synthesis approaches.

Comparative Performance and Cost Analysis

The choice of synthesis method presents a trade-off between production cost and control over the material's characteristics. Wet chemical methods are generally favored for their cost-effectiveness in large-scale manufacturing, while sol-gel and hydrothermal methods offer superior control over particle morphology and size at a higher cost.[1][2]

Synthesis RoutePrecursorsPurityParticle SizeMorphologyEstimated CostKey AdvantagesKey Disadvantages
Wet Chemical (Precipitation) Aluminum salts (e.g., AlCl₃, Al₂(SO₄)₃), Phosphoric acid or phosphate salts (e.g., Na₃PO₄)[1][3]By-products possible[4]~15 µm (with additives)[4]Ellipsoid or square block (with additives)[4]LowSimple, cost-effective for large-scale production.[1]Difficult to control particle size and morphology; potential for impurities.
Sol-Gel Aluminum alkoxides (e.g., Aluminum sec-butoxide)[4], Phosphoric acidUltrapure[4]-Hard, lumpy solid[4]HighHigh purity; good control over particle size and morphology.Expensive raw materials; more complex and time-consuming process.[2]
Hydrothermal Aluminum salts, Phosphoric acidHighControlled (nm to µm)Can produce various morphologies (nanoplates, nanowires).HighProduces highly crystalline and pure product with controlled morphology.Requires specialized high-pressure equipment; energy-intensive.[1]
Solid-State Reaction Aluminum oxide, Phosphoric acid---ModerateSimple and scalable for large-scale production.[2]Requires high temperatures; can be energy-intensive and may lead to impurities.[2]
Green Synthesis Plant extracts (containing phytates), Aluminum nitrate[5]-NanoplatesHierarchical nanoplatesPotentially LowEnvironmentally friendly; uses renewable resources.Scalability and reproducibility can be challenging; properties may vary with the biological source.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of this compound with desired characteristics.

Wet Chemical Precipitation Method

This common method involves the reaction of an aluminum salt with a phosphate source in an aqueous solution.

Materials:

Procedure:

  • Prepare separate aqueous solutions of aluminum chloride and trisodium phosphate.

  • Slowly add the trisodium phosphate solution to the aluminum chloride solution under vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for a set period to ensure complete reaction.

  • The precipitate is then collected by filtration, washed with deionized water to remove soluble by-products like sodium chloride, and dried.[3]

Sol-Gel Synthesis

This method offers high-purity this compound through the formation of a gel intermediate.

Materials:

Procedure:

  • Dissolve aluminum sec-butoxide in ethanol.

  • Slowly add phosphoric acid to the solution while stirring.

  • A gel will form, which is then aged for a specific time.

  • The gel is dried to remove the solvent, resulting in a solid this compound product.[4]

Hydrothermal Synthesis

This method utilizes high temperature and pressure to produce crystalline this compound.

Materials:

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Dissolve aluminum nitrate and phosphoric acid in deionized water in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 150-200 °C) for a set duration.

  • After cooling, the resulting crystalline this compound is collected, washed, and dried.

Solid-State Reaction

This method involves the direct reaction of solid precursors at high temperatures.

Materials:

Procedure:

  • Thoroughly mix the aluminum oxide and ammonium dihydrogen phosphate powders.

  • Heat the mixture in a furnace at a high temperature (e.g., 800-1200 °C) for several hours.

  • The resulting solid is this compound.

Green Synthesis

This emerging method utilizes plant-based materials for a more sustainable process.

Materials:

  • Plant extract (e.g., from cork oak somatic embryos containing phytates)[5]

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)[5]

  • Deionized water

Procedure:

  • Prepare an aqueous extract from the plant material.[5]

  • Mix the plant extract with an aluminum nitrate solution.[5]

  • The reaction is allowed to proceed, often with gentle heating, leading to the formation of this compound nanoparticles.[5]

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in this compound synthesis and application, the following diagrams are provided.

experimental_workflow_precipitation cluster_precipitation Wet Chemical Precipitation Workflow Prepare AlCl3 Solution Prepare AlCl3 Solution Mixing & Stirring Mixing & Stirring Prepare AlCl3 Solution->Mixing & Stirring Prepare Na3PO4 Solution Prepare Na3PO4 Solution Prepare Na3PO4 Solution->Mixing & Stirring Precipitation Precipitation Mixing & Stirring->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound Product This compound Product Drying->this compound Product

A simplified workflow for the wet chemical precipitation synthesis of this compound.

nlrp3_inflammasome_activation cluster_nlrp3 NLRP3 Inflammasome Activation by this compound Adjuvant AlPO4 Adjuvant AlPO4 Adjuvant Phagocytosis Phagocytosis AlPO4 Adjuvant->Phagocytosis by APC Lysosomal Destabilization Lysosomal Destabilization Phagocytosis->Lysosomal Destabilization NLRP3 Activation NLRP3 Activation Lysosomal Destabilization->NLRP3 Activation ASC Recruitment ASC Recruitment NLRP3 Activation->ASC Recruitment Pro-caspase-1 Pro-caspase-1 ASC Recruitment->Pro-caspase-1 cleavage Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleavage IL-1β Secretion IL-1β Secretion Pro-IL-1β->IL-1β Secretion Th2 Response Th2 Response IL-1β Secretion->Th2 Response promotes IL-18 Secretion IL-18 Secretion Pro-IL-18->IL-18 Secretion IL-18 Secretion->Th2 Response promotes

Signaling pathway of NLRP3 inflammasome activation by this compound adjuvant, leading to a Th2-biased immune response.[3]

Conclusion

The selection of an appropriate synthesis route for this compound is a multifaceted decision. For applications where cost is the primary driver and large volumes are required, wet chemical precipitation methods remain the industry standard. However, for specialized applications such as in vaccine adjuvants or advanced catalysts, where precise control over particle size, purity, and morphology is paramount, the higher investment in sol-gel or hydrothermal synthesis may be justified. The burgeoning field of green synthesis offers a promising avenue for sustainable and potentially cost-effective production, although further research is needed to optimize and scale up these processes. Ultimately, a thorough understanding of the interplay between synthesis parameters, material properties, and economic factors is essential for the successful application of this compound in research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.